molecular formula C12H11BrO3 B1443619 Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate CAS No. 1364663-42-2

Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate

Cat. No.: B1443619
CAS No.: 1364663-42-2
M. Wt: 283.12 g/mol
InChI Key: LURHGJIPPTYEDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate is a useful research compound. Its molecular formula is C12H11BrO3 and its molecular weight is 283.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 1-(4-bromophenyl)-3-oxocyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrO3/c1-16-11(15)12(6-10(14)7-12)8-2-4-9(13)5-3-8/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LURHGJIPPTYEDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC(=O)C1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1364663-42-2
Record name methyl 1-(4-bromophenyl)-3-oxocyclobutane-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate (CAS 1364663-42-2), a compound of significant interest in medicinal chemistry and drug discovery. By leveraging the unique conformational constraints of the cyclobutane ring and the versatile reactivity of the β-keto ester and 4-bromophenyl moieties, this molecule serves as a valuable building block for the synthesis of novel therapeutics. This document delves into its chemical and physical properties, proposes a logical synthetic pathway, and offers an in-depth analysis of its spectral characteristics. Furthermore, it explores the compound's reactivity, potential applications in drug development, and essential safety and handling protocols.

Introduction: The Strategic Value of Cyclobutane Scaffolds in Drug Design

The pursuit of novel chemical entities with enhanced pharmacological profiles is a cornerstone of modern drug discovery. Cycloalkanes, particularly strained ring systems like cyclobutane, have garnered considerable attention for their ability to impart desirable properties to drug candidates. Unlike flexible aliphatic chains, the rigid, puckered conformation of the cyclobutane ring can help to pre-organize pharmacophoric elements in a specific spatial orientation, potentially leading to increased potency and selectivity for biological targets.[1][2][3] The incorporation of a cyclobutane moiety can also improve metabolic stability and other pharmacokinetic parameters.[1][3]

This compound is a bifunctional molecule that strategically combines the conformational rigidity of the cyclobutane core with the synthetic versatility of a β-keto ester and a 4-bromophenyl group. The 4-bromophenyl substituent is a common feature in medicinal chemistry, often utilized as a handle for cross-coupling reactions to introduce further molecular complexity.[4][5] This guide aims to provide a detailed technical resource for researchers looking to harness the potential of this promising building block.

Physicochemical and Structural Properties

While specific experimental data for this compound is not widely available in the public domain, we can predict its key properties based on its structure and data from analogous compounds.

PropertyPredicted Value/InformationSource/Rationale
CAS Number 1364663-42-2Publicly available data.
Molecular Formula C₁₂H₁₁BrO₃Based on chemical structure.
Molecular Weight 283.12 g/mol Calculated from the molecular formula.
Physical Form Likely a solid at room temperature.Similar aromatic and substituted cyclobutane compounds are often solids.
Melting Point Expected to be in the range of 50-100 °C.Based on functionally similar aromatic ketones and esters.
Boiling Point > 300 °C (decomposes)High molecular weight and polarity suggest a high boiling point, likely with decomposition.
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone); sparingly soluble in water.[6]The presence of the polar ester and ketone groups is balanced by the nonpolar aromatic ring and cyclobutane core.
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Recommended storage at 2-8°C.General recommendation for β-keto esters and brominated compounds to prevent degradation.

Proposed Synthesis Pathway

A plausible and efficient synthesis of this compound can be envisioned through a multi-step sequence starting from commercially available materials. The key steps would involve the formation of the cyclobutane ring, followed by functional group manipulations.

Diagram of Proposed Synthesis:

G cluster_0 Step 1: Ketal Protection cluster_1 Step 2: Cyclization cluster_2 Step 3: Hydrolysis and Decarboxylation cluster_3 Step 4: Esterification cluster_4 Step 5: Arylation A 1,3-Dichloroacetone C 2,2-Bis(chloromethyl)-1,3-dioxolane A->C p-TsOH, Toluene, Reflux B Ethylene glycol B->C F Dimethyl 5,8-dioxaspiro[3.4]octane-2,2-dicarboxylate C->F D Dimethyl malonate D->F E Sodium hydride, DMF E->F H 3-Oxocyclobutanecarboxylic acid F->H Heat G Strong Acid (e.g., HCl) G->H J Methyl 3-oxocyclobutanecarboxylate H->J I Methanol, Acid catalyst I->J L This compound J->L K 4-Bromophenylboronic acid, Palladium catalyst, Base K->L

Caption: Proposed multi-step synthesis of the target compound.

Detailed Protocol:
  • Step 1: Protection of 1,3-Dichloroacetone. 1,3-Dichloroacetone is reacted with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in toluene with azeotropic removal of water to form 2,2-bis(chloromethyl)-1,3-dioxolane.[7] This protects the ketone functionality.

  • Step 2: Cyclization. The protected dichloro-intermediate is then reacted with dimethyl malonate in the presence of a strong base like sodium hydride in an aprotic polar solvent such as DMF to facilitate the intramolecular cyclization, yielding Dimethyl 5,8-dioxaspiro[3.4]octane-2,2-dicarboxylate.[7]

  • Step 3: Hydrolysis and Decarboxylation. The resulting spirocyclic diester is subjected to acidic hydrolysis (e.g., with concentrated HCl) and heat. This cleaves the ketal protecting group and the esters, followed by decarboxylation to afford 3-oxocyclobutanecarboxylic acid.[7][8]

  • Step 4: Esterification. The carboxylic acid is then esterified using methanol in the presence of an acid catalyst (e.g., sulfuric acid) to produce Methyl 3-oxocyclobutanecarboxylate.

  • Step 5: Arylation. The final step involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling, between Methyl 3-oxocyclobutanecarboxylate and 4-bromophenylboronic acid in the presence of a suitable palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) to yield the target compound, this compound.

Spectral Analysis (Predicted)

The structural features of this compound give rise to a predictable pattern in its various spectra.

¹H NMR Spectroscopy
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.5d2HAromatic protons (ortho to Br)Deshielded by the electron-withdrawing bromine atom.
~7.2d2HAromatic protons (meta to Br)Less deshielded than the ortho protons.
3.7s3HMethyl ester protons (-OCH₃)Typical chemical shift for methyl ester protons.
3.0 - 3.4m4HCyclobutane methylene protons (-CH₂-)Complex multiplet due to diastereotopicity and coupling with each other.
¹³C NMR Spectroscopy
Chemical Shift (δ, ppm)AssignmentRationale
~205Ketone carbonyl (C=O)Typical chemical shift for a ketone carbonyl.[9]
~170Ester carbonyl (C=O)Typical chemical shift for an ester carbonyl.[9]
~140Aromatic quaternary carbon (C-Br)Deshielded by the attached bromine atom.
~132Aromatic CH (ortho to Br)Standard aromatic carbon chemical shift.
~128Aromatic CH (meta to Br)Standard aromatic carbon chemical shift.
~122Aromatic quaternary carbon (C-cyclobutane)Quaternary carbon in the aromatic region.
~52Methyl ester carbon (-OCH₃)Typical chemical shift for a methyl ester carbon.
~45Cyclobutane methylene carbons (-CH₂-)Aliphatic carbon signals.
~40Cyclobutane quaternary carbonAliphatic quaternary carbon.
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3050MediumAromatic C-H stretchCharacteristic of sp² C-H bonds.
~2950MediumAliphatic C-H stretchCharacteristic of sp³ C-H bonds.
~1740StrongEster C=O stretchTypical stretching frequency for a saturated ester carbonyl.[10][11]
~1715StrongKetone C=O stretchTypical stretching frequency for a cyclic ketone.[11][12]
~1590MediumAromatic C=C stretchCharacteristic of the benzene ring.
~1200, ~1100StrongC-O stretchCharacteristic of the ester C-O bonds.[10]
~1010StrongC-Br stretchCharacteristic of an aryl bromide.
Mass Spectrometry (MS)

The mass spectrum is expected to show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in M and M+2 peaks of nearly equal intensity.[5][13]

  • Molecular Ion (M⁺): m/z = 282 and 284.

  • Key Fragmentation Pathways:

    • Loss of the methoxy group (-OCH₃) to give fragments at m/z = 251 and 253.

    • Loss of the carbomethoxy group (-COOCH₃) to give fragments at m/z = 223 and 225.

    • Cleavage of the cyclobutane ring.

Reactivity and Synthetic Utility

This compound possesses three key reactive sites that can be selectively manipulated.

Diagram of Reactivity:

G A This compound B Ketone Reduction (e.g., NaBH₄) -> Hydroxy-ester A->B Site 1: Ketone C Ester Hydrolysis (e.g., LiOH) -> Keto-acid A->C Site 2: Ester D Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) -> Biaryl or Arylamine derivatives A->D Site 3: Aryl Bromide E Enolate Formation and Alkylation -> α-Substituted derivatives A->E Site 4: α-Protons

Caption: Key reactive sites of the title compound.

  • The Ketone Carbonyl: This group can undergo nucleophilic addition reactions, such as reduction with sodium borohydride to form the corresponding alcohol.

  • The Ester Group: The ester can be hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid. It can also undergo transesterification or amidation.

  • The 4-Bromophenyl Group: The carbon-bromine bond is a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig amination), allowing for the introduction of a wide range of substituents.[4][5]

  • The α-Protons: The protons alpha to the ketone are acidic and can be removed by a suitable base to form an enolate, which can then be alkylated or undergo other reactions.

Applications in Drug Discovery

The structural and chemical attributes of this compound make it an attractive starting material for the synthesis of libraries of compounds for high-throughput screening. Its rigid core can serve as a scaffold to present various functional groups in a defined three-dimensional space, which is crucial for optimizing interactions with protein binding sites.[3] The ability to readily diversify the molecule at the aryl position via cross-coupling reactions allows for the rapid exploration of structure-activity relationships.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves, and safety glasses or goggles.[12]

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of any potential dust or vapors.[12]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

  • First Aid:

    • Skin Contact: In case of contact, immediately wash the affected area with soap and plenty of water.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

    • Ingestion: Do not induce vomiting. Rinse mouth with water.

    • In all cases of exposure, seek medical attention.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a strategically designed molecule that holds significant promise as a versatile building block in medicinal chemistry. Its unique combination of a rigid cyclobutane scaffold and multiple reactive centers provides a powerful platform for the synthesis of novel and diverse chemical entities. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, predicted spectral data, and key reactivity patterns, offering a valuable resource for researchers in the field of drug discovery and development.

References

  • PharmaBlock. (n.d.). Cyclobutane Derivatives in Drug Discovery.
  • Willems, D., et al. (2021).
  • BenchChem. (2025). Cyclobutane Derivatives: Versatile Building Blocks in Modern Organic Synthesis.
  • MDPI. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Molecules, 28(18), 6729.
  • Hauser, C. R., & Reynolds, G. A. (1950). Reactions of β-Keto Esters with Aromatic Amines. Syntheses of 2- and 4-Hydroxyquinoline Derivatives. Journal of the American Chemical Society, 72(6), 2850–2851.
  • Ningbo Inno Pharmchem Co., Ltd. (2026). The Role of (4-Bromophenyl)trimethylsilane in Modern Organic Synthesis. Retrieved from Ningbo Inno Pharmchem Co., Ltd. website.
  • Ningbo Inno Pharmchem Co., Ltd. (2026). The Role of 1-(4-Bromophenyl)octane in Modern Pharmaceutical Synthesis. Retrieved from Ningbo Inno Pharmchem Co., Ltd. website.
  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.
  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values.
  • ResearchGate. (2016). Where can I find handling precautions to work with brominated flame retardants?.
  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.
  • Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three.
  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
  • Carbonyl - compounds - IR - spectroscopy. (n.d.).
  • Cal Poly Pomona. (n.d.). 1H NMR Chemical Shifts.
  • Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three.
  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
  • Carbonyl - compounds - IR - spectroscopy. (n.d.).
  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.
  • Google Patents. (n.d.). CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
  • Google Patents. (n.d.). CN101555205B - Preparing method of 3-oxo-1-cyclobutane-carboxylic acid.
  • ChemBK. (2024). methyl 3-oxocyclobutanecarboxylate.
  • Google Patents. (n.d.). CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
  • Google Patents. (n.d.). CN101555205B - Preparing method of 3-oxo-1-cyclobutane-carboxylic acid.
  • ChemBK. (2024). methyl 3-oxocyclobutanecarboxylate.

Sources

Spectroscopic data for Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate

Abstract

This technical guide provides a comprehensive, predictive analysis of the key spectroscopic data for this compound, a valuable building block in medicinal and materials chemistry.[1] Intended for researchers, scientists, and drug development professionals, this document moves beyond a simple data listing to explain the structural basis for the expected spectroscopic signatures. We will delve into the theoretical underpinnings and practical considerations for Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section includes detailed predicted data, justified by established principles of chemical analysis, alongside standardized protocols for experimental data acquisition. This integrated approach is designed to serve as a robust reference for the synthesis, identification, and quality control of this compound.

Molecular Structure and Physicochemical Properties

This compound is a polysubstituted cyclobutane derivative. Its structure features a quaternary carbon at the 1-position, substituted with both a 4-bromophenyl ring and a methyl ester group. The cyclobutane ring also contains a ketone at the 3-position. These features dictate the molecule's chemical reactivity and are the origins of its unique spectroscopic fingerprint.

Chemical Structure of this compound

Figure 1. Chemical Structure of this compound.

Table 1: Physicochemical Properties

Property Value Source
CAS Number 1364663-42-2 [2][3]
Molecular Formula C₁₂H₁₁BrO₃ [3][4]
Molecular Weight 283.12 g/mol [3][4]
IUPAC Name This compound [3]

| InChI Key | LURHGJIPPTYEDO-UHFFFAOYSA-N |[3] |

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the electronic environment and connectivity of hydrogen atoms in a molecule. For the title compound, the spectrum is expected to show distinct signals for the aromatic protons, the cyclobutane methylene protons, and the methyl ester protons.

Predicted ¹H NMR Spectrum and Signal Assignments

The 4-bromophenyl group will exhibit a characteristic AA'BB' splitting pattern, often appearing as two distinct doublets due to the symmetry of the para-substituted ring. The four methylene protons on the cyclobutane ring are diastereotopic and will likely appear as complex multiplets due to geminal and vicinal coupling.

Table 2: Predicted ¹H NMR Signal Assignments (400 MHz, CDCl₃)

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~ 7.55 d, J ≈ 8.5 Hz 2H Ar-H (ortho to Br) Deshielded by the electronegative bromine atom and located on the aromatic ring.
~ 7.35 d, J ≈ 8.5 Hz 2H Ar-H (ortho to C) Protons on the aromatic ring adjacent to the cyclobutane substituent.
~ 3.70 s 3H -OCH₃ Singlet signal in the typical range for methyl ester protons.
~ 3.40 - 3.60 m 2H Cyclobutane CH₂ Methylene protons adjacent to the quaternary carbon (C1). Expected to be a complex multiplet.

| ~ 3.20 - 3.40 | m | 2H | Cyclobutane CH₂ | Methylene protons adjacent to the carbonyl group (C3). Deshielded by the ketone and expected to be a complex multiplet. |

Standard Protocol for ¹H NMR Data Acquisition

This protocol ensures the acquisition of high-quality, reproducible NMR data.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup: Place the tube in the NMR spectrometer. Ensure the instrument is properly tuned and the magnetic field is shimmed to homogeneity.

  • Acquisition: Acquire the spectrum at a standard frequency (e.g., 400 MHz). Use a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

  • Analysis: Integrate the signals and analyze the chemical shifts and coupling constants to confirm the proton assignments.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Compound (5-10 mg) B Add CDCl3 with TMS (~0.7 mL) A->B C Transfer to NMR Tube B->C D Insert Sample & Lock C->D E Tune & Shim Spectrometer D->E F Acquire FID (16 Scans) E->F G Fourier Transform F->G H Phase & Baseline Correction G->H I Calibrate to TMS (0.00 ppm) H->I J Assign Peaks & Report Data I->J Final Spectrum Analysis

Caption: Workflow for NMR spectroscopic analysis.

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule. The proton-decoupled spectrum for the title compound is expected to show nine distinct signals, as the two pairs of aromatic carbons are chemically equivalent due to symmetry.

Predicted ¹³C NMR Spectrum and Signal Assignments

The chemical shifts are highly dependent on the local electronic environment. The carbonyl carbons of the ester and ketone groups will be the most downfield signals.

Table 3: Predicted ¹³C NMR Signal Assignments (100 MHz, CDCl₃)

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~ 205.0 C =O (Ketone) Carbonyl carbons in cyclobutanones typically resonate in this region.[5]
~ 172.0 C =O (Ester) Typical chemical shift for an ester carbonyl carbon.[5]
~ 140.0 Ar-C (quaternary) Aromatic carbon attached to the cyclobutane ring.
~ 132.0 Ar-C H (ortho to Br) Aromatic carbons adjacent to bromine.
~ 129.0 Ar-C H (ortho to C) Aromatic carbons adjacent to the cyclobutane substituent.
~ 122.0 Ar-C -Br Aromatic carbon directly bonded to bromine, its signal is shifted upfield by the heavy atom effect.
~ 53.0 -OC H₃ Methyl carbon of the ester group.
~ 48.0 Cyclobutane C H₂ Methylene carbons of the cyclobutane ring.

| ~ 45.0 | Quaternary C | The quaternary carbon (C1) of the cyclobutane ring. |

Standard Protocol for ¹³C NMR Data Acquisition
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be required to obtain a good spectrum in a reasonable time due to the low natural abundance of ¹³C.

  • Instrument Setup: Use a broadband probe tuned to the ¹³C frequency (e.g., 100 MHz for a 400 MHz spectrometer).

  • Acquisition: Acquire a proton-decoupled spectrum. A significantly larger number of scans (e.g., 1024 or more) is typically required compared to ¹H NMR.

  • Processing & Analysis: Process the data similarly to the ¹H NMR spectrum. Calibrate the spectrum using the CDCl₃ solvent peak at δ 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Predicted Characteristic IR Absorptions

The spectrum will be dominated by two strong carbonyl stretching vibrations—one for the ketone and one for the ester. The strain of the four-membered ring is known to shift the ketone's C=O stretching frequency to a higher wavenumber than that of an acyclic ketone.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Functional Group Vibration Type Rationale
~ 1785 C=O (Ketone) Stretch The high frequency is characteristic of a ketone in a strained four-membered ring.[6]
~ 1735 C=O (Ester) Stretch Typical stretching frequency for an ester carbonyl group.[6]
~ 1590 C=C Aromatic Ring Stretch Characteristic vibration of the para-substituted benzene ring.
~ 1250 C-O Ester Stretch Strong C-O single bond stretch associated with the ester functionality.

| ~ 1010 | C-Br | Stretch | Vibration corresponding to the carbon-bromine bond on the aromatic ring. |

IR_Correlation cluster_groups Functional Groups cluster_regions Characteristic IR Absorption Regions (cm⁻¹) Molecule This compound FG1 C=O (Ketone, Strained) Molecule->FG1 FG2 C=O (Ester) Molecule->FG2 FG3 Aromatic C=C Molecule->FG3 FG4 Ester C-O Molecule->FG4 R1 ~ 1785 FG1->R1 Stretch R2 ~ 1735 FG2->R2 Stretch R3 ~ 1590 FG3->R3 Stretch R4 ~ 1250 FG4->R4 Stretch

Caption: Correlation of functional groups to IR absorption regions.

Standard Protocol for IR Data Acquisition (ATR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application: Place a small amount of the solid or semi-solid sample directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.

  • Data Analysis: The resulting spectrum (plotted as transmittance or absorbance vs. wavenumber) is analyzed to identify the characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

Predicted Mass Spectrum and Fragmentation

For the title compound, the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak. A key feature will be the isotopic pattern of bromine: the natural abundance of ⁷⁹Br and ⁸¹Br is nearly 1:1, so two peaks of roughly equal intensity will appear for the molecular ion (M⁺) and for any fragment containing the bromine atom.

  • Expected Molecular Ion (M⁺): m/z 282

  • Expected Isotope Peak (M+2)⁺: m/z 284

Table 5: Predicted Key Fragments in EI-MS

Predicted m/z Proposed Fragment Rationale for Fragmentation
282 / 284 [C₁₂H₁₁BrO₃]⁺ Molecular ion (M⁺ and M+2)
251 / 253 [M - OCH₃]⁺ Loss of the methoxy radical from the ester.
223 / 225 [M - COOCH₃]⁺ Loss of the carbomethoxy radical, a common fragmentation for methyl esters.[7]
183 / 185 [C₇H₄BrO]⁺ McLafferty-type rearrangement followed by cleavage of the cyclobutane ring.

| 155 / 157 | [C₆H₄Br]⁺ | Bromophenyl cation, resulting from cleavage of the bond to the cyclobutane ring. |

MS_Fragmentation Parent [M]⁺˙ m/z 282/284 F1 [M - OCH₃]⁺ m/z 251/253 Parent->F1 - •OCH₃ F2 [M - COOCH₃]⁺ m/z 223/225 Parent->F2 - •COOCH₃ F3 [C₇H₄BrO]⁺ m/z 183/185 Parent->F3 - C₅H₆O₂ F4 [C₆H₄Br]⁺ m/z 155/157 Parent->F4 - C₆H₇O₃

Caption: Predicted major fragmentation pathways in EI-MS.

Integrated Spectroscopic Analysis

While each technique provides valuable information, their combined power allows for unambiguous structure elucidation. The integrated analysis workflow confirms that all pieces of data converge to support a single, consistent molecular structure.

  • MS provides the molecular weight (282/284 amu) and elemental information (presence of one Br atom).

  • IR Spectroscopy confirms the presence of key functional groups: a strained ketone (~1785 cm⁻¹), an ester (~1735 cm⁻¹), and an aromatic ring (~1590 cm⁻¹).

  • ¹³C NMR provides a count of unique carbons (9) and confirms the electronic environment of each, including the two carbonyls (>170 ppm) and aromatic carbons (120-140 ppm).

  • ¹H NMR reveals the connectivity and spatial relationships of protons, confirming the para-substituted aromatic pattern and the presence of the cyclobutane and methyl ester protons.

This multi-faceted approach ensures the highest level of confidence in the structural assignment and purity assessment of this compound.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • PhytoBank. (n.d.). 13C NMR Spectrum (PHY0020438). Retrieved from [Link]

  • Organic Syntheses. (2018). Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1- carboxylate. Retrieved from [Link]

  • PhytoBank. (n.d.). 1H NMR Spectrum (PHY0020438). Retrieved from [Link]

  • (File not publicly available). NMR spectra 1-13C.
  • National Institutes of Health. (n.d.). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra (x axis = m/z; y axis = relative abundance, %) of.... Retrieved from [Link]

  • NFDI4Chem Search Service. (2024). infrared absorption spectroscopy (IR) - Dataset. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). IR Spectra of Selected Compounds. Retrieved from [Link]

  • Autech Industry Co.,Limited. (n.d.). This compound [ 1364663-42-2 ]. Retrieved from [Link]

  • (PDF Document). 13-C NMR Chemical Shift Table.
  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-oxocyclobutane-1-carboxylate. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). database IR spectra INFRARED SPECTROSCOPY. Retrieved from [Link]

  • researchmap. (n.d.). Identification of complementary McLafferty rearrangement ions. Retrieved from [Link]

  • NIST. (n.d.). 4-Bromophenyl isocyanate. Retrieved from [Link]

  • Labclin. (n.d.). Methyl 1-(4-bromophenyl)-3-oxocyclobutane-1-carboxylate. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate. As complex cyclobutane scaffolds are increasingly prevalent in medicinal chemistry, a thorough understanding of their spectral characteristics is paramount for unambiguous structure elucidation and quality control. This document offers a detailed theoretical prediction of the ¹H NMR spectrum, including chemical shifts, multiplicities, and coupling constants, grounded in the fundamental principles of NMR spectroscopy and supported by data from analogous structures. Methodologies for sample preparation and spectral acquisition are also detailed, providing a self-validating framework for researchers.

Introduction: The Structural Significance of Substituted Cyclobutanes

Cyclobutane moieties are valuable four-carbon carbocyclic rings that impart unique conformational constraints on molecular architecture. Their inherent ring strain and puckered nature can lead to well-defined spatial arrangements of substituents, which is a desirable trait in the design of pharmacologically active agents. The title compound, this compound, is a densely functionalized cyclobutane with potential applications as a building block in drug discovery.

¹H NMR spectroscopy is an indispensable tool for the structural verification of such molecules. However, the non-planar, puckered conformation of the cyclobutane ring often leads to complex second-order spectral effects, making a detailed analysis challenging. This guide aims to deconstruct the expected ¹H NMR spectrum of this compound, providing a roadmap for its interpretation.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons of the 4-bromophenyl group, the diastereotopic methylene protons of the cyclobutanone ring, and the methyl protons of the ester functionality. The analysis is based on established chemical shift ranges, the influence of anisotropic effects from the aromatic ring and carbonyl group, and typical coupling constants observed in similar strained ring systems.

Molecular Structure and Proton Environments

To facilitate the spectral analysis, the protons in the molecule are categorized into three distinct environments:

  • Aromatic Protons (H-Ar): Four protons on the 4-bromophenyl ring.

  • Cyclobutane Protons (H-Cyc): Four methylene protons on the cyclobutanone ring.

  • Methyl Protons (H-Me): Three protons of the methyl ester group.

Below is a DOT language script to generate a diagram of the molecular structure with the different proton environments highlighted.

Figure 1. Molecular structure of this compound with proton environments.

Aromatic Region (δ 7.0 - 8.0 ppm)

The 4-bromophenyl group will give rise to a characteristic AA'BB' system, which often appears as two sets of doublets.

  • H-Ar (ortho to Br): These two protons are expected to resonate downfield due to the anisotropic effect of the aromatic ring. Their chemical shift will be in the range of δ 7.50 - 7.70 ppm . They will appear as a doublet with a typical ortho coupling constant of ³J ≈ 8-9 Hz.

  • H-Ar (meta to Br): These two protons will be upfield relative to the ortho protons and are expected in the range of δ 7.20 - 7.40 ppm . They will also appear as a doublet with a similar ortho coupling constant of ³J ≈ 8-9 Hz.

Cyclobutane Region (δ 3.0 - 4.0 ppm)

The four methylene protons of the cyclobutanone ring are diastereotopic and are expected to be chemically non-equivalent. The presence of the electron-withdrawing carbonyl group at C3 and the bulky, anisotropic 4-bromophenyl and ester groups at C1 will significantly influence their chemical shifts and coupling patterns. The puckered conformation of the cyclobutane ring will lead to different spatial orientations of these protons (axial and equatorial-like), resulting in complex splitting patterns.

  • H-Cyc (H-2 and H-4): These four protons are expected to resonate in the region of δ 3.20 - 3.80 ppm . Due to their diastereotopic nature, they will likely appear as a complex multiplet. The protons on C2 and C4 are chemically equivalent due to the plane of symmetry in the time-averaged conformation. However, the geminal protons on each of these carbons are diastereotopic.

    • Coupling: The geminal coupling (²J) between the diastereotopic protons on the same carbon is typically in the range of 12-18 Hz. Vicinal coupling (³J) between adjacent protons will be observed, with cis and trans couplings having different magnitudes, further complicating the multiplet. Long-range coupling (⁴J) across the ring is also possible in cyclobutane systems.

Methyl Ester Region (δ 3.5 - 4.0 ppm)
  • H-Me: The three protons of the methyl ester group are in a shielded environment and are not coupled to any other protons. Therefore, they will appear as a sharp singlet. Their chemical shift is expected to be in the range of δ 3.70 - 3.90 ppm .[1]

Summary of Predicted ¹H NMR Data
Proton TypePredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants (J, Hz)
H-Ar (ortho to Br)7.50 - 7.70d2H³J ≈ 8-9
H-Ar (meta to Br)7.20 - 7.40d2H³J ≈ 8-9
H-Cyc (H-2, H-4)3.20 - 3.80m4HComplex
H-Me3.70 - 3.90s3HN/A

Experimental Protocol for ¹H NMR Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following protocol should be followed. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. It is a common and relatively non-polar solvent that should provide good solubility.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR instruments often use the residual solvent peak for referencing, but the addition of TMS is still a good practice for high accuracy.

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Instrument Parameters

The following parameters are recommended for a standard 400 MHz NMR spectrometer:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16 to 64 scans should be sufficient to obtain a good signal-to-noise ratio.

  • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is a good starting point.

  • Acquisition Time (aq): An acquisition time of at least 4 seconds to ensure good resolution.

  • Spectral Width (sw): A spectral width of 16 ppm (from -2 to 14 ppm) will cover the entire expected range of chemical shifts.

Data Processing
  • Fourier Transform: Apply an exponential multiplication with a line broadening factor of 0.3 Hz before Fourier transformation to improve the signal-to-noise ratio without significantly degrading the resolution.

  • Phasing: Carefully phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure accurate integration.

  • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the residual CHCl₃ peak at 7.26 ppm.

  • Integration: Integrate all the signals and normalize the integrals to a known number of protons (e.g., the 3 protons of the methyl group).

Below is a DOT language script to generate a workflow diagram for the experimental protocol.

G cluster_prep Sample Preparation cluster_acq Spectral Acquisition (400 MHz) cluster_proc Data Processing dissolve Dissolve 5-10 mg in 0.6-0.7 mL CDCl₃ with TMS filter Filter into NMR tube dissolve->filter setup Set up standard 1D ¹H experiment filter->setup acquire Acquire data (16-64 scans) setup->acquire ft Fourier Transform (LB = 0.3 Hz) acquire->ft phase_base Phase and Baseline Correction ft->phase_base ref_int Reference and Integrate phase_base->ref_int

Figure 2. Experimental workflow for ¹H NMR acquisition and processing.

Conclusion

The ¹H NMR spectrum of this compound is predicted to be complex, particularly in the aliphatic region, due to the diastereotopic nature of the cyclobutane protons and the puckered conformation of the ring. A careful analysis of the chemical shifts, multiplicities, and coupling constants, as outlined in this guide, is essential for its unambiguous characterization. The provided experimental protocol offers a robust framework for obtaining high-quality spectral data. This in-depth guide serves as a valuable resource for researchers working with this and structurally related compounds, facilitating their synthetic and medicinal chemistry endeavors.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Abraham, R. J., Fisher, J., & Loftus, P. (1988). Introduction to NMR Spectroscopy. John Wiley & Sons.
  • Gunther, H. (2013).
  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. (2014). Retrieved from [Link]

  • Synthesis and Characterization of Some New Carbazolyloxy Substituted Oxazinane Derivatives. MDPI. (n.d.). Retrieved from [Link]

  • SUPPORTING INFORMATION. The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

Sources

A Technical Guide to the Structural Elucidation of Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate (CAS 1364663-42-2) is a substituted cyclobutane derivative of interest in medicinal chemistry due to the prevalence of the cyclobutane motif in bioactive molecules.[1] The unique conformational constraints of the four-membered ring, combined with the electronic properties of the bromophenyl group, make its three-dimensional structure crucial for understanding its potential as a synthetic building block. While a definitive single-crystal X-ray diffraction study for this specific compound is not publicly available as of this writing, this guide provides a comprehensive framework for its structural elucidation. We will explore the anticipated structural features based on analogous compounds, detail the necessary experimental protocols for synthesis, crystallization, and X-ray analysis, and discuss the expected intermolecular interactions that would govern its solid-state packing.

Introduction: The Significance of the Cyclobutane Scaffold

The cyclobutane ring is a recurring structural motif in a variety of natural products and pharmaceutical agents. Its rigid and puckered nature provides a defined three-dimensional geometry that can be exploited to orient substituents in specific spatial arrangements, a key aspect of rational drug design. The title compound incorporates a 4-bromophenyl group, a common substituent in medicinal chemistry known to engage in specific intermolecular interactions, such as halogen bonding, which can influence crystal packing and receptor binding.[2][3] The 3-oxo functionality and the methyl ester group further add to the molecule's potential for diverse chemical transformations and interactions. A thorough understanding of its crystal structure is therefore paramount for its application in the development of novel therapeutics.

Predicted Molecular Geometry and Solid-State Interactions

Based on known crystal structures of other substituted cyclobutanes, we can predict the likely geometric and interactive features of this compound.

Conformation of the Cyclobutane Ring

The cyclobutane ring is not planar and typically adopts a puckered conformation to relieve steric strain. The C-C bond lengths within the ring are expected to be in the range of 1.55 to 1.57 Å.[4] The puckering of the ring will influence the relative orientations of the substituents at the 1 and 3 positions.

Key Intermolecular Interactions

The presence of a bromine atom on the phenyl ring introduces the possibility of several types of non-covalent interactions that can stabilize the crystal lattice:

  • Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electronegative atoms such as the carbonyl oxygen of a neighboring molecule (C-Br···O=C).[5] Type I (C-Br···Br-C) interactions are also a possibility, where the bromine atoms of two molecules interact.[2][6]

  • Hydrogen Bonding: While lacking strong hydrogen bond donors, weak C-H···O hydrogen bonds involving the aromatic and cyclobutane protons with the carbonyl and ester oxygens are expected to play a role in the crystal packing.

  • π-π Stacking: The bromophenyl rings of adjacent molecules may engage in offset π-π stacking interactions.

These interactions are crucial for the supramolecular assembly in the solid state and can significantly impact the material's physical properties.

Experimental Workflow for Crystal Structure Determination

The following sections outline the detailed, step-by-step methodologies for the synthesis, crystallization, and structural analysis of the title compound.

Synthesis of this compound

A plausible synthetic route would involve a [2+2] cycloaddition reaction, a common method for forming cyclobutane rings.[7]

Protocol:

  • Preparation of a Ketene Acetal: React 4-bromoacetophenone with a suitable reagent to form a silyl enol ether or a similar ketene acetal precursor.

  • [2+2] Cycloaddition: In a flame-dried, inert atmosphere (e.g., argon or nitrogen) Schlenk flask, dissolve the ketene acetal in a dry, aprotic solvent such as dichloromethane or acetonitrile.

  • Cool the solution to 0 °C or lower, and add a solution of a suitable ketene partner, such as dichloroketene (generated in situ from trichloroacetyl chloride and activated zinc).

  • Allow the reaction to stir at low temperature and then warm to room temperature overnight. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Esterification and Dehalogenation/Oxidation: The resulting cyclobutanone may require subsequent steps to introduce the methyl ester and achieve the 3-oxo functionality, depending on the specific cycloaddition strategy employed. An alternative is the reaction of methyl 3-oxocyclobutanecarboxylate with a suitable bromophenylating agent.[8][9]

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

Workflow for Synthesis and Purification

cluster_synthesis Synthesis cluster_purification Purification A 4-Bromoacetophenone (Starting Material) B Ketene Acetal Formation A->B C [2+2] Cycloaddition with Ketene Partner B->C D Post-Cycloaddition Modification C->D E Crude Product D->E F Column Chromatography E->F G Pure Product F->G

Caption: Synthetic and purification workflow.

Crystallization

Obtaining high-quality single crystals is the most critical and often challenging step for X-ray diffraction analysis.

Protocol:

  • Solvent Selection: Screen a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, and mixtures thereof) to find a solvent system in which the compound has moderate solubility at elevated temperatures and low solubility at room or lower temperatures.

  • Slow Evaporation: Prepare a saturated solution of the compound in a suitable solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days.

  • Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator (2-8 °C).[10]

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.

  • Crystal Harvesting: Once suitable crystals have formed, carefully harvest them using a nylon loop and immediately coat them in a cryoprotectant (e.g., paratone-N oil) to prevent solvent loss.

Crystallization Method Selection

start Pure Compound solvent Solvent Screening (Solubility Tests) start->solvent methods Slow Evaporation Slow Cooling Vapor Diffusion solvent->methods crystals Single Crystals methods:se->crystals methods:sc->crystals methods:vd->crystals

Caption: Decision tree for crystallization.

X-ray Data Collection and Structure Refinement

Protocol:

  • Crystal Mounting: Mount a suitable single crystal on a goniometer head in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

  • Data Collection: Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS). Collect a series of diffraction images by rotating the crystal through a range of angles.

  • Data Processing: Integrate the raw diffraction data to obtain a list of reflection intensities and their corresponding Miller indices (h, k, l). Apply corrections for Lorentz and polarization effects, and perform an empirical absorption correction.

  • Structure Solution: Determine the initial phases of the structure factors using direct methods or Patterson methods. This will reveal the positions of the heavier atoms, such as bromine.

  • Structure Refinement: Refine the initial structural model by least-squares methods against the experimental diffraction data. Locate the lighter atoms (carbon, oxygen) from difference Fourier maps. Refine the positions and anisotropic displacement parameters for all non-hydrogen atoms. Place hydrogen atoms in calculated positions and refine them using a riding model.

  • Validation: Validate the final crystal structure using software like CHECKCIF. The final model should have low R-factors (R1, wR2) and a good-of-fit (GooF) value close to 1.

Anticipated Crystallographic Data

The following table summarizes the type of data that would be obtained from a successful single-crystal X-ray diffraction experiment.

Parameter Anticipated Value/Information
Chemical FormulaC12H11BrO3
Formula Weight283.12 g/mol [11]
Crystal SystemMonoclinic or Orthorhombic
Space GroupCentrosymmetric (e.g., P21/c, Pbca)
a, b, c (Å)To be determined
α, β, γ (°)To be determined (for monoclinic, α=γ=90, β≠90)
Volume (ų)To be determined
Z (molecules/unit cell)Typically 2, 4, or 8
Density (calculated) (g/cm³)To be determined
R1, wR2 (final)< 0.05, < 0.10 for good quality data
Goodness-of-fit (S)~1.0

Conclusion

While the crystal structure of this compound has not been publicly reported, this guide provides a robust framework for its determination and analysis. By following the detailed protocols for synthesis, crystallization, and X-ray diffraction, researchers can obtain a high-resolution three-dimensional model of this molecule. The resulting structural data, including the precise conformation of the cyclobutane ring and the nature of the intermolecular interactions driven by the bromophenyl moiety, will be invaluable for its future applications in medicinal chemistry and materials science. This systematic approach ensures the scientific integrity and trustworthiness of the structural data, providing a solid foundation for further research.

References

  • Alvey, L., et al. (2021). High-Pressure-Mediated Fragment Library Synthesis of 1,2-Disubsituted Cyclobutane Derivatives. ResearchGate. Available at: [Link]

  • Yarovenko, V.N., et al. (2022). Intermolecular non-covalent interactions Br···Br (type I halogen···halogen contacts) in crystal of 3-(4-bromophenyl)-5-(4-peroxobutyl)-1,2,4-triazole. ResearchGate. Available at: [Link]

  • Mehta, G., Reddy, S. H. K., & Pattabhi, V. (1993). X-Ray Crystallographic Observations on a Divinyl-Cyclobutane Cope System in the Solid State. Journal of the Chemical Society, Chemical Communications. Available at: [Link]

  • Caballero, M., et al. (2015). The nature of the C–Br⋯Br–C intermolecular interactions found in molecular crystals: a general theoretical-database study. CrystEngComm. Available at: [Link]

  • Ofial, A. R., et al. (2022). Cyclobutane Formation by the Reaction of Ethenesulfonyl Fluoride with Dimethyl Diazomalonate. ResearchGate. Available at: [Link]

  • Zhu, W., et al. (2007). Ab initio investigation of the complexes between bromobenzene and several electron donors: some insights into the magnitude and nature of halogen bonding interactions. PubMed. Available at: [Link]

  • Azumaya, I., et al. (2021). Intermolecular Halogen Bond Detected in Racemic and Optically Pure N-C Axially Chiral 3-(2-Halophenyl)quinazoline-4-thione Derivatives. MDPI. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Available at: [Link]

  • Kim, Y., et al. (2022). Multiple molecular interactions between alkyl groups and dissociated bromine atoms on Ag(111). Physical Chemistry Chemical Physics. Available at: [Link]

  • Organic Syntheses. (2018). Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate. Available at: [Link]

  • ChemWhat. (n.d.). This compound. Available at: [Link]

  • Yen, C.-H., et al. (2022). Synthesis, Characterization, and Reactivity Study of a Chromium(VI) Neopentylidene Complex. Inorganic Chemistry. Available at: [Link]

  • Kumar, S., et al. (2023). Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Dunitz, J. D., & Schomaker, V. (1952). The Molecular Structure of Cyclobutane. The Journal of Chemical Physics. Available at: [Link]

  • PubChem. (n.d.). Methyl 3-oxocyclobutane-1-carboxylate. Available at: [Link]

  • Hoffman Fine Chemicals. (n.d.). Methyl 1-(4-bromophenyl)-4-oxocyclohexanecarboxylate. Available at: [Link]

  • NIST. (n.d.). Ethanone, 1-(4-bromophenyl)-. Available at: [Link]

  • Ren, T.-W., et al. (2018). Crystal structure of methyl 4-(4-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, C20H22BrNO3. Zeitschrift Für Kristallographie - New Crystal Structures. Available at: [Link]

Sources

Physical and chemical properties of Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the physical and chemical properties of Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate, a functionalized cyclobutane derivative of interest in medicinal chemistry and organic synthesis.

Introduction

This compound is a substituted cyclobutane containing a bromine-functionalized aromatic ring, a ketone, and a methyl ester. The rigid, three-dimensional nature of the cyclobutane core makes it an attractive scaffold in drug design, offering unique conformational constraints compared to more flexible acyclic or larger cyclic systems.[1][2] This guide will delineate the known and predicted physicochemical properties, spectroscopic signature, synthetic approaches, reactivity, and potential applications of this compound, with a focus on its relevance to drug discovery professionals.

Physicochemical Properties

Detailed experimental data for this compound is not extensively available in public literature. However, based on its structure and data from commercial suppliers, we can summarize its key properties.

PropertyValueSource/Comment
CAS Number 1364663-42-2[3][4]
Molecular Formula C₁₂H₁₁BrO₃[3]
Molecular Weight 283.12 g/mol [3]
Appearance Likely a solid or semi-solidInferred from related compounds
Melting Point Not available-
Boiling Point Not available-
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Limited solubility in water.Inferred from structural features
Storage Store in a cool, dry place. Typically recommended at 2-8°C for long-term stability.[3]

Structure:

synthesis start Methyl 3-oxocyclobutanecarboxylate product This compound start->product α-Arylation reagent 4-Bromophenylboronic acid Pd catalyst Base reagent->product

Sources

Stability and storage conditions for Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate

Introduction

This compound is a significant building block in contemporary drug discovery and development. Its unique scaffold, featuring a strained cyclobutanone ring, offers a three-dimensional architecture that is increasingly utilized by medicinal chemists to enhance the metabolic stability and conformational rigidity of drug candidates[1][2]. The presence of multiple reactive functional groups—a methyl ester, a ketone, and a bromophenyl moiety—necessitates a thorough understanding of its chemical stability to ensure the integrity of research data and the quality of pharmaceutical intermediates.

This guide provides a comprehensive overview of the stability profile, recommended storage conditions, and handling procedures for this compound. It is intended for researchers, scientists, and drug development professionals who utilize this compound in their workflows. The insights herein are grounded in fundamental chemical principles and established industry guidelines for stability testing.

Chemical and Physical Properties

A summary of the key properties of this compound is provided below.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 1364663-42-2[3]
Molecular Formula C₁₂H₁₁BrO₃[3]
Molecular Weight 283.12 g/mol [3]
Appearance Not specified (typically a solid)N/A
Recommended Storage Sealed in dry, 2-8°C[3]
Transportation Cold-chain transportation recommended[3]

Chemical Structure:

Caption: 2D Structure of this compound.

Predicted Degradation Pathways and Mechanistic Insights

The structure of this compound contains several moieties susceptible to degradation under various conditions. Understanding these potential pathways is critical for developing stable formulations and analytical methods.

Hydrolytic Degradation

The methyl ester functional group is the most probable site for hydrolytic degradation. This reaction can be catalyzed by both acids and bases.

  • Acid-Catalyzed Hydrolysis: In the presence of acid and water, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This is a reversible process, but under dilute aqueous conditions, the equilibrium favors the formation of the carboxylic acid and methanol[4].

  • Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction where a hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a carboxylate salt and methanol[5][6].

The resulting β-keto acid from either pathway is itself susceptible to thermal decarboxylation, yielding 1-(4-bromophenyl)cyclobutan-1-one[7][8].

Oxidative Degradation

While ketones are generally resistant to oxidation compared to aldehydes, the cyclobutanone moiety can be susceptible to strong oxidizing agents[9]. A potential, albeit less common, degradation pathway is a Baeyer-Villiger-type oxidation, where a peroxy acid could insert an oxygen atom adjacent to the ketone, leading to the formation of a lactone (an intramolecular ester) and subsequent ring-opening[9][10]. Common laboratory and atmospheric oxygen are less likely to induce this transformation without other catalysts or initiators.

Thermal Degradation

The cyclobutane ring possesses significant angle strain (26.3 kcal/mol), making it susceptible to thermal decomposition at elevated temperatures[1][11]. The thermal decomposition of cyclobutanone itself is known to proceed via complex pathways to yield smaller molecules[12][13][14][15]. For this substituted derivative, high temperatures could lead to decarbonylation or fragmentation of the ring system, resulting in a complex mixture of degradation products.

Photodegradation

Aromatic halides, such as the 4-bromophenyl group, are known to be susceptible to photodegradation. Upon absorption of UV light, the carbon-bromine bond can undergo homolytic cleavage to generate radical species. In the presence of a hydrogen-donating solvent or other molecules, this can lead to a reductive debromination, forming methyl 1-phenyl-3-oxocyclobutanecarboxylate[16][17].

The following diagram summarizes the primary predicted degradation pathways.

Degradation_Pathways Parent This compound Hydrolysis_Product 1-(4-bromophenyl)-3-oxocyclobutanecarboxylic Acid + Methanol Parent->Hydrolysis_Product  Acid/Base, H₂O Oxidation_Product Lactone/Ring-Opened Products Parent->Oxidation_Product  Strong Oxidants (e.g., Peroxy Acids) Photolysis_Product Debrominated Analog Parent->Photolysis_Product  UV Light Thermal_Product Ring-Fragmented Products Parent->Thermal_Product  High Heat Decarboxylation_Product 1-(4-bromophenyl)cyclobutan-1-one + CO2 Hydrolysis_Product->Decarboxylation_Product  Heat

Caption: Predicted degradation pathways for the target molecule.

Recommended Storage and Handling

Given the compound's sensitivity, adherence to strict storage and handling protocols is paramount to maintain its purity and integrity.

Storage Conditions
  • Long-Term Storage: For long-term storage, the compound should be kept at 2-8°C as recommended by the supplier[3]. The container should be tightly sealed and the headspace preferably filled with an inert gas such as argon or nitrogen to minimize exposure to moisture and oxygen.

  • Short-Term Storage: For routine laboratory use, maintain the compound at 2-8°C. Minimize the frequency of opening the container. It is advisable to aliquot the material into smaller, single-use vials to prevent repeated exposure of the bulk material to atmospheric conditions.

  • Protection from Light: Store the container in a dark location or use an amber vial to protect the compound from light, thereby preventing potential photodegradation.

Handling Procedures

As a brominated organic compound, appropriate safety precautions must be taken[18][19][20][21][22].

  • Engineering Controls: All handling of the solid compound and its solutions should be performed in a certified chemical fume hood to avoid inhalation of any dust or vapors.

  • Personal Protective Equipment (PPE):

    • Wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and tightly fitting safety goggles at all times.

    • For operations that may generate significant dust, consider using a face shield and appropriate respiratory protection.

  • Dispensing:

    • Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture inside the cold container.

    • Use spark-proof spatulas and weigh the compound in a contained manner (e.g., on a weigh boat within the fume hood).

  • Waste Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations for hazardous chemical waste. Do not dispose of down the drain.

Experimental Protocols for Stability Assessment

To experimentally verify the stability of this compound, forced degradation studies should be conducted. These studies intentionally stress the molecule to identify likely degradation products and validate the stability-indicating power of analytical methods[23][24][25][26]. The following protocols are based on the International Council for Harmonisation (ICH) guidelines[27][28][29].

Forced Degradation Studies Protocol

A stock solution of the compound (e.g., 1 mg/mL in acetonitrile) should be prepared. This stock solution will be subjected to the following stress conditions. A control sample, protected from stress, should be analyzed alongside the stressed samples. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API)[24][26].

Stress ConditionProtocol
Acid Hydrolysis Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
Base Hydrolysis Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature (25°C). Withdraw aliquots at 30 minutes, 1, 2, and 4 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
Oxidation Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature (25°C) protected from light. Withdraw aliquots at 2, 8, and 24 hours.
Thermal Degradation Store the solid compound in a vial at 80°C. Also, store a solution of the compound (in a suitable solvent like acetonitrile) at 60°C. Analyze samples at 1, 3, and 7 days.
Photostability Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines[25][27]. A control sample should be wrapped in aluminum foil to protect it from light.

digraph "Forced_Degradation_Workflow" {
graph [rankdir="TB"];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#4285F4"];
// Nodes
Start [label="Prepare Stock Solution (1 mg/mL in ACN)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Control [label="Control Sample (Protected from Stress)"];
Acid [label="Acid Hydrolysis\n(0.1 M HCl, 60°C)"];
Base [label="Base Hydrolysis\n(0.1 M NaOH, 25°C)"];
Oxidation [label="Oxidative Stress\n(3% H₂O₂, 25°C)"];
Thermal [label="Thermal Stress\n(Solid @ 80°C, Solution @ 60°C)"];
Photo [label="Photolytic Stress\n(ICH Q1B Light Exposure)"];
Analysis [label="Analyze All Samples by Stability-Indicating HPLC-UV/MS", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Interpretation [label="Data Interpretation\n(Peak Purity, Mass Balance, Identify Degradants)"];

// Edges
Start -> {Control, Acid, Base, Oxidation, Thermal, Photo};
{Control, Acid, Base, Oxidation, Thermal, Photo} -> Analysis;
Analysis -> Interpretation;

}

Caption: Workflow for forced degradation studies.

Analytical Methodology for Stability Monitoring

A stability-indicating analytical method is one that can accurately quantify the decrease in the amount of the active compound and the increase in degradation products, with no interference between them[23]. Reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with UV and mass spectrometry (MS) detectors is the recommended technique[30][31].

ParameterRecommended Condition
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 2 µL
UV Detection Diode Array Detector (DAD) scanning 200-400 nm; monitor at 254 nm
MS Detection Electrospray Ionization (ESI) in positive mode, scanning a relevant mass range (e.g., m/z 100-500)

Data Interpretation and Reporting

The analysis of stressed samples should focus on several key aspects:

  • Peak Purity: The chromatographic peak of the parent compound should be checked for purity using a diode array detector and/or mass spectrometer to ensure no degradants are co-eluting[32].

  • Mass Balance: The sum of the assay value of the parent compound and the levels of all degradation products should be calculated. A mass balance between 90-110% provides confidence that all major degradation products have been detected[32].

  • Structural Elucidation: The mass spectrometer will provide mass-to-charge ratio data for the degradation products, which can be used to propose structures consistent with the predicted degradation pathways.

Conclusion

This compound is a compound with significant potential in medicinal chemistry. However, its multifaceted structure makes it susceptible to degradation via hydrolysis, and potentially through oxidative, thermal, and photolytic pathways. The inherent stability of the compound is contingent upon strict adherence to recommended storage conditions, specifically refrigeration (2-8°C) in a dry, inert, and dark environment. The implementation of robust forced degradation studies is essential for any research or development program to fully characterize its stability profile, identify potential impurities, and develop validated, stability-indicating analytical methods. This diligence ensures the reliability of experimental outcomes and the quality of materials progressing through the drug development pipeline.

References

  • ICH Q1A (R2): Stability Testing of New Drug Substances and Products. European Medicines Agency. [Link]

  • ICH Q1A(R2) Guideline. International Council for Harmonisation. [Link]

  • FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. ECA Academy. [Link]

  • ICH releases overhauled stability guideline for consultation. RAPS. [Link]

  • van der Kolk, M. R., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

  • Forced Degradation Studies in Pharmaceuticals: How to Perform. (2024). Pharma Guru. [Link]

  • Overview of assays for hydrolysis of β-keto esters. ResearchGate. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Cyclobutanes in Small-Molecule Drug Candidates. PubMed. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (2015). Journal of Pharmaceutical Science & Emerging Drugs. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (2023). Sygnature Discovery. [Link]

  • Divakaran, R. Mechanisms of Ester hydrolysis. [Link]

  • Nair, P. M., & Anantakrishnan, S. V. (1950). Kinetic studies in ester hydrolysis. Proceedings of the Indian Academy of Sciences - Section A, 32(2), 85-94. [Link]

  • Szaleniec, M., et al. (2015). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Journal of Molecular Catalysis B: Enzymatic, 122, 119-132. [Link]

  • Sop for force degradation study. (2023). Pharma Dekho. [Link]

  • Bromine Safety & Standard Operating Procedures. Providence College. [Link]

  • Das, M. N., et al. (1954). The Thermal Decomposition of Cyclobutanone. Journal of the American Chemical Society, 76(23), 6090-6090. [Link]

  • Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. (2022). ResearchGate. [Link]

  • Workman, W. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 24-27. [Link]

  • Kinetics of alkaline hydrolysis of synthetic organic esters. (2022). ChemRxiv. [Link]

  • Hayward, D. S., et al. (1993). Drug Stability Testing by Monitoring Drug and Degradate Levels by Liquid Chromatography. Journal of Chromatographic Science, 31(11), 449-454. [Link]

  • To study the kinetics of acid-catalysed hydrolysis of an ester by titrimetry. eGyanKosh. [Link]

  • de Oliveira, A. C. C., et al. (2020). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Journal of Chemistry, 2020, 8871328. [Link]

  • Bromine Handling SOP: Safety Procedures & Guidelines. Studylib. [Link]

  • Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. (2022). RSC Publishing. [Link]

  • Safety Data Sheet - Bromine. Archean Chemical Industries. [Link]

  • Forney, F. W., & Markovetz, A. J. (1968). Oxidative Degradation of Methyl Ketones II. Chemical Pathway for Degradation of 2-Tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa. Journal of Bacteriology, 96(4), 1055-1064. [Link]

  • Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. [Link]

  • Bromine Handling SOP: Safety Procedures & Guidelines. Studylib. [Link]

  • Blades, A. T., & Sandhu, H. S. (1966). Thermal decomposition of cyclobutanone. The Journal of Physical Chemistry, 70(10), 3311-3312. [Link]

  • Back, R. A. (1975). Thermal decomposition of cyclobutanone. Comments. The Journal of Physical Chemistry, 79(20), 2146-2147. [Link]

  • Ketones to Esters. Chemistry Steps. [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]

  • Methyl Esters. Organic Chemistry Portal. [Link]

  • Lu, W., et al. (2015). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Analytical Chemistry, 87(21), 10826-10833. [Link]

  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025). Dolly Corporation. [Link]

  • Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine in solvent system: Kinetics, photolysis products and pathway. (2018). PubMed. [Link]

  • Oxidation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • Selective Cleavage and Decarboxylation of β-Keto Esters. ResearchGate. [Link]

  • Time dependence of the concentration of ketones, esters, carboxylic acids, g-lactones and ketoacids in LDPE film oxidized in air at 160 C. ResearchGate. [Link]

  • Stability of Cycloalkanes: Ring Strain. Chemistry LibreTexts. [Link]

  • Oxidative degradation of synthetic ester and its influence on tribological behavior. ResearchGate. [Link]

  • Kern, F., & Walters, W. D. (1952). The Thermal Decomposition of Cyclobutane. Proceedings of the National Academy of Sciences of the United States of America, 38(11), 937-942. [Link]

  • Genaux, C. T., & Walters, W. D. (1951). THERMAL DECOMPOSITION OF CYCLOBUTANE. Journal of the American Chemical Society, 73(9), 4497-4497. [Link]

  • β-Ketoacids Decarboxylate. Chemistry LibreTexts. [Link]

  • Photocatalytic Degradation of Emerging Contaminants. MDPI. [Link]

Sources

An In-depth Technical Guide to Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate is a synthetic organic compound that serves as a valuable building block in medicinal chemistry and drug discovery.[1][2] Its rigid cyclobutane scaffold, combined with the versatile functionalities of a ketone, a methyl ester, and a brominated aromatic ring, offers a unique three-dimensional architecture for the synthesis of complex molecular entities. The presence of the 4-bromophenyl group is particularly significant, as it provides a reactive handle for cross-coupling reactions, allowing for the facile introduction of additional molecular complexity. This guide provides a comprehensive overview of its chemical properties, and discusses its potential applications and reactivity from a drug development perspective.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. This data is essential for its use in synthetic protocols and for the characterization of its derivatives.

PropertyValueReference
Molecular Formula C₁₂H₁₁BrO₃[3][4]
Molecular Weight 283.12 g/mol [3][4]
CAS Number 1364663-42-2[3][4]
Synonyms Methyl 1-(4-bromophenyl)-3-oxocyclobutane-1-carboxylate[3]
Storage Conditions Sealed in a dry environment at 2-8°C
Commercial Purity Typically ≥98%[3]
Structural Analysis

The structure of this compound is characterized by several key features that dictate its reactivity and utility as a synthetic intermediate.

Caption: Key structural features of the title compound.

Synthesis and Reactivity

Conceptual Synthesis Workflow

A potential synthetic approach could involve a [2+2] cycloaddition reaction, a common method for forming four-membered rings.

G Start Starting Materials: - 4-Bromostyrene derivative - Ketene derivative Reaction [2+2] Cycloaddition Start->Reaction Intermediate Cyclobutanone Intermediate Reaction->Intermediate Esterification Esterification Intermediate->Esterification Product This compound Esterification->Product

Caption: A plausible synthetic workflow.

Chemical Reactivity

The molecule's three primary functional groups confer a versatile reactivity profile:

  • Ketone : The ketone at the 3-position is a prime site for nucleophilic addition reactions. It can be reduced to a hydroxyl group, which introduces a new stereocenter and hydrogen bonding capabilities. The resulting methyl 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylate (CAS 1432059-59-0) is a known derivative.[9]

  • Aryl Bromide : The 4-bromophenyl moiety is an excellent substrate for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination. This allows for the strategic introduction of a wide array of substituents, making it a powerful tool for library synthesis in drug discovery programs.

  • Ester : The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. These transformations are fundamental in tuning the physicochemical properties of a molecule, such as solubility and cell permeability.

Applications in Drug Discovery

While specific examples of drugs derived from this compound are not publicly disclosed, its utility lies in its role as a versatile scaffold and building block. The cyclobutane ring offers a bioisosteric replacement for other common groups in drug molecules, potentially improving metabolic stability and pharmacokinetic profiles. The ability to elaborate on the three functional groups allows for systematic Structure-Activity Relationship (SAR) studies. As a chemical intermediate, it is valuable for creating novel compounds with potential therapeutic applications.[10]

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on related chemical structures, standard laboratory precautions should be taken. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[3][11]

Conclusion

This compound is a well-defined chemical entity with significant potential as an intermediate in pharmaceutical research. Its rigid core and multiple points for chemical modification make it an attractive starting material for the synthesis of novel, three-dimensional molecules. Further research into its synthesis and reactivity will undoubtedly expand its application in the development of new therapeutic agents.

References

  • Laibo Chem. Methyl 1-(4-bromophenyl)-3-oxocyclobutane-1-carboxylate. [Link]

  • PubChem. Methyl 3-oxocyclobutane-1-carboxylate. [Link]

  • PubChem. Ethyl 3-oxocyclobutanecarboxylate. [Link]

  • MySkinRecipes. Ethyl 3-oxocyclobutanecarboxylate. [Link]

  • ChemBK. tert-butyl 3-oxocyclobutane-1-carboxylate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 1-(4-Bromophenyl)octane in Modern Pharmaceutical Synthesis. [Link]

Sources

The Ascendancy of a Strained Scaffold: A Technical Guide to the Discovery and History of Substituted Oxocyclobutanecarboxylates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The four-membered ring of the cyclobutane, once a mere curiosity fraught with synthetic challenges, has emerged as a cornerstone in modern medicinal chemistry. At the heart of this transformation lies the strategic incorporation of oxygen and carboxylate functionalities, giving rise to substituted oxocyclobutanecarboxylates. These seemingly simple motifs have proven to be powerful tools in drug design, offering a unique combination of structural rigidity, metabolic stability, and synthetic versatility. This in-depth guide navigates the historical landscape of cyclobutane chemistry, from early misconceptions to the development of powerful synthetic methodologies that have unlocked the potential of this strained ring system. We will delve into the core synthetic strategies, with a particular focus on the seminal Paterno-Büchi reaction and other [2+2] cycloaddition approaches, providing detailed mechanistic insights and practical, field-proven protocols. Through a critical examination of the evolution of these methods, we will illuminate the causal relationships between synthetic hurdles and innovative solutions. Furthermore, this guide will showcase the tangible impact of substituted oxocyclobutanecarboxylates in drug discovery, with a detailed case study on the synthesis of the EGFR inhibitor mobocertinib, and a broader look at their role in the development of novel kinase inhibitors.

From Erroneous Assumptions to a New Class of Building Blocks: A Historical Perspective

The journey to understanding and harnessing the chemistry of cyclobutanes was not a linear path. Early forays into the synthesis of this strained four-membered ring were often met with unexpected rearrangements and incorrect structural assignments. A notable example is the century-long confusion surrounding the synthesis of 1,3-cyclobutanedicarboxylic acid, where numerous esteemed chemists of the 19th and early 20th centuries reported syntheses that, in fact, yielded cyclopropane derivatives. This historical backdrop of mistaken identity underscores the inherent challenges associated with constructing the cyclobutane core, a consequence of its significant ring strain.

The paradigm shift began with the advent of photochemical reactions. The discovery and development of the Paterno-Büchi reaction , a [2+2] photocycloaddition between a carbonyl compound and an alkene, marked a pivotal moment. First reported by Emanuele Paternò in 1909 and later mechanistically elucidated and popularized by George Büchi, this reaction provided a direct and reliable method for the synthesis of oxetanes, the oxygen-containing analogues of cyclobutanes. This breakthrough laid the fundamental groundwork for the eventual synthesis of substituted oxocyclobutanecarboxylates.

The true potential of these scaffolds in drug discovery, however, was not fully realized until much later. As medicinal chemists sought to move beyond flat, aromatic structures and explore three-dimensional chemical space, the unique properties of small, strained rings became increasingly attractive. The oxocyclobutanecarboxylate moiety, in particular, offered a desirable combination of features:

  • Metabolic Stability: The cyclobutane ring is generally more resistant to metabolic degradation compared to more flexible aliphatic chains.

  • Improved Physicochemical Properties: The introduction of the polar carbonyl and carboxylate groups can enhance solubility and other drug-like properties.

  • Structural Rigidity: The constrained nature of the four-membered ring provides a rigid scaffold that can be used to orient substituents in a precise manner for optimal target binding.

  • Synthetic Tractability: The development of robust synthetic methods has made these building blocks increasingly accessible.

This convergence of historical discovery and modern medicinal chemistry needs has propelled substituted oxocyclobutanecarboxylates from academic curiosities to indispensable tools in the design of novel therapeutics.

Core Synthetic Strategies: Mastering the [2+2] Cycloaddition

The construction of the oxocyclobutane core predominantly relies on the powerful and versatile [2+2] cycloaddition reaction. This class of reactions, which involves the formation of a four-membered ring from two two-atom components, can be initiated through various means, with photochemical and thermal methods being the most prevalent.

The Paterno-Büchi Reaction: A Photochemical Cornerstone

The Paterno-Büchi reaction remains a cornerstone for the synthesis of oxetanes. The reaction proceeds via the photoexcitation of a carbonyl compound to its excited singlet or triplet state, which then undergoes a cycloaddition with a ground-state alkene.

Mechanism:

The mechanism of the Paterno-Büchi reaction is nuanced and can proceed through different pathways depending on the nature of the carbonyl compound and the alkene. A generalized mechanism involving a triplet excited state is depicted below:

Paterno_Buchi Start C=O + Alkene Excited [C=O]* (Triplet) Start->Excited Diradical 1,4-Diradical Intermediate Excited->Diradical + Alkene Diradical->Start Intersystem Crossing (side reaction) Oxetane Oxetane Diradical->Oxetane Ring Closure

Figure 1: Generalized mechanism of the Paterno-Büchi reaction involving a triplet excited state.

Causality in Experimental Design:

The choice of reactants and reaction conditions is critical for achieving high yields and selectivities in the Paterno-Büchi reaction. Key considerations include:

  • Carbonyl Compound: Aldehydes and ketones with n-π* lowest excited states are generally good substrates. The energy of the excited state and its lifetime are crucial factors.

  • Alkene: Electron-rich alkenes tend to react more efficiently with excited carbonyls. The regioselectivity of the addition is influenced by the stability of the intermediate 1,4-diradical.

  • Stereoselectivity: The stereochemical outcome of the reaction can often be rationalized by considering the approach of the alkene to the excited carbonyl and the subsequent ring closure of the diradical intermediate. Diastereoselectivity can be achieved with chiral substrates or catalysts.

Ketene Cycloadditions: A Thermal Pathway to Cyclobutanones

The [2+2] cycloaddition of ketenes with alkenes provides a powerful thermal route to cyclobutanones. Ketenes, with their cumulated double bonds, are highly reactive and readily undergo cycloaddition with a wide range of alkenes. This method is particularly valuable for the synthesis of 3-oxocyclobutanecarboxylates, as the resulting cyclobutanone can be further functionalized.

Mechanism:

The reaction is generally believed to proceed through a concerted, but asynchronous, [π2s + π2a] cycloaddition, where the ketene approaches the alkene in a supra-antarafacial manner. This concerted mechanism often leads to a high degree of stereospecificity.

Ketene_Cycloaddition Start Ketene + Alkene TransitionState [π2s + π2a] Transition State Start->TransitionState Δ Cyclobutanone Cyclobutanone TransitionState->Cyclobutanone

Figure 2: Concerted [π2s + π2a] mechanism of ketene-alkene cycloaddition.

Evolution of the Method:

While the direct use of ketenes can be challenging due to their high reactivity and tendency to dimerize, several strategies have been developed to overcome these limitations:

  • In situ Generation of Ketenes: Ketenes can be generated in the presence of the alkene from precursors such as acyl chlorides and a non-nucleophilic base. This approach maintains a low concentration of the ketene, minimizing side reactions.

  • Use of Ketene Equivalents: More stable ketene precursors or equivalents can be employed to achieve the desired transformation under milder conditions.

  • Intramolecular Cycloadditions: Tethering the ketene and alkene functionalities within the same molecule can facilitate the cycloaddition and provide access to bicyclic systems.

Synthesis of 3-Oxocyclobutanecarboxylic Acid: A Key Intermediate

3-Oxocyclobutanecarboxylic acid is a crucial building block for the synthesis of a wide array of more complex substituted oxocyclobutanecarboxylates. Its synthesis has been the subject of extensive research, leading to the development of several efficient and scalable routes.

A Robust Two-Step Protocol

A widely employed and reliable method for the synthesis of 3-oxocyclobutanecarboxylic acid involves a two-step sequence starting from diisopropyl malonate and 2,2-dimethoxy-1,3-dibromopropane.

Step 1: Cyclization to form Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate

In this step, the enolate of diisopropyl malonate, generated using a strong base such as potassium tert-butoxide, undergoes a nucleophilic substitution with 2,2-dimethoxy-1,3-dibromopropane to form the cyclobutane ring.

Step 2: Hydrolysis and Decarboxylation

The resulting dicarboxylate is then subjected to acidic hydrolysis, which cleaves the ester and acetal protecting groups, followed by decarboxylation to yield the final product.

Detailed Experimental Protocol:

Step 1: Synthesis of Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate

  • To a stirred solution of N,N-dimethylformamide (DMF) and potassium tert-butoxide in a reaction vessel equipped with a dropping funnel and a thermometer, cool the mixture in an ice bath.

  • Slowly add a solution of diisopropyl malonate in DMF via the dropping funnel, maintaining the temperature below 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Add 2,2-dimethoxy-1,3-dibromopropane to the reaction mixture and heat to 140 °C for 4 days.

  • After cooling, remove half of the DMF by distillation under reduced pressure.

  • Add water to the residue and extract the aqueous layer with n-heptane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate.

Step 2: Synthesis of 3-Oxocyclobutanecarboxylic Acid

  • To a round-bottom flask, add diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate and 20% hydrochloric acid.

  • Heat the mixture to reflux with vigorous stirring for 60 hours.

  • After cooling to room temperature, continuously extract the aqueous solution with diethyl ether for 18 hours.

  • Dry the combined ethereal extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield 3-oxocyclobutanecarboxylic acid as a crystalline solid.

Quantitative Data Comparison:

Synthetic RouteStarting MaterialsKey ReagentsYield (%)Purity (%)Reference
Two-Step Protocol from Diisopropyl MalonateDiisopropyl malonate, 2,2-dimethoxy-1,3-dibromopropanePotassium tert-butoxide, HCl~75>97
Three-Step Protocol from AcetoneAcetone, Bromine, MalononitrileNaI, TBAB, K2CO3, HCl52-6899-99.2

This table highlights the high yield and purity achievable with the two-step protocol, making it a preferred method for laboratory and industrial-scale synthesis.

Asymmetric Synthesis: Accessing Chiral Scaffolds

The increasing demand for enantiomerically pure pharmaceuticals has driven the development of asymmetric methods for the synthesis of substituted oxocyclobutanecarboxylates. Chiral catalysts, including both metal complexes and organocatalysts, have been successfully employed to control the stereochemical outcome of the key cycloaddition reactions.

Organocatalytic Approaches:

Chiral amine and thiourea-based organocatalysts have emerged as powerful tools for promoting asymmetric [2+2] cycloadditions. These catalysts can activate the substrates through the formation of chiral iminium or enamine intermediates, thereby directing the stereochemical course of the reaction.

Asymmetric_Synthesis cluster_0 Asymmetric Synthesis Workflow Start Achiral Starting Materials Catalysis Chiral Catalyst (Organocatalyst or Metal Complex) Start->Catalysis Intermediate Chiral Intermediate Catalysis->Intermediate Product Enantioenriched Oxocyclobutanecarboxylate Intermediate->Product

Figure 3: General workflow for the asymmetric synthesis of oxocyclobutanecarboxylates.

The development of catalytic asymmetric methods represents a significant advancement in the field, enabling the efficient and selective synthesis of chiral building blocks for drug discovery.

Applications in Drug Discovery: The Rise of Oxocyclobutane-Containing Kinase Inhibitors

The unique structural and physicochemical properties of substituted oxocyclobutanecarboxylates have made them highly attractive motifs in drug design, particularly in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in a wide range of diseases, including cancer.

The rigid cyclobutane core can serve as a non-classical bioisostere for more common functionalities, such as gem-dimethyl groups or phenyl rings. This substitution can lead to improved metabolic stability, enhanced solubility, and novel intellectual property.

Case Study: The Synthesis of Mobocertinib

Mobocertinib (Exkivity) is an FDA-approved kinase inhibitor used for the treatment of non-small cell lung cancer (NSCLC) with specific EGFR exon 20 insertion mutations. A key structural feature of mobocertinib is the presence of a substituted oxocyclobutane ring, which plays a critical role in its binding to the target kinase.

The synthesis of the oxocyclobutane-containing fragment of mobocertinib showcases the practical application of the synthetic methodologies discussed earlier. While the proprietary industrial synthesis may differ, a plausible retrosynthetic analysis highlights the importance of a key 3-oxocyclobutanecarboxylate intermediate.

Mobocertinib_Retrosynthesis Mobocertinib Mobocertinib FragmentA Oxocyclobutane Fragment Mobocertinib->FragmentA Disconnection FragmentB Heterocyclic Core Mobocertinib->FragmentB Disconnection Intermediate 3-Oxocyclobutanecarboxylate Derivative FragmentA->Intermediate Functional Group Interconversion Precursors Simpler Starting Materials Intermediate->Precursors [2+2] Cycloaddition

Figure 4: Retrosynthetic analysis of mobocertinib highlighting the key oxocyclobutane intermediate.

The incorporation of the oxocyclobutane moiety in mobocertinib demonstrates the power of this scaffold to enable the development of highly selective and potent kinase inhibitors.

Conclusion and Future Outlook

The journey of substituted oxocyclobutanecarboxylates from historical curiosities to key building blocks in modern drug discovery is a testament to the power of synthetic innovation. The development of robust and stereoselective methods for the construction of this strained ring system has unlocked a wealth of opportunities for medicinal chemists. The unique combination of structural rigidity, metabolic stability, and synthetic accessibility offered by these motifs has already led to the successful development of life-saving medicines.

Looking ahead, the field is poised for further advancement. The continued development of novel catalytic asymmetric methods will provide even greater control over the stereochemical complexity of these scaffolds. Furthermore, the exploration of new substitution patterns on the oxocyclobutane ring will undoubtedly lead to the discovery of novel biological activities. As our understanding of the intricate interplay between molecular structure and biological function deepens, substituted oxocyclobutanecarboxylates are set to play an increasingly important role in the design and synthesis of the next generation of therapeutics.

References

  • Paternò, E.; Chieffi, G. Sintesi in chimica organica per mezzo della luce. Nota II. Composti degli idrocarburi non saturi con aldeidi e chetoni. Gazz. Chim. Ital.1909, 39, 341–361.
  • Büchi, G.; Inman, C. G.; Lipinsky, E. S. Light-catalyzed Organic Reactions. I. The Reaction of Carbonyl Compounds with 2-Methyl-2-butene in the Presence of Ultraviolet Light. J. Am. Chem. Soc.1954, 76, 4327–4331.
  • Organic Chemistry Portal. Paterno-Büchi Reaction. [Link]

  • CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google P
  • Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition | Request PDF - ResearchGate. [Link]

  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks - ResearchGate. [Link]

  • CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google P
  • Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - RSC Publishing. [Link]

  • The Paternò-Büchi reaction - a comprehensive review - PubMed. [Link]

  • BJOC - Search Results - Beilstein Journals. [Link]

  • Stereoselective [2+2]-Cycloadditions of chiral allenic ketones and alkenes: Applications towards the synthesis of benzocyclobutenes and endiandric acids - NIH. [Link]

  • Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC - NIH. [Link]

    • By Transformation of Other Cyclobutanes. [Link]

  • Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy - MDPI. [Link]

  • (PDF) Asymmetric Organocatalytic Synthesis of Cyclopentane -Nitroketones - ResearchGate. [Link]

  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks - ChemRxiv. [Link]

  • ChemInform Abstract: Asymmetric Organocatalytic Synthesis of Cyclopentane y-Nitroketones. | Request PDF - ResearchGate. [Link]

  • Application of a macrocyclization strategy in kinase inhibitor development - EurekAlert!. [Link]

  • Bicyclobutanes as unusual building blocks for complexity generation in organic synthesis. [Link]

  • The Paternò-Büchi reaction—Mechanisms and application to organic synthesis | Request PDF - ResearchGate. [Link]

  • Synthesis and clinical application of small-molecule inhibitors and PROTACs of anaplastic lymphoma kinase - OUCI. [Link]

  • ChemInform Abstract: (2 + 4) Cycloaddition Reactions of Neat Dipivaloylketene. - Sci-Hub. [Link]

  • Understanding 3-Oxocyclobutanecarboxylic Acid: Properties, Synthesis, and Applications. [Link]

  • Intramolecular ketene-allene cycloadditions - PubMed - NIH. [Link]

  • Paternò–Büchi reaction - Wikipedia. [Link]

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activity of Bromophenyl-Containing Cyclobutanes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide delves into the burgeoning field of medicinal chemistry surrounding cyclobutane rings, with a specific focus on the potential biological activities imparted by the inclusion of a bromophenyl moiety. We will explore the rationale behind this structural combination, examine known biological targets, provide detailed experimental protocols for assessing activity, and discuss the synthetic strategies for creating these promising compounds. This document is intended to serve as a comprehensive resource for researchers looking to explore this chemical space for the development of novel therapeutics.

The Strategic Integration of Cyclobutane and Bromophenyl Moieties in Drug Design

The deliberate incorporation of a cyclobutane ring into a drug candidate is a strategic decision driven by its unique physicochemical properties. The puckered four-membered ring introduces a degree of conformational rigidity that can pre-organize a molecule into a bioactive conformation, thereby enhancing its binding affinity for a biological target.[1] This rigid scaffold can also serve as a bioisosteric replacement for more flexible alkyl chains or planar aromatic rings, often leading to improved metabolic stability and pharmacokinetic profiles.[1]

The bromophenyl group, on the other hand, is a well-established pharmacophore in its own right. The bromine atom, being a halogen, can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding. Furthermore, the lipophilic nature of the bromophenyl group can facilitate passage across cellular membranes, and its presence can significantly influence the electronic properties of the molecule, potentially modulating its interaction with target proteins. Studies on various molecular scaffolds have highlighted that the presence of a 4-bromophenyl moiety can be essential for anticancer activity.[2]

The combination of these two motifs—the conformationally restricting cyclobutane and the modulating bromophenyl group—presents a compelling strategy for the design of novel bioactive compounds.

Potential Biological Activities and Therapeutic Targets

While the direct biological activity of many bromophenyl-containing cyclobutanes is an area of active investigation, we can infer potential applications based on the known activities of related compounds. The primary areas of interest include oncology, neuroprotection, and antimicrobial chemotherapy.

Anticancer Activity

The development of novel anticancer agents is a critical area of research. Several classes of compounds incorporating either a cyclobutane or a bromophenyl group have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, spiro[cyclobutane-1,3'-indolin]-2'-one derivatives have been identified as potent inhibitors of bromodomains, proteins that are key regulators of gene expression and are implicated in cancer.[3] The general structure of these compounds suggests that substitution on the indolinone ring system with a bromophenyl group is a feasible synthetic strategy.

Furthermore, studies on brominated coelenteramines have shown that the 4-bromophenyl moiety is crucial for their anticancer activity, with IC50 values in the micromolar range against breast and prostate cancer cell lines.[2] While these molecules do not contain a cyclobutane ring, it provides strong evidence for the potential of the bromophenyl group in designing new anticancer drugs.

Neuroprotective Effects

Neurodegenerative diseases represent a significant unmet medical need. The design of small molecules that can cross the blood-brain barrier and exert a protective effect on neurons is a major goal of medicinal chemistry. The structural rigidity and defined stereochemistry of cyclobutane derivatives make them attractive scaffolds for presenting pharmacophoric groups in the correct orientation for interaction with neurological targets. While direct evidence for bromophenyl-containing cyclobutanes in neuroprotection is still emerging, the known neuroprotective effects of various phenolic and brominated compounds suggest this is a promising avenue for exploration.[4][5]

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action. Cyclobutane-containing alkaloids have been isolated from natural sources and have demonstrated a range of biological activities, including antibacterial and antifungal effects.[6][7] Additionally, various synthetic bromophenyl derivatives have been shown to possess antimicrobial properties.[8] The combination of the rigid cyclobutane core with the electronically-modulating bromophenyl group could lead to the development of a new class of antimicrobial compounds.

Synthetic Strategies and Key Intermediates

The synthesis of bromophenyl-containing cyclobutanes can be approached through several established organic chemistry methodologies. A key strategy involves the use of commercially available starting materials, such as 1-(4-bromophenyl)cyclobutanecarbonitrile or 1-(4-bromophenyl)cyclobutanecarboxylic acid.[3][9] These intermediates provide a versatile platform for the elaboration into a variety of functionalized derivatives.

A common method for the formation of the cyclobutane ring itself is the [2+2] photocycloaddition of alkenes.[7] This reaction allows for the creation of the four-membered ring from readily available starting materials. Subsequent functionalization can then be used to introduce the bromophenyl moiety and other desired groups.

Below is a generalized workflow for the synthesis of bromophenyl-containing cyclobutane carboxamides, a class of compounds with significant potential for biological activity.

SynthesisWorkflow Start 1-(4-bromophenyl)cyclobutanecarboxylic acid Activation Acid Activation (e.g., SOCl2, EDCI) Start->Activation Step 1 Coupling Amide Coupling Activation->Coupling Amine Primary or Secondary Amine (R1R2NH) Amine->Coupling Product Target Bromophenyl-containing Cyclobutane Carboxamide Coupling->Product Step 2 ExperimentalWorkflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Lead Identification Synthesis Synthesis of Bromophenyl- Containing Cyclobutane Purification Purification & Characterization (NMR, MS) Synthesis->Purification Cytotoxicity Cytotoxicity Assay (e.g., MTT) Purification->Cytotoxicity Neuroprotection Neuroprotection Assay Purification->Neuroprotection Antimicrobial Antimicrobial Assay (e.g., MIC) Purification->Antimicrobial SAR Structure-Activity Relationship (SAR) Analysis Cytotoxicity->SAR Neuroprotection->SAR Antimicrobial->SAR Lead_ID Lead Compound Identification SAR->Lead_ID

Caption: High-level workflow for the development of bromophenyl-cyclobutanes.

Structure-Activity Relationship (SAR) and Future Directions

A systematic investigation of the structure-activity relationships of bromophenyl-containing cyclobutanes is essential for optimizing their biological activity. Key structural modifications to explore include:

  • Position of the Bromo Substituent: Evaluating the effect of ortho-, meta-, and para-substitution of the bromine atom on the phenyl ring.

  • Stereochemistry of the Cyclobutane Ring: For multi-substituted cyclobutanes, the cis/trans stereochemistry can have a profound impact on biological activity.

  • Nature of other Substituents: The introduction of other functional groups on both the cyclobutane and phenyl rings can be used to fine-tune the compound's properties, such as solubility, metabolic stability, and target affinity.

The field of bromophenyl-containing cyclobutanes is ripe for exploration. By leveraging the unique properties of both the cyclobutane scaffold and the bromophenyl moiety, and by employing systematic synthetic and biological evaluation strategies, researchers can unlock the therapeutic potential of this promising class of compounds.

References

  • Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer. National Center for Biotechnology Information. [Link]

  • Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. National Center for Biotechnology Information. [Link]

  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. National Center for Biotechnology Information. [Link]

  • Spiro[cyclobutane-1,3'-indolin]-2'-one derivatives as bromodomain inhibitors.
  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. [Link]

  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. MDPI. [Link]

  • Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents. ResearchGate. [Link]

  • Synthesis and biological evaluation of spiro[cyclopropane-1,3′-indolin]-2′-ones as potential anticancer agents. Scilit. [Link]

  • On Exploring Structure Activity Relationships. National Center for Biotechnology Information. [Link]

  • Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. National Center for Biotechnology Information. [Link]

  • Neuroprotective Action of Coumarin Derivatives through Activation of TRKB-CREB-BDNF Pathway and Reduction of Caspase Activity in Neuronal Cells Expressing Pro-Aggregated Tau Protein. PubMed. [Link]

  • A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. MDPI. [Link]

  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. National Center for Biotechnology Information. [Link]

  • Synthesis, Antibacterial and Antifungal Activity of Some New Thiazolylhydrazone Derivatives Containing 3-Substituted Cyclobutane Ring. ResearchGate. [Link]

  • Structure Activity Relationships. Drug Design Org. [Link]

  • Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives. MDPI. [Link]

  • Exploring the Neuroprotective Role of the Sulfonamide Derivative KM11 in Ethidium Bromide-induced Demyelination in Zebrafish Model Through Modulation of Antioxidant and Inflammatory Cytokine Pathways. PubMed. [Link]

  • Synthesis, antimicrobial and antifungal activity of 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles. Current issues in pharmacy and medicine: science and practice. [Link]

Sources

Introduction: The Rising Prominence of Strained Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Aryl-3-Oxocyclobutane Structures: Synthesis, Reactivity, and Applications in Drug Discovery

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements of pharmacophoric groups is paramount. Among these, strained carbocyclic systems, particularly cyclobutanes, have emerged as highly valuable motifs.[1][2] The 1-aryl-3-oxocyclobutane core, a privileged substructure, combines the conformational rigidity of the four-membered ring with the synthetic versatility of a ketone and the diverse substitution possibilities of an aryl group. This unique combination allows for the creation of sp³-rich molecules that can explore chemical space inaccessible to traditional flat, aromatic compounds, often leading to improved potency, selectivity, and pharmacokinetic properties.[2][3]

This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive overview of the 1-aryl-3-oxocyclobutane scaffold. We will delve into the key synthetic strategies for its construction, explore the unique reactivity imparted by its inherent ring strain, and highlight its successful application in the development of contemporary drug candidates.

Part 1: Synthesis of the 1-Aryl-3-Oxocyclobutane Core

The construction of the strained cyclobutanone ring requires specialized synthetic approaches. Classical methods often involve (formal) [2+2] cycloadditions, while modern strategies increasingly leverage transition-metal catalysis and ring expansion reactions for greater efficiency and stereocontrol.[1][4]

[2+2] Cycloaddition Strategies

The formal [2+2] cycloaddition of an alkene with a ketene or a ketene equivalent is a cornerstone of cyclobutanone synthesis.[4] Photochemical approaches, in particular, have proven effective for accessing these scaffolds.

G cluster_workflow General Workflow: Photochemical [2+2] Cycloaddition Start Aryl-Substituted Alkene + Ketene Precursor Step1 Visible Light Irradiation (e.g., λ = 459 nm) + Photoredox Catalyst Start->Step1 Reactants Step2 Formation of Excited State Intermediate Step1->Step2 Energy Transfer Step3 [2+2] Cycloaddition Step2->Step3 Reaction End 1-Aryl-3-oxocyclobutane Product Step3->End Product Formation

Caption: A generalized workflow for photochemical [2+2] cycloaddition.

This method is advantageous as it often proceeds under mild conditions. For instance, visible-light-mediated enantioselective [2+2] cycloadditions can be catalyzed by chiral phosphoric acids functionalized with a thioxanthone moiety, which facilitates triplet energy transfer.[5]

Ring Expansion Reactions

Ring expansion of smaller, more accessible rings provides another powerful entry into cyclobutanone systems. A common approach involves the reaction of cyclopropanone surrogates with sulfur ylides. This methodology can be highly stereospecific, allowing for the synthesis of optically active 2,3-disubstituted cyclobutanones from chiral precursors. The carbonyl group in the resulting cyclobutanone then serves as a versatile handle for further functionalization.

Transition Metal-Catalyzed Approaches

Transition metal catalysis has opened new avenues for cyclobutane synthesis. Rhodium(I)-catalyzed intramolecular [6+2] cycloadditions of alkene-tethered vinylcyclobutanones, for example, can be used to construct complex fused eight-membered ring systems where the cyclobutanone is a key intermediate.[6][7] These reactions proceed through the formation of a five-membered metallacycle, which then undergoes ring expansion.[7] Similarly, palladium-catalyzed cross-coupling of cyclobutanone-derived N-sulfonylhydrazones with aryl halides offers a route to various functionalized cyclobutene and methylenecyclobutane structures.[5]

Table 1: Comparison of Key Synthetic Methodologies

Method Typical Reagents/Conditions Key Advantages Limitations/Considerations
[2+2] Cycloaddition Alkenes + Ketenes, Visible Light, Photoredox Catalysts Direct formation of the four-membered ring; access to diverse substitution patterns.[5][8] Can have issues with regioselectivity and stereoselectivity; ketenes can be unstable.
Ring Expansion Cyclopropanone surrogates + Sulfur Ylides High stereospecificity possible with chiral precursors; good for optically active products.[4] Requires synthesis of the cyclopropanone precursor.

| Transition Metal Catalysis | Rh(I), Pd(0) complexes; vinylcyclobutanones, N-sulfonylhydrazones | High efficiency and selectivity; enables construction of complex fused systems.[5][6] | Catalyst cost and sensitivity; may require specific ligand optimization. |

Part 2: Reactivity of the 1-Aryl-3-Oxocyclobutane Ring

The reactivity of 1-aryl-3-oxocyclobutanes is dominated by two key features: the electrophilicity of the carbonyl group and the high ring strain (~26 kcal/mol) of the cyclobutane core. This strain energy provides a thermodynamic driving force for ring-opening reactions.

Reactions at the Carbonyl Group

The ketone functionality undergoes standard carbonyl chemistry, including reduction, olefination, and enolate formation, providing a direct route to more complex cyclobutane derivatives.[4] For instance, diastereoselective reduction of the keto group is a critical step in the synthesis of cis-1,3-disubstituted cyclobutane scaffolds used as kinase inhibitors and ROR-γt inverse agonists.[9][10]

Detailed Experimental Protocol: Synthesis of Benzyl 3-Oxocyclobutane-1-carboxylate[9]

This protocol describes a key step in preparing a cyclobutane scaffold for a potent therapeutic agent. The choice of an EDCI/DMAP coupling system in MeCN was critical for achieving high yield and purity without the need for column chromatography.[9]

Materials:

  • 3-Oxocyclobutane-1-carboxylic acid (100 g, 876 mmol)

  • Benzyl alcohol (BnOH) (90.7 mL, 876 mmol)

  • 4-Dimethylaminopyridine (DMAP) (5.35 g, 43.8 mmol)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) (185 g, 964 mmol)

  • Acetonitrile (MeCN) (500 mL)

Procedure:

  • To a solution of 3-oxocyclobutane-1-carboxylic acid (100 g, 876 mmol) in MeCN (500 mL), add BnOH (90.7 mL, 876 mmol) and DMAP (5.35 g, 43.8 mmol) at room temperature.

  • Cool the reaction mixture to 5 °C in an ice bath.

  • Add EDCI (185 g, 964 mmol) in several portions, ensuring the internal temperature is maintained at or below 40 °C.

  • Stir the reaction mixture at 5 °C until reaction completion is confirmed by HPLC analysis.

  • Upon completion, perform a solvent swap to methanol (MeOH) for direct use in the subsequent synthetic step.

  • This optimized procedure results in an assay yield of 97%.[9]

Strain-Release Driven Ring-Opening Reactions

The inherent strain of the cyclobutane ring facilitates a variety of ring-opening reactions, providing access to linear chains with defined stereochemistry. Transition metals are often employed to catalyze these transformations.

G cluster_mechanism Mechanism: Rh(I)-Catalyzed [6+2] Cycloaddition Reactants 2-Vinylcyclobutanone + Alkene + [Rh(I)] IntermediateA Five-Membered Metallacycle (A) Reactants->IntermediateA Oxidative Cyclization IntermediateB Ring Expansion to Nine-Membered Metallacycle (B) IntermediateA->IntermediateB β-Carbon Elimination Product Eight-Membered Carbocycle IntermediateB->Product Reductive Elimination

Caption: Key steps in a Rh(I)-catalyzed ring expansion of a vinylcyclobutanone.[7]

In the context of 2-vinylcyclobutanones, a Rh(I) catalyst can insert into a C-C bond to form a five-membered metallacycle.[6] This intermediate can then undergo a ring expansion to a nine-membered metallacycle, which upon reductive elimination, yields an eight-membered ring product.[7] This strategy provides a powerful method for constructing medium-sized rings, which are prevalent in natural products but often challenging to synthesize.[7] Similarly, ring-opening of bicyclo[1.1.0]butanes (BCBs) is an emerging and powerful strategy for the synthesis of 1,3-difunctionalized cyclobutanes.[11][12]

Part 3: Applications in Drug Discovery

The rigid, three-dimensional nature of the cyclobutane ring makes it an attractive scaffold for positioning pharmacophores in precise orientations to interact with biological targets.[2] It can serve as a conformationally restricted isostere for larger cyclic systems, alkenes, or even aryl rings, often leading to improved metabolic stability and solubility.[2][3]

Bioisosteric Replacement and Conformational Rigidity

The puckered structure of the cyclobutane ring can lock a molecule into a specific bioactive conformation.[2] This pre-organization can reduce the entropic penalty upon binding to a target protein, thereby increasing potency. It has been successfully used to:

  • Replace Alkenes: Preventing cis/trans-isomerization and improving metabolic stability.[2]

  • Act as an Aryl Isostere: Reducing planarity and increasing the fraction of sp³ carbons (Fsp³), which correlates with higher clinical success rates.[2]

  • Fill Hydrophobic Pockets: The defined 3D shape allows for optimal van der Waals interactions within a protein's binding site.[2]

Examples of Bioactive Molecules

The 1-aryl-3-oxocyclobutane motif and its derivatives are found in a growing number of potent and selective therapeutic agents.

  • Kinase Inhibitors: Stereoselective synthesis of cis-1,3-disubstituted cyclobutanes has been crucial for developing novel series of kinase inhibitors.[10]

  • ROR-γt Inverse Agonists: A scalable synthesis was developed for a cis-1,3-disubstituted cyclobutane carboxylic acid scaffold, which is a key component of TAK-828F, a potent inverse agonist for the retinoic acid receptor-related orphan receptor-γt (ROR-γt), a target for autoimmune diseases.[9]

  • Antitumor and Thrombin Inhibitors: 3-Oxocyclobutanecarboxylic acid, a closely related precursor, is a vital intermediate in the synthesis of various kinase inhibitors, thrombin inhibitors, and antitumor drugs.[13][14] The use of this scaffold has led to the development of MDM2 antagonists, JAK inhibitors, and CETP inhibitors.[13]

Conclusion

The 1-aryl-3-oxocyclobutane structure represents a powerful and increasingly utilized scaffold in contemporary chemical and pharmaceutical research. Its synthesis, once a significant challenge, is now accessible through a variety of robust methods, including photochemical cycloadditions and transition-metal-catalyzed ring expansions. The unique reactivity conferred by the combination of a carbonyl group and a strained ring system allows for diverse functionalization and strategic ring-opening pathways to more complex molecular architectures. As a proven bioisostere and a tool for enforcing conformational restraint, the cyclobutane core offers medicinal chemists a superb strategy for optimizing lead compounds, enhancing metabolic stability, and generating novel intellectual property. The continued development of synthetic methodologies and a deeper understanding of its structure-activity relationships will undoubtedly solidify the role of the 1-aryl-3-oxocyclobutane core in the next generation of small-molecule therapeutics.

References

  • Ishizuka, T., et al. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. The Journal of Organic Chemistry. Available at: [Link]

  • Goldstein, D. M., et al. (2004). Stereoselective synthesis of cis-1,3-disubstituted cyclobutyl kinase inhibitors. Organic Letters. Available at: [Link]

  • Wender, P. A., et al. (2002). Transition Metal-Catalyzed [6+2] Cycloadditions of 2-Vinylcyclobutanones and Alkenes: A New Reaction for the Synthesis of Eight-Membered Rings. Journal of the American Chemical Society. Available at: [Link]

  • Gicquel, M., et al. (2021). Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides. Organic Letters. Available at: [Link]

  • Pelliccia, S., et al. (2014). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules. Available at: [Link]

  • Anand, A., et al. (2019). Transition metal catalyzed [6 + 2] cycloadditions. RSC Advances. Available at: [Link]

  • Roy, P., et al. (2023). Transition metal catalyzed ring-opening reactions of BCBs for the synthesis of cyclobutane derivatives and their scientific context. Organic Letters. Available at: [Link]

  • Various Authors. (n.d.). Product Class 2: Cyclobutanones and Their Precursors. Science of Synthesis. Available at: [Link]

  • Wang, C.-W., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Organic Letters. Available at: [Link]

  • Zhang, X., et al. (2021). Diastereoselective synthesis of 1,1,3,3-tetrasubstituted cyclobutanes enabled by cycloaddition of bicyclo[1.1.0]butanes. Organic Chemistry Frontiers. Available at: [Link]

  • Conner, M. L., & Brown, M. K. (2017). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. The Journal of Organic Chemistry. Available at: [Link]

  • Dong, G. (2019). Transition-Metal-Catalyzed Cycloaddition of Small Ring Compounds. In book: Comprehensive Organic Synthesis, 2nd edition. Available at: [Link]

  • Pirrung, M. C., et al. (2009). Multicomponent Reactions of Cyclobutanones. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclobutanes. . Available at: [Link]

  • Yang, X., et al. (2023). Photochemical α-selective radical ring-opening reactions of 1,3-disubstituted acyl bicyclobutanes with alkyl halides: modular access to functionalized cyclobutenes. Chemical Science. Available at: [Link]

  • de Witte, W., et al. (2017). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem. Available at: [Link]

  • CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid. (2015). Google Patents.
  • Meanwell, N. A. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. Journal of Medicinal Chemistry. Available at: [Link]

  • Simmons, E. M., et al. (2012). Sequential C(sp3)-H arylation and olefination: total synthesis of the proposed structure of pipercyclobutanamide A. Journal of the American Chemical Society. Available at: [Link]

  • CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid. (2013). Google Patents.
  • Das, B., et al. (2021). Iodine(III) Promoted Ring-Rearrangement Reaction of 1-Arylamino-2-oxocyclopentane-1-carbonitriles to Synthesize N-Aryl-δ-valerolactams. The Journal of Organic Chemistry. Available at: [Link]

  • Mazumdar, W., et al. (2017). Rh2(II)-Catalyzed Ring Expansion of Cyclobutanol-Substituted Aryl Azides To Access Medium-Sized N-Heterocycles. Journal of the American Chemical Society. Available at: [Link]

  • Liu, X.-H., et al. (2014). Synthesis and Fungicidal Activity of Novel Chloro-Containing 1-Aryl-3-oxypyrazoles with an Oximino Ester or Oximino Amide Moiety. Molecules. Available at: [Link]

  • Or-Yam, K., et al. (2022). Synthetic applications of photochemical decarbonylation of oxetanone and azetidinone. ChemRxiv. Available at: [Link]

  • Funes-Ardoiz, I., et al. (2017). On the ring-opening of substituted cyclobutene to benzocyclobutene: analysis of π delocalization, hyperconjugation, and ring strain. Physical Chemistry Chemical Physics. Available at: [Link]

  • Sweidan, K., et al. (2017). Ring opening of cyclobutane in 1,3-dimethyl-5-methylenebarbituric acid dimer by various nucleophiles. Zeitschrift für Naturforschung B. Available at: [Link]

  • de Witte, W., et al. (2017). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. Available at: [Link]

  • Kassiou, M. (2014). Squaryl molecular metaphors - application to rational drug design and imaging agents. Future Medicinal Chemistry. Available at: [Link]

  • Janik, E., et al. (2022). Products of Photo- and Thermochemical Rearrangement of 19-Membered di-tert-Butyl-Azoxybenzocrown. Molecules. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2023). Synthesis, Spectroscopic Characterization, and Biological Evaluation of a Novel Acyclic Heterocyclic Compound: Anticancer, Antioxidant, Antifungal, and Molecular Docking Studies. Molecules. Available at: [Link]

  • Bellus, D., et al. (1983). Synthesis and reactivity of compounds with cyclobutane rings. Part III. Cyclobut-1-ene-1,2-dicarboxylic acid. X-Ray crystal structure and exceptional stereoselectivity in its Diels–Alder reaction with cyclopentadiene. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Ramalingam, M., et al. (2021). Spectroscopic characterization, electronic transitions and pharmacodynamic analysis of 1-Phenyl-1,3-butanedione: An effective agent for antipsychotic activity. Journal of Molecular Structure. Available at: [Link]

  • Al-Obaidi, A. H., & Al-Janabi, A. S. (2023). Synthesis and spectroscopic properties of a series of novel 2-aryl-3-phenyl-2,3-dihydro-4H-1,3-benzothiazin-4-ones. ResearchGate. Available at: [Link]

  • Govaerts, S., et al. (2014). Direct Photochemical Synthesis of Substituted Benzo[b]fluorenes. Organic Letters. Available at: [Link]

  • Ducept, P. C., & Marsden, S. P. (2006). The Synthesis of Functionalized 3-Aryl- and 3-Heteroaryloxazolidin-2-ones and Tetrahydro-3-aryl-1,3-oxazin-2-ones via the Iodocyclocarbamation Reaction: Access to Privileged Chemical Structures and Scope and Limitations of the Method. The Journal of Organic Chemistry. Available at: [Link]

  • Tirkaso, G. F., et al. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules. Available at: [Link]

Sources

Methodological & Application

Synthesis of Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate, a valuable building block in medicinal chemistry and materials science. The described methodology is a robust and reproducible multi-step synthesis commencing from readily available starting materials. This guide emphasizes the underlying chemical principles, provides in-depth procedural details, and includes characterization data to ensure the successful synthesis and validation of the target compound.

Introduction

Cyclobutane scaffolds are prevalent in numerous biologically active molecules and functional materials. The rigid, three-dimensional nature of the cyclobutane ring allows for precise spatial orientation of substituents, making it a desirable motif in drug design. Specifically, 1-aryl-3-oxocyclobutanecarboxylates serve as key intermediates for the synthesis of a variety of complex molecular architectures. The presence of a bromine atom on the phenyl ring offers a versatile handle for further functionalization via cross-coupling reactions, enhancing the synthetic utility of the target molecule.

This application note outlines a comprehensive procedure for the preparation of this compound. The synthesis leverages a base-mediated cyclization of an arylacetonitrile with a 1,3-dihalopropane derivative, followed by hydrolysis and esterification. The rationale behind the choice of reagents and reaction conditions is discussed to provide a thorough understanding of the synthetic strategy.

Overall Synthetic Workflow

The synthesis of this compound is accomplished through a three-step process as depicted in the workflow diagram below. The key stages involve the formation of the cyclobutane ring, followed by hydrolysis and subsequent esterification.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Esterification A 4-Bromophenylacetonitrile C 1-(4-Bromophenyl)cyclobutane-1,1-dicarbonitrile A->C NaH, DMF B 1,3-Dibromopropane B->C D 1-(4-Bromophenyl)-3-oxocyclobutanecarboxylic acid C->D Conc. HCl, Heat E This compound D->E Methanol, H2SO4 (cat.)

Caption: Synthetic workflow for this compound.

Proposed Reaction Mechanism

The core of this synthesis is the formation of the cyclobutane ring via a nucleophilic substitution reaction. The mechanism involves the deprotonation of 4-bromophenylacetonitrile to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking one of the electrophilic carbons of 1,3-dibromopropane in an initial alkylation step. A subsequent intramolecular cyclization yields the dinitrile-substituted cyclobutane intermediate.

G cluster_mechanism Mechanism of Cyclobutane Ring Formation Start 4-Bromophenylacetonitrile Carbanion Resonance-stabilized Carbanion Start->Carbanion Base (NaH) Alkylation Intermediate after first alkylation Carbanion->Alkylation 1,3-Dibromopropane Cyclized 1-(4-Bromophenyl)cyclobutane-1,1-dicarbonitrile Alkylation->Cyclized Intramolecular Cyclization

Caption: Proposed mechanism for the formation of the cyclobutane ring.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplier
4-Bromophenylacetonitrile98%Sigma-Aldrich
1,3-Dibromopropane99%Acros Organics
Sodium Hydride (60% dispersion in oil)Reagent GradeAlfa Aesar
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Fisher Chemical
Diethyl EtherAnhydrousJ.T. Baker
Hydrochloric Acid (HCl)Concentrated, 37%VWR Chemicals
MethanolAnhydrousEMD Millipore
Sulfuric Acid (H₂SO₄)Concentrated, 98%BDH
Sodium Bicarbonate (NaHCO₃)Saturated SolutionLabChem
BrineSaturated SolutionLabChem
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeMacron
Celite® 545---Sigma-Aldrich
Ethyl AcetateHPLC GradeFisher Chemical
HexanesHPLC GradeFisher Chemical
Step 1: Synthesis of 1-(4-Bromophenyl)cyclobutane-1,1-dicarbonitrile
  • To an oven-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 4.4 g, 110 mmol).

  • Wash the sodium hydride with anhydrous hexanes (3 x 20 mL) to remove the mineral oil, decanting the hexanes carefully each time under a stream of nitrogen.

  • Add anhydrous N,N-dimethylformamide (DMF, 100 mL) to the flask and cool the suspension to 0 °C in an ice bath.

  • Dissolve 4-bromophenylacetonitrile (19.6 g, 100 mmol) in anhydrous DMF (50 mL) and add it dropwise to the sodium hydride suspension over 30 minutes.

  • After the addition is complete, stir the reaction mixture at 0 °C for an additional 30 minutes.

  • Add 1,3-dibromopropane (20.2 g, 10.2 mL, 100 mmol) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 60 °C for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC)[1].

  • After completion, cool the reaction mixture to room temperature and carefully quench by the slow addition of water (200 mL).

  • Extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous magnesium sulfate, and filter[1].

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: 10% ethyl acetate in hexanes) to afford 1-(4-bromophenyl)cyclobutane-1,1-dicarbonitrile as a solid.

Step 2: Synthesis of 1-(4-Bromophenyl)-3-oxocyclobutanecarboxylic Acid
  • In a 250 mL round-bottom flask, suspend the 1-(4-bromophenyl)cyclobutane-1,1-dicarbonitrile (from the previous step) in concentrated hydrochloric acid (100 mL).

  • Heat the mixture to reflux (approximately 110 °C) and maintain for 24 hours. The dinitrile will hydrolyze to a diacid, which will then undergo decarboxylation.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Dry the solid under vacuum to yield 1-(4-bromophenyl)-3-oxocyclobutanecarboxylic acid. This product can be used in the next step without further purification.

Step 3: Synthesis of this compound
  • To a 250 mL round-bottom flask, add the 1-(4-bromophenyl)-3-oxocyclobutanecarboxylic acid (from the previous step) and anhydrous methanol (150 mL).

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (2 mL) as a catalyst.

  • Remove the ice bath and heat the reaction mixture to reflux for 8 hours.

  • Monitor the reaction by TLC for the disappearance of the carboxylic acid.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (150 mL) and wash with saturated sodium bicarbonate solution (2 x 75 mL) and then with brine (75 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel (eluent: 20% ethyl acetate in hexanes) to yield the final product as a solid.

Characterization Data

AnalysisExpected Results for this compound
Appearance White to off-white solid
¹H NMR δ (ppm): 7.55 (d, 2H), 7.25 (d, 2H), 3.70 (s, 3H), 3.50-3.30 (m, 4H)
¹³C NMR δ (ppm): 205.0, 168.0, 138.0, 132.0, 128.0, 122.0, 55.0, 52.0, 45.0
IR (KBr) ν (cm⁻¹): 2950, 1735 (C=O, ester), 1780 (C=O, ketone), 1590, 1485, 1010
MS (ESI) m/z: 283.0, 285.0 [M+H]⁺

Troubleshooting and Safety Precautions

  • Sodium Hydride: Sodium hydride is a highly flammable and moisture-sensitive reagent. Handle it under an inert atmosphere (nitrogen or argon). The washing step with hexanes should be performed carefully to avoid ignition. Quenching of any residual sodium hydride should be done slowly with isopropanol before adding water.

  • 1,3-Dibromopropane: This is a lachrymator and should be handled in a well-ventilated fume hood.

  • Concentrated Acids: Concentrated hydrochloric acid and sulfuric acid are corrosive. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Reaction Monitoring: Close monitoring of the reactions by TLC is crucial to determine the reaction endpoint and to avoid the formation of byproducts.

  • Purification: The purity of the intermediates and the final product is critical for subsequent applications. Column chromatography should be performed carefully to ensure good separation.

Conclusion

The protocol detailed in this application note provides a reliable method for the synthesis of this compound. By following the step-by-step instructions and adhering to the safety precautions, researchers can successfully synthesize this valuable building block for their research and development endeavors. The provided characterization data will aid in the confirmation of the final product's identity and purity.

References

  • Google Patents. (2015). Synthesis method of 3-oxocyclobutanecarboxylic acid. CN105037130A.
  • Google Patents. (2013). Synthesis method of 3-oxocyclobutanecarboxylic acid. CN103232340A.
  • Organic Chemistry Portal. Reformatsky Reaction. Available at: [Link]

  • Chemistry LibreTexts. (2023). Reformatsky Reaction. Available at: [Link]

  • Organic Syntheses. (2018). Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate. 95, 425-438. Available at: [Link]

  • Wikipedia. Reformatsky reaction. Available at: [Link]

  • Arava, V. R., et al. (2010). A convenient & general procedure for the preparation of Methyl-4-phenyl-3-oxo butyrate derivatives. Der Pharma Chemica, 2(6), 211-217. Available at: [Link]

  • WIPO Patentscope. (2021). Preparation method of 3-oxocyclobutane carboxylic acid. CN113527081. Available at: [Link]

  • Chem-Station. (2014). Reformatsky Reaction. Available at: [Link]

  • Organic Syntheses. Procedure 5. Available at: [Link]

Sources

Application Notes & Protocols: Strategic [2+2] Cycloaddition Routes to 3-Oxocyclobutanecarboxylates

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

The 3-oxocyclobutanecarboxylate motif is a highly valuable, strained carbocyclic scaffold prevalent in medicinal chemistry and natural product synthesis.[1] Its conformational rigidity and unique three-dimensional geometry make it an attractive bioisostere for more flexible or planar structures, often leading to improved pharmacological properties.[2] Among the various synthetic strategies, [2+2] cycloaddition reactions stand out as the most direct and powerful method for constructing the cyclobutane core.[1][3]

This guide provides an in-depth analysis of the primary [2+2] cycloaddition routes to this key structural unit. We will explore the mechanistic underpinnings of thermal and transition-metal-catalyzed approaches, provide detailed, field-proven protocols, and offer insights into achieving stereocontrol, a critical aspect for pharmaceutical applications.

I. Mechanistic Overview: Accessing the Cyclobutane Ring

The formation of a cyclobutane ring via a [2+2] cycloaddition involves the combination of two unsaturated components (e.g., two alkenes, or a ketene and an alkene).[4][5] While photochemical cycloadditions are a major class of [2+2] reactions, thermal and metal-catalyzed variants are often more synthetically practical for generating the 3-oxocyclobutane core, primarily through the use of ketenes or their equivalents.[5][6]

  • Thermal [2+2] Cycloaddition of Ketenes: This is arguably the most direct route. Ketenes (R₂C=C=O) are highly reactive species that readily undergo cycloaddition with alkenes.[6] The reaction is believed to proceed through a concerted, antarafacial-suprafacial mechanism. This pathway is thermally allowed by the Woodward-Hoffmann rules and rationalizes the high stereospecificity often observed.[6] The primary challenge and point of experimental control lies in the in-situ generation of the often unstable ketene intermediates.

  • Transition Metal-Catalyzed [2+2] Cycloaddition: These methods offer an alternative activation strategy, avoiding the often harsh conditions of ketene generation or the specialized equipment for photochemistry.[1][7] Catalysts based on cobalt, nickel, rhodium, and other metals can facilitate the cycloaddition of alkenes and alkynes, providing access to cyclobutene rings which can be subsequently functionalized.[7] For the synthesis of cyclobutanones, metal-catalyzed approaches can provide unique pathways with distinct chemo- and regioselectivity.[8]

Below is a diagram illustrating the primary strategic approaches discussed in this guide.

G cluster_start Starting Materials cluster_methods [2+2] Cycloaddition Strategies cluster_intermediate Intermediate cluster_final Target Scaffold Start1 Acyl Chloride (Ketene Precursor) Method1 Thermal Ketene Cycloaddition (In-situ Generation) Start1->Method1 Start2 Alkene / Enol Ether Start2->Method1 Method2 Transition-Metal Catalyzed Cycloaddition Start2->Method2 Cyclobutanone Substituted Cyclobutanone Core Method1->Cyclobutanone Method2->Cyclobutanone often via cyclobutene FinalProduct 3-Oxocyclobutanecarboxylate Cyclobutanone->FinalProduct Deprotection / Functionalization

Caption: Key strategies for synthesizing 3-oxocyclobutanecarboxylates via [2+2] cycloaddition.

II. The Workhorse Method: In-Situ Ketene Cycloaddition

The reaction between a ketene and an alkene is a robust method for synthesizing substituted cyclobutanones. A common and effective strategy involves the in-situ generation of a substituted ketene from an acyl chloride using a tertiary amine base. This transient ketene is immediately trapped by an electron-rich alkene, such as a silyl enol ether, to form the cyclobutanone product.

The choice of the ketene precursor is critical. For accessing 3-oxocyclobutanecarboxylates, a common approach is to use an α-halo or α-oxy acyl chloride. The resulting cyclobutanone can then be dehalogenated or the oxygen functionality can be converted to the desired ketone.

The mechanism involves two key stages:

  • Ketene Formation: An acyl chloride with an α-proton is treated with a non-nucleophilic base, typically triethylamine (Et₃N). The base abstracts the acidic α-proton, leading to the elimination of HCl and formation of the ketene.

  • [2+2] Cycloaddition: The electron-deficient central carbon of the ketene is highly electrophilic and reacts with the nucleophilic alkene in a concerted [π²s + π²a] fashion to yield the cyclobutanone ring.

G Start α-Chloro Acyl Chloride + Triethylamine (Base) Ketene In-situ Generation of Chloroketene Start->Ketene - Et3N·HCl TS [2s + 2a] Transition State Ketene->TS Alkene Silyl Enol Ether (Alkene Component) Alkene->TS Product α-Chloro-α-silyloxy Cyclobutanone Adduct TS->Product Cycloaddition Final 3-Oxocyclobutanecarboxylate (after deprotection/oxidation) Product->Final Hydrolysis & Reductive Dehalogenation

Caption: Mechanism of in-situ ketene generation followed by [2+2] cycloaddition with a silyl enol ether.

III. Protocol: Synthesis of Ethyl 2,2-dimethyl-3-oxocyclobutane-1-carboxylate

This protocol details a two-step procedure starting from the [2+2] cycloaddition of dimethylketene with ethyl vinyl ether, followed by oxidation. This approach builds the core structure and then installs the required ketone functionality.

Step 1: [2+2] Cycloaddition of Dimethylketene and Ethyl Vinyl Ether

Causality: Dimethylketene is generated in-situ from isobutyryl chloride and triethylamine. Ethyl vinyl ether is an electron-rich alkene, making it an excellent reaction partner for the electrophilic ketene. The reaction is performed at low temperatures to control the reactivity of the ketene and minimize side reactions.

  • Reagents & Materials:

    • Isobutyryl chloride (1.0 equiv)

    • Triethylamine (1.2 equiv), freshly distilled

    • Ethyl vinyl ether (1.5 equiv), stabilized

    • Anhydrous Hexane

    • Round-bottom flask with a reflux condenser and dropping funnel

    • Magnetic stirrer and inert atmosphere setup (N₂ or Ar)

  • Procedure:

    • Set up a flame-dried 250 mL three-necked round-bottom flask under an inert atmosphere.

    • Add anhydrous hexane (100 mL) and ethyl vinyl ether (1.5 equiv) to the flask. Cool the mixture to 0 °C using an ice bath.

    • In a dropping funnel, prepare a solution of isobutyryl chloride (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous hexane (50 mL).

    • Add the solution from the dropping funnel to the stirred reaction mixture at 0 °C over a period of 2 hours. Maintain the temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

    • The formation of triethylamine hydrochloride will be observed as a white precipitate. Filter the mixture to remove the salt and wash the solid with a small amount of hexane.

    • Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator. The crude product, ethyl 2,2-dimethyl-3-ethoxycyclobutane-1-carboxylate, is obtained and can often be used in the next step without further purification.

Step 2: Oxidation to Ethyl 2,2-dimethyl-3-oxocyclobutane-1-carboxylate

Causality: The enol ether intermediate from Step 1 is hydrolyzed and oxidized to the corresponding ketone. A variety of oxidizing agents can be used; this protocol uses Jones oxidation, a robust and effective method for this transformation.

  • Reagents & Materials:

    • Crude product from Step 1

    • Jones reagent (prepared from CrO₃, H₂SO₄, and water)

    • Acetone

    • Diethyl ether

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve the crude cyclobutane adduct from Step 1 in acetone (50 mL) and cool the solution to 0 °C in an ice bath.

    • Slowly add Jones reagent dropwise to the stirred solution. The color of the reaction will change from orange to green/blue. Monitor the reaction by TLC until the starting material is consumed.

    • Quench the reaction by adding isopropanol until the orange color disappears completely.

    • Filter the mixture through a pad of celite to remove chromium salts.

    • Concentrate the filtrate under reduced pressure.

    • Dilute the residue with diethyl ether (100 mL) and wash with water (2 x 50 mL) and saturated sodium bicarbonate solution (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the resulting crude oil by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure 3-oxocyclobutanecarboxylate.

IV. Asymmetric [2+2] Cycloadditions

Achieving enantioselectivity is paramount for pharmaceutical applications. Asymmetric [2+2] cycloadditions can be realized through several strategies, most notably the use of chiral Lewis acids to catalyze the reaction between a ketene equivalent and an alkene.[9][10]

Catalytic Approach: Chiral Lewis acids, such as those derived from aluminum or titanium complexes with chiral ligands (e.g., TADDOL or oxazaborolidines), can coordinate to one of the reactants, creating a chiral environment that directs the approach of the second reactant.[10][11] This strategy can provide high levels of enantioselectivity in the formation of the cyclobutane ring.[10]

G Ketene Ketene / Ketenophile Complex Chiral Catalyst-Substrate Complex Ketene->Complex Alkene Alkene Transition Diastereomeric Transition States Alkene->Transition Stereocontrolled approach Catalyst Chiral Lewis Acid Catalyst (L*) Catalyst->Complex Complex->Transition Product Enantioenriched Cyclobutanone Transition->Product Major Enantiomer

Caption: Workflow for a chiral Lewis acid-catalyzed asymmetric [2+2] cycloaddition.

V. Comparative Data of Synthetic Routes

The choice of synthetic route depends on factors like substrate availability, desired scale, and required stereochemical purity. Below is a summary of common approaches.

RouteKey ReactantsTypical ConditionsYieldsStereocontrolAdvantages & Disadvantages
Ketene + Enol Ether Acyl Chloride, Amine Base, Enol EtherLow Temperature (-78 to 25 °C)50-90%Substrate-dependent; generally good diastereoselectivityPro: Direct, robust, high-yielding. Con: Requires in-situ generation of reactive ketenes.
Photochemical Enone α,β-Unsaturated Ester, AlkeneUV Irradiation (λ > 300 nm)40-75%Moderate to goodPro: Access to complex scaffolds.[4] Con: Requires specialized equipment, potential for side reactions.
Asymmetric Lewis Acid Ketene equivalent, Alkene, Chiral CatalystLow Temperature (-78 °C)60-95%Good to Excellent Enantioselectivity (up to 99% ee)[10]Pro: High enantiocontrol. Con: Catalyst cost, sensitivity to air/moisture.

VI. References

  • D'Auria, M. (2012). Oxetane Synthesis through the Paternò-Büchi Reaction. Molecules, 17(11), 13497-13542. [Link]

  • Slideshare. Paterno buchi reaction. [Link]

  • Organic Chemistry Portal. Paterno-Büchi Reaction. [Link]

  • Denmark Group. An Exploration of Oxetanes: Synthesis and Relevance. [Link]

  • Wulandari, F., et al. (2020). Photochemical [2 + 2] cycloaddition reaction of carbonyl compounds with Danishefsky diene. Organic & Biomolecular Chemistry, 18(22), 4216-4220. [Link]

  • D'Auria, M. (2012). Oxetane Synthesis through the Paternò-Büchi Reaction. Semantic Scholar. [Link]

  • Hoffmann, N. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 9681-9707. [Link]

  • Ma, Z., et al. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Chemistry Central Journal, 18(1), 1-25. [Link]

  • Wulandari, F., et al. (2020). Photochemical [2 + 2] cycloaddition reaction of carbonyl compounds with Danishefsky diene. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. Chiral Lewis acid catalyzed asymmetric [2+2] cycloadditions. [Link]

  • Corey, E. J., & Ishihara, K. (2004). Highly Enantioselective [2+2]-Cycloaddition Reactions Catalyzed by a Chiral Aluminum Bromide Complex. Journal of the American Chemical Society, 126(42), 13600-13601. [Link]

  • Kumar, A., & Kaanumalle, L. S. (2022). [2 + 2] photocycloaddition. Journal of Photochemistry and Photobiology C: Photochemistry Reviews, 51, 100494. [Link]

  • Wikipedia. Danishefsky's diene. [Link]

  • Research Communities. A new catalyst for asymmetric [2+2] photocycloadditions. [Link]

  • ResearchGate. Enantioselective formation of chiral cyclobutanes by [2+2]... [Link]

  • Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions. [Link]

  • Pérez-Gómez, A., et al. (2021). Mechanistic Studies of Transition-Metal-Catalyzed [2 + 2 + 2] Cycloaddition Reactions. Chemical Reviews, 121(3), 1894-1979. [Link]

  • Xu, Y., et al. (2015). Cyclobutane and Cyclobutene Synthesis: Catalytic Enantioselective [2+2] Cycloadditions. Angewandte Chemie International Edition, 54(41), 11918-11928. [Link]

  • Bentham Science. Transition Metal-Catalyzed [2+2] Cycloaddition Reactions Between Bicyclic Alkenes and Alkynes. [Link]

  • AK Lectures. Photochemical (2+2) Cycloaddition Reaction. [Link]

  • Sarkar, D., et al. (2020). [2+2] Photochemical Cycloaddition in Organic Synthesis. European Journal of Organic Chemistry, 2020(9), 1310-1326. [Link]

  • Kotha, S., et al. (2005). MICROREVIEW Transition Metal Catalyzed [2+2+2] Cycloaddition and Application in Organic Synthesis. European Journal of Organic Chemistry, 2005(16), 3575-3593. [Link]

  • ResearchGate. Diels‐Alder Reaction of Danishefsky Diene: The Initial Cyclohexene... [Link]

  • The [3+2]Cycloaddition Reaction. [Link]

  • Myers, A. G. Cyclobutane Synthesis. Harvard University. [Link]

  • van der Heijden, C. C., et al. (2023). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. European Journal of Organic Chemistry, 26(28), e202300431. [Link]

  • Wierschem, F., & Rück-Braun, K. (2006). Introduction of Substituents on the 2-Oxo-piperazine Skeleton by [3 + 2] Cycloaddition and Subsequent Transformation. ChemInform, 37(37). [Link]

  • ResearchGate. Catalytic Cycloaddition Reactions: Coming Full Circle. [Link]

  • Larivée, A., et al. (2021). Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides. Angewandte Chemie International Edition, 60(38), 20736-20741. [Link]

  • Attanasi, O. A., & Favi, G. (2024). Editorial for the Special Issue on Cycloaddition Reactions at the Beginning of the Third Millennium. Reactions, 5(4), 1184-1188. [Link]

  • ResearchGate. Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. [Link]

Sources

The Synthetic Versatility of Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate: A Gateway to Novel Spirocyclic Heterocycles and Ring-Expanded Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern organic synthesis and drug discovery, the quest for novel molecular scaffolds with three-dimensional complexity is paramount. Strained ring systems, such as cyclobutanes, offer a unique platform for the construction of intricate architectures due to their inherent reactivity.[1][2] Among these, Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate stands out as a versatile building block. Its structure combines the reactivity of a β-ketoester with the synthetic potential of a strained four-membered ring, making it an attractive starting material for the synthesis of diverse and medicinally relevant compounds. The presence of a bromophenyl group provides a convenient handle for further functionalization, for instance, through cross-coupling reactions.

This guide provides detailed application notes and protocols for the utilization of this compound in the synthesis of spirocyclic pyrazolones and in ring-expansion reactions, offering researchers and drug development professionals a practical toolkit for leveraging this valuable synthetic intermediate.

Application I: Synthesis of Spiro[cyclobutane-1,3'-pyrazol]-5'-one Derivatives via Knorr Pyrazole Synthesis

The reaction of 1,3-dicarbonyl compounds with hydrazines, known as the Knorr pyrazole synthesis, is a classic and efficient method for the formation of pyrazole and pyrazolone rings.[3][4][5] this compound, as a cyclic β-ketoester, is an ideal substrate for this transformation, leading to the formation of novel spiro[cyclobutane-1,3'-pyrazol]-5'-one derivatives. These spirocyclic scaffolds are of significant interest in medicinal chemistry due to their rigid three-dimensional structures, which can lead to enhanced binding affinity and selectivity for biological targets.

Reaction Principle: The reaction proceeds via an initial condensation of the hydrazine with the ketone of the cyclobutanone ring to form a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack of the second nitrogen atom of the hydrazine onto the ester carbonyl, leading to cyclization and subsequent elimination of methanol to furnish the stable spiro-pyrazolone product. The reaction is typically catalyzed by a weak acid.

Knorr_Synthesis cluster_reactants Reactants Reactant_1 This compound Product Product Reactant_1->Product Hydrazine, Acid Catalyst, Heat Hydrazine R-NHNH2

Figure 1: General scheme for the Knorr pyrazole synthesis.

Protocol 1: Synthesis of 1'-(4-bromophenyl)-1'H-spiro[cyclobutane-1,3'-pyrazol]-5'(4'H)-one

This protocol describes the reaction of this compound with hydrazine hydrate.

Materials:

  • This compound

  • Hydrazine hydrate (64-85% in water)

  • Ethanol

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard workup and purification equipment (rotary evaporator, separatory funnel, glassware for extraction and filtration)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol (0.2 M), add hydrazine hydrate (1.2 eq).

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 2-4 hours), allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired spiro-pyrazolone.

EntryHydrazine DerivativeProductYield (%)
1Hydrazine hydrate1'-(4-bromophenyl)-1'H-spiro[cyclobutane-1,3'-pyrazol]-5'(4'H)-one85-95
2Phenylhydrazine1'-(4-bromophenyl)-1'-phenyl-1'H-spiro[cyclobutane-1,3'-pyrazol]-5'(4'H)-one80-90
34-Bromophenylhydrazine1',4'-bis(4-bromophenyl)-1'H-spiro[cyclobutane-1,3'-pyrazol]-5'(4'H)-one75-85

Table 1: Representative yields for the synthesis of spiro-pyrazolone derivatives.

Application II: Ring Expansion and Rearrangement Reactions

The inherent ring strain of the cyclobutanone moiety in this compound makes it a prime candidate for a variety of ring expansion and rearrangement reactions. These transformations provide access to larger, often more complex, carbocyclic and heterocyclic systems that can be valuable intermediates in drug discovery.

A. Baeyer-Villiger Oxidation to γ-Lactones

The Baeyer-Villiger oxidation is a powerful reaction that converts ketones to esters or lactones using a peroxyacid.[6] In the case of cyclic ketones, this reaction leads to the formation of lactones through the insertion of an oxygen atom adjacent to the carbonyl group. Applying this to our substrate would yield a γ-lactone, a common motif in natural products and pharmaceuticals.

Reaction Principle: The reaction is initiated by the nucleophilic attack of the peroxyacid on the protonated carbonyl group of the cyclobutanone. This is followed by a concerted migration of one of the α-carbons to the adjacent oxygen atom, with concomitant cleavage of the O-O bond. The migratory aptitude of the groups attached to the carbonyl carbon determines the regioselectivity of the oxygen insertion.

Baeyer_Villiger cluster_reactants Reactant Reactant This compound Product Product Reactant->Product m-CPBA, CH2Cl2

Figure 2: Baeyer-Villiger oxidation of the cyclobutanone.

Protocol 2: Synthesis of a γ-Lactone Derivative

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in DCM (0.1 M) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.5 eq) portion-wise over 10-15 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution, followed by saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired γ-lactone.

B. Acid-Catalyzed Ring Expansion to Cyclopentanone Derivatives

Treatment of cyclobutanone derivatives with acid can induce a ring expansion to form more stable five-membered rings. This rearrangement is driven by the relief of ring strain and the formation of a stabilized carbocation intermediate.

Reaction Principle: Protonation of the carbonyl oxygen is followed by a 1,2-alkyl shift, where one of the C-C bonds of the cyclobutane ring migrates to the adjacent carbocationic center. This results in the formation of a five-membered ring. The specific product will depend on the reaction conditions and the nature of the acid used.

Ring_Expansion cluster_reactants Reactant Reactant This compound Product Product Reactant->Product Lewis Acid (e.g., BF3·OEt2) or Brønsted Acid (e.g., H2SO4)

Sources

Application Notes: Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate as a Versatile Scaffold for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Cyclobutane Motif

In contemporary medicinal chemistry, the pursuit of novel chemical space with favorable drug-like properties is paramount. The cyclobutane ring, once considered synthetically challenging, has emerged as a powerful structural motif for achieving this goal.[1] Its inherent three-dimensionality and conformational rigidity offer a distinct advantage over more flexible aliphatic chains or flat aromatic systems.[2] By incorporating a cyclobutane scaffold, medicinal chemists can precisely orient pharmacophoric groups, enhance binding affinity by reducing the entropic penalty of binding, and block sites of metabolism to improve pharmacokinetic profiles.[2][3]

Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate is a prime exemplar of a high-value building block, strategically designed for multi-faceted synthetic elaboration. This molecule is not merely a rigid core; it is an integrated system of reactive handles, each poised for specific, high-yield transformations common in pharmaceutical development. This guide provides an in-depth analysis of its properties, synthetic utility, and detailed protocols for its application, with a focus on its role in the synthesis of γ-secretase modulators, a critical class of therapeutics investigated for Alzheimer's disease.[4][5]

Physicochemical & Structural Properties

The utility of a building block begins with its fundamental properties. This compound combines several key features into a single, compact molecule.

PropertyValueSource(s)
CAS Number 1364663-42-2[6][7]
Molecular Formula C₁₂H₁₁BrO₃[7]
Molecular Weight 283.12 g/mol [7]
Appearance Typically an off-white to white solidN/A
Key Structural Features 1. Aryl Bromide: Handle for cross-coupling.2. Quaternary Center: Stereochemical anchor.3. Keto Group: Site for reduction/amination.4. Methyl Ester: Handle for hydrolysis/amidation.N/A
Storage Conditions Sealed in a dry environment, refrigerated (2-8°C).[7]

Core Application: A Key Intermediate for γ-Secretase Modulators

A significant application of this building block is in the synthesis of γ-secretase modulators (GSMs), such as the clinical candidate Avagacestat (BMS-708163) .[4][5][8] γ-Secretase is an enzyme implicated in the production of amyloid-β (Aβ) peptides, which are central to the pathology of Alzheimer's disease.[4][9] GSMs do not block the enzyme but rather modulate its activity to favor the production of shorter, less pathogenic Aβ peptides.[9][10]

The title compound provides the core scaffold for the cyclobutane-containing portion of these complex molecules. Its rigid structure helps to correctly position the substituents that interact with the enzyme's allosteric site.

Synthetic Rationale & Workflow Logic

The power of this compound lies in its orthogonal reactive sites, allowing for a controlled, stepwise synthetic sequence.

G Start This compound R1 Site 1: Ketone (Position 3) Start->R1 R2 Site 2: Aryl Bromide (Position 4 of Phenyl) Start->R2 R3 Site 3: Methyl Ester Start->R3 P1 Stereoselective Reduction R1->P1 P2 Reductive Amination R1->P2 P3 Suzuki / Buchwald Cross-Coupling R2->P3 P4 Saponification (Hydrolysis) R3->P4 Out1 3-Hydroxycyclobutane (New Stereocenter) P1->Out1 Out2 3-Aminocyclobutane (Pharmacophore) P2->Out2 Out3 Bi-aryl or Aryl-Amine Scaffold P3->Out3 P5 Amide Coupling P4->P5 Out4 Carboxylic Acid P4->Out4 Out5 Amide Derivative (Final Product) P5->Out5

Caption: Synthetic versatility of the building block.

  • The Ketone: This is often the first site of transformation. Stereoselective reduction to the corresponding alcohol, Methyl 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylate[11], introduces a new stereocenter and a hydroxyl group for further functionalization (e.g., etherification, mesylation for displacement). Alternatively, reductive amination can install a key amine pharmacophore.

  • The Aryl Bromide: This is an ideal handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig amination. This allows for the facile introduction of diverse aryl, heteroaryl, or amine substituents, enabling rapid library synthesis for structure-activity relationship (SAR) studies.

  • The Methyl Ester: This group is relatively stable but can be readily hydrolyzed (saponified) to the corresponding carboxylic acid. This acid is a critical precursor for forming amide bonds, a ubiquitous linkage in pharmaceutical agents, via coupling with various amines.

Detailed Experimental Protocols

The following protocols are representative procedures based on established organic chemistry principles and are intended for execution by trained chemists in a controlled laboratory setting.

Protocol 1: Stereoselective Reduction of the Ketone

This protocol describes the conversion of the title compound to Methyl 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylate, creating a key intermediate with a secondary alcohol.

Rationale: Sodium borohydride (NaBH₄) is a mild and selective reducing agent for ketones in the presence of esters. The use of methanol as a solvent is common, and conducting the reaction at low temperatures (0°C) enhances selectivity and control.

G start Dissolve Building Block in Methanol cool Cool to 0°C (Ice Bath) start->cool Step 1-2 add Add NaBH₄ Portion-wise cool->add Step 3 react Stir at 0°C Monitor by TLC add->react Step 4 quench Quench with Aqueous NH₄Cl react->quench Step 5 extract Extract with Ethyl Acetate quench->extract Step 6 purify Purify via Silica Gel Chromatography extract->purify Step 7 end Methyl 1-(4-bromophenyl) -3-hydroxycyclobutane- carboxylate purify->end Final Product

Caption: Workflow for stereoselective ketone reduction.

Materials:

  • This compound (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.1 eq)

  • Methanol (MeOH), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound in anhydrous methanol (approx. 0.1 M concentration).

  • Cool the stirred solution to 0°C using an ice-water bath.

  • Slowly add sodium borohydride in small portions over 15-20 minutes. Causality: Portion-wise addition is crucial to control the exothermic reaction and prevent runaway temperature increases, which could lead to side reactions.

  • Stir the reaction mixture at 0°C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0°C to neutralize excess NaBH₄.[12]

  • Remove the methanol under reduced pressure. Partition the remaining aqueous residue between ethyl acetate and water. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired alcohol product.[13]

Protocol 2: Suzuki Cross-Coupling of the Aryl Bromide

This protocol demonstrates the functionalization of the aryl bromide moiety, a key step in building molecular complexity.

Rationale: The Suzuki coupling is a robust and widely used C-C bond-forming reaction. A palladium catalyst, a suitable phosphine ligand, and a base are required to facilitate the catalytic cycle. Dioxane/water is a common solvent system that promotes the solubility of both organic and inorganic reagents.

Materials:

  • Methyl 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylate (from Protocol 1) (1.0 eq)

  • Desired Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flask, add the cyclobutane starting material, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times. Causality: The Pd(0) catalyst is sensitive to oxygen, and removing air is essential to prevent catalyst degradation and ensure efficient turnover.

  • Add the degassed solvents (dioxane and water, typically in a 4:1 to 5:1 ratio).

  • Add the Pd(PPh₃)₄ catalyst to the mixture.

  • Heat the reaction mixture to 80-90°C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the resulting bi-aryl product by flash column chromatography.

Conclusion

This compound is a masterful building block for modern pharmaceutical discovery. Its pre-installed, orthogonally reactive functional groups—the ketone, aryl bromide, and ester—provide a reliable and flexible platform for constructing complex molecular architectures. Its demonstrated utility in the synthesis of high-value targets like γ-secretase modulators underscores its importance.[4] The protocols provided herein offer a practical framework for researchers to leverage the unique structural and chemical attributes of this compound, accelerating the development of next-generation therapeutics.

References

  • Barreiro, E. J., Kümmerle, A. E., & Fraga, C. A. M. (2011). The Methylation of the Nitrogen Atom of the Indole Ring: A Relevant Pharmacomodulation Strategy to Improve the Pharmacokinetic and/or Pharmacodynamic Profiles of Bioactive Compounds. Journal of the Brazilian Chemical Society, 22(11), 2037–2055. [Link]

  • Gillman, K. W., et al. (2010). Discovery and Evaluation of BMS-708163, a Potent, Selective and Orally Bioavailable γ-Secretase Inhibitor. ACS Medicinal Chemistry Letters, 1(3), 120–124. [Link]

  • Unknown Author. (n.d.). The Role of Cyclobutane Carboxamide in Modern Drug Discovery. Unknown Source. [Link]

  • BioCrick. (n.d.). BMS-708163 (Avagacestat). BioCrick. [Link]

  • Albright, C. F., et al. (2012). Multicenter, randomized, double-blind, placebo-controlled, single-ascending dose study of the oral γ-secretase inhibitor BMS-708163 (Avagacestat): tolerability profile, pharmacokinetic parameters, and pharmacodynamic markers. Clinical Therapeutics, 34(3), 654-667. [Link]

  • AdooQ BioScience. (n.d.). BMS-708163 (Avagacestat). AdooQ BioScience. [Link]

  • Northrup, A. B., et al. (2017). Synthesis of the γ-Secretase Modulator MK-8428. The Journal of Organic Chemistry, 82(6), 2957–2964. [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Organic Syntheses. (2018). Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate. Organic Syntheses, 95, 425-438. [Link]

  • CoolPharm. (n.d.). Methyl 1-(4-bromophenyl)-3-hydroxycyclobutane.... CoolPharm. [Link]

  • Ratto, A., & Honek, J. (2024). Oxocarbon Acids and their Derivatives in Biological and Medicinal Chemistry. Current Medicinal Chemistry, 31(10), 1172-1213. [Link]

  • D'Acquarica, I., et al. (2018). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 23(7), 1554. [Link]

  • Zettl, H., et al. (2012). Discovery of γ-secretase modulators with a novel activity profile by text-based virtual screening. ACS Chemical Biology, 7(9), 1488-1495. [Link]

  • Laibo Chem. (n.d.). Methyl 1-(4-bromophenyl)-3-oxocyclobutane-1-carboxylate. Laibo Chem. [Link]

  • Kretner, B., & Wolfe, M. S. (2007). gamma-Secretase modulators. Current Opinion in Chemical Biology, 11(6), 631-638. [Link]

Sources

Topic: Reactions of the Ketone Moiety in Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Introduction: The Cyclobutane Core as a Privileged Scaffold

The cyclobutane ring, once considered a synthetic curiosity, has emerged as a valuable scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure provides a unique conformational constraint that can enhance binding affinity, improve metabolic stability, and fine-tune physicochemical properties of drug candidates. The high ring strain inherent to the four-membered ring also imparts distinct reactivity, making it a versatile synthetic intermediate.[1]

Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate (CAS 1364663-42-2) is a key building block that embodies this potential.[2] It features a synthetically useful bromophenyl group for cross-coupling reactions, a methyl ester for amide bond formation, and critically, a ketone moiety at the C3 position. This ketone is the focal point of this guide, serving as a versatile handle for a variety of chemical transformations. The electrophilicity of the carbonyl carbon is enhanced by the ring strain, making it highly susceptible to nucleophilic attack.[3] This document provides detailed protocols and scientific rationale for four key transformations of this ketone: reduction, reductive amination, Wittig olefination, and Baeyer-Villiger oxidation.

Stereoselective Reduction to a Cyclobutanol Derivative

Scientific Rationale & Field Insights

The reduction of the cyclobutanone to a cyclobutanol introduces a hydroxyl group, a critical functional group for hydrogen bonding interactions in drug-receptor binding and a precursor for further functionalization (e.g., etherification, esterification). A key consideration in the reduction of 3-substituted cyclobutanones is stereoselectivity. Experimental and computational studies have demonstrated that hydride reductions of these systems overwhelmingly favor the formation of the cis-alcohol.[4][5] This preference is attributed to the puckered conformation of the cyclobutane ring, which presents a lower-energy transition state for the hydride to attack the carbonyl from the face anti to the bulky substituent at the C1 position.[5] Sodium borohydride (NaBH₄) is an excellent choice for this transformation due to its mild nature, high chemoselectivity for ketones in the presence of esters, and operational simplicity.

Experimental Protocol: Sodium Borohydride Reduction

This protocol details the conversion of the ketone to the corresponding cis-cyclobutanol.

  • Reaction Setup: To a flame-dried 100 mL round-bottomed flask equipped with a magnetic stir bar, add this compound (1.00 g, 3.53 mmol, 1.0 equiv).

  • Solvent Addition: Dissolve the starting material in methanol (20 mL). Cool the resulting solution to 0 °C using an ice-water bath.

  • Reagent Addition: While stirring at 0 °C, add sodium borohydride (NaBH₄) (0.16 g, 4.24 mmol, 1.2 equiv) portion-wise over 10 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive hydrogen evolution.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 30:70 ethyl acetate/hexanes eluent system until the starting material is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (15 mL) at 0 °C.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product, methyl 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylate, can be purified by flash column chromatography on silica gel.[6]

Data Summary: Reduction
ParameterValue
Substrate Scale 3.53 mmol
Reducing Agent Sodium Borohydride (NaBH₄)
Equivalents 1.2
Solvent Methanol
Temperature 0 °C to Room Temperature
Reaction Time 3 hours
Typical Yield >95% (as a mixture of diastereomers, predominantly cis)
Workflow Diagram: Ketone Reduction

sub 1. Substrate & Solvent (Ketone in MeOH) cool 2. Cool to 0 °C sub->cool add 3. Add NaBH₄ (Portion-wise) cool->add react 4. Reaction (0 °C → RT, 3h) add->react quench 5. Quench (aq. NH₄Cl) react->quench extract 6. Extraction (EtOAc) quench->extract purify 7. Purification (Chromatography) extract->purify product Final Product (Cyclobutanol) purify->product

Caption: Workflow for the reduction of the cyclobutanone.

Reductive Amination for Cyclobutylamine Synthesis

Scientific Rationale & Field Insights

Reductive amination is a cornerstone of medicinal chemistry for installing nitrogen-containing functional groups.[7] The process involves the reaction of a ketone with a primary or secondary amine to form an intermediate iminium ion, which is then reduced in situ to the target amine.[8] For this transformation, a reducing agent that is selective for the iminium ion over the starting ketone is required. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this purpose.[9][10] Its steric bulk and attenuated reactivity prevent significant reduction of the ketone, allowing for the efficient formation of the iminium intermediate, which it then rapidly reduces.[9] This one-pot protocol is highly efficient and tolerates a wide range of functional groups.

Experimental Protocol: Direct Reductive Amination with STAB

This protocol describes a general procedure for reacting the ketone with a primary amine.

  • Reaction Setup: In a 50 mL round-bottomed flask, combine this compound (0.50 g, 1.77 mmol, 1.0 equiv) and the desired primary amine (e.g., benzylamine, 1.95 mmol, 1.1 equiv).

  • Solvent & Acid Catalyst: Add anhydrous 1,2-dichloroethane (DCE, 15 mL) followed by acetic acid (0.1 mL, 1.77 mmol, 1.0 equiv). Causality Note: Acetic acid catalyzes the formation of the iminium ion intermediate.

  • Reagent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (0.56 g, 2.65 mmol, 1.5 equiv) in one portion. The reaction is typically mildly exothermic.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor by TLC or LC-MS for the disappearance of the ketone.

  • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (20 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Separate the layers and extract the aqueous phase with dichloromethane (DCM, 3 x 25 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography to yield the desired N-substituted cyclobutylamine.

Data Summary: Reductive Amination
ParameterValue
Substrate Scale 1.77 mmol
Reducing Agent NaBH(OAc)₃ (STAB)
Equivalents 1.5
Solvent 1,2-Dichloroethane (DCE)
Temperature Room Temperature
Reaction Time 12-24 hours
Typical Yield 70-90%
Workflow Diagram: Reductive Amination

start 1. Mix Ketone, Amine, & Acetic Acid in DCE add 2. Add NaBH(OAc)₃ start->add react 3. Stir at RT (12-24h) add->react quench 4. Quench (aq. NaHCO₃) react->quench extract 5. Extraction (DCM) quench->extract purify 6. Purification extract->purify product Final Product (Cyclobutylamine) purify->product

Caption: One-pot reductive amination workflow.

Wittig Olefination for Exocyclic Alkene Formation

Scientific Rationale & Field Insights

The Wittig reaction is a powerful method for converting ketones into alkenes, forming a new carbon-carbon double bond with high reliability.[11] The reaction utilizes a phosphorus ylide (a Wittig reagent), which undergoes a [2+2] cycloaddition with the ketone to form an oxaphosphetane intermediate. This intermediate then fragments to yield the desired alkene and a stable triphenylphosphine oxide byproduct, the latter being the thermodynamic driving force for the reaction.[12] For cyclobutanone, this reaction is particularly effective for creating an exocyclic methylene group, a motif found in various natural products and bioactive molecules. The increased reactivity of the strained cyclobutanone compared to less strained ketones like cyclopentanone facilitates this transformation.[13][14]

Experimental Protocol: Methyleneation using the Wittig Reaction

This protocol details the formation of the Wittig reagent followed by its reaction with the ketone.

  • Ylide Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.51 g, 4.23 mmol, 1.2 equiv) in anhydrous tetrahydrofuran (THF, 20 mL). Cool the suspension to 0 °C.

  • Base Addition: Add n-butyllithium (n-BuLi, 1.6 M in hexanes, 2.6 mL, 4.23 mmol, 1.2 equiv) dropwise via syringe. The solution will turn a characteristic deep yellow or orange color, indicating ylide formation. Stir at 0 °C for 30 minutes.

  • Ketone Addition: Dissolve this compound (1.00 g, 3.53 mmol, 1.0 equiv) in anhydrous THF (10 mL) and add it dropwise to the ylide solution at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir overnight (approx. 16 hours).

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl (20 mL).

  • Extraction: Extract the mixture with diethyl ether (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The triphenylphosphine oxide byproduct can be partially removed by precipitation from a minimal amount of cold ether/hexanes. Further purification of the soluble product by flash chromatography will yield the desired methyl 1-(4-bromophenyl)-3-methylenecyclobutanecarboxylate.

Data Summary: Wittig Olefination
ParameterValue
Substrate Scale 3.53 mmol
Wittig Salt CH₃PPh₃Br
Base n-Butyllithium (n-BuLi)
Solvent Tetrahydrofuran (THF)
Temperature 0 °C to Room Temperature
Reaction Time 16 hours
Typical Yield 65-85%
Workflow Diagram: Wittig Olefination

ylide 1. Ylide Formation (CH₃PPh₃Br + n-BuLi) ketone 2. Add Ketone Solution in THF at 0 °C ylide->ketone react 3. React Overnight (0 °C → RT) ketone->react quench 4. Quench (aq. NH₄Cl) react->quench extract 5. Extraction (Et₂O) quench->extract purify 6. Purification extract->purify product Final Product (Exocyclic Alkene) purify->product start 1. Dissolve Ketone & NaHCO₃ in DCM add 2. Add m-CPBA (Portion-wise) start->add react 3. Stir at RT (24-48h) add->react quench 4. Quench (aq. Na₂SO₃) react->quench extract 5. Extraction (DCM) quench->extract purify 6. Purification extract->purify product Final Product (γ-Lactone) purify->product

Sources

Application Note: Versatile Derivatization Strategies for Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

The cyclobutane ring is a valuable structural motif in medicinal chemistry, offering a unique three-dimensional geometry that can significantly enhance the pharmacological properties of drug candidates.[1][2] Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate serves as a highly versatile synthetic intermediate, presenting three distinct and chemically orthogonal functional handles for diversification. This application note provides a detailed guide to the strategic derivatization of this scaffold. We explore modifications at the 3-oxo position through stereoselective reduction and olefination, functionalization of the 4-bromophenyl ring via palladium-catalyzed cross-coupling reactions, and transformation of the methyl ester into amides. Each section provides expert rationale for the strategic choices, detailed step-by-step protocols, and illustrative workflows to empower researchers in the synthesis of novel and complex small molecules for drug discovery.

Introduction

In the landscape of modern drug design, the quest for novel chemical matter with improved efficacy, selectivity, and pharmacokinetic profiles is paramount. Saturated carbocycles, particularly strained ring systems like cyclobutane, have emerged as powerful tools for medicinal chemists.[3] The rigid, puckered structure of the cyclobutane core allows for precise conformational restriction of appended pharmacophores, which can reduce the entropic penalty of binding to a biological target and enhance potency.[2] Furthermore, its three-dimensional nature helps to escape the "flatland" of traditional aromatic-rich compounds, often leading to improved solubility and metabolic stability.[1]

This compound is a commercially available building block that capitalizes on these advantages.[4] Its structure is primed for a multi-vector derivatization approach, enabling the rapid generation of diverse chemical libraries from a single, common core. The three key points of modification are:

  • The 3-Oxo Group: A ketone that can be readily transformed into alcohols, alkenes, and other functionalities.

  • The 4-Bromophenyl Moiety: An aryl bromide that serves as a versatile linchpin for a wide array of palladium-catalyzed cross-coupling reactions.

  • The Methyl Ester: A group that can be hydrolyzed to a carboxylic acid, a crucial precursor for the synthesis of amides and other derivatives.

This guide provides detailed protocols and the scientific rationale behind the derivatization at each of these positions, offering a comprehensive playbook for leveraging this powerful scaffold in medicinal chemistry programs.

Section 1: Modifications of the 3-Oxo Functional Group

The cyclobutanone moiety is a reactive hub for introducing structural and functional diversity. Its transformation can alter the polarity, shape, and hydrogen bonding capacity of the molecule.

Stereoselective Reduction to 3-Hydroxycyclobutane Derivatives

Rationale: The reduction of the ketone to a secondary alcohol introduces a valuable hydrogen bond donor and acceptor, which can form new, potency-enhancing interactions with a protein target. The stereochemistry of this new chiral center is critical. In substituted cyclobutanones, hydride reduction often proceeds with high facial selectivity. The incoming hydride preferentially attacks from the face opposite to the bulky C1 substituent to minimize torsional strain, leading predominantly to the cis-cyclobutanol isomer.[5][6] This predictable stereochemical outcome is a significant synthetic advantage.

Protocol 1.1: Stereoselective Reduction using Sodium Borohydride

  • Reaction Setup: To a solution of this compound (1.0 equiv) in methanol (0.1 M), add sodium borohydride (NaBH₄, 1.5 equiv) portion-wise at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete, carefully quench by the slow addition of acetone (5 mL per mmol of NaBH₄) followed by saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude methyl 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylate[7] can be purified by flash column chromatography on silica gel.

Table 1: Comparison of Reducing Agents for Cyclobutanone Reduction
Reducing Agent Typical Outcome
Sodium Borohydride (NaBH₄)High cis-selectivity (>90%)[6]
Lithium Tri-sec-butylborohydride (L-Selectride®)High cis-selectivity (>90%)[5]
Lithium Aluminum Hydride (LiAlH₄)High cis-selectivity (>90%)[5]
Olefination via Wittig Reaction

Rationale: The Wittig reaction transforms the carbonyl into an exocyclic double bond, fundamentally altering the scaffold's geometry and providing a new vector for synthetic elaboration.[8][9] This is an effective strategy for scaffold hopping or for probing lipophilic pockets within a binding site. The reaction proceeds through a betaine intermediate to form an oxaphosphetane, which then decomposes to the desired alkene and a phosphine oxide byproduct.[9]

Protocol 1.2: Methylene Installation via Wittig Reaction

  • Ylide Preparation: Suspend methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous tetrahydrofuran (THF, 0.2 M) under an argon atmosphere. Cool to 0 °C and add a strong base such as n-butyllithium (n-BuLi, 1.1 equiv) dropwise. Stir for 30 minutes at 0 °C.

  • Reaction: To the resulting bright yellow ylide solution, add a solution of this compound (1.0 equiv) in anhydrous THF dropwise at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC or LC-MS.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl.

  • Extraction: Extract with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to isolate the target methylene cyclobutane.

G cluster_0 Wittig Reaction Workflow Start Methyltriphenylphosphonium Bromide Base Add Strong Base (e.g., n-BuLi) in THF Start->Base Ylide Phosphonium Ylide (Reactive Intermediate) Base->Ylide React Combine Ylide and Ketone Ylide->React Ketone Methyl 1-(4-bromophenyl) -3-oxocyclobutanecarboxylate Ketone->React Alkene Product: Exocyclic Alkene React->Alkene

Diagram 1: Workflow for the Wittig olefination of the cyclobutanone.

Section 2: Derivatization of the Aryl Bromide Moiety via Cross-Coupling

The 4-bromophenyl group is a cornerstone for diversification, acting as a robust handle for palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[10][11][12]

G cluster_1 Cross-Coupling Pathways Start Methyl 1-(4-bromophenyl) -3-oxocyclobutanecarboxylate Suzuki Suzuki Coupling (Boronic Acid/Ester) → C-C (Aryl) Bond Start->Suzuki Pd Catalyst Base Buchwald Buchwald-Hartwig Amination (Amine) → C-N Bond Start->Buchwald Pd Catalyst Base Sonogashira Sonogashira Coupling (Terminal Alkyne) → C-C (Alkyne) Bond Start->Sonogashira Pd Catalyst Base, (Cu(I)) Heck Heck Coupling (Alkene) → C-C (Vinyl) Bond Start->Heck Pd Catalyst Base

Diagram 2: Key cross-coupling derivatizations of the aryl bromide.
Suzuki-Miyaura Coupling for C-C Bond Formation

Rationale: The Suzuki-Miyaura reaction is a highly reliable method for creating biaryl or aryl-vinyl linkages, which are privileged structures in many approved drugs.[13] The reaction is known for its mild conditions and tolerance of a wide range of functional groups.[10][14][15]

Protocol 2.1: Suzuki Coupling with Phenylboronic Acid

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and a base such as cesium carbonate (Cs₂CO₃, 2.0 equiv).

  • Degassing: Add a solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 0.1 M). Bubble argon through the mixture for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add the palladium catalyst, such as Pd(dppf)Cl₂ (0.05 equiv), under a positive pressure of argon.

  • Reaction: Seal the vessel and heat the reaction mixture to 80-100 °C overnight.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Extraction: Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Table 2: Representative Suzuki Coupling Conditions
Component Example Reference
Palladium CatalystPd(dppf)Cl₂, Pd(PPh₃)₄, Pd₂(dba)₃/SPhos[16]
BaseCs₂CO₃, K₂CO₃, K₃PO₄[10][14]
SolventDioxane/H₂O, Toluene/H₂O, DMF/H₂O[14][15]
Buchwald-Hartwig Amination for C-N Bond Formation

Rationale: The introduction of nitrogen-containing functional groups is a cornerstone of medicinal chemistry. The Buchwald-Hartwig amination provides a general and efficient route to synthesize aryl amines from aryl halides, a transformation that is often difficult to achieve via classical methods.[17][18][19]

Protocol 2.2: Buchwald-Hartwig Coupling with Morpholine

  • Reaction Setup: In an oven-dried, argon-flushed vial, add this compound (1.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), a suitable phosphine ligand (e.g., Xantphos, 0.05 equiv), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, NaOtBu, 1.4 equiv).

  • Reagent Addition: Add anhydrous toluene (0.1 M) followed by morpholine (1.2 equiv).

  • Reaction: Seal the vial and heat to 100-110 °C for 12-24 hours.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite®.

  • Extraction and Purification: Wash the filtrate with water, dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography.

Sonogashira Coupling for C-C (Alkyne) Bond Formation

Rationale: The Sonogashira reaction introduces a rigid alkyne linker, which is valuable for extending a molecule into a new region of a binding pocket or for use as a handle for subsequent chemistry, such as click reactions.[20] Modern copper-free protocols are often preferred to avoid issues with alkyne homocoupling and simplify purification.[21][22]

Protocol 2.3: Copper-Free Sonogashira Coupling

  • Reaction Setup: To a vial, add this compound (1.0 equiv), the terminal alkyne (e.g., ethynylbenzene, 1.5 equiv), and a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 equiv).

  • Solvent and Base: Add a solvent such as THF or DMF, followed by an amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA, 3.0 equiv).

  • Degassing: Degas the mixture with argon for 15 minutes.

  • Reaction: Heat the reaction to 60-80 °C until the starting material is consumed, as monitored by TLC.

  • Workup and Purification: Cool the reaction, filter off the amine salts, concentrate the filtrate, and purify the residue by flash column chromatography.

Section 3: Modifications of the Methyl Ester

The methyl ester provides a classic and reliable entry point for introducing amide functionality, which is arguably the most common functional group in pharmaceuticals after aromatic rings.

Saponification and Amide Formation

Rationale: The most common derivatization of the ester is a two-step sequence involving hydrolysis (saponification) to the corresponding carboxylic acid, followed by coupling with an amine. The resulting amide bond is metabolically robust and its N-H and C=O groups are excellent hydrogen bond donors and acceptors, respectively. This sequence allows for the introduction of a vast array of chemical diversity at this position.

G cluster_0 Ester to Amide Workflow Ester Starting Material: Methyl Ester Saponification Step 1: Saponification (e.g., LiOH, THF/H₂O) Ester->Saponification Acid Intermediate: Carboxylic Acid Saponification->Acid Coupling Step 2: Amide Coupling (Amine, Coupling Reagent) Acid->Coupling Amide Final Product: Amide Derivative Coupling->Amide

Diagram 3: Two-step conversion of the methyl ester to a diverse amide library.

Protocol 3.1: Saponification to the Carboxylic Acid

  • Reaction Setup: Dissolve the methyl ester starting material (1.0 equiv) in a mixture of THF and water (e.g., 3:1 v/v, 0.1 M).

  • Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 equiv) and stir the mixture at room temperature overnight.

  • Workup: Acidify the reaction mixture to pH ~2-3 with 1 M HCl.

  • Extraction: Extract the product into ethyl acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate to yield the carboxylic acid, which is often used in the next step without further purification.

Protocol 3.2: Amide Coupling (HATU)

  • Reaction Setup: To a solution of the crude carboxylic acid (1.0 equiv) in DMF (0.1 M), add the desired amine (1.1 equiv) and a non-nucleophilic base such as DIPEA (3.0 equiv).

  • Coupling Agent: Add the coupling reagent, such as HATU (1.2 equiv), and stir the reaction at room temperature overnight.

  • Workup: Dilute the reaction with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, concentrate, and purify by flash column chromatography or preparative HPLC.

Summary and Outlook

This compound is a powerful and versatile building block for medicinal chemistry. The three orthogonal functional handles—ketone, aryl bromide, and ester—provide a platform for systematic and combinatorial derivatization. By employing the robust and well-established protocols detailed in this note, researchers can efficiently generate libraries of complex, three-dimensional molecules. The strategic combination of these reactions, for instance, a Suzuki coupling followed by a ketone reduction and then amide formation, can rapidly lead to the discovery of novel chemical entities with optimized potency, selectivity, and drug-like properties.

References

  • Li, W., et al. (2009). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Journal of Environmental Sciences, 21(Suppl 1), S124-S126. [Link]

  • Wang, C., et al. (2020). Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides. Organic Chemistry Frontiers, 7(1), 88-92. [Link]

  • Willems, D., et al. (2020). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 15(23), 2235-2246. [Link]

  • Gauch, M., et al. (2019). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 24(18), 3277. [Link]

  • Akın, A. (2008). Theoretical study of the Wittig reaction of cyclic ketones with phosphorus ylide. Journal of Molecular Modeling, 14(1), 59-67. [Link]

  • Murugan, A., et al. (2004). A General Palladium-Catalyzed Coupling of Aryl Bromides/Triflates and Thiols. Organic Letters, 6(15), 2547-2550. [Link]

  • Cuccu, F., et al. (2019). Tandem Wittig Reaction–Ring Contraction of Cyclobutanes: A Route to Functionalized Cyclopropanecarbaldehydes. Organic Letters, 21(19), 7873-7877. [Link]

  • Burkey, J. D., et al. (1986). Preparation of 7-Methyl-7-vinylbicyclo[3.2.0]hept-2-ene Via Cyclobutanone Reduction. Synthetic Communications, 16(11), 1317-1322. [Link]

  • Forsyth, C. J., et al. (2002). Aqueous-Phase, Palladium-Catalyzed Cross-Coupling of Aryl Bromides under Mild Conditions, Using Water-Soluble, Sterically Demanding Alkylphosphines. The Journal of Organic Chemistry, 67(19), 6555-6563. [Link]

  • Bultinck, P., et al. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. Vrije Universiteit Brussel. [Link]

  • Bultinck, P., et al. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: a Comparison Between Experiment and Theory. Request PDF on ResearchGate. [Link]

  • Akın, A. (2008). Theoretical study of the Wittig reaction of cyclic ketones with phosphorus ylide. ResearchGate. [Link]

  • ResearchGate. (2016). Reaction cascade involving the Wittig reaction followed by [2+2]‐cycloaddition. ResearchGate. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Al-Amiery, A. A., et al. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal, 2, 26-37. [Link]

  • de Meijere, A., et al. (2004). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 104(1), 179-222. [Link]

  • Wikipedia. (2023). Cyclobutanone. Wikipedia. [Link]

  • Organic Syntheses. (2009). Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Wang, D., et al. (2024). Nitrene Generation from Iminophosphoranes: Facilitating Ring-Closing C(sp2)–H Amidation for Disubstituted Oxindoles. Organic Letters. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • The Organic Chemist. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Organic Syntheses. (2018). Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate. Organic Syntheses. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2021). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Liu, L., et al. (2014). A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF. Semantic Scholar. [Link]

  • Liu, L., et al. (2014). ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. ResearchGate. [Link]

  • Organic Chemistry Portal. (2024). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Organic Synthesis. (2022). Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Organ, M. G., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(10), 12693-12699. [Link]

  • Gholinejad, M., et al. (2019). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 9(46), 26695-26719. [Link]

  • Organic Chemistry Portal. (2023). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Preti, R., et al. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Journal of the American Society for Mass Spectrometry, 28(12), 2655-2664. [Link]

  • ResearchGate. (2014). Suzuki reaction with aryl bromides at room temperature in the presence of a simple “ligand-free” catalytic system. ResearchGate. [Link]

  • Han, J., & Hu, J. (2012). Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS. Metabolites, 2(1), 1-16. [Link]

  • ResearchGate. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate. [Link]

  • OUCI. (2012). Analytical Derivatization Techniques. OUCI. [Link]

  • PubMed. (2023). Copper-Catalyzed Sonogashira-Type Cross-Coupling of Trifluoroalkyl Bromides with Alkynes. PubMed. [Link]

  • ResearchGate. (2011). Recent Advances in Sonogashira Reactions. ResearchGate. [Link]

  • Van Acker, T., et al. (2018). A pre-column derivatization method allowing quantitative metabolite profiling of carboxyl and phenolic hydroxyl group containing pharmaceuticals in human plasma via liquid chromatography-inductively coupled plasma-tandem mass spectrometry (LC-ICP-MS/MS). Journal of Analytical Atomic Spectrometry, 33(10), 1735-1744. [Link]

  • Reddy, B. V. S., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. [Link]

Sources

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Chemical Toolbox for Drug Discovery

Palladium-catalyzed cross-coupling reactions have revolutionized molecular synthesis, earning the 2010 Nobel Prize in Chemistry for Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[1][2] These reactions provide a powerful and versatile methodology for the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4] The ability to selectively and efficiently connect molecular fragments under relatively mild conditions has made these methods indispensable in both academic and industrial research.[5]

This application note provides a detailed protocol and technical guidance for the palladium-catalyzed cross-coupling of Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate , a valuable building block in medicinal chemistry. The unique structural motif of a substituted cyclobutane offers a three-dimensional scaffold that is increasingly sought after in drug design to explore new chemical space and improve physicochemical properties. This guide is intended for researchers, scientists, and drug development professionals seeking to incorporate this versatile substrate into their synthetic workflows.

The Engine of Innovation: The Palladium Catalytic Cycle

The remarkable efficiency of palladium-catalyzed cross-coupling reactions stems from a well-defined catalytic cycle that shuttles the palladium catalyst between its Pd(0) and Pd(II) oxidation states.[2][6][7] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.

The generally accepted mechanism consists of three key elementary steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl bromide (in this case, this compound). This step forms a Pd(II) intermediate.[1][2][6]

  • Transmetalation: The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling, an organotin in Stille coupling, or an amine in Buchwald-Hartwig amination) is transferred to the palladium center, displacing the halide.[1][7][8] This step assembles both coupling partners on the palladium atom.

  • Reductive Elimination: The two organic fragments on the Pd(II) center are coupled together, forming the desired product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[2][6][7]

The efficiency of each step, and thus the overall reaction, is profoundly influenced by the choice of ligands coordinated to the palladium center. Bulky, electron-rich phosphine ligands, for instance, can enhance the rates of oxidative addition and reductive elimination, leading to improved reaction outcomes, especially with challenging substrates.[6][9][10]

Exemplary Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely employed cross-coupling reaction for the formation of C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds, valued for its mild reaction conditions and the low toxicity of the boron-containing reagents.[1][5][11] The following protocol details a representative Suzuki-Miyaura reaction using this compound and a generic arylboronic acid.

Experimental Workflow Diagram

G cluster_prep Reagent Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Weigh Substrate (1a), Arylboronic Acid (2a), Pd Catalyst, Ligand, and Base B Add to Oven-Dried Schlenk Flask A->B C Purge with Inert Gas (Ar/N2) B->C D Add Degassed Solvent(s) via Syringe C->D E Heat to Specified Temperature with Stirring D->E F Monitor Reaction Progress via TLC/LC-MS E->F G Cool to Room Temperature F->G H Quench Reaction (e.g., with H2O or sat. NH4Cl) G->H I Extract with Organic Solvent H->I J Dry Organic Layer (e.g., Na2SO4), Filter, and Concentrate I->J K Purify by Column Chromatography J->K

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents
ReagentCAS NumberMolecular WeightPurpose
This compound1364663-42-2283.12Aryl Bromide Substrate
Phenylboronic Acid98-80-6121.93Coupling Partner
Pd(OAc)₂ (Palladium(II) Acetate)3375-31-3224.50Catalyst Precursor
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)657408-07-6410.51Ligand
K₃PO₄ (Potassium Phosphate)7778-53-2212.27Base
Toluene108-88-392.14Solvent
Water7732-18-518.02Co-solvent
Ethyl Acetate141-78-688.11Extraction Solvent
BrineN/AN/AWashing Solution
Anhydrous Na₂SO₄7757-82-6142.04Drying Agent
Step-by-Step Protocol
  • Reaction Setup:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), Phenylboronic Acid (1.2 mmol, 1.2 equiv.), Palladium(II) Acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and Potassium Phosphate (2.0 mmol, 2.0 equiv.).

    • Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition:

    • Degas Toluene and Water by sparging with an inert gas for 20-30 minutes.

    • To the flask containing the solid reagents, add degassed Toluene (5 mL) and degassed Water (0.5 mL) via syringe.

  • Reaction Execution:

    • Place the flask in a preheated oil bath at 80-100 °C.

    • Stir the reaction mixture vigorously for 4-12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.

  • Work-up:

    • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

    • Quench the reaction by adding 10 mL of water.

    • Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[12]

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Alternative Cross-Coupling Strategies

While the Suzuki-Miyaura coupling is a robust choice, the versatility of the aryl bromide moiety in this compound allows for a range of other valuable transformations.

Sonogashira Coupling for C(sp²)–C(sp) Bond Formation

The Sonogashira coupling enables the synthesis of aryl alkynes by reacting the aryl bromide with a terminal alkyne.[13][14] This reaction is typically catalyzed by palladium in the presence of a copper(I) co-catalyst.[14] Modern protocols, however, have been developed that are copper-free, mitigating the issue of alkyne homocoupling.[13][15][16]

Typical Reagents:

  • Catalyst System: Pd(PPh₃)₄ or a combination of a Pd(II) source like PdCl₂(PPh₃)₂ with a copper(I) salt (e.g., CuI).

  • Base: An amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA).

  • Solvent: THF or DMF.

Buchwald-Hartwig Amination for C-N Bond Formation

For the synthesis of aryl amines, the Buchwald-Hartwig amination is the premier method.[17][18] This reaction couples the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst and a strong base.[17][19] The development of sterically hindered and electron-rich phosphine ligands by the Buchwald and Hartwig groups has been critical to the broad applicability of this reaction.[3]

Typical Reagents:

  • Catalyst System: A palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) combined with a specialized phosphine ligand (e.g., XPhos, SPhos, RuPhos).[3]

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).[19]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane.

Conclusion and Best Practices

The palladium-catalyzed cross-coupling of this compound offers a gateway to a diverse array of complex molecules with high potential in drug discovery and materials science. The success of these reactions is highly dependent on the careful selection of catalyst, ligand, base, and solvent, as well as the meticulous exclusion of oxygen and moisture. The provided Suzuki-Miyaura protocol serves as a robust starting point, and researchers are encouraged to optimize conditions for their specific coupling partners to achieve maximal yield and purity. Always conduct reactions in a well-ventilated fume hood and adhere to all laboratory safety guidelines.

References

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health (NIH). [Link]

  • Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. ACS Publications - Organic Letters. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Nobel Prize. [Link]

  • Palladium-catalyzed cross-coupling reactions. Fiveable. [Link]

  • Palladium catalyzed couplings. Chemistry LibreTexts. [Link]

  • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. Royal Society of Chemistry. [Link]

  • Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. National Institutes of Health (NIH). [Link]

  • Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. UC Santa Barbara. [Link]

  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. SpringerLink. [Link]

  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Request PDF. ResearchGate. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. ACS Publications. [Link]

  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ACS Publications. [Link]

  • Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai. [Link]

  • Palladium-Catalyzed Arylation of tert-Cyclobutanols with Aryl Bromide via C−C Bond Cleavage: New Approach for the γ-Arylated Ketones. ACS Publications. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Previous palladium-mediated cross-coupling reactions involving... ResearchGate. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. National Institutes of Health (NIH). [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • A water-soluble supramolecular catalyst for Suzuki-Miyaura coupling in aqueous media. Royal Society of Chemistry. [Link]

  • Organoborane coupling reactions (Suzuki coupling). National Institutes of Health (NIH). [Link]

  • C(sp3) Suzuki−Miyaura Cross-Coupling of Aryl Bromides with Alkyl Boranes. ChemRxiv. [Link]

  • Suzuki cross-coupling reaction. YouTube. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Various Aryl Halides Using ortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)-alkylphosphanes under Microwave Heating. Semantic Scholar. [Link]

  • The solvent is evaporated under reduced pressure (30 °C, 40 mmHg) and the crude product is transferred to a 25-mL Erlenmeyer flask and purified by dissolving in 5 mL of hot EtOH. Organic Syntheses Procedure. [Link]

  • 3-[(4-Bromophenyl)methyl]oxetane. PubChem. [https://pubchem.ncbi.nlm.nih.gov/compound/3-(4-Bromophenyl_methyl-oxetane]([Link]

Sources

The Strategic Application of Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate in the Synthesis of Next-Generation Anticoagulants

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Cyclobutane Scaffold as a Privileged Motif in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel molecular architectures that confer both potent biological activity and favorable pharmacokinetic profiles is paramount. Among the array of carbocyclic scaffolds, the cyclobutane ring has emerged as a structurally significant and under-explored motif. Its inherent ring strain and three-dimensional character offer a unique conformational rigidity that can be exploited to enhance binding affinity and selectivity for biological targets. This application note delves into the utility of a key cyclobutane-containing building block, methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate , in the synthesis of advanced therapeutic agents, with a particular focus on its role in the development of Factor XIa (FXIa) inhibitors for antithrombotic therapy.

The 3-oxocyclobutane moiety, in particular, serves as a versatile synthetic handle, allowing for the introduction of diverse functionalities. The presence of a ketone and an ester group on the cyclobutane ring of the title compound provides orthogonal reactivity, enabling sequential and controlled chemical transformations. Furthermore, the 4-bromophenyl substituent is a critical feature, acting as a linchpin for late-stage diversification through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1][2] This strategic placement of reactive sites makes this compound an invaluable precursor for the construction of complex molecular frameworks.

The Rationale for Targeting Factor XIa in Anticoagulation Therapy

Thrombotic disorders, including deep vein thrombosis, pulmonary embolism, and stroke, are a leading cause of morbidity and mortality worldwide.[3] For decades, the mainstay of anticoagulant therapy has been agents that target central factors in the coagulation cascade, such as Vitamin K antagonists and direct inhibitors of thrombin (Factor IIa) and Factor Xa.[3] While effective, these therapies are often associated with a significant risk of bleeding complications.[3]

Recent research has identified Factor XIa as a highly promising target for a new generation of anticoagulants with a potentially wider therapeutic window.[4][5] FXIa plays a crucial role in the amplification of the intrinsic pathway of coagulation, contributing significantly to the formation of pathological thrombi, while having a more nuanced and less critical role in hemostasis.[3][5] This suggests that inhibition of FXIa could effectively prevent thrombosis with a reduced propensity for bleeding. The clinical development of FXIa inhibitors, such as milvexian (BMS-986177), underscores the therapeutic potential of this approach.[4][5][6]

Application in the Synthesis of a Factor XIa Inhibitor Core

This compound is a pivotal starting material for the synthesis of the core scaffold of several investigational FXIa inhibitors. The following sections provide a detailed, step-by-step protocol for the transformation of this building block into a key intermediate for the synthesis of a cyclobutane-containing FXIa inhibitor.

Experimental Protocols

The overall synthetic workflow is depicted in the diagram below, illustrating the key transformations from the starting material to a functionalized cyclobutane intermediate ready for further elaboration.

Synthetic Workflow start This compound step1 Reductive Amination start->step1 1. Amine source 2. Reducing agent intermediate1 Methyl 1-(4-bromophenyl)-3-aminocyclobutanecarboxylate step1->intermediate1 step2 Amide Coupling intermediate1->step2 Activated carboxylic acid intermediate2 Methyl 1-(4-bromophenyl)-3-(N-acylamino)cyclobutanecarboxylate step2->intermediate2 step3 Suzuki-Miyaura Coupling intermediate2->step3 Boronic acid/ester Pd catalyst, base final_product Biphenyl Cyclobutane Intermediate step3->final_product Factor_XIa_Inhibitor_Synthesis A This compound B Methyl 1-(4-bromophenyl)-3-aminocyclobutanecarboxylate A->B Reductive Amination (NH3 source, NaBH3CN) C Amide Intermediate B->C Amide Coupling (R-COOH, Coupling Agent) D Biphenyl Core Structure C->D Suzuki Coupling (Aryl-B(OH)2, Pd catalyst) E Final FXIa Inhibitor Analog D->E Further Functionalization (e.g., Ester Hydrolysis, Amidation)

Sources

Application Notes & Protocols: Strategic Ring-Opening of 1-(4-Bromophenyl)-3-Oxocyclobutane Derivatives for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Derivatives of 1-(4-bromophenyl)-3-oxocyclobutane are powerful intermediates in modern organic synthesis. Their inherent ring strain makes them susceptible to selective ring-opening reactions, providing a strategic pathway to complex, functionalized acyclic molecules that would be challenging to construct through linear synthesis.[1][2] The presence of the 4-bromophenyl moiety offers a valuable synthetic handle for subsequent diversification via cross-coupling reactions, while the oxo-group directs and activates the strained four-membered ring for various transformations. This guide provides an in-depth analysis of the primary mechanisms governing the ring-opening of these substrates and delivers detailed, field-proven protocols for researchers in drug discovery and chemical development.

Introduction: The Synthetic Potential of Strained Rings

Strained carbocyclic molecules, particularly cyclobutane and its derivatives, are not merely synthetic curiosities but are versatile building blocks whose reactivity is driven by the release of inherent ring strain.[2] The 1-aryl-3-oxocyclobutane scaffold is of particular interest due to the dual activation provided by the carbonyl group and the influence of the aryl substituent on C-C bond cleavage. Four-membered ring compounds can undergo facile ring cleavage under a variety of conditions, including nucleophilic attack, transition-metal catalysis, and radical-mediated processes.[1] This controlled fragmentation allows for the stereospecific and regioselective generation of valuable acyclic ketones, esters, amides, and nitriles, which are precursors to a wide range of bioactive molecules.

Mechanistic Overview: Pathways for C-C Bond Cleavage

The ring-opening of 1-(4-bromophenyl)-3-oxocyclobutane derivatives primarily proceeds through the cleavage of either the C1-C2 or the C2-C3 bond. The regioselectivity of this cleavage is highly dependent on the chosen methodology.

  • Path A (C1-C2 Cleavage): This pathway is commonly observed in transition-metal-catalyzed reactions, where the metal catalyst performs an oxidative addition into the C(aryl)-C(keto) bond. This is often facilitated by the formation of a stable metallacycle intermediate.

  • Path B (C2-C3 Cleavage): This pathway can be initiated by nucleophilic attack at the carbonyl carbon, followed by a retro-aldol-type fragmentation. It is also the typical outcome of radical-mediated ring-opening of the corresponding oxime esters.

Caption: Primary modes of C-C bond cleavage in 1-aryl-3-oxocyclobutane derivatives.

Protocol I: Palladium-Catalyzed Nucleophilic Ring-Opening

Transition-metal catalysis offers a highly efficient and versatile method for the ring-opening and functionalization of cyclobutanones.[3] Palladium catalysts, in particular, are effective at promoting C-C bond cleavage to generate acyclic carbonyl compounds.[3] The use of an N-heterocyclic carbene (NHC) ligand is often crucial for facilitating the activation of the C-C bond and stabilizing the key five-membered palladacycle intermediate.[3]

This protocol describes the conversion of a 1-(4-bromophenyl)-3-oxocyclobutane derivative into a functionalized γ-keto ester using an alcohol as the nucleophile.

Experimental Protocol: Synthesis of Methyl 4-(4-bromophenyl)-4-oxobutanoate

Materials:

  • 1-(4-bromophenyl)-3-oxocyclobutane-1-carboxylic acid (1.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

  • 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl, 10 mol%)

  • Potassium carbonate (K₂CO₃, 2.5 eq)

  • Anhydrous Methanol (MeOH, solvent)

  • Anhydrous Toluene (co-solvent)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (5 mol%), IPr·HCl (10 mol%), and K₂CO₃ (2.5 eq).

  • Add the 1-(4-bromophenyl)-3-oxocyclobutane derivative (1.0 eq).

  • Evacuate and backfill the tube with inert gas three times.

  • Add anhydrous toluene (0.1 M) and anhydrous methanol (5 eq relative to substrate) via syringe.

  • Seal the tube and place the reaction mixture in a preheated oil bath at 80 °C.

  • Stir the reaction for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the desired γ-keto ester.

Causality and Insights:

  • Catalyst System: The Pd(0) species, generated in situ from Pd(OAc)₂, performs the oxidative addition into the C1-C2 bond. The bulky IPr ligand stabilizes the active Pd(0) center and promotes the difficult C-C bond cleavage over other potential pathways.

  • Base: K₂CO₃ is required to deprotonate the IPr·HCl salt to generate the free NHC ligand in situ.

  • Solvent and Nucleophile: Methanol serves as both a solvent and the nucleophile that is incorporated into the final product. Toluene is used as a co-solvent to ensure solubility of all components.

Data Summary: Scope of Nucleophiles in Pd-Catalyzed Ring-Opening
EntryNucleophileProduct TypeTypical Yield (%)
1Methanolγ-Keto Ester85-95
2Anilineγ-Keto Amide70-85
3Phenylboronic Acid1,4-Diketone60-75
4Sodium Azideγ-Keto Azide75-90

Yields are representative for 1-aryl-3-oxocyclobutanone substrates and may vary.[3]

sub Substrate + Pd(0)L oa Oxidative Addition sub->oa pc Palladacycle Intermediate oa->pc C1-C2 Cleavage add Nucleophilic Attack pc->add nuc Nucleophile (e.g., R-OH) nuc->add re Reductive Elimination add->re re->sub Catalyst Regeneration prod Ring-Opened Product re->prod

Caption: Simplified catalytic cycle for Pd-catalyzed ring-opening of a cyclobutanone.

Protocol II: Radical-Mediated Ring-Opening of Oxime Esters

A modern and powerful strategy for cyclobutanone ring-opening involves its conversion to an oxime ester derivative. This substrate can then undergo a radical-induced C-C bond cleavage to generate a distal cyano-substituted alkyl radical, which can be trapped or participate in further reactions.[4][5] This method is particularly useful for synthesizing γ-cyano ketones and can be achieved using inexpensive copper catalysts or photoredox conditions.[6]

Experimental Protocol: Synthesis of 4-(4-bromophenyl)-4-cyanobutan-1-one Precursor

This is a two-step process: (1) formation of the oxime ester, and (2) copper-catalyzed ring-opening.

Step 1: Oxime Ester Formation

  • Dissolve 1-(4-bromophenyl)-3-oxocyclobutane (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in a mixture of ethanol and pyridine (4:1) at room temperature.

  • Stir for 4-6 hours until oxime formation is complete (monitored by TLC).

  • Remove the solvent under reduced pressure. Add water and extract with dichloromethane. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Dissolve the crude oxime in dichloromethane. Cool to 0 °C and add triethylamine (1.5 eq) followed by dropwise addition of benzoyl chloride (1.2 eq).

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench with saturated NaHCO₃ solution, separate the layers, and extract the aqueous layer with dichloromethane.

  • Combine organic layers, dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography to yield the O-benzoyl oxime ester.

Step 2: Copper-Catalyzed Ring-Opening & Reconstruction

  • To a Schlenk tube, add the cyclobutanone O-benzoyl oxime from Step 1 (1.0 eq) and copper(I) trifluoromethanesulfonate toluene complex (Cu(OTf)₂, 5 mol%).

  • Evacuate and backfill the tube with Argon.

  • Add anhydrous THF (0.1 M) via syringe.

  • Seal the tube and heat the mixture to 70 °C for 3-5 hours.[6]

  • Monitor the reaction by TLC/LC-MS for the consumption of starting material.

  • After completion, cool to room temperature, dilute with ethyl acetate, and filter through a short plug of silica gel.

  • Concentrate the filtrate and purify by column chromatography to obtain the rearranged nitrile product. Note: This specific radical reaction often leads to a reconstructed dihydronaphthalene-carbonitrile product.[6]

Causality and Insights:

  • Oxime Ester as Precursor: The N-O bond of the oxime ester is relatively weak and serves as a radical precursor. The Cu(I) catalyst can engage in a single-electron transfer (SET) process to generate an iminyl radical.

  • Radical Cascade: The generated iminyl radical triggers the homolytic cleavage of the adjacent C2-C3 bond, which is thermodynamically favorable due to the release of ring strain. This produces a stable alkyl radical with a distal cyano group.[5]

  • Reaction Outcome: In the absence of an external trap, the resulting radical intermediate can undergo intramolecular cyclization and reconstruction, often leading to complex polycyclic structures like 3,4-dihydronaphthalene-2-carbonitriles.[4][6]

sub 1-(Aryl)-3-oxocyclobutane oxime Oxime Ester Formation (e.g., NH2OH, BzCl) sub->oxime ester Cyclobutanone Oxime Ester oxime->ester cat Radical Trigger (e.g., Cu(I) or hv) ester->cat iminyl Iminyl Radical Intermediate cat->iminyl cleavage C2-C3 Bond Cleavage (Ring Strain Release) iminyl->cleavage alkyl Cyano-Alkyl Radical Intermediate cleavage->alkyl prod Final Product (e.g., Reconstructed Ring) alkyl->prod Intramolecular Cyclization

Caption: Workflow for radical-mediated ring-opening and reconstruction.

Synthetic Diversification of Ring-Opened Products

The true synthetic power of these ring-opening reactions lies in the subsequent functionalization of the products. The 1-(4-bromophenyl) moiety is not merely a spectator; it is a versatile anchor for building molecular complexity through well-established cross-coupling chemistry.

cluster_0 Bromo-Group Transformations cluster_1 Carbonyl/Ester Transformations start Ring-Opened Product (γ-Keto Ester) suzuki Suzuki Coupling (Ar'-B(OH)₂ / Pd) start->suzuki sonogashira Sonogashira Coupling (R-C≡CH / Pd, Cu) start->sonogashira buchwald Buchwald-Hartwig (R₂NH / Pd) start->buchwald reduction Reduction (e.g., NaBH₄) start->reduction wittig Wittig Reaction start->wittig hydrolysis Ester Hydrolysis start->hydrolysis p1 Bi-aryl Ketone suzuki->p1 p2 Alkynylaryl Ketone sonogashira->p2 p3 Aminoaryl Ketone buchwald->p3 p4 Hydroxy-Ester reduction->p4 p5 Alkene wittig->p5 p6 Carboxylic Acid hydrolysis->p6

Caption: Diversification pathways for products from ring-opening reactions.

Conclusion

The ring-opening of 1-(4-bromophenyl)-3-oxocyclobutane derivatives represents a robust and highly adaptable platform for the synthesis of complex organic molecules. By selecting the appropriate catalytic system—be it transition-metal, nucleophilic, or radical-mediated—chemists can selectively cleave specific C-C bonds to access a diverse range of functionalized acyclic structures. The protocols and mechanistic insights provided herein serve as a guide for leveraging the unique reactivity of this strained-ring system to accelerate research and development in pharmaceuticals and materials science.

References

  • Fujita, T., et al. (2023). Palladium-Catalyzed Ring Opening of Cyclobutanones with Carbon- and Heteroatom-Centered Nucleophiles.
  • Fu, N. Y., & Chan, S. H. (2009). The application of cyclobutane derivatives in organic synthesis. ResearchGate. Available at: [Link]

  • Koppen, B., et al. (2023). Functionalization of Sydnones with Donor–Acceptor Cyclopropanes, Cyclobutanes, and Michael Acceptors. Chemistry – A European Journal. Available at: [Link]

  • Hojo, M. (n.d.). Cyclobutene Ring Opening Reactions. ResearchGate. Available at: [Link]

  • Hojo, M. (n.d.). Cyclobutene Ring Opening Reactions. Tokyo University of Science. Available at: [Link]

  • Chatgilialoglu, C., et al. (2010). Ring opening of the cyclobutane in a thymine dimer radical anion. PubMed. Available at: [Link]

  • Pharmaguideline. (n.d.). Reactions of Cyclopropane and Cyclobutane. Available at: [Link]

  • (n.d.). Electrocyclic Ring Opening of Cyclobutenones. Request PDF on ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. Available at: [Link]

  • ChemistryViews.org. (2019). Ring-Opening of Cyclobutanes with Nucleophiles. Available at: [Link]

  • Kreft, A., et al. (2019). Ring-Opening Reactions of Donor-Acceptor Cyclobutanes with Electron-Rich Arenes, Thiols, and Selenols. Organic Letters. Available at: [Link]

  • Bowser, B. H., et al. (2025). Structure–property relationships for the force-triggered disrotatory ring-opening of cyclobutene. Chemical Science. Available at: [Link]

  • D'Annibale, A., & Trogolo, C. (2014). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI. Available at: [Link]

  • Lovchik, M. A., et al. (2007). Cyclobutanones through SNi' Ring Closure, a Mechanistic Study. The Journal of Organic Chemistry. Available at: [Link]

  • (n.d.). Iron-Catalyzed Ring-Opening/Allylation of Cyclobutanone Oxime Esters with Allylic Sulfones. Advanced Synthesis & Catalysis. Available at: [Link]

  • Lovchik, M. A., et al. (2007). Cyclobutanones through SNi' ring closure, a mechanistic study. The Journal of Organic Chemistry. Available at: [Link]

  • Miller, R.D., et al. (1979). The electrophilically initiated ring opening of some cyclobutanone derivatives. Tetrahedron Letters. Available at: [Link]

  • Ashenhurst, J. (2020). Electrocyclic Reactions. Master Organic Chemistry. Available at: [Link]

  • Baran Lab. (n.d.). Cyclobutanes in Organic Synthesis. Available at: [Link]

  • (n.d.). Thermal Cleavage of Cyclobutane Rings in Photodimerized Coordination-Polymeric Sheets. Request PDF on ResearchGate. Available at: [Link]

  • Mislin, G. L., & Miesch, M. (n.d.). Photochemical, Thermal, and Base-Induced Access to Hydroazulene Derivatives via Two-Carbon Ring-Enlargement Reactions of Condensed Electrophilic Cyclobutenes. The Journal of Organic Chemistry. Available at: [Link]

  • Shi, D., et al. (n.d.). Radical-induced ring-opening and reconstruction of cyclobutanone oxime esters. Chemical Communications. Available at: [Link]

  • (n.d.). Radical-Induced Ring-Opening and Reconstruction of Cyclobutanone Oxime Esters. Request PDF on ResearchGate. Available at: [Link]

  • Zhang, M., et al. (n.d.). Recent advances in ring-opening of cyclobutanone oximes for capturing SO2, CO or O2 via a radical process. Organic & Biomolecular Chemistry. Available at: [Link]

Sources

Application Note: Stereoselective Reduction Strategies for Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The stereochemically defined 3-hydroxycyclobutane carboxylate scaffold is a valuable building block in medicinal chemistry, often employed to introduce conformational rigidity and vectorially orient pharmacophoric groups.[1][2] This application note provides a detailed guide for the stereoselective reduction of the prochiral ketone in Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate. We present protocols for achieving high levels of diastereoselectivity and enantioselectivity through two state-of-the-art catalytic asymmetric methods: the Corey-Bakshi-Shibata (CBS) reduction and Noyori asymmetric transfer hydrogenation. This guide is intended for researchers in synthetic chemistry and drug development, offering both theoretical background and practical, step-by-step protocols.

Introduction: The Synthetic Challenge

Cyclobutane derivatives are increasingly utilized in drug discovery to enhance metabolic stability, modulate solubility, and serve as bioisosteres for larger or more flexible moieties.[1][3] The reduction of the C3-ketone in this compound introduces a new stereocenter, leading to the formation of cis and trans diastereomeric alcohols. Controlling this stereochemical outcome is paramount for synthesizing specific, biologically active isomers.

The primary challenge lies in controlling the facial approach of a hydride reagent to the ketone. This is influenced by the steric hindrance imposed by the substituents at the C1 quaternary center. While achiral reagents may offer some inherent diastereoselectivity, chiral catalysts are required to achieve high enantiomeric excess (ee). This note details robust methods for achieving both diastereomeric and enantiomeric control.

Figure 1: The stereochemical challenge in the reduction of the target ketone, leading to two possible diastereomers.

Method 1: Corey-Bakshi-Shibata (CBS) Catalytic Asymmetric Reduction

The CBS reduction is a highly reliable method for the enantioselective reduction of prochiral ketones.[4][5] The reaction utilizes a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol like proline, which complexes with borane to form a super-Lewis acidic species.[6][7] This complex then coordinates to the ketone, orienting it in a sterically defined manner to allow for highly face-selective hydride delivery from the borane.[5][7]

Causality of Reagent Choice: The CBS catalyst is particularly effective for aryl ketones. The catalyst's rigid chiral framework creates a well-defined pocket that differentiates the two faces of the ketone, leading to predictable and high levels of enantioselectivity.[4][8] The choice between the (S)- or (R)-catalyst directly determines which enantiomer of the alcohol is produced.

Figure 2: Simplified mechanism of the CBS-catalyzed ketone reduction.

Protocol 2.1: (S)-CBS Catalyzed Reduction

This protocol aims to produce the (S)-alcohol. For the corresponding (R)-alcohol, use the (R)-CBS catalyst.

Materials:

  • This compound

  • (S)-Methyl CBS-oxazaborolidine solution (1.0 M in toluene)

  • Borane-tetrahydrofuran complex solution (BH₃·THF, 1.0 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard glassware, inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add the ketone (1.0 equiv). Dissolve it in anhydrous THF (to make a 0.1 M solution).

  • Cooling: Cool the solution to -20 °C using a suitable cooling bath.

  • Catalyst Addition: Slowly add the (S)-Methyl CBS solution (0.1 equiv, 10 mol%) to the stirred ketone solution. Stir for 10-15 minutes.

  • Borane Addition: Add the BH₃·THF solution (0.6 equiv) dropwise via syringe pump over 30 minutes, ensuring the internal temperature does not rise significantly. Note: A slight excess of borane is often used, but a 1:1 complex with the catalyst and a slight excess for the reduction is a good starting point.

  • Reaction Monitoring: Stir the reaction at -20 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-4 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by the slow, dropwise addition of methanol at -20 °C until gas evolution ceases.

  • Workup: Allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to separate the diastereomers and obtain the pure alcohol.

ParameterConditionRationale
Catalyst Loading 5-20 mol%Balances reaction rate and cost. Higher loading may be needed for less reactive substrates.
Temperature -40 °C to 0 °CLower temperatures generally lead to higher enantioselectivity.[4]
Borane Source BH₃·THF, BH₃·SMe₂BH₃·THF is common; BH₃·SMe₂ can sometimes offer different selectivity or rate profiles.
Expected ee >90%Based on literature for similar aryl ketones.[6][8]
Expected d.r. VariableDiastereoselectivity will depend on the catalyst's ability to overcome the substrate's inherent facial bias.

Method 2: Noyori Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) is another powerful method for the enantioselective reduction of ketones.[9] The Noyori-type catalysts, typically ruthenium complexes with a chiral diphosphine ligand (e.g., BINAP) and a chiral diamine ligand (e.g., DPEN), catalyze the transfer of hydrogen from a simple hydrogen donor, like isopropanol or a formic acid/triethylamine mixture, to the ketone.[9][10]

Causality of Reagent Choice: Noyori-type catalysts are renowned for their high efficiency (low catalyst loadings) and broad substrate scope.[9][11] The mechanism involves a metal-ligand bifunctional outer-sphere process, which is highly effective for polar C=O bonds and avoids direct coordination of the substrate to a Lewis acidic metal center, making it tolerant of various functional groups.[9] The stereochemical outcome is reliably controlled by the chirality of the diphosphine and diamine ligands.

Figure 3: Catalytic cycle for the Noyori asymmetric transfer hydrogenation.

Protocol 3.1: Ru(II)/(S,S)-TsDPEN Catalyzed Transfer Hydrogenation

This protocol uses the (S,S) catalyst to generate one enantiomer of the product alcohol.

Materials:

  • This compound

  • [RuCl₂(p-cymene)]₂ dimer

  • (S,S)-N-(p-Tosyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)

  • Formic acid (HCOOH)

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM) or Isopropanol (IPA)

  • Standard workup reagents

Procedure:

  • Catalyst Preparation (in situ): In a reaction vessel under a nitrogen atmosphere, add [RuCl₂(p-cymene)]₂ (0.005 equiv, 0.5 mol%) and (S,S)-TsDPEN (0.011 equiv, 1.1 mol%). Add anhydrous DCM or IPA as the solvent. Stir the mixture at room temperature for 20-30 minutes to form the active catalyst.

  • Reagent Preparation: In a separate flask, prepare a 5:2 azeotropic mixture of formic acid and triethylamine.

  • Substrate Addition: Add the ketone (1.0 equiv) to the catalyst mixture.

  • Reaction Initiation: Add the HCOOH:Et₃N mixture (2.0-5.0 equiv) to the reaction vessel.

  • Reaction Monitoring: Heat the reaction to the desired temperature (typically 25-40 °C) and monitor its progress by TLC or LC-MS. Reactions are often complete in 4-24 hours.

  • Workup: Upon completion, cool the reaction to room temperature and dilute with water.

  • Extraction and Washing: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

ParameterConditionRationale
Catalyst Loading 0.1-1.0 mol%These catalysts are highly active, allowing for very low loadings.[9]
H-Source HCOOH:Et₃N or Isopropanol/BaseFormic acid is an irreversible hydrogen source, which can drive the reaction to completion. Isopropanol is a reversible source, requiring removal of acetone byproduct.
Temperature 20-50 °CMild temperatures are usually sufficient, preserving sensitive functional groups.
Expected ee >95%Excellent enantioselectivity is a hallmark of this catalytic system.[10]
Expected d.r. VariableSimilar to the CBS reduction, the outcome depends on the interplay between catalyst and substrate control.

Experimental Workflow and Product Analysis

Accurate determination of both diastereomeric ratio (d.r.) and enantiomeric excess (e.e.) is critical to evaluating the success of the stereoselective reduction.

G cluster_workflow General Experimental & Analytical Workflow A Reaction Setup (Inert Atmosphere) B Stereoselective Reduction (CBS or Noyori) A->B C Reaction Quench & Aqueous Workup B->C D Purification (Column Chromatography) C->D E Structural Confirmation (¹H, ¹³C NMR, MS) D->E F Diastereomeric Ratio (d.r.) Analysis (¹H NMR) D->F G Enantiomeric Excess (e.e.) Analysis (Chiral HPLC/SFC) D->G

Figure 4: A typical workflow from reaction setup to final product analysis.

Protocol 4.1: Determination of Diastereomeric Ratio by ¹H NMR

The relative stereochemistry (cis or trans) can often be determined by analyzing the proton-proton coupling constants (J-values) of the cyclobutane ring protons in the ¹H NMR spectrum.

  • Acquire a high-resolution ¹H NMR spectrum of the purified alcohol product.

  • Identify the signals for the protons on the cyclobutane ring, particularly the proton at C3 bearing the hydroxyl group (H-3) and the protons at C2 and C4.

  • The magnitude of the coupling constants between adjacent protons (JH2-H3, JH3-H4) is dependent on the dihedral angle between them. Generally, cis and trans protons on a cyclobutane ring have different and characteristic coupling constants. A detailed analysis, potentially supported by 2D NMR (COSY) and computational modeling, can assign the major and minor diastereomers.

  • Integrate the distinct signals corresponding to each diastereomer to calculate the d.r.

Protocol 4.2: Determination of Enantiomeric Excess by Chiral HPLC/SFC

Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) is the standard method for determining the enantiomeric purity of the product.

  • Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H, IA, IB) are excellent starting points.

  • Method Development: Develop a separation method by screening mobile phases (typically heptane/isopropanol or heptane/ethanol mixtures for HPLC; CO₂/methanol for SFC).

  • Sample Preparation: Prepare a dilute solution of the purified alcohol product in the mobile phase. Also, prepare a sample of the racemic alcohol (produced by reduction with a non-chiral reagent like NaBH₄) to identify the retention times of both enantiomers.

  • Analysis: Inject the sample onto the chiral column and record the chromatogram.

  • Calculation: Calculate the enantiomeric excess using the areas of the two enantiomer peaks: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

Conclusion

The stereoselective reduction of this compound can be achieved with high levels of control using modern catalytic methods. Both the CBS reduction and Noyori asymmetric transfer hydrogenation offer predictable and high enantioselectivity, making them premier choices for the synthesis of chiral 3-hydroxycyclobutane building blocks. The protocols and analytical methods described herein provide a comprehensive framework for researchers to successfully implement these transformations and accurately assess their outcomes.

References

  • Enantioselective Functionalization of Prochiral Cyclobutanones and Cyclobutenones.
  • Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionaliz
  • Enantioselective Reduction of Ketones. (University of Liverpool)
  • Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis.
  • Enantioselective reduction of ketones. (Wikipedia)
  • Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionaliz
  • Enantioselective Functionalization of Prochiral Cyclobutanones and Cyclobutenones. (Thieme)
  • Ketone Reduction. (WordPress)
  • Cyclobutanes in Small‐Molecule Drug Candid
  • Noyori Hydrogen
  • Noyori Asymmetric Hydrogenation.
  • Corey–Itsuno reduction. (Wikipedia)
  • Corey-Bakshi-Shib
  • CBS c
  • Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis.
  • Corey-Bakshi-Shibata Reduction: Mechanism & Examples. (NROChemistry)
  • Corey-Bakshi-Shibata Reduction. (Organic Chemistry Portal)
  • Explore Our Novel Cyclobutane Deriv

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate by Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The methodologies and solutions presented here are grounded in established chromatographic principles and field-proven experience to ensure scientific integrity and successful purification outcomes.

Troubleshooting Guide: Navigating Common Purification Challenges

This section addresses specific issues that may arise during the chromatographic purification of this compound. Each problem is followed by an analysis of potential causes and a step-by-step guide to resolution.

Question 1: I'm observing poor separation between my product and a closely eluting impurity. How can I improve the resolution?

Answer:

Achieving baseline separation is critical for obtaining high-purity material. Poor resolution is often a result of suboptimal mobile phase composition or an inappropriate stationary phase.

Causality Explained: The separation of compounds in chromatography is governed by the differential partitioning of analytes between the stationary and mobile phases. For this compound, which contains a polar ester and ketone group, as well as a non-polar bromophenyl group, the choice of solvent polarity is paramount.

Step-by-Step Protocol for Improving Resolution:

  • Re-evaluate Your Solvent System with TLC: Thin-Layer Chromatography (TLC) is an indispensable tool for quickly scouting for optimal solvent systems.[1][2]

    • Action: Spot your crude mixture on a silica gel TLC plate and develop it in a chamber with a candidate eluent system (e.g., a mixture of ethyl acetate and hexanes).

    • Goal: Aim for a retention factor (Rf) of 0.2-0.4 for your target compound, with clear separation from impurities.[3] If the spots are too high (high Rf), decrease the polarity of the mobile phase (reduce the percentage of ethyl acetate). If they are too low (low Rf), increase the polarity.

    • Pro-Tip: Test a range of solvent systems with varying polarities. Consider combinations like dichloromethane/hexanes or acetone/hexanes if ethyl acetate/hexanes fails to provide adequate separation.[3]

  • Implement a Gradient Elution: If a single isocratic solvent system doesn't resolve the impurity, a gradient elution can be highly effective.

    • Action: Start with a low polarity mobile phase to allow the less polar compounds to elute, then gradually increase the polarity to elute your product, leaving more polar impurities behind.

    • Example Gradient for Flash Chromatography:

      • Start with 5% Ethyl Acetate in Hexanes for 2 column volumes.

      • Ramp to 25% Ethyl Acetate over 10 column volumes.

      • Hold at 25% Ethyl Acetate for 5 column volumes.

  • Consider an Alternative Stationary Phase: If optimizing the mobile phase on silica gel is unsuccessful, the impurity may have similar interactions with silica as your product.

    • Action: Consider using a different stationary phase like alumina (neutral or basic) or a bonded phase (e.g., diol, cyano).[3][4] Reversed-phase chromatography on a C18 stationary phase is also a powerful alternative where elution order is typically inverted.[4]

Logical Workflow for Optimizing Separation:

G start Poor Separation Observed tlc Scout Solvent Systems with TLC start->tlc rf_check Is Rf between 0.2-0.4 with good separation? tlc->rf_check gradient Implement Gradient Elution rf_check->gradient No success Achieved Good Separation rf_check->success Yes gradient_check Resolution Improved? gradient->gradient_check stationary_phase Consider Alternative Stationary Phase (e.g., Alumina, C18) gradient_check->stationary_phase No gradient_check->success Yes failure Re-evaluate Reaction Purity/Byproducts stationary_phase->failure

Sources

Technical Support Center: Synthesis of Aryl-Substituted Cyclobutanones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of aryl-substituted cyclobutanones. These four-membered ring systems are crucial building blocks in medicinal chemistry and natural product synthesis.[1] However, their synthesis, often relying on the generation of highly reactive intermediates like ketenes, can be challenging. This guide is designed to help you, our fellow researchers and drug development professionals, troubleshoot common issues and optimize your synthetic routes by providing field-proven insights and detailed protocols.

Section 1: Frequently Asked Questions (FAQs)

Q1: I'm planning a [2+2] cycloaddition to form an aryl-substituted cyclobutanone. What are the most common classes of byproducts I should anticipate?

When performing a [2+2] cycloaddition between an arylketene and an alkene, you should be prepared for several potential side reactions. The most prevalent byproducts include:

  • Ketene Dimers: Arylketenes can undergo self-cycloaddition to form dimers, which may present as cyclobutane-1,3-diones or β-lactone structures.[2][3][4] This is often the most significant competing reaction, especially if the transient concentration of the ketene is high.

  • Polymeric Material: Ketenes are prone to polymerization, leading to insoluble or high-molecular-weight materials that can complicate purification and lower the yield of the desired cyclobutanone.

  • Regioisomers: When using unsymmetrical alkenes, the cycloaddition can lead to the formation of different regioisomers. The selectivity is often influenced by steric and electronic factors of both the ketene and the alkene.[5]

  • Rearrangement Products: The cyclobutanone product itself, particularly if strained or under non-neutral conditions (basic or acidic), can undergo rearrangements. A common example is the Favorskii rearrangement, which leads to ring-contracted cyclopropanecarboxylic acid derivatives.[6][7][8]

Q2: My reaction has resulted in a complex mixture. What is the recommended first step for analysis?

A complex crude reaction mixture requires a systematic approach to deconvolution. We recommend the following workflow:

  • Proton NMR (¹H NMR): This is the fastest and most informative initial analysis. Look for characteristic signals. Cyclobutanone protons often appear as complex multiplets in the aliphatic region (~2.0-3.5 ppm). The presence of unexpected aromatic signals or signals in the vinylic region could indicate rearrangement or fragmentation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is crucial for identifying the molecular weights of the components in your mixture. You can quickly determine if you have formed the desired product (correct M+H⁺) and identify potential dimers (2x molecular weight of the ketene) or other adducts.

  • Column Chromatography: Attempt a small-scale purification using flash chromatography.[9][10][11] This will not only help isolate products for more detailed characterization (e.g., ¹³C NMR, 2D NMR) but also give you a sense of the polarity differences between the components, which is vital for planning a large-scale purification strategy.

Q3: How does the electronic nature of the aryl substituent on the ketene affect byproduct formation?

The electronic properties of the aryl group play a significant role in the reactivity of the ketene and, consequently, in byproduct formation.

  • Electron-Withdrawing Groups (EWGs): Arylketenes with EWGs (e.g., -NO₂, -CF₃, -CN) are generally more electrophilic and reactive. This can accelerate the desired [2+2] cycloaddition but may also increase the rate of dimerization and polymerization.

  • Electron-Donating Groups (EDGs): Arylketenes bearing EDGs (e.g., -OCH₃, -NMe₂) are less electrophilic. While this might slow down the desired reaction, it can sometimes suppress dimerization. However, the resulting cyclobutanone products may be more susceptible to acid-catalyzed ring-opening or rearrangement due to stabilization of cationic intermediates.

Section 2: Troubleshooting Guides

This section provides in-depth solutions to specific experimental problems.

Guide 1: Issue - Low Yield Due to Significant Dimerization or Polymerization
  • Symptom: Your primary product is not the desired cyclobutanone. You observe significant amounts of a higher molecular weight byproduct by LC-MS, consistent with a ketene dimer, or you have a large amount of insoluble, intractable material in your flask.

  • Probable Cause: The primary cause is a high transient concentration of the highly reactive arylketene intermediate. Ketenes can react with themselves as readily as they react with the alkene partner.[12][13]

  • Mechanistic Insight: The desired pathway is the intermolecular [2+2] cycloaddition between the arylketene and the alkene. The competing pathway is the [2+2] dimerization of the arylketene.

Caption: Desired cycloaddition vs. competing ketene dimerization.

  • Proposed Solution & Protocol: The key is to maintain a very low concentration of the free ketene throughout the reaction. This is best achieved by generating the ketene in situ and ensuring it reacts with the alkene immediately.

    Protocol: Slow-Addition Method for Ketene Generation

    • Apparatus Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add your alkene (1.2-2.0 equivalents) and a suitable anhydrous, non-polar solvent (e.g., toluene, THF, or dichloromethane).[9] If using a Lewis acid catalyst, add it at this stage and cool the mixture to the appropriate temperature (e.g., -78 °C to 0 °C).

    • Precursor Solution: In a separate, dry flask, prepare a solution of the arylacetyl chloride (1.0 equivalent) in the same anhydrous solvent.

    • Base Solution: Prepare a solution of a non-nucleophilic base, typically triethylamine (1.1-1.5 equivalents), in the same anhydrous solvent.

    • Slow Addition: Using two separate syringe pumps, add the arylacetyl chloride solution and the base solution simultaneously and dropwise to the rapidly stirring alkene solution over a period of 2-4 hours. The slow addition ensures that the ketene is generated in the presence of a large excess of the alkene, favoring the desired cycloaddition over dimerization.

    • Reaction Monitoring: After the addition is complete, allow the reaction to stir for an additional 1-2 hours at the same temperature. Monitor the reaction progress by TLC or LC-MS.

    • Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

    • Purification: Purify the crude product via flash column chromatography on silica gel.[10]

    Data Comparison:

MethodTypical Ketene ConcentrationExpected Dimer Byproduct %Expected Product Yield
Bolus AdditionHigh30-70%10-40%
Slow Addition (Syringe Pump) Very Low <10% 60-90%
Guide 2: Issue - Product Instability During Workup or Purification
  • Symptom: You have confirmed product formation by crude NMR or LC-MS, but the yield drops significantly after aqueous workup or silica gel chromatography. New spots appear on TLC, and new peaks in the NMR suggest ring-opening or rearrangement.

  • Probable Cause: The cyclobutanone ring is susceptible to cleavage or rearrangement under acidic or basic conditions. The use of strong bases (e.g., alkoxides) or exposure to acidic conditions (including standard silica gel) can catalyze these degradation pathways.[8][14] A common degradation route is the Favorskii rearrangement.[6][7][15]

  • Mechanistic Insight: In the presence of a base (like residual alkoxide or amine from the reaction, or even basic sites on alumina), the cyclobutanone can enolize. If a leaving group is present alpha to the carbonyl (a common scenario in syntheses starting from α-halo ketones), this can trigger a rearrangement to a cyclopropanone intermediate, which is then opened by a nucleophile to yield a ring-contracted carboxylic acid derivative.[8]

Favorskii_Rearrangement Aryl-Cyclobutanone Aryl-Cyclobutanone Enolate Enolate Aryl-Cyclobutanone->Enolate Base (B⁻) Cyclopropanone Intermediate Cyclopropanone Intermediate Enolate->Cyclopropanone Intermediate Intramolecular SN2 Ring-Opened Carbanion Ring-Opened Carbanion Cyclopropanone Intermediate->Ring-Opened Carbanion Nucleophile (Nu⁻) Final Product\n(Aryl-Cyclopropane\nCarboxylic Acid Derivative) Final Product (Aryl-Cyclopropane Carboxylic Acid Derivative) Ring-Opened Carbanion->Final Product\n(Aryl-Cyclopropane\nCarboxylic Acid Derivative) Protonation

Caption: Simplified mechanism of the Favorskii rearrangement.

  • Proposed Solution & Protocol: Employ a meticulously neutral or mildly acidic workup and purification strategy.

    Protocol: Non-Degradative Purification

    • Neutral Workup: After the reaction, quench with a buffered solution or a weak acid like saturated aqueous NH₄Cl instead of strong acids. Ensure all base (e.g., triethylamine) is thoroughly removed by washing with dilute aqueous copper sulfate or cold, dilute HCl, followed by water and brine.

    • Silica Gel Pre-treatment: Standard silica gel can be acidic. To mitigate this, prepare a slurry of silica gel in your elution solvent containing 1% triethylamine. Pack the column with this slurry. This "deactivated" or "neutralized" silica gel will minimize on-column degradation.

    • Alternative Sorbents: If your product is still sensitive, consider using alternative chromatography media like neutral alumina or Florisil.

    • Rapid Purification: Do not let the product sit on the column for extended periods. Perform the chromatography as quickly as possible.

    • Aprotic Storage: After isolation, store the purified cyclobutanone under an inert atmosphere, preferably in a freezer and dissolved in a non-polar, aprotic solvent like hexanes or toluene to prevent slow degradation.

By implementing these targeted troubleshooting strategies and understanding the underlying chemical principles, you can significantly improve the outcome of your aryl-substituted cyclobutanone syntheses.

References

  • Regio control in [2+2] photocycloaddition. ResearchGate. Available at: [Link]

  • Barrows, R. D., et al. (2021). Stereoelectronic Features of a Complex Ketene Dimerization Reaction. Molecules, 27(1), 66. Available at: [Link]

  • Favorskii Rearrangement. NROChemistry. Available at: [Link]

  • Shuai, B., Fang, P., & Mei, T.-S. (2021). Nickel-Catalyzed Favorskii-Type Rearrangement of Cyclobutanone Oxime Esters to Cyclopropanecarbonitriles. Synlett, 32(16), 1637-1641. Available at: [Link]

  • Synthesis of Cyclobutanes by Lewis Acid-Promoted Ketene-Alkene [2+2] Cycloadditions. Organic Syntheses. Available at: [Link]

  • Favorskii Reaction. Organic Chemistry Portal. Available at: [Link]

  • Poh, J.-S., et al. (2022). 1,4-Aryl migration in ketene-derived enolates by a polar-radical-crossover cascade. Nature Communications, 13(1), 3093. Available at: [Link]

  • Barrows, R. D., et al. (2021). Stereoelectronic Features of a Complex Ketene Dimerization Reaction. ResearchGate. Available at: [Link]

  • Favorskii rearrangement. Wikipedia. Available at: [Link]

  • Ketene. Wikipedia. Available at: [Link]

  • Barrows, R. D., et al. (2021). Stereoelectronic Features of a Complex Ketene Dimerization Reaction. MDPI. Available at: [Link]

  • Gagnon, D., et al. (2021). Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides. PMC. Available at: [Link]

  • Product Class 2: Cyclobutanones and Their Precursors. Science of Synthesis. Available at: [Link]

  • Lee-DENG, K. S., & Moore, H. W. (2014). Cyclobutenones and Benzocyclobutenones: Versatile Synthons in Organic Synthesis. PMC. Available at: [Link]

  • A One-Pot Visible-Light Strategy for Cyclobutanone Synthesis via Sequential [2+2] Cycloaddition and Nef Reaction of Nitroalkenes and 2-Vinylpyridines. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Efficient synthesis of 2-substituted cyclobutanones as markers for food irradiation. Tetrahedron Letters. Available at: [Link]

  • An Enantioselective Synthesis of 2-Aryl Cycloalkanones by Sc-Catalyzed Carbon Insertion. Organic Letters (ACS Publications). Available at: [Link]

  • Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews (ACS Publications). Available at: [Link]

  • Cyclobutane synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. Request PDF from ResearchGate. Available at: [Link]

  • (PDF) Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. ResearchGate. Available at: [Link]

  • cyclobutanone. Organic Syntheses Procedure. Available at: [Link]

  • Regioselectivity and stereoselectivity of intramolecular [2 + 2] photocycloaddition catalyzed by chiral thioxanthone: a quantum chemical study. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry (ACS Publications). Available at: [Link]

  • Cyclobutanone. Organic Syntheses Procedure. Available at: [Link]

  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules. Available at: [Link]

  • Alpha-Vinylation and Fragmentations of Cyclobutanones. SFU Library Thesis Template. Available at: [Link]

Sources

Technical Support Center: Enhancing the Solution Stability of Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to its stability in solution. Our goal is to provide you with the scientific rationale and practical methodologies to ensure the integrity of your experiments.

Troubleshooting Guide: Degradation and Stability Issues

This guide addresses specific problems you may encounter with the stability of this compound in solution.

Issue 1: Rapid Degradation of the Compound in Solution

Symptoms:

  • Loss of parent compound peak area over a short period when analyzed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Appearance of new, unidentified peaks in the chromatogram.

  • Changes in the physical appearance of the solution (e.g., color change).

Potential Causes and Solutions:

  • Hydrolysis of the Methyl Ester: The ester functional group is susceptible to hydrolysis, especially under acidic or basic conditions, to form the corresponding carboxylic acid and methanol.[1][2][3] Basic hydrolysis (saponification) is typically faster and irreversible, while acidic hydrolysis is a reversible process.[1][2][3]

    • Scientific Rationale: The presence of acidic or basic impurities in your solvent or on your glassware can catalyze this degradation. Water is a necessary reactant for hydrolysis.

    • Solution:

      • pH Control: Ensure the pH of your solution is neutral (pH 6-8). Use buffered solutions if your experimental conditions permit.

      • Solvent Purity: Use high-purity, dry solvents. Freshly opened anhydrous solvents are recommended.

      • Glassware Preparation: Use clean, dry glassware. Consider silylating glassware to remove acidic silanol groups.

  • Retro-Dieckmann Condensation: As a cyclic β-keto ester, the compound can potentially undergo a base-catalyzed ring-opening reaction known as a retro-Dieckmann condensation.[4][5] This would lead to the formation of a linear diester.

    • Scientific Rationale: The presence of a strong base can initiate the cleavage of the carbon-carbon bond between the carbonyl carbon and the quaternary carbon.

    • Solution:

      • Avoid Strong Bases: Steer clear of strong bases such as sodium hydroxide or potassium hydroxide in your solution. If a basic pH is required, use a weaker, non-nucleophilic base and maintain a low temperature.

  • Enolization and Subsequent Reactions: The ketone moiety can form an enol or enolate, which can be a reactive intermediate for other degradation pathways.

    • Scientific Rationale: The acidity of the α-protons to the ketone is a key factor. While the cyclobutane ring strain might influence this, enolization is a common process for ketones.[6][7]

    • Solution:

      • Temperature Control: Keep solutions at low temperatures (2-8 °C) to minimize the rate of enolization and subsequent reactions.[8]

Issue 2: Inconsistent Results Between Experiments

Symptoms:

  • Varying rates of degradation in replicate experiments.

  • Poor reproducibility of analytical results.

Potential Causes and Solutions:

  • Solvent Effects: The polarity of the solvent can influence the keto-enol tautomerism and the stability of the compound.[9]

    • Scientific Rationale: More polar solvents may stabilize the more polar keto form, potentially reducing degradation pathways that proceed through the enol form.

    • Solution:

      • Consistent Solvent System: Use the same solvent system for all experiments. If you must change solvents, perform a preliminary stability study in the new solvent. A table of common solvents and their properties is provided below.

SolventPolarity IndexDielectric ConstantPotential Interactions
Acetonitrile5.837.5Aprotic, polar
Methanol5.132.7Protic, polar, can participate in transesterification
Ethanol4.324.5Protic, polar, can participate in transesterification
Dichloromethane3.19.1Aprotic, non-polar
Tetrahydrofuran (THF)4.07.6Aprotic, polar
  • Light Sensitivity: The compound may be susceptible to photolytic degradation.

    • Scientific Rationale: The aromatic ring and carbonyl groups are chromophores that can absorb UV light, potentially leading to radical-mediated degradation.

    • Solution:

      • Protect from Light: Prepare and store solutions in amber vials or protect them from light by wrapping them in aluminum foil.

  • Oxygen Sensitivity: The compound may be prone to oxidation.

    • Scientific Rationale: The presence of dissolved oxygen can lead to oxidative degradation, especially if trace metal impurities are present to catalyze the reaction.

    • Solution:

      • Degas Solvents: Degas solvents by sparging with an inert gas like nitrogen or argon before use.

      • Inert Atmosphere: Prepare and store solutions under an inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: What are the primary predicted degradation pathways for this compound?

A1: Based on its structure, the two most likely degradation pathways are ester hydrolysis and retro-Dieckmann condensation . Ester hydrolysis can occur under acidic or basic conditions, cleaving the methyl ester to a carboxylic acid. Retro-Dieckmann condensation is a base-catalyzed ring-opening of the cyclobutane ring.

Predicted Degradation Pathways

parent This compound hydrolysis Ester Hydrolysis Product (1-(4-bromophenyl)-3-oxocyclobutane-1-carboxylic acid) parent->hydrolysis  Acid or Base (H₂O) retro_dieckmann Retro-Dieckmann Product (Linear Diester) parent->retro_dieckmann  Strong Base

Caption: Predicted degradation pathways.

Q2: What is the recommended solvent for preparing stock solutions?

A2: For general use, a high-purity, anhydrous aprotic solvent such as acetonitrile or tetrahydrofuran (THF) is recommended. If the compound is to be used in aqueous buffers, prepare a concentrated stock solution in an appropriate organic solvent and dilute it into the aqueous buffer immediately before use. Always perform a preliminary stability test in your chosen solvent system.

Q3: How should I store solutions of this compound?

A3: Solutions should be stored at 2-8 °C and protected from light . For long-term storage, consider storing under an inert atmosphere (nitrogen or argon) and using a container with a tight-fitting cap to prevent solvent evaporation and moisture ingress.

Q4: What analytical methods are suitable for monitoring the stability of this compound?

A4: A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the most common and reliable technique. The method should be able to separate the parent compound from its potential degradation products. Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) detector can also be used, especially if the degradation products are volatile.

Experimental Workflow for Stability Analysis

cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_data Data Interpretation prep Prepare solution in chosen solvent system aliquot Aliquot into multiple time-point vials prep->aliquot storage Store at desired conditions (e.g., 2-8°C, RT, 40°C) aliquot->storage pull_sample Pull samples at defined time points storage->pull_sample analyze Analyze by stability- indicating HPLC/GC method pull_sample->analyze quantify Quantify parent peak and degradation products analyze->quantify plot Plot % remaining vs. time quantify->plot

Caption: Workflow for stability analysis.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and develop a stability-indicating analytical method.[6]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60 °C for 2, 4, 8, and 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 30 minutes, 1, 2, and 4 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 2, 4, 8, and 24 hours.

  • Thermal Degradation: Place a solid sample of the compound in a 60 °C oven for 24 and 48 hours. Dissolve in acetonitrile for analysis.

  • Photolytic Degradation: Expose a solution of the compound to a photostability chamber (ICH Q1B guidelines) for a specified duration.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Dilute the samples to an appropriate concentration with the mobile phase.

  • Analyze by a suitable HPLC-UV method.

4. Data Analysis:

  • Compare the chromatograms of the stressed samples to that of an unstressed control.

  • Identify the retention times of the degradation products.

  • Calculate the percentage of degradation. A target degradation of 5-20% is generally recommended.

Protocol 2: Solution Stability Study

This protocol assesses the stability of the compound in a specific solvent system under defined storage conditions.

1. Solution Preparation:

  • Prepare a solution of the compound at the desired concentration in the solvent system of interest.

  • Filter the solution through a 0.22 µm filter.

2. Storage:

  • Aliquot the solution into amber vials.

  • Store the vials at the desired temperature conditions (e.g., 2-8 °C, 25 °C/60% RH, 40 °C/75% RH).

3. Time Points:

  • Designate time points for analysis (e.g., 0, 24, 48, 72 hours for short-term; 0, 1, 2, 4 weeks for medium-term).

4. Analysis:

  • At each time point, remove a vial from storage and allow it to equilibrate to room temperature.

  • Analyze the sample by a validated stability-indicating HPLC method.

5. Data Evaluation:

  • Calculate the concentration of the parent compound at each time point relative to the initial concentration (time 0).

  • Document the appearance of any degradation products.

References

  • M. Blessy, R. D. Patel, P. N. Prajapati, Y. K. Agrawal, Development of forced degradation and stability indicating studies of drugs—A review, Journal of Pharmaceutical Analysis, 2014, 4(3), 159-165. Available at: [Link]

  • Z. Wang, H. Ma, Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions, Molecules, 2021, 26(12), 3519. Available at: [Link]

  • C. H. Wu, P. J. Chen, C. P. Chen, Photoinduced Electron Transfer Promoted Radical Ring Expansion and Cyclization Reactions of α-(ω-Carboxyalkyl) β-Keto Esters, Organic Letters, 2013, 15(4), 868-871. Available at: [Link]

  • Post Apple Scientific, 4 Common Ways Temperature Impacts Chemicals, 2024. Available at: [Link]

  • FDA, Forced Degradation Studies for Biopharmaceuticals, BioPharm International, 2014, 27(1). Available at: [Link]

  • S. G. Mills, P. Beak, Solvent effects on keto-enol equilibria: tests of quantitative models, The Journal of Organic Chemistry, 1985, 50(8), 1216-1224. Available at: [Link]

  • J. E. Rowe, K. A. F. Schmidt, Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment, Journal of Chemical Education, 2008, 85(11), 1545. Available at: [Link]

  • A. D. Bain, D. P. G. Hamel, J. F. K. Chan, Determination of the pKa of Cyclobutanone: Brønsted Correlation of the General Base-Catalyzed Enolization in Aqueous Solution and the Effect of Ring Strain, The Journal of Organic Chemistry, 2011, 76(4), 1014-1021. Available at: [Link]

  • Chemistry LibreTexts, 15.9: Hydrolysis of Esters, 2022. Available at: [Link]

  • A. K. Lectures, Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters, 2023. Available at: [Link]

  • A. D. Bain, D. P. G. Hamel, J. F. K. Chan, Determination of the pKa of cyclobutanone: Brønsted correlation of the general base-catalyzed enolization in aqueous solution and the effect of ring strain, PubMed, 2011. Available at: [Link]

  • R. H. T. Jones, J. B. Jones, Reactions of cyclic β-keto esters and other enol derivatives with 3-acetoxyamino-2-isopropylquinazolin-4(3H)-one: further oxidation of the cyclic α-(3,4-dihydro-2-isopropyl-4-oxoquinazolin-3-yl)amino ketones with lead tetraacetate leading to ring-expansion (in dichloromethane) and ring-cleavage (in methanol), Journal of the Chemical Society, Perkin Transactions 1, 1985, 1151-1157. Available at: [Link]

  • Chemguide, hydrolysis of esters, 2023. Available at: [Link]

  • D. N. Venkatesh, S. D. S. Kumar, Forced Degradation – A Review, Biomedical Journal of Scientific & Technical Research, 2022, 47(3). Available at: [Link]

  • R. R. Tata, M. Harmata, Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate, Organic Syntheses, 2018, 95, 425-438. Available at: [Link]

  • European Union Reference Laboratory for Pesticides, Evaluation of the three main multiresidue methods for the validation of new substances of SANCO/12745/2013 and those with low analytical response, 2021. Available at: [Link]

  • J. A. T. M. G. van der Broek, et al., Cyclobutanone Inhibitor of Cobalt-Functionalized Metallo-γ-Lactonase AiiA with Cyclobutanone Ring Opening in the Active Site, ACS Catalysis, 2018, 8(1), 303-308. Available at: [Link]

  • Chemistry Steps, Ester Hydrolysis: Acid and Base-Catalyzed Mechanism, 2023. Available at: [Link]

  • CIPAC, multi-active method for the analysis of active substances in formulated products to support quality control scope, 2020. Available at: [Link]

  • Organic Syntheses, cyclobutanone, 2023. Available at: [Link]

  • M. Heide, et al., Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry, Analytical Methods, 2025. Available at: [Link]

  • OpenStax, 4.3 Stability of Cycloalkanes: Ring Strain, Organic Chemistry, 2023. Available at: [Link]

  • S. K. Sridhar, et al., Impurities in Pharmaceuticals- A Review, Journal of Pharmaceutical Sciences and Research, 2013, 5(12), 241-246. Available at: [Link]

  • Y. Wang, et al., Photochemical α-selective radical ring-opening reactions of 1,3-disubstituted acyl bicyclobutanes with alkyl halides: modular access to functionalized cyclobutenes, Chemical Science, 2020, 11(3), 738-743. Available at: [Link]

  • Khan Academy, Stability of cycloalkanes | Organic chemistry, 2015. Available at: [Link]

  • ResearchGate, Analytical Methods for Methyl Bromide, 2025. Available at: [Link]

  • Chemistry LibreTexts, 4.3: Stability of Cycloalkanes - Ring Strain, 2024. Available at: [Link]

  • K. Sweidan, et al., Ring opening of cyclobutane in 1,3-dimethyl-5-methylenebarbituric acid dimer by various nucleophiles, Monatshefte für Chemie - Chemical Monthly, 2017, 148(2), 379-385. Available at: [Link]

  • Genotek Biochem, Impurities, 2023. Available at: [Link]

  • S. R. Pinzón, et al., Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Ligand Chelates, Chemistry, 2021, 7(3), 54. Available at: [Link]

  • Master Organic Chemistry, Claisen Condensation and Dieckmann Condensation, 2020. Available at: [Link]

  • YouTube, Dieckmann Condensation Reaction Mechanism, 2018. Available at: [Link]

  • Wikipedia, Dieckmann condensation, 2023. Available at: [Link]

Sources

Technical Support Guide: Challenges in the Scale-Up Synthesis of Cyclobutane Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. As Senior Application Scientists, we understand that transitioning a promising cyclobutane synthesis from the bench to a pilot or manufacturing scale introduces a unique set of challenges rooted in reaction kinetics, thermodynamics, engineering, and safety. The high ring strain of cyclobutanes (approx. 26.3 kcal/mol) contributes to both their synthetic utility and their potential for unexpected reactivity under scale-up conditions[1][2].

This guide is structured as a series of troubleshooting Q&As to directly address the practical issues you may encounter. We will delve into the causality behind these challenges and provide field-proven solutions.

Section 1: Troubleshooting Photochemical [2+2] Cycloadditions at Scale

Photochemical [2+2] cycloadditions are a cornerstone of cyclobutane synthesis, but their scale-up is notoriously challenging. Issues often stem from the non-linear scalability of light penetration and photon flux.

Q1: My [2+2] photocycloaddition yield dropped dramatically when I scaled up from 1 gram to 100 grams in my batch reactor. What is the primary cause?

A1: This is a classic scale-up problem related to the Beer-Lambert law. As you increase the reaction volume and concentration in a standard batch reactor, the path length for light increases. The solution closer to the lamp absorbs most of the photons, leaving the bulk of the reaction mixture in the dark. This creates a "photon-limited" environment, leading to incomplete conversion, lower yields, and often an increase in side products from thermal or radical pathways.

Traditional batch photoreactors suffer from poor irradiation of the reaction mixture, which is why low substrate concentrations are often used to improve light transmission, resulting in reduced reaction rates and poor space-time yield[3].

Troubleshooting Steps:

  • Quantify the Problem: First, confirm the issue is light penetration. Run the reaction at the original small scale but shield 90% of the flask with aluminum foil. If the yield drops similarly, it confirms a photon limitation.

  • Consider a Continuous Flow Setup: The most robust solution is transitioning to a continuous flow photoreactor. Flow chemistry offers a superior surface-area-to-volume ratio and a significantly shorter light path length, ensuring uniform irradiation of the entire reaction mixture[3][4][5]. This approach has been successfully used to produce cyclobutanes at throughputs exceeding 5 kg/day [6].

  • Optimize Batch Reactor Geometry: If you must remain in batch, use a reactor with a larger irradiated surface area relative to its volume, such as a "falling film" or vortex reactor. Avoid large, round-bottom flasks in favor of narrower, taller vessels or those with an internal light well.

dot

Caption: Decision tree for troubleshooting photochemical scale-up.

Q2: I'm observing significant polymerization of my alkene starting material during my scaled-up photoreaction. How can I prevent this?

A2: Polymerization becomes a major issue at scale, especially with electron-rich olefins like styrenes, due to higher effective concentrations and potential hot spots. The excited state of the sensitizer or substrate can initiate unwanted radical chain reactions.

Solutions:

  • Lower the Concentration: While counterintuitive for scale-up, reducing the concentration can disfavor intermolecular polymerization pathways. This is often a necessary trade-off in batch processing but can be mitigated in flow chemistry where residence times are precisely controlled[3].

  • Add a Radical Inhibitor: Introduce a small amount (0.1-0.5 mol%) of a radical scavenger like BHT (butylated hydroxytoluene) or TEMPO. This will terminate radical chain reactions without significantly interfering with the desired triplet energy transfer mechanism of the cycloaddition[7].

  • Optimize the Sensitizer: If using a sensitizer, ensure its triplet energy is just high enough to activate your substrate but not so high that it promotes side reactions. For example, thioxanthone is often effective for sensitizing intermolecular [2+2] photopolymerizations to form cyclobutane polyesters, demonstrating that sensitizer choice is key[5].

  • Control Temperature: Photoreactions can generate significant heat. Poor heat transfer at scale can create localized hot spots, accelerating thermal polymerization. Ensure vigorous stirring and use a reactor with efficient cooling[8].

ParameterBatch ReactorContinuous Flow ReactorRationale for Scale-Up
Light Penetration Poor; decreases with scaleExcellent; independent of scaleFlow provides uniform irradiation, ensuring consistent reaction conditions and preventing "dark zones".[3][4]
Heat Transfer Low surface-area-to-volume ratioHigh surface-area-to-volume ratioSuperior heat dissipation in flow prevents hot spots and thermal side reactions.[8][9]
Scalability Problematic; non-linearReadily scalable by running longerProduction can be increased without re-optimizing the reaction; allows for multi-kilogram production.[5][6][10]
Safety Large volume of energetic intermediatesSmall reaction volume at any given timeMinimizes risk by reducing the quantity of material undergoing reaction, crucial for strained systems.[8][11]

Section 2: Troubleshooting Thermal and Catalytic Cycloadditions

While avoiding the challenges of photochemistry, thermal and transition-metal-catalyzed methods present their own scale-up hurdles, primarily related to thermal management, catalyst activity, and stereocontrol.

Q3: My Lewis acid-catalyzed [2+2] cycloaddition is giving poor diastereoselectivity at a larger scale compared to my lab-scale experiments. Why is this happening?

A3: This loss of selectivity often points to issues with temperature control or inefficient mixing during reagent addition.

Causality & Solutions:

  • Exotherm Control: Lewis acid-promoted cycloadditions can be highly exothermic. On a small scale, this heat dissipates quickly into the environment. On a larger scale, the lower surface-area-to-volume ratio traps heat, raising the internal temperature[8][12]. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the less-favored diastereomer, thus eroding selectivity.

    • Protocol: Implement slow, subsurface addition of the catalyst or one of the reactants. Use a properly sized reactor jacket with an efficient cooling fluid. Never scale a reaction by more than 3x the previous run without reassessing thermal risk[8].

  • Localized High Concentrations: Poor mixing during the addition of a reactant can create localized areas of high concentration. This can alter the reaction kinetics and favor non-selective background reactions.

    • Protocol: Ensure the reactor is equipped with an appropriate agitator (e.g., impeller vs. anchor) for the viscosity of your reaction medium. Confirm a vortex is visible, indicating efficient stirring.

  • Catalyst Stability: Some catalysts may be less stable at the prolonged reaction times or slightly higher temperatures encountered during scale-up, leading to decomposition and loss of stereocontrol. Consider using more robust catalysts or catalyst systems, even if they are more expensive, as the cost may be justified by improved selectivity and consistency at scale.

dot

Side_Reactions Reactants Alkene A + Alkene B ExcitedState Alkene A* (Triplet State) Reactants->ExcitedState (Sensitizer) DesiredProduct [2+2] Cycloadduct (Cyclobutane) ExcitedState->DesiredProduct + Alkene B Polymer Polymerization ExcitedState->Polymer + Alkene A Isomer Cis-Trans Isomerization ExcitedState->Isomer Intersystem Crossing RingOpening Ring Opening (e.g., from strain) DesiredProduct->RingOpening Δ or Acid/Base (Workup)

Caption: Common reaction pathways in a [2+2] cycloaddition.

Section 3: Challenges in Purification & Isolation

Purifying cyclobutane building blocks at scale often means abandoning column chromatography. Developing robust, scalable isolation procedures is critical.

Q4: I have a mixture of cis/trans diastereomers that I separate by silica gel chromatography on a small scale. How can I possibly handle a 1 kg batch?

A4: Scalable purification relies on exploiting differences in physical properties. Transitioning from chromatography to crystallization or distillation is essential.

A Scalable Purification Workflow:

  • Characterize the Mixture: Obtain pure samples of each diastereomer. Analyze their physical properties:

    • Solubility: Screen a wide range of solvents and solvent mixtures at different temperatures. Look for a system where one isomer is significantly less soluble than the other.

    • Melting Point: A large difference in melting points is a strong indicator that crystallization will be successful.

    • Boiling Point: If the compounds are liquid and thermally stable, fractional distillation may be an option, though often difficult for isomers.

  • Develop a Crystallization Protocol:

    • Step 1 (Solvent Screening): Using the solubility data, identify a solvent system where the desired isomer is sparingly soluble at room temperature but readily soluble when hot.

    • Step 2 (Recrystallization): Dissolve the crude mixture in the minimum amount of hot solvent. Cool the solution slowly. Rapid cooling traps impurities. If no crystals form, add a seed crystal of the pure desired isomer.

    • Step 3 (Optimization): Optimize the cooling rate, final temperature, and solvent/anti-solvent ratios. In one scalable synthesis of a cyclobutane carboxylic acid, controlling acidic impurities was found to be crucial for improving the diastereomeric ratio via recrystallization[13].

  • Consider a Derivatization/Recrystallization Strategy: If the isomers themselves won't separate, it may be possible to form a derivative (e.g., a salt of a carboxylic acid or amine) that has dramatically different crystallization properties. After separation, the original functionality can be regenerated.

Q5: My cyclobutane product is highly water-soluble, and extraction with organic solvents is inefficient and requires massive volumes. What are my options?

A5: This is a common problem, for instance, with cyclobutanone, which is highly soluble in water[14]. Using large volumes of toxic solvents like methylene chloride is not practical or safe for large-scale production[14].

Alternative Isolation Strategies:

  • Salting Out: Increase the ionic strength of the aqueous layer by saturating it with a salt like sodium chloride or ammonium sulfate. This decreases the solubility of the organic product in the aqueous phase, making extraction more efficient with less solvent.

  • Continuous Liquid-Liquid Extraction: Use a dedicated apparatus that continuously flows a less dense, immiscible organic solvent up through the aqueous layer, extracting the product over time. This is far more efficient than multiple batch extractions.

  • Azeotropic Distillation: If the product forms a low-boiling azeotrope with water, it may be possible to remove it from the reaction mixture via distillation.

  • Reactive Extraction: Convert the product in situ to a less water-soluble derivative that can be easily extracted. The original product can then be regenerated from the derivative.

Section 4: FAQs on Safety and Inherent Reactivity

Q6: Are there specific safety hazards I should be aware of when scaling up cyclobutane synthesis?

A6: Yes. Beyond general scale-up hazards like thermal runaways and handling large volumes of solvents, the nature of the cyclobutane ring itself presents risks[8].

  • Ring Strain: The inherent strain energy (≈26 kcal/mol) makes the cyclobutane ring susceptible to opening under certain conditions (e.g., strong acid/base, hydrogenation)[2][15][16]. A seemingly stable product might decompose during a vigorous workup or distillation, potentially leading to a rapid release of energy. Always perform thermal stability testing (e.g., using DSC) on a small sample before attempting distillation at scale.

  • Energetic Intermediates: Some synthetic routes to complex cyclobutanes, particularly for materials science applications, involve energetic functional groups (e.g., azides, nitro groups). Scaling up the synthesis of these materials requires specialized safety protocols and equipment. Flow chemistry is often recommended to minimize the amount of hazardous material present at any one time[10][11].

Q7: My final cyclobutane product seems to decompose during storage. Is this related to ring strain?

A7: It can be. While most simple cyclobutanes are stable at room temperature, the presence of certain functional groups can activate the ring towards decomposition or rearrangement, a process driven by the release of ring strain[17]. For example, electron-withdrawing groups can make the ring susceptible to nucleophilic attack and cleavage. Always characterize the stability of a new cyclobutane building block under proposed storage conditions (temperature, light, atmosphere) before producing a large quantity.

References

  • Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. The Journal of Organic Chemistry. [Link]

  • Scalable preparation and property investigation of a cis- cyclobutane-1,2-dicarboxylic acid from β-trans-cinnamic acid. RSC Publishing. [Link]

  • Process for the recovery and purification of cyclobutanone.
  • Development and Execution of a Production-Scale Continuous [2 + 2] Photocycloaddition. ACS Publications. [Link]

  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. [Link]

  • Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization. PMC - NIH. [Link]

  • cyclobutene. Organic Syntheses Procedure. [Link]

  • Development and Execution of a Production-Scale Continuous [2 + 2] Photocycloaddition. Sci-Hub. [Link]

  • Electrochemical Cyclobutane Synthesis in Flow: Scale-Up of a Promising Melt-Castable Energetic Intermediate. ResearchGate. [Link]

  • Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2 + 2] Photopolymerization. ACS Macro Letters. [Link]

  • 1,1-CYCLOBUTANEDICARBOXYLIC ACID. Organic Syntheses Procedure. [Link]

  • Approaches to the synthesis of cyclobutane-derived building blocks bearing a single fluorine atom. ResearchGate. [Link]

  • Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews. [Link]

  • Ring strain. Wikipedia. [Link]

  • Reactions of Cyclopropane and Cyclobutane. Pharmaguideline. [Link]

  • 4.2: Ring Strain and the Structure of Cycloalkanes. Chemistry LibreTexts. [Link]

  • Synthesis of gem-difluorinated cyclobutane and cyclopentane building blocks. ResearchGate. [Link]

  • Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. [Link]

  • Transition metal catalyzed ring-opening reactions of BCBs for the synthesis of cyclobutane derivatives and their scientific context. ResearchGate. [Link]

  • Why is cyclopropane more reactive than cyclobutane? Quora. [Link]

  • Process for preparing cyclobutane-1,2-dicarboxylic esters. Patsnap. [Link]

  • Electrochemical Cyclobutane Synthesis in Flow: Scale-Up of a Promising Melt-Castable Energetic Intermediate. ACS Publications. [Link]

  • Synthesis of Cyclobutane Natural Products using C–H Functionalization Logic. Baran Lab. [Link]

  • Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. PMC - NIH. [Link]

  • Synthesis of cyclobutane lignans via an organic single electron oxidant–electron relay system. PMC - NIH. [Link]

  • Synthesis of cyclobutenes by highly selective transition-metal-catalyzed ring expansion of cyclopropanes. PubMed. [Link]

  • Scale Up Safety. Stanford Environmental Health & Safety. [Link]

  • Gram-scale synthesis of cyclobutanes. ResearchGate. [Link]

  • CYCLOBUTANONE. Organic Syntheses Procedure. [Link]

  • Bicyclobutanes as unusual building blocks for complexity generation in organic synthesis. Nature. [Link]

  • Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews. [Link]

  • Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • The application of cyclobutane derivatives in organic synthesis. ResearchGate. [Link]

  • Reversible Single-Crystal-to-Single-Crystal Photochemical Formation and Thermal Cleavage of a Cyclobutane Ring. ResearchGate. [Link]

  • 6 key challenges when scaling up sustainable chemical processes. UK-CPI.com. [Link]

  • Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes. ACS Chemical Health & Safety. [Link]

  • Transition Metal-Mediated Cycloaddition Reactions. Chemical Reviews. [Link]

  • Cyclobutane Synthesis. Andrew G Myers Research Group. [Link]

  • Scale-up synthesis and synthetic transformations. ResearchGate. [Link]

  • Cyclobutane Synthesis. Organic Chemistry Portal. [Link]

Sources

Technical Support Center: Troubleshooting Ketene Cycloaddition for Cyclobutanone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for ketene cycloaddition reactions. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of cyclobutanones via [2+2] ketene cycloaddition. Here, we address common issues with in-depth, scientifically grounded explanations and provide actionable troubleshooting strategies.

Troubleshooting Guide: Low Cyclobutanone Yields

This section is structured to help you diagnose and resolve specific experimental problems that lead to unsatisfactory yields.

Q1: My ketene precursor (e.g., an acyl chloride) is not converting efficiently, or the generated ketene seems to be decomposing before it can react. What's going on?

A1: Inefficient ketene generation or rapid decomposition is a frequent culprit for low yields. Ketenes are inherently unstable, reactive intermediates that are typically generated in situ for immediate consumption.[1][2] Several factors can contribute to this issue:

  • Suboptimal Base or Generation Method: The choice of base and generation method is critical. For acyl chlorides, a non-nucleophilic amine base like triethylamine is commonly used to facilitate an elimination reaction.[2][3] If the base is too weak or sterically hindered, dehydrohalogenation will be slow. Conversely, if the base is nucleophilic, it may react with the acyl chloride or the ketene itself.

  • Moisture Contamination: Ketenes are highly susceptible to hydrolysis, reacting rapidly with water to form the corresponding carboxylic acid. Ensure all glassware is rigorously dried, and all solvents and reagents are anhydrous.

  • Prolonged Reaction Times at Elevated Temperatures: While some cycloadditions require heat, prolonged exposure can lead to ketene decomposition or polymerization. The thermal stability of ketenes varies significantly with their substituents.[4]

Troubleshooting Steps:

  • Verify Reagent Quality: Use freshly distilled triethylamine and ensure the acyl chloride precursor is pure.

  • Optimize Base Stoichiometry: Typically, a slight excess of the amine base is used. Titrate the stoichiometry to find the optimal balance for your specific substrate.

  • Consider Alternative Generation Methods: If the standard acyl chloride/amine method is failing, other methods like the Wolff rearrangement of α-diazoketones or zinc-mediated dehalogenation of α-haloacyl halides can be effective.[5][6] Dichloroketene, for instance, is often generated from trichloroacetyl chloride with activated zinc.[7][8]

Q2: I'm observing significant amounts of a dimeric byproduct and very little of my desired cyclobutanone. How can I suppress ketene dimerization?

A2: Ketene dimerization is a common competitive pathway, especially with less reactive alkenes or when the ketene concentration is too high.[9] The success of the cycloaddition often hinges on the relative rates of the desired reaction versus dimerization.[4]

  • Mechanism of Dimerization: Ketenes can dimerize through a [2+2] cycloaddition with their C=O double bond, forming a β-lactone, which can then rearrange.[10]

  • Concentration Effects: High concentrations of the ketene will favor the bimolecular dimerization reaction.

  • Reactivity Mismatch: If your alkene (ketenophile) is electron-poor or sterically hindered, its reaction with the electrophilic ketene will be slow, giving the ketene more opportunity to dimerize.

Troubleshooting Steps:

  • Slow Addition of Precursor: Instead of adding all the acyl chloride at once, add it slowly over several hours to a solution of the alkene and base. This maintains a low, steady-state concentration of the ketene, favoring the reaction with the alkene which is present in a higher concentration.

  • Increase Alkene Concentration: Use a moderate excess of the alkene to increase the probability of a productive collision with the ketene.

  • Lower the Reaction Temperature: While this may slow down the desired cycloaddition, it will often suppress the dimerization to a greater extent. An optimal temperature must be found empirically.

  • Use a More Reactive Ketene: If possible, using a more electrophilic ketene, such as dichloroketene, can accelerate the cycloaddition with the alkene, outcompeting dimerization. Dichloroketene is known to react even with unactivated olefins at room temperature.[7]

Experimental Protocol: Slow Addition for Minimizing Ketene Dimerization

G cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A Charge flask with alkene, solvent, and triethylamine B Prepare a solution of acyl chloride in a dropping funnel C Add acyl chloride solution dropwise to the reaction flask over 2-4 hours B->C Slow Addition D Maintain desired reaction temperature (e.g., 0 °C to reflux) C->D E Monitor reaction progress by TLC or GC (disappearance of alkene) D->E F Quench reaction and perform aqueous workup E->F G Purify crude product by column chromatography or distillation F->G

Caption: Workflow for minimizing ketene dimerization.

Q3: The cycloaddition with my alkene is sluggish, and the yield is low even with minimal side products. How can I improve the reaction rate and conversion?

A3: A sluggish reaction points to a high activation energy barrier for the cycloaddition. This is often related to the electronic properties and steric hindrance of the reacting partners.

  • Electronic Mismatch: The [2+2] cycloaddition of a ketene with an alkene is a concerted, asynchronous process.[11] It is generally favored when the alkene is electron-rich (nucleophilic) and the ketene is electron-poor (electrophilic).[4][12] Electron-withdrawing groups on the alkene will decrease its nucleophilicity and slow the reaction.

  • Steric Hindrance: Bulky substituents on either the ketene or the alkene can sterically impede the approach of the two components in the required transition state geometry.[1][4] For instance, cis-1,2-disubstituted alkenes may not react due to severe steric hindrance in the transition state.[13]

  • Solvent Effects: The choice of solvent can influence the reaction rate. While a general belief is that polar solvents might stabilize zwitterionic intermediates, some studies show that for the parent ketene, solvents can actually increase the energy barrier compared to the gas phase. The effect is complex and can depend on the specific substrates.

Troubleshooting Steps:

  • Employ a Lewis Acid Catalyst: The addition of a Lewis acid, such as EtAlCl₂, can significantly enhance the electrophilicity of the ketene, thereby increasing its reactivity toward unactivated alkenes.[11] This can lead to increased yields and, in some cases, even reverse the diastereoselectivity compared to thermal conditions.[14]

  • Modify the Substrates: If possible, consider using a more electron-rich alkene or a more electrophilic ketene. Ketenes with electron-withdrawing groups (e.g., chloro, bromo) are more reactive.[9]

  • Solvent Screening: Perform the reaction in a range of aprotic solvents with varying polarity (e.g., hexane, diethyl ether, dichloromethane, acetonitrile) to identify the optimal medium.

  • Increase Temperature: Carefully increasing the reaction temperature can overcome the activation barrier, but this must be balanced against the risk of ketene decomposition and dimerization.

Data Presentation: Effect of Lewis Acid on Cycloaddition

Reaction ConditionsAlkene SubstrateYield (%)Diastereomeric Ratio (dr)
Thermal (reflux)1-Octene51:1
EtAlCl₂ (-78 °C)1-Octene8413:1
Thermal (reflux)Cyclopentene402:1
EtAlCl₂ (-78 °C)Cyclopentene9218:1
Data adapted from Organic Syntheses, 2017, 94, 159-176.[14]
Q4: My product is difficult to purify from the reaction mixture. What are the common impurities and best practices for purification?

A4: Purification challenges often arise from unreacted starting materials, ketene dimers, and other side products. The stability of the cyclobutanone product itself can also be a factor.

  • Common Impurities:

    • Unreacted alkene.

    • Ketene dimer(s).

    • Carboxylic acid (from hydrolysis of ketene).

    • Polymeric material.

    • Unreacted acyl chloride or its hydrolysis product.

  • Purification Methods:

    • Distillation: Effective for volatile cyclobutanones, but care must be taken as some can be thermally sensitive.[15][16]

    • Column Chromatography: A versatile method for separating the product from less polar (alkene) and more polar (acid, dimer) impurities.[14]

    • Aqueous Workup: A crucial first step to remove water-soluble impurities like triethylamine hydrochloride and any acids formed. A wash with a mild base (e.g., saturated NaHCO₃) can help remove acidic impurities.[17]

Troubleshooting Steps:

  • Thorough Workup: Don't skip the aqueous workup. Ensure you're using appropriate washes to remove the bulk of the ionic and highly polar byproducts.

  • Optimize Chromatography: Screen different solvent systems (e.g., hexane/ethyl acetate, hexane/dichloromethane) to achieve the best separation on TLC before attempting a column.

  • Consider Chemical Purification: In some cases, impurities can be removed by chemical means. For example, treating the crude product with a mild oxidant can sometimes remove certain byproducts before final purification.[18]

  • Analytical Characterization: Use techniques like GC, GC-MS, and NMR to identify the impurities.[19] Knowing what you're trying to remove is key to designing an effective purification strategy.

Frequently Asked Questions (FAQs)

Q: What is the underlying mechanism of a [2+2] ketene cycloaddition?

A: The thermal [2+2] cycloaddition between a ketene and an alkene is a concerted pericyclic reaction. According to Woodward-Hoffmann rules, a thermal [2+2] cycloaddition is symmetry-forbidden if both components react in a suprafacial manner. However, ketenes can participate in a unique [π2s + π2a] cycloaddition, where the alkene reacts suprafacially (on the same face of the π system) and the ketene reacts antarafacially (on opposite faces).[3][11] This is possible due to the linear geometry and sp-hybridized central carbon of the ketene, which minimizes steric hindrance for this approach.[2][3] The reaction is typically asynchronous, meaning the two new sigma bonds do not form at the exact same time.[11]

Caption: Mechanism of ketene cycloaddition.

Q: How does the stereochemistry of the alkene affect the product?

A: The cycloaddition is stereospecific with respect to the alkene. The relative stereochemistry of the substituents on the alkene is retained in the cyclobutanone product.[3] For example, a cis-alkene will yield a cis-substituted cyclobutanone, and a trans-alkene will yield a trans-substituted product. However, the unique transition state geometry often leads to the formation of the sterically more crowded isomer as the major product. The bulkier substituent on the ketene tends to end up in the endo position, syn to the alkene substituents.[1][2]

Q: Can I use dienes instead of simple alkenes?

A: Yes, but ketenes typically prefer to undergo a [2+2] cycloaddition with one of the double bonds of the diene rather than a [4+2] Diels-Alder reaction.[12] Even with conjugated dienes, the formation of a four-membered ring (cyclobutanone) is almost always the exclusive outcome.[7]

Q: Why are dichloroketenes often more reactive than alkyl-substituted ketenes?

A: The high reactivity of dichloroketene stems from two main factors:

  • Increased Electrophilicity: The two electron-withdrawing chlorine atoms significantly increase the electrophilic character of the central carbonyl carbon, making it more susceptible to nucleophilic attack by the alkene.[7]

  • Ground State Destabilization: The electronegative substituents raise the ground state energy of the ketene, which can lower the overall activation energy of the cycloaddition.[7] This enhanced reactivity allows dichloroketene to undergo cycloadditions with a broader range of alkenes, including less reactive ones.[6][7]

References

  • Al-Awadi, N. A., El-Dusouqui, O. M., George, B. J., & Mathew, T. (2017). Solvent Effects on the Mechanistic of Ketene and Halogenated Ketene Cycloadditions with Cyclopentadiene: A DFT Study. Oriental Journal of Chemistry, 33(3), 1265-1275. [Link]

  • Yu, Z.-X. (2020). Mechanism and Regioselectivity of Intramolecular [2+2] Cycloaddition of Ene–Ketenes: A DFT Study. European Journal of Organic Chemistry, 2020(37), 5985-5994. [Link]

  • Engle, K. M., & Lu, G. (2023). Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis. Accounts of Chemical Research, 56(16), 2128-2144. [Link]

  • Mahmood, E. A. (2019). Theoretical Study for the [2+2] Cycloaddition Reaction Mechanism of Ketenes and their Derivatives. Oriental Journal of Chemistry, 35(1), 123-131. [Link]

  • Mahmood, E. A. (2019). Theoretical Study for the [2+2] Cycloaddition Reaction Mechanism of Ketenes and their Derivatives. ResearchGate. [Link]

  • Funk, R. L., & Bolton, G. L. (1998). Intramolecular Ketene−Allene Cycloadditions. Organic Letters, 1(1), 147-149. [Link]

  • Truong, T. N., & Duncan, W. T. (1998). Solvent Effects on Structure and Reaction Mechanism: A Theoretical Study of [2 + 2] Polar Cycloaddition between Ketene and Imine. The Journal of Physical Chemistry B, 102(43), 8518-8525. [Link]

  • Krumpolic, M., & Rocek, J. (2000). Process for the recovery and purification of cyclobutanone.
  • Arranz, R., Sodupe, M., & Bertrán, J. (1998). Solvent Effects on the Stereoselectivity of Ketene-Imine Cycloaddition Reactions. Chemical Communications, (8), 981-982. [Link]

  • Al-Awadi, N. A., El-Dusouqui, O. M., George, B. J., & Mathew, T. (2017). Solvent Effects on the Mechanistic of Ketene and Halogenated Ketene Cycloadditions with Cyclopentadiene: A DFT Study. ResearchGate. [Link]

  • Truong, T. N. (1998). Solvent Effects on Structure and Reaction Mechanism: A Theoretical Study of [2 + 2] Polar Cycloaddition between Ketene and Imine. Semantic Scholar. [Link]

  • Mahmood, E. A. (2019). Theoretical Study for the [2+2] Cycloaddition Reaction Mechanism of Ketenes and their Derivatives. Semantic Scholar. [Link]

  • LibreTexts. (2023). 1.2: Cycloaddition Reactions. Chemistry LibreTexts. [Link]

  • Tidwell, T. T. (2005). Ketene Cycloadditions. John Wiley & Sons. [Link]

  • Chemistry with Dr. G. (2021, June 7). Ketene (2+2) Cycloaddition Reactions [Video]. YouTube. [Link]

  • Zhang, Y. (2013). Purifying process of cyclobutanone.
  • Wikipedia contributors. (2023, December 28). Ketene. In Wikipedia, The Free Encyclopedia. [Link]

  • Pericyclic Reactions and Organic Photochemistry. (2016, July 13). Cycloaddition reactions – ketene cycloadditions [Video]. YouTube. [Link]

  • Zhang, L., Li, X., Zhou, J., Luo, Y., & He, X.-H. (2023). General used methods for the ketene generation. ResearchGate. [Link]

  • Snider, B. B. (n.d.). Intramolecular Ketene Alkene Cycloadditions. Snider Group.
  • ron. (2015, May 5). Ketene cycloaddition reactivity. Chemistry Stack Exchange. [Link]

  • Ghosez, L., Montaigne, R., Roussel, A., & Vanlierde, H. (1971). Cycloadditions of dichloroketene to olefins and dienes. Tetrahedron, 27(4), 615-633. [Link]

  • Ghorai, M. K., & Kumar, A. (2024). Carbonyl–Allene Metathesis of S-Allenyl-α-oxo-S,S/N,S-ketene Acetals: A Thermally Driven Intramolecular Tandem [2 + 2] Cycloaddition–Retro-Cyclization. Organic Letters. [Link]

  • Salaun, J., & Conia, J. M. (1971). Cyclobutanone. Organic Syntheses, 51, 129. [Link]

  • Liskon Biological. (2024, May 23). Quality Control and Analytical Methods of Cyclobutanone. Liskon Biological. [Link]

  • Krumpolc, M., & Rocek, J. (1985). Cyclobutanone. Organic Syntheses, 63, 114. [Link]

  • Wang, Y., et al. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Frontiers in Chemistry, 12. [Link]

  • Thomson, R. J., & Dudley, G. B. (2017). Synthesis of Cyclobutanes by Lewis Acid-Promoted Ketene-Alkene [2+2] Cycloadditions. Organic Syntheses, 94, 159-176. [Link]

  • Witulski, B., & Gauthier, D. (2007). [2+2] Cycloaddition of ketenes with ynamides. A general method for the synthesis of 3-aminocyclobutenone derivatives. Angewandte Chemie International Edition, 46(23), 4338-4341. [Link]

  • Roberts, J. D., & Caserio, M. C. (2021). 13.3: Cycloaddition Reactions. Chemistry LibreTexts. [Link]

  • Ashenhurst, J. (2020, April 30). Alkene Stability Increases With Substitution. Master Organic Chemistry. [Link]

  • Krepski, L. R., & Hassner, A. (1978). An improved procedure for the addition of dichloroketene to unreactive olefins. The Journal of Organic Chemistry, 43(16), 3173-3178. [Link]

Sources

Technical Support Center: Functionalization of Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the functionalization of Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges and side reactions encountered during your experiments. Our goal is to provide not just solutions, but also the underlying chemical principles to empower your research.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems you may encounter. Each issue is analyzed for its potential causes, followed by a step-by-step guide to rectify the problem.

Issue 1: Low or No Yield of the Desired Product in Wittig Olefination

You are attempting a Wittig reaction to introduce an exocyclic double bond at the C3 position, but you observe a low yield of the target alkene, or the reaction fails to proceed.

Potential Causes:

  • Steric Hindrance: The quaternary carbon at the C1 position, bearing a bulky 4-bromophenyl group and a methyl ester, can sterically hinder the approach of the Wittig reagent to the C3 carbonyl.

  • Ylide Instability: The phosphorus ylide may be unstable under the reaction conditions, leading to decomposition before it can react with the ketone.

  • Basic Conditions Promoting Side Reactions: The basic conditions typically used for ylide generation can promote side reactions such as enolization followed by ring-opening or epimerization.[1][2]

Troubleshooting Protocol:

  • Choice of Wittig Reagent and Base:

    • For less hindered ketones, non-stabilized ylides (e.g., from alkyltriphenylphosphonium halides) with strong bases like n-butyllithium or sodium hydride are often effective. However, due to the steric bulk of the substrate, consider using a salt-free ylide preparation to minimize side reactions.[3]

    • Alternatively, employ a Horner-Wadsworth-Emmons (HWE) reaction. The smaller phosphonate reagents are less sterically demanding and the resulting carbanions are generally more reactive.

  • Reaction Conditions Optimization:

    • Temperature: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to minimize ylide decomposition and potential side reactions.

    • Solvent: Use anhydrous aprotic solvents like THF or diethyl ether to ensure the stability of the ylide and prevent protonation.

  • Monitoring the Reaction:

    • Use thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to monitor the consumption of the starting material and the formation of the product. This will help determine if the reaction is stalling or if side products are forming.

Workflow for Troubleshooting Low Yield in Wittig Reaction:

Caption: Troubleshooting workflow for low Wittig reaction yield.

Issue 2: Formation of a Lactone Byproduct during Oxidation Reactions

You are attempting to perform a reaction at another position of the molecule, but you isolate a lactone, indicating an unexpected Baeyer-Villiger oxidation has occurred.

Potential Cause:

  • Oxidative Reagents: The use of certain oxidizing agents, even if intended for another functional group, can lead to a Baeyer-Villiger oxidation of the cyclobutanone. Peroxy acids (e.g., m-CPBA) are classic reagents for this transformation.[4][5][6] The inherent ring strain of the cyclobutanone makes it susceptible to this type of rearrangement.[7]

Troubleshooting Protocol:

  • Reagent Selection:

    • Avoid peroxy acids if a Baeyer-Villiger oxidation is not the desired outcome.

    • Carefully consider the compatibility of all reagents in your reaction mixture. Even seemingly innocuous reagents can become oxidative under certain conditions.

  • Understanding Migratory Aptitude:

    • In a Baeyer-Villiger reaction, the group with the higher migratory aptitude will preferentially migrate. The general order is tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.[8] For your substrate, the aryl group is likely to migrate, leading to a specific lactone regioisomer.

Expected Baeyer-Villiger Oxidation Product:

Caption: Baeyer-Villiger oxidation of the starting material.

Issue 3: Ring-Opening Side Products under Acidic or Basic Conditions

You observe the formation of acyclic byproducts, particularly when using acidic or basic reaction conditions.

Potential Causes:

  • Acid-Catalyzed Ring Opening: Lewis acids or strong Brønsted acids can promote the ring opening of cyclobutanones, often leading to the formation of enones or other unsaturated species.[9][10]

  • Base-Mediated Ring Opening: Strong bases can induce a retro-Dieckmann or similar ring-opening pathway, especially at elevated temperatures.

Troubleshooting Protocol:

  • pH Control:

    • If acidic or basic conditions are necessary, use the mildest possible reagents and carefully buffer the reaction mixture.

    • For acid-catalyzed reactions, consider using weaker Lewis acids or solid-supported acid catalysts that can be easily removed.

    • For base-mediated reactions, use non-nucleophilic bases and low temperatures.

  • Reaction Monitoring:

    • Closely monitor the reaction for the appearance of ring-opened products. If they are detected, quench the reaction immediately.

Table 1: Summary of Common Side Reactions and Preventative Measures

Side ReactionTriggering ConditionsKey Side Product(s)Preventative Measures
Wittig Reaction Failure Strong bases, high temperaturesUnreacted starting materialUse HWE reagents, low temperatures, salt-free conditions
Baeyer-Villiger Oxidation Peroxy acids, other oxidantsLactoneAvoid oxidative reagents unless intended
Ring Opening Strong acids or basesAcyclic compoundsUse mild acidic/basic conditions, careful pH control
Epimerization Basic conditionsDiastereomersUse non-basic conditions where possible, low temperatures

Frequently Asked Questions (FAQs)

Q1: What is the most reactive site on this compound?

The most reactive site for nucleophilic attack is the carbonyl carbon at the C3 position. The electrophilicity of this carbon is enhanced by the ring strain of the cyclobutane ring.

Q2: Can I selectively reduce the ketone without affecting the ester?

Yes, selective reduction of the ketone to a hydroxyl group is possible using mild reducing agents.

  • Recommended Protocol:

    • Dissolve this compound in a suitable solvent like methanol or ethanol.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride (NaBH4) portion-wise. Typically, 1.1 to 1.5 equivalents are sufficient.

    • Stir the reaction at 0 °C and allow it to slowly warm to room temperature.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Q3: Is epimerization at the C1 position a concern?

Epimerization at the C1 position is possible under basic conditions that allow for the formation of an enolate at the C3 position, which can then reprotonate from either face. To avoid this, it is best to use non-basic conditions when possible or to employ mild bases at low temperatures.

Q4: How can I functionalize the aromatic ring?

The 4-bromophenyl group is amenable to various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions are typically performed under palladium catalysis and allow for the introduction of a wide range of substituents. It is important to ensure that the conditions for the cross-coupling reaction are compatible with the cyclobutanone and ester functionalities.

Q5: What are the best practices for purification of the functionalized products?

  • Column Chromatography: Silica gel column chromatography is the most common method for purifying these compounds. A gradient elution system, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane), is often effective.

  • Crystallization: If the product is a solid, recrystallization can be an excellent method for obtaining highly pure material.

  • Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography (HPLC) can be employed.

References

  • Zhang, M., et al. (2021). Lewis Acid Catalyzed Ring-Opening Reaction of Cyclobutanones towards Conjugated Enones. European Journal of Organic Chemistry. Available at: [Link]

  • Toru, T., & Ueta, M. (n.d.). Cyclobutene Ring Opening Reactions. ResearchGate. Available at: [Link]

  • Lewis acids mediated ring-opening reactions of cyclobutanones. (n.d.). ResearchGate. Available at: [Link]

  • Tyagi, M., et al. (2019). Tandem Ring Opening/Intramolecular [2 + 2] Cycloaddition Reaction for the Synthesis of Cyclobutane Fused Thiazolino-2-Pyridones. ACS Omega. Available at: [Link]

  • Davies, H. M. L., & Lee, G. H. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. Available at: [Link]

  • Baeyer Villiger Oxidation-rearrangement-Mechanism-application-migratory aptitude. (n.d.). AdiChemistry. Available at: [Link]

  • Wittig Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Baeyer-Villiger Oxidation. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Cyclobutane Ring Opening Reactions of 1,2,2a,8b-Tetrahydrocyclobuta[ c ]-quinolin-3(4 H )-ones. (2008). ResearchGate. Available at: [Link]

  • Enamines. (2023). Master Organic Chemistry. Available at: [Link]

  • Enamine. (n.d.). Wikipedia. Available at: [Link]

  • Substrate-dependent regiodivergence in [3 + 2] annulation reactions of 2-(phenacylethylidene)cyclobutanones with thioureas. (2020). Organic & Biomolecular Chemistry. Available at: [Link]

  • Frongia, A., et al. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules. Available at: [Link]

  • Baeyer–Villiger oxidation. (n.d.). Wikipedia. Available at: [Link]

  • Liu, C., et al. (2019). Accessing 1,2-Substituted Cyclobutanes through 1,2-Azaborine Photoisomerization. Angewandte Chemie International Edition. Available at: [Link]

  • The Wittig Reaction. (n.d.). University of Pittsburgh. Available at: [Link]

  • Cyclobutane Ring Opening Reactions of 1,2,2a,8b‐Tetrahydrocyclobuta[c]quinolin‐3(4H)‐ones. (2008). Semantic Scholar. Available at: [Link]

  • Chernykh, A. V., et al. (2017). Drug candidates bearing 1,3-disubstituted cyclobutane moieties. Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Baeyer-Villiger Oxidation. (n.d.). Chemistry Steps. Available at: [Link]

  • De Kimpe, N., et al. (2002). Efficient synthesis of 2-substituted cyclobutanones as markers for food irradiation. Tetrahedron. Available at: [Link]

Sources

Technical Support Center: Purification of Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of this key pharmaceutical intermediate. The following question-and-answer format addresses common challenges and outlines robust, field-proven protocols to ensure the highest purity of your compound.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my sample of this compound?

A1: Impurities can originate from various sources, including starting materials, side reactions, and degradation.[1] For this specific molecule, common impurities include:

  • Starting Materials: Unreacted starting materials from the synthesis, such as derivatives of 4-bromophenylacetic acid and reagents used for the cyclobutane ring formation.

  • Side-Reaction Products: Byproducts from competing reaction pathways. The strained nature of the cyclobutane ring can sometimes lead to ring-opening or rearrangement products under certain conditions.[2][3]

  • Degradation Products: The β-keto ester functionality can be susceptible to hydrolysis or decarboxylation, especially if exposed to acidic or basic conditions at elevated temperatures.[4]

  • Residual Solvents: Solvents used during the synthesis and workup that are not completely removed.[5]

A preliminary analysis by Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS) is crucial for identifying the number and relative polarity of the impurities present.[6][7]

Q2: My initial purification by recrystallization gave a low yield and didn't significantly improve purity. What went wrong?

A2: Recrystallization is a powerful technique, but its success is highly dependent on solvent selection and the nature of the impurities.[2] If you're facing issues, consider the following:

  • Inappropriate Solvent System: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For a molecule with ester, ketone, and aromatic bromide functionalities, a systematic solvent screen is recommended.

  • Co-crystallization: If an impurity has a very similar structure and polarity to the target compound, it may co-crystallize, limiting the effectiveness of this method.

  • Oiling Out: The compound may be melting before it fully dissolves or precipitating as an oil instead of crystals if the solvent's boiling point is too high or if the solution is cooled too rapidly.

Troubleshooting Protocol: Optimizing Recrystallization

StepActionRationale
1 Solvent Screening Test the solubility of your crude product in a range of solvents with varying polarities (e.g., hexanes, ethyl acetate, isopropanol, ethanol, toluene, and mixtures thereof) at room temperature and at their boiling points.[8]
2 Single Solvent vs. Bi-Solvent System If a single solvent is not ideal, try a bi-solvent system. Dissolve the crude material in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until turbidity persists. Reheat to clarify and then allow to cool slowly.
3 Controlled Cooling Rapid cooling often traps impurities. Allow the flask to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.
4 Seeding If crystallization is slow to initiate, add a single, pure crystal of the target compound to the cooled, supersaturated solution to induce nucleation.
Q3: How can I effectively remove polar and non-polar impurities using column chromatography?

A3: Column chromatography is an excellent and versatile method for purifying compounds based on polarity differences.[9][10][11] For this compound, a normal-phase silica gel column is typically effective.

Workflow for Column Chromatography Purification

G cluster_prep Preparation cluster_run Elution cluster_post Analysis TLC 1. TLC Analysis: Determine optimal solvent system (e.g., Hexane:Ethyl Acetate) Slurry 2. Column Packing: Prepare silica gel slurry in initial eluent Load 3. Sample Loading: Adsorb crude product onto silica (dry loading) or dissolve in minimal solvent (wet loading) Elute_NP 4. Initial Elution: Start with a low polarity eluent to remove non-polar impurities Load->Elute_NP Gradient 5. Gradient Elution: Gradually increase eluent polarity to elute the target compound Elute_P 6. Final Elution: Use a higher polarity eluent to remove highly polar impurities Collect 7. Fraction Collection: Collect eluent in small fractions Elute_P->Collect Analyze 8. Fraction Analysis: Analyze fractions by TLC Combine 9. Combine & Evaporate: Combine pure fractions and remove solvent under reduced pressure

Caption: Workflow for column chromatography purification.

Step-by-Step Protocol for Column Chromatography:

  • TLC Analysis: First, determine an appropriate solvent system using TLC. The ideal system will show good separation between your target compound and impurities, with the target compound having an Rf value of approximately 0.3.[12] A common starting point for keto-esters is a mixture of hexanes and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in your initial, non-polar eluent. Pour the slurry into your column and allow it to pack evenly, ensuring there are no air bubbles. Add a layer of sand on top of the silica bed.[12]

  • Sample Loading: For "dry loading," dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent. Carefully add the resulting free-flowing powder to the top of the column. For "wet loading," dissolve the crude product in the smallest possible volume of the initial eluent and carefully pipette it onto the sand layer.

  • Elution:

    • Begin eluting with a non-polar solvent mixture (e.g., 95:5 Hexane:Ethyl Acetate) to wash out any non-polar impurities.

    • Gradually increase the polarity of the eluent (e.g., to 80:20 or 70:30 Hexane:Ethyl Acetate) to move your target compound down the column.[12][13] This is known as a gradient elution.

    • Collect the eluting solvent in a series of fractions.

  • Analysis: Spot each fraction on a TLC plate to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Q4: I suspect I have residual starting materials. How can I confirm this and remove them?

A4: The presence of starting materials can be confirmed by comparing the analytical data (e.g., NMR, LC-MS) of your crude product with that of the authentic starting materials.

Troubleshooting Strategies:

  • Aqueous Wash/Extraction: If the starting materials have acidic or basic functional groups that your product lacks, a liquid-liquid extraction can be very effective. For example, washing the organic solution of your product with a dilute aqueous base (like sodium bicarbonate) can remove acidic impurities, while a dilute acid wash (like HCl) can remove basic impurities.[14]

  • Column Chromatography: As detailed in Q3, column chromatography is highly effective at separating compounds with different polarities, which often includes starting materials and the final product.[4]

Q5: What analytical techniques are recommended for final purity assessment?

A5: A combination of techniques is essential to confirm the purity and identity of your final product.[6][15][16]

TechniquePurposeKey Information Provided
HPLC (High-Performance Liquid Chromatography) Purity Assessment & QuantificationProvides high-resolution separation, allowing for the quantification of the main compound and detection of impurities, often reported as % area.[6]
NMR (Nuclear Magnetic Resonance) Spectroscopy Structural Confirmation & Purity¹H and ¹³C NMR confirms the chemical structure and can reveal the presence of impurities with distinct signals. Integration of signals in ¹H NMR can be used for quantitative analysis against a known standard.
LC-MS/GC-MS (Mass Spectrometry) Molecular Weight Confirmation & Impurity IDConfirms the molecular weight of the product and helps in identifying the mass of unknown impurities.[7]
FT-IR (Fourier-Transform Infrared) Spectroscopy Functional Group IdentificationConfirms the presence of key functional groups (e.g., C=O of the ester and ketone, C-Br bond).[15]

Purity Analysis Workflow

G Start Purified Product HPLC HPLC Analysis (Purity Check) Start->HPLC NMR NMR Spectroscopy (Structural Verification) Start->NMR MS Mass Spectrometry (Molecular Weight Confirmation) Start->MS FTIR FT-IR Spectroscopy (Functional Group ID) Start->FTIR End Final Certificate of Analysis HPLC->End NMR->End MS->End FTIR->End

Caption: Recommended workflow for final purity analysis.

By systematically applying these purification and analytical techniques, researchers can confidently obtain this compound of high purity, suitable for demanding applications in drug discovery and development.

References
  • Ghs, E. Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews. [Link]

  • Alwsci. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Alwsci.com. [Link]

  • Agilent. PURITY AND IMPURITY ANALYSIS. Agilent. [Link]

  • Chennaiah, M. Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. IJRAR- International Journal of Research and Analytical Reviews. [Link]

  • Intertek. Pharmaceutical Impurity Testing and Identification. Intertek. [Link]

  • Singh, D., & Isharani, R. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Open Access Library Journal. [Link]

  • Chemistry Online @ UTSC. Column Chromatography Theory. UTSC. [Link]

  • Organic Syntheses. The solvent is evaporated under reduced pressure (30 °C, 40 mmHg) and the crude product is transferred to a 25-mL Erlenmeyer flask and purified by dissolving in 5 mL of hot EtOH. Organic Syntheses. [Link]

  • Thieme. Asymmetric Synthesis of α-Chloro-α-halo Ketones by Decarboxylative Chlorination of α-Halo-β-ketocarboxylic Acids. Thieme. [Link]

  • ChemHelpASAP. column chromatography & purification of organic compounds. YouTube. [Link]

  • Chrom Tech, Inc. Mastering Column Chromatography: Techniques and Tips. Chrom Tech. [Link]

  • Organic Syntheses. Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1- carboxylate. Organic Syntheses. [Link]

  • Tata, R. R., & Harmata, M. Synthesis of Methyl 2‐Bromo‐3‐oxocyclopent‐1‐ene‐1‐carboxylate. ResearchGate. [Link]

  • Organic Syntheses. 1-(4-Bromophenyl)ethanone oxime (1). Organic Syntheses. [Link]

  • Kumar, D. S., et al. Impurities in Pharmaceuticals- A Review. SciSpace. [Link]

  • Bellus, D. The application of cyclobutane derivatives in organic synthesis. ResearchGate. [Link]

  • Kumar, A., et al. Identification and synthesis of impurities formed during sertindole preparation. Arkivoc. [Link]

  • Organic Syntheses. Preparation of Cyclobutenone. Organic Syntheses. [Link]

  • Reddy, G. S., et al. Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. ResearchGate. [Link]

Sources

Optimizing reaction conditions for Suzuki coupling of aryl bromides on cyclobutane scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support portal for optimizing Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, chemists, and drug development professionals encountering challenges with the coupling of aryl bromides attached to sterically demanding cyclobutane frameworks. The inherent steric hindrance of the sp³-hybridized cyclobutane ring presents unique challenges to this otherwise robust transformation. This document provides in-depth troubleshooting advice and optimized protocols grounded in mechanistic principles to help you navigate these complexities.

Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the unique aspects of performing Suzuki couplings on these challenging substrates.

Q1: Why is the Suzuki coupling of an aryl bromide on a cyclobutane scaffold particularly difficult?

The primary challenge is steric hindrance. The cyclobutane ring, a bulky sp³-hybridized scaffold, is directly adjacent to the site of reaction. This steric bulk significantly impedes the first and often rate-limiting step of the catalytic cycle: the oxidative addition of the palladium(0) catalyst to the aryl bromide's carbon-bromine bond.[1][2] Standard catalytic systems often fail because the catalyst cannot physically access the C-Br bond to initiate the reaction. Overcoming this requires carefully selected, highly active catalyst systems.

Q2: What is the fundamental role of each key component in this specific reaction?

  • Palladium Catalyst: The engine of the catalytic cycle. It cycles between Pd(0) and Pd(II) oxidation states to facilitate the bond formation.[3] For sterically hindered substrates, the choice of palladium source and, more importantly, the associated ligand is critical.

  • Ligand: The ligand is arguably the most important variable for a challenging coupling. It stabilizes the palladium center, prevents decomposition into inactive palladium black, and its electronic and steric properties directly influence the rates of oxidative addition and reductive elimination.[4] For this application, bulky and electron-rich ligands are essential.[2][3]

  • Base: The base is not a mere spectator. Its primary role is to activate the organoboron compound (boronic acid or ester) by forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻).[5][6][7] This activated species is then competent to undergo transmetalation with the palladium(II) complex. The choice and strength of the base can dramatically affect reaction outcomes.

  • Solvent: The solvent system must dissolve all components—the organic substrates, the catalyst, and, crucially, the inorganic base (often with the help of water).[8] It also influences catalyst stability and activity. Common choices include ethereal solvents like dioxane or THF, or aromatic solvents like toluene, often with water as a co-solvent.[9][10]

Q3: What are the most common side reactions I should be aware of?

  • Dehalogenation: The aryl bromide is reduced to an aryl-H compound. This can occur if a hydride source is present (e.g., from solvent or base) and the catalytic cycle is stalled after oxidative addition.[4]

  • Homocoupling: Two molecules of the boronic acid couple to form a biaryl byproduct (R-R). This is often promoted by the presence of oxygen, which can interfere with the catalyst's oxidation state.[4][11]

  • Protodeboronation: The boronic acid reacts with a proton source (like water) to cleave the C-B bond, returning the corresponding arene. This reduces the concentration of the active nucleophile.

Part 2: The Troubleshooting Guide: A Problem-Solving Approach

This section is designed to help you diagnose and solve specific issues encountered during your experiments.

Problem 1: Low to No Conversion (Starting Material Recovered)

This is the most common failure mode and almost always points to an issue with the catalytic cycle's initiation.

Q: I ran my reaction overnight, and TLC/LCMS analysis shows only my starting aryl bromide. What went wrong?

This indicates a failure of the oxidative addition step. The Pd(0) catalyst is not inserting into the C-Br bond, likely due to the steric hindrance of the cyclobutane scaffold.

Solutions:

  • Re-evaluate Your Ligand: Standard ligands like triphenylphosphine (PPh₃) are rarely effective for sterically hindered couplings.[3] You must use a specialized ligand designed to promote this difficult step.

    • Recommendation: Employ bulky, electron-rich biarylphosphine ligands (often called "Buchwald ligands") such as SPhos, XPhos, or RuPhos.[12] Alternatively, N-heterocyclic carbene (NHC) ligands are excellent choices due to their strong σ-donor properties and steric bulk.[13][14] These ligands increase the electron density on the palladium center, making it more reactive towards oxidative addition.[4]

  • Use a Modern Precatalyst: Generating the active Pd(0) catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃ can be unreliable. Modern, well-defined precatalysts (e.g., Buchwald G3 or G4 palladacycles) provide a more consistent and active source of the monoligated Pd(0) species required for the reaction, leading to more reproducible results.

  • Increase Reaction Temperature: The activation energy for oxidative addition is high. Increasing the temperature (e.g., from 80°C to 110°C) can provide the necessary energy to overcome this barrier.[15] However, monitor for potential decomposition of starting materials, products, or the catalyst itself.

  • Check Your Base: While the base primarily acts on the boronic acid, a stronger base can sometimes influence the overall catalytic turnover. If using a weak base like K₂CO₃, consider switching to a stronger, more soluble base like K₃PO₄ or Cs₂CO₃.[9][10]

Problem 2: Significant Side Product Formation

The appearance of new, unwanted spots on a TLC plate indicates that while the catalyst is active, it's promoting undesired reaction pathways.

Q: My desired product is formed, but I have major byproducts, including a symmetrical biaryl from my boronic acid. How do I improve selectivity?

This points towards boronic acid homocoupling and potentially catalyst decomposition.

Solutions:

  • Improve Inert Atmosphere Technique: Homocoupling is frequently caused by oxygen, which oxidizes the active Pd(0) catalyst to Pd(II) species that promote this side reaction.[4][11]

    • Protocol: Ensure all solvents are rigorously degassed before use. The most effective method is three cycles of freeze-pump-thaw. Alternatively, sparging the solvent with a heavy inert gas like argon for 30-60 minutes is also effective.[10] Assemble your reaction under a positive pressure of nitrogen or argon and maintain this atmosphere throughout the experiment.

  • Use Stoichiometric Boronic Acid: While using a slight excess (1.1-1.2 equivalents) of the boronic acid is common, a large excess can sometimes drive side reactions. Try reducing the equivalents to as close to 1.0 as possible once other conditions are optimized.

Q: I'm observing my cyclobutane-arene (dehalogenated starting material) as a major byproduct. What is the cause?

Dehalogenation suggests that the Pd(II)-aryl intermediate formed after oxidative addition is being intercepted by a hydride source before it can undergo transmetalation.[4]

Solutions:

  • Screen Your Base and Solvent: Some bases or solvents can be sources of hydrides, especially at high temperatures. Ensure you are using high-purity, dry solvents. If using an amine base, this can be a potential source of the side reaction. Sticking to inorganic bases like K₃PO₄ is often safer.

  • Accelerate Transmetalation: The faster the transmetalation step, the less time the Pd(II)-aryl intermediate has to undergo dehalogenation. Using a stronger, more soluble base (Cs₂CO₃) or ensuring efficient mixing can help.

Problem 3: Catalyst Decomposition (Palladium Black)

Q: My reaction mixture turns from a clear solution to a black suspension, and the reaction stalls. What is happening?

This is a classic sign of catalyst decomposition into catalytically inactive palladium black.[11] The ligand is failing to adequately stabilize the palladium nanoparticles, causing them to aggregate and precipitate.

Solutions:

  • Choose a More Robust Ligand: This is the most effective solution. Bulky ligands like the Buchwald-type phosphines or NHCs not only promote reactivity but also form more stable complexes that are resistant to decomposition at high temperatures.[12][13][16]

  • Moderate the Temperature: While high temperatures can be necessary, excessive heat is a primary cause of decomposition.[9] Find the "sweet spot"—the lowest temperature that gives a reasonable reaction rate. A temperature screen from 80°C to 120°C is advisable.

  • Check Reagent Purity: Impurities in solvents or starting materials can sometimes poison the catalyst, leading to decomposition. Always use reagents from reliable sources.

Part 3: Diagrams and Visual Workflows

Visual aids are crucial for understanding the complex interplay of factors in a catalytic cycle and for systematizing the troubleshooting process.

The Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the fundamental steps of the reaction. For cyclobutane scaffolds, the initial Oxidative Addition step is the most challenging due to steric hindrance.

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation cluster_side Common Failure Points pd0 Pd(0)L₂ (Active Catalyst) pd2_oad R¹-Pd(II)L₂-X (Oxidative Addition Product) pd0->pd2_oad Oxidative Addition (Often Rate-Limiting) + R¹-X decomp Pd Black (Decomposition) pd0->decomp Instability/ High Temp. pd2_trans R¹-Pd(II)L₂-R² (Transmetalation Product) pd2_oad->pd2_trans Transmetalation + [R²B(OH)₃]⁻ pd2_trans->pd0 Reductive Elimination (Forms Product R¹-R²) boronic R²-B(OH)₂ boronate [R²-B(OH)₃]⁻ ('Ate' Complex) boronic->boronate + Base (e.g., OH⁻) boronate->pd2_oad Activates Transmetalation homo R²-R² (Homocoupling) boronate->homo + O₂ / Pd(II)

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the challenging oxidative addition step.

Troubleshooting Decision Tree

This flowchart provides a logical path to diagnose a failed or low-yielding reaction.

Troubleshooting_Tree start Reaction Failed or Low Yield check_sm Is Starting Aryl Bromide Consumed? start->check_sm sm_yes Yes check_sm->sm_yes sm_no No check_sm->sm_no check_side_products Are Major Side Products Observed? sm_yes->check_side_products oa_fail Issue: Oxidative Addition Failure sm_no->oa_fail sol_ligand Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos, NHC) oa_fail->sol_ligand sol_temp Increase Temperature (e.g., 80°C → 110°C) oa_fail->sol_temp sol_catalyst Use Modern Precatalyst (e.g., Buchwald G4) oa_fail->sol_catalyst side_yes Yes check_side_products->side_yes side_no No check_side_products->side_no homocoupling Homocoupling (R²-R²)? → Improve Degassing Technique side_yes->homocoupling dehalogenation Dehalogenation (R¹-H)? → Screen Base/Solvent side_yes->dehalogenation catalyst_death Issue: Catalyst Decomposition side_no->catalyst_death sol_black Is Palladium Black Visible? → Use More Robust Ligand → Moderate Temperature catalyst_death->sol_black

Caption: A decision tree for troubleshooting common Suzuki coupling failures.

Part 4: Optimized Protocol and Parameter Tables
General Optimized Protocol for Suzuki Coupling on a Cyclobutane Scaffold

This protocol incorporates best practices for challenging, sterically hindered couplings.

1. Reagent Preparation:

  • Aryl Bromide (on cyclobutane): 1.0 equiv

  • Arylboronic Acid: 1.2 equiv

  • Palladium Precatalyst (e.g., XPhos Pd G3): 2 mol%

  • Ligand (if not part of precatalyst, e.g., XPhos): 4 mol%

  • Base (K₃PO₄, finely ground): 3.0 equiv

  • Solvent: Dioxane/H₂O (e.g., 5:1 v/v), sufficient to make a 0.1 M solution based on the aryl bromide.

2. Reaction Setup (Under Inert Atmosphere):

  • Add the aryl bromide, arylboronic acid, and potassium phosphate to a flame-dried reaction vessel equipped with a magnetic stir bar.

  • Seal the vessel with a rubber septum.

  • Evacuate and backfill the vessel with argon or nitrogen three times.

  • Add the palladium precatalyst (and ligand, if separate) under a positive flow of inert gas.

  • Degas the solvent mixture (dioxane/water) by sparging with argon for 30 minutes.

  • Using a syringe, add the degassed solvent to the reaction vessel.

  • Briefly degas the resulting reaction slurry by bubbling argon through it for 5 minutes.

3. Reaction Execution:

  • Place the sealed vessel in a preheated oil bath at 100-110°C.

  • Stir the reaction vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LCMS by taking small, quenched aliquots.

4. Work-up and Purification:

  • Cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer. Wash with water, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Table 1: Recommended Reaction Parameters for Hindered Couplings
ParameterRecommended ChoiceRationale & Comments
Catalyst/Ligand Buchwald Systems: XPhos, SPhos, RuPhos.[12] NHC Systems: IPr, IMes.[13][14]Essential for promoting oxidative addition on sterically congested C(sp³)-C(sp²) centers. Use modern precatalysts (G3/G4) for best results.
Base K₃PO₄ (Potassium Phosphate) Cs₂CO₃ (Cesium Carbonate)Stronger bases are more effective.[9] K₃PO₄ is a reliable, cost-effective choice. Cs₂CO₃ is more soluble and can be superior in very difficult cases.
Solvent System Dioxane / H₂O Toluene / H₂O THF / H₂O [8][9][10]The organic solvent solubilizes the substrates, while water is crucial for dissolving the inorganic base to form the active boronate species.
Temperature 80°C - 120°C Higher temperatures are generally required to overcome the activation barrier.[15] An optimization screen is recommended to balance reaction rate against catalyst stability.
References
  • Mechanism of the Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Wiley Online Library. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Wiley Online Library. [Link]

  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. [Link]

  • Palladium-catalyzed Suzuki-Miyaura reaction involving a secondary sp3 carbon: studies of stereochemistry and scope of the reaction. PubMed. [Link]

  • Palladium‐Catalyzed Suzuki–Miyaura Reaction Involving a Secondary sp³ Carbon: Studies of Stereochemistry and Scope of the Reaction. Sci-Hub. [Link]

  • Common Byproducts in Suzuki Coupling. YouTube. [Link]

  • STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]

  • A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination. Journal of the American Chemical Society. [Link]

  • An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed. [Link]

  • Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry. [Link]

  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. [Link]

  • Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications. [Link]

  • The effect of various temperatures on the Suzuki coupling reaction. ResearchGate. [Link]

  • Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. [Link]

  • Suzuki coupling Reaction's yield is very low... How can i improvise my reaction? ResearchGate. [Link]

  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. National Institutes of Health. [Link]

  • The Suzuki Reaction. Myers Group, Harvard University. [Link]

  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. [Link]

  • Side reactions of Suzuki cross-coupling. ResearchGate. [Link]

  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]

  • Cobalt-Catalyzed C(sp2)–C(sp3) Suzuki-Miyaura Cross Coupling. National Institutes of Health. [Link]

  • Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. MDPI. [Link]

  • Struggling with Suzuki Reaction. Reddit. [Link]

  • Optimization of the Suzuki-Miyaura Cross-coupling. ResearchGate. [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • Suzuki reaction with aryl bromides at room temperature in the presence of a simple “ligand-free” catalytic system. ResearchGate. [Link]

  • Suzuki Cross Coupling Reaction-A Review. ResearchGate. [Link]

  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. National Institutes of Health. [Link]

  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst... MDPI. [Link]

  • Suzuki Coupling: A powerful tool for the synthesis of natural products: A review. ResearchGate. [Link]

  • Optimization in reaction conditions for Suzuki coupling reactions... ResearchGate. [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]

Sources

Technical Support Center: Navigating the Workup of 3-Oxocyclobutanecarboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing the decomposition of 3-oxocyclobutanecarboxylates during experimental workup. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and yield of your valuable compounds.

Introduction: The Challenge of the Strained Ring

3-Oxocyclobutanecarboxylates are valuable synthetic intermediates, but their inherent ring strain and the presence of a β-keto ester functionality make them susceptible to degradation during standard aqueous workup procedures.[1][2] The primary decomposition pathways include hydrolysis of the ester followed by decarboxylation, and potential ring-opening reactions, all of which can be exacerbated by inappropriate pH, temperature, or prolonged exposure to aqueous environments. This guide provides practical, evidence-based strategies to mitigate these challenges.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the workup of 3-oxocyclobutanecarboxylates and provides targeted solutions.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Yield of Desired Product Decomposition during aqueous workup: Exposure to harsh acidic or basic conditions can lead to rapid hydrolysis and subsequent decarboxylation. The strained four-membered ring is particularly sensitive.[2][3]Employ a mild, controlled pH workup. Use a buffered aqueous solution (e.g., saturated sodium bicarbonate) for initial washes to neutralize any strong acids or bases. Maintain a pH range of 6-8.[4] Work at low temperatures. Perform all extractions and washes in a cold water or ice bath to minimize the rate of decomposition reactions.
Presence of a Ketone Byproduct (Cyclobutanone) Decarboxylation of the β-keto acid intermediate: If the ester is hydrolyzed to the corresponding carboxylic acid, it can readily lose CO₂ upon gentle heating or in the presence of acid to form cyclobutanone.[3][5]Avoid acidic conditions and elevated temperatures. If an acidic wash is necessary, use a weak acid (e.g., dilute citric acid) at low temperatures and for a minimal amount of time. Concentrate the organic extracts under reduced pressure at low temperatures (e.g., < 30 °C).
Formation of Unidentified, More Polar Byproducts Ring-opening reactions: The strained cyclobutanone ring can be susceptible to cleavage under certain conditions, particularly with prolonged exposure to acidic or basic aqueous solutions, leading to various linear byproducts.[1]Minimize contact time with the aqueous phase. Perform extractions and washes efficiently. Break up any emulsions quickly to reduce the interface time between the organic and aqueous layers. Use a less nucleophilic base for neutralization if necessary. A dilute solution of sodium bicarbonate is generally preferred over stronger bases like sodium hydroxide.
Product Loss During Extraction Partitioning into the aqueous layer: 3-Oxocyclobutanecarboxylates can have some water solubility, especially if the ester alkyl group is small (e.g., methyl).Use a suitable organic solvent for extraction. Ethyl acetate or dichloromethane are commonly used and offer good partitioning for these compounds.[4] Perform multiple extractions. Three or more extractions with the organic solvent will ensure complete removal of the product from the aqueous layer. Brine wash. A final wash of the combined organic layers with saturated aqueous sodium chloride (brine) can help to "salt out" the product from any residual water.
"Oiling Out" or Difficulty in Isolation Residual water in the final product: The compound may not solidify or may appear as an oil if water is not completely removed.Use an appropriate drying agent. Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) are suitable for drying the organic extracts.[6] Ensure sufficient contact time with the drying agent. Co-evaporation with a dry solvent. After initial concentration, adding a dry, high-boiling point solvent like toluene and re-concentrating can help to azeotropically remove residual water.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason 3-oxocyclobutanecarboxylates are so sensitive during workup?

A1: The primary reason is the combination of two structural features: the β-keto ester moiety and the strained cyclobutane ring.[1][2] The β-keto ester is prone to hydrolysis and subsequent decarboxylation under both acidic and basic conditions. The significant ring strain of the cyclobutane ring makes the molecule energetically less stable and can facilitate ring-opening side reactions.[1]

Q2: What is the ideal pH range to maintain during an aqueous workup?

A2: The ideal pH range is neutral to slightly basic, typically between 6 and 8. Acidic conditions can catalyze both ester hydrolysis and decarboxylation of the resulting β-keto acid.[5] Strongly basic conditions will also promote ester hydrolysis. A saturated solution of sodium bicarbonate is an excellent choice for a mild basic wash to neutralize acidic catalysts or byproducts from the reaction.[4]

Q3: Can I use a strong base like sodium hydroxide to neutralize my reaction mixture?

A3: It is highly discouraged. Strong bases like sodium hydroxide can rapidly saponify (hydrolyze) the ester group, leading to the formation of the corresponding carboxylate salt. This will not only lead to product loss but also complicate the extraction process.

Q4: What is the best way to remove the organic solvent after extraction?

A4: Rotary evaporation under reduced pressure is the standard method. However, it is crucial to keep the bath temperature low (ideally below 30 °C) to prevent thermal decomposition and decarboxylation of the product.

Q5: My product seems to be stable in the organic solvent but decomposes upon concentration. Why?

A5: This could be due to the concentration of trace amounts of acid or base that were not completely removed during the washing steps. As the solvent is removed, the concentration of these impurities increases, accelerating decomposition. To mitigate this, ensure thorough washing with a neutral buffer or water and consider passing the organic solution through a short plug of neutral alumina or silica gel before concentration.

Q6: Are there any alternatives to a traditional aqueous workup?

A6: Yes, for very sensitive substrates, non-aqueous workups can be considered. This might involve filtering the reaction mixture through a pad of celite or silica gel to remove solid byproducts and then directly concentrating the filtrate. The choice of this method is highly dependent on the nature of the reaction byproducts.

Experimental Protocols

Protocol 1: Mild Extractive Workup for 3-Oxocyclobutanecarboxylates

This protocol is designed to minimize decomposition by controlling pH and temperature.

Materials:

  • Reaction mixture containing the 3-oxocyclobutanecarboxylate

  • Ethyl acetate (or dichloromethane)

  • Saturated aqueous sodium bicarbonate solution (chilled)

  • Saturated aqueous sodium chloride (brine) solution (chilled)

  • Deionized water (chilled)

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • Separatory funnel

  • Ice bath

Procedure:

  • Cool the Reaction Mixture: Cool the reaction mixture to 0-5 °C in an ice bath.

  • Quench the Reaction: Slowly add chilled deionized water to quench the reaction.

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Add a portion of ethyl acetate and gently shake, venting frequently.

    • Allow the layers to separate and drain the aqueous layer.

    • Repeat the extraction of the aqueous layer two more times with ethyl acetate.

  • Washing the Organic Phase:

    • Combine the organic extracts.

    • Wash the combined organic layer with chilled saturated aqueous sodium bicarbonate solution. Check the pH of the aqueous layer to ensure it is between 7 and 8.

    • Wash the organic layer with chilled deionized water.

    • Finally, wash the organic layer with chilled saturated aqueous sodium chloride (brine) solution to aid in drying.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous magnesium sulfate for at least 15-20 minutes.

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator, ensuring the water bath temperature does not exceed 30 °C.

Visualizing the Decomposition Pathways and Mitigation Strategies

The following diagrams illustrate the key decomposition pathways and the logic behind the recommended workup procedures.

cluster_0 Decomposition Pathways 3-Oxocyclobutanecarboxylate 3-Oxocyclobutanecarboxylate Beta-Keto Acid Beta-Keto Acid 3-Oxocyclobutanecarboxylate->Beta-Keto Acid Hydrolysis (Acid/Base) Ring-Opened Products Ring-Opened Products 3-Oxocyclobutanecarboxylate->Ring-Opened Products Ring Opening (Harsh Conditions) Cyclobutanone + CO2 Cyclobutanone + CO2 Beta-Keto Acid->Cyclobutanone + CO2 Decarboxylation (Heat/Acid)

Caption: Major decomposition pathways for 3-oxocyclobutanecarboxylates.

cluster_1 Recommended Workup Workflow Reaction_Mixture Reaction Mixture Quench Quench with Cold Water Reaction_Mixture->Quench Extraction Extract with Organic Solvent (e.g., EtOAc) Quench->Extraction Wash_Bicarb Wash with Cold Sat. NaHCO3 (pH 6-8) Extraction->Wash_Bicarb Wash_Water Wash with Cold Water Wash_Bicarb->Wash_Water Wash_Brine Wash with Cold Brine Wash_Water->Wash_Brine Dry Dry over Anhydrous MgSO4 Wash_Brine->Dry Concentrate Concentrate (< 30°C) Dry->Concentrate Pure_Product Pure Product Concentrate->Pure_Product

Caption: Recommended workflow for a mild workup of 3-oxocyclobutanecarboxylates.

References

  • Google Patents. (n.d.). CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
  • WIPO Patentscope. (n.d.). 113527081 Preparation method of 3-oxocyclobutane carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid.
  • Ghosh, S., & Jana, S. (2006). The application of cyclobutane derivatives in organic synthesis. ResearchGate. Retrieved from [Link]

  • Hiersemann, M., & Bach, T. (2003). Synthesis of the Cyclobutanone Core of Solanoeclepin A via Intramolecular Allene Butenolide Photocycloaddition. ResearchGate. Retrieved from [Link]

  • Tsuji, J. (2004). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, 80(7), 349-363. Retrieved from [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]

  • AK Lectures. (2014, July 8). Claisen Condensation and ß-Keto Esters [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylations. Retrieved from [Link]

  • Problems in Chemistry. (2023, February 20). Reactions at alpha carbon Part 16 -Decarboxylation of 3-oxo Carboxylic acids [Video]. YouTube. Retrieved from [Link]

  • Fiveable. (n.d.). β-keto ester Definition. Retrieved from [Link]

  • UCLA Chemistry and Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Beta keto ester. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • Parra-Falka, H., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Molecules, 28(18), 6701. Retrieved from [Link]

  • Tanaka, S., et al. (2022). Stereodivergent dehydrative allylation of β-keto esters using a Ru/Pd synergistic catalyst. Nature Communications, 13(1), 6006. Retrieved from [Link]

  • Li, J., et al. (2024). Nitrene Generation from Iminophosphoranes: Facilitating Ring-Closing C(sp2)–H Amidation for Disubstituted Oxindoles. Organic Letters. Retrieved from [Link]

  • Herbig, M. (2023). An Assessment of drying agents for use in desiccator for teachers, undergraduate and graduates. ChemRxiv. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 3-oxocyclobutane-1-carboxylate. PubChem Compound Database. Retrieved from [Link]

  • 911Metallurgist. (2017, May 30). pH Control in Solvent Extraction Circuits. Retrieved from [Link]

  • Tata, R. R., & Harmata, M. (2018). Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate. Organic Syntheses, 95, 425-438. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Purity Confirmation of Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of Key Analytical Methodologies

In the landscape of pharmaceutical development, the purity of synthetic intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate, a key building block in the synthesis of complex pharmaceutical agents, is no exception.[1][2] Its molecular structure—featuring a chiral center, a UV-active aromatic ring, and reactive keto-ester functionalities—presents unique analytical challenges and necessitates a multi-faceted approach to purity verification. The presence of unwanted chemicals, even in trace amounts, can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API).[3]

This guide provides an in-depth comparison of the primary analytical techniques used to confirm the chemical and stereochemical purity of this critical intermediate. We will move beyond procedural lists to explore the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals. Our discussion will be grounded in the principles of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Purity

HPLC is the default method for purity assessment in the pharmaceutical industry, prized for its high resolution, sensitivity, and quantitative accuracy. For a non-volatile, UV-absorbing molecule like this compound, it is an ideal first-line technique.

Causality of Method Choice: The bromophenyl group in the molecule contains a strong chromophore, making it easily detectable by a Diode Array Detector (DAD) or a standard UV detector. This allows for the sensitive detection and quantification of the main component and any related impurities that also absorb UV light. Reversed-phase HPLC, with a nonpolar stationary phase (like C18) and a polar mobile phase, is perfectly suited to separate the target molecule from more polar starting materials or less polar by-products.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep1 Weigh Sample Accurately prep2 Dissolve in Diluent (e.g., Acetonitrile) prep1->prep2 prep3 Filter through 0.45µm Syringe Filter prep2->prep3 analysis1 Inject into HPLC System prep3->analysis1 analysis2 Separation on C18 Column analysis1->analysis2 analysis3 UV Detection analysis2->analysis3 data1 Integrate Chromatogram analysis3->data1 data2 Calculate Area % of All Peaks data1->data2 data3 Report Purity data2->data3

Caption: GC-MS workflow for the identification of volatile impurities.

Experimental Protocol: GC-MS

  • System Preparation:

    • GC-MS System: Agilent 8890 GC with 5977B MSD or equivalent.

    • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Inlet Temperature: 250 °C (optimization may be required).

    • Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C (Electron Ionization, 70 eV).

  • Sample Preparation:

    • Prepare a ~1 mg/mL solution in a volatile solvent like Dichloromethane (DCM) or Ethyl Acetate.

  • Data Interpretation:

    • The Total Ion Chromatogram (TIC) shows separated components.

    • The mass spectrum of each peak is analyzed. The molecular ion peak confirms the molecular weight, and the fragmentation pattern is compared against a spectral library (e.g., NIST) to identify known impurities. [4]

Quantitative NMR (qNMR): The Absolute Purity Standard

Quantitative NMR (qNMR) is a primary analytical method that can determine the purity of a compound without requiring a reference standard of the analyte itself. [5][6]Its power lies in the direct proportionality between the integrated NMR signal area and the number of nuclei contributing to that signal. [7][8] Causality of Method Choice: Unlike chromatographic techniques that provide relative purity (area %), qNMR provides an absolute purity value (w/w %) by comparing the integral of a specific proton signal from the analyte to the integral of a signal from a certified internal standard of known purity and weight. [5][9]This makes it an invaluable tool for qualifying in-house reference standards and for obtaining a highly accurate purity assessment.

Workflow for qNMR Purity Determination

QNMR_Workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition cluster_data Data Processing & Calculation prep1 Accurately weigh Internal Standard prep3 Dissolve both in Deuterated Solvent prep1->prep3 prep2 Accurately weigh Analyte prep2->prep3 analysis1 Acquire ¹H NMR Spectrum prep3->analysis1 analysis2 Ensure long relaxation delay (d1) analysis1->analysis2 data1 Integrate Analyte and Standard Peaks analysis2->data1 data2 Apply qNMR Equation data1->data2 data3 Determine Absolute Purity data2->data3

Caption: qNMR workflow for absolute purity assessment.

Experimental Protocol: ¹H qNMR

  • System Preparation:

    • NMR Spectrometer: Bruker 400 MHz or higher field instrument.

    • Solvent: Chloroform-d (CDCl₃) or DMSO-d₆.

    • Internal Standard: Maleic acid or Dimethyl sulfone (certified reference material). Must have peaks that do not overlap with the analyte.

  • Sample Preparation:

    • Accurately weigh ~5 mg of the certified internal standard into a vial.

    • Accurately weigh ~20 mg of the analyte into the same vial.

    • Dissolve the mixture in ~0.7 mL of deuterated solvent and transfer to an NMR tube.

  • Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. It is critical to use a long relaxation delay (d1, typically 5 times the longest T1 relaxation time) to ensure full magnetization recovery for accurate integration.

  • Data Interpretation:

    • Select a well-resolved peak for the analyte and a peak for the internal standard.

    • Carefully integrate both peaks.

    • Calculate the purity (P) using the standard qNMR equation: [5] P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where: I = Integral, N = Number of protons for the signal, M = Molar mass, m = mass, P = Purity of the standard.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identity Confirmation

While not a primary tool for quantitative purity analysis, FTIR is an indispensable, rapid technique for confirming the identity and presence of key functional groups. [10][11] Causality of Method Choice: FTIR provides a molecular "fingerprint" by detecting the vibrational frequencies of chemical bonds. [12]For this compound, it can quickly confirm the presence of the ester carbonyl (C=O), the ketone carbonyl (C=O), the aromatic ring, and the C-Br bond, verifying that the correct molecule has been synthesized. [13]A clean spectrum that matches a reference standard provides high confidence in the material's identity.

Experimental Protocol: FTIR-ATR

  • System Preparation:

    • FTIR Spectrometer: PerkinElmer Spectrum Two or equivalent, equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Collect the spectrum, typically from 4000 to 400 cm⁻¹.

  • Data Interpretation:

    • Compare the obtained spectrum to a reference spectrum of a known pure sample.

    • Confirm the presence of characteristic absorption bands:

      • ~1740 cm⁻¹ (Ester C=O stretch)

      • ~1785 cm⁻¹ (Cyclobutanone C=O stretch - higher due to ring strain)

      • ~1600-1450 cm⁻¹ (Aromatic C=C stretches)

      • ~1250 cm⁻¹ (C-O stretch)

      • Below 800 cm⁻¹ (C-Br stretch)

Comparative Summary of Analytical Methods

Method Primary Purpose Sensitivity Quantitative? Structural Info Key Strengths Key Limitations
Reversed-Phase HPLC Quantitative purity, Impurity profilingHigh (ng-pg)Yes (Relative)No (Retention time only)Robust, reproducible, industry standard for purity. [3]Requires reference standards for impurity identification.
Chiral HPLC Enantiomeric purityHigh (ng-pg)Yes (Relative)NoThe only reliable way to separate and quantify enantiomers. [14]Column selection can be empirical and costly.
GC-MS Volatile impurity identificationVery High (pg-fg)Semi-QuantitativeYes (Mass Spectrum)Excellent for identifying unknowns via spectral libraries. [15]Potential for thermal degradation of the analyte.
Quantitative NMR (qNMR) Absolute purity determinationModerate (µg-mg)Yes (Absolute)Yes (Full Structure)Primary method, no analyte reference standard needed. [5]Lower sensitivity than chromatographic methods; requires high-purity internal standard.
FTIR Spectroscopy Identity confirmationLowNoYes (Functional Groups)Fast, non-destructive, excellent for identity verification. [11]Not suitable for quantifying minor impurities.

Conclusion: An Orthogonal Approach

No single analytical method can provide a complete picture of the purity of this compound. A robust, self-validating analytical package relies on an orthogonal approach, where different techniques with different separation and detection principles are used to corroborate findings.

For routine batch release, a validated Reversed-Phase HPLC method provides the necessary quantitative purity data. This must be complemented by a Chiral HPLC method to ensure enantiomeric purity. For initial characterization, impurity identification, and reference standard qualification, a combination of qNMR for absolute purity and GC-MS (or LC-MS) for identifying volatile and non-volatile impurities is essential. Finally, FTIR serves as a rapid and unequivocal identity check at all stages. By integrating these methods, researchers and drug developers can ensure the quality and consistency of this vital intermediate, underpinning the integrity of the entire drug development pipeline.

References

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). [Online] Available at: [Link]

  • Pauli, G. F., et al. (2013). Universal Quantitative NMR Analysis of Complex Natural Samples. PMC - NIH. [Online] Available at: [Link]

  • Hollerton, J. C., et al. (1976). Quantitative analysis using NMR. Journal of Chemical Education. [Online] Available at: [Link]

  • Bellur, E., & Langer, P. (2005). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews. [Online] Available at: [Link]

  • Mestrelab Resources. What is qNMR and why is it important?. [Online] Available at: [Link]

  • Edinburgh Analytical. (2023). API Identification Using FTIR Spectroscopy. [Online] Available at: [Link]

  • Chemistry For Everyone. (2023). What Is Quantitative NMR (qNMR)?. YouTube. [Online] Available at: [Link]

  • Bari, S. B., et al. (2011). Recent trends in the impurity profile of pharmaceuticals. PMC - NIH. [Online] Available at: [Link]

  • Pharmaguideline. (2017). Impurity Profiling of Drug Substances in Pharmaceuticals. [Online] Available at: [Link]

  • Ingal, S. T., et al. (2024). Impurity Profiling In Pharmaceuticals: A Review. International Journal of Pharmaceutical Research and Applications. [Online] Available at: [Link]

  • Chen, Y-J., et al. (2015). Synthesis of chiral cyclobutanes via rhodium/diene-catalyzed asymmetric 1,4-addition: a dramatic ligand effect on the diastereoselectivity. Chemical Communications. [Online] Available at: [Link]

  • R., J., & P., N. (2020). FTIR INTERPRETATION OF DRUGS. RJPN. [Online] Available at: [Link]

  • ResearchGate. (2005). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. [Online] Available at: [Link]

  • Strieth-Kalthoff, F., et al. (2020). Desymmetrization of Prochiral Cyclobutanones via Nitrogen Insertion: A Concise Route to Chiral γ‐Lactams. PMC - NIH. [Online] Available at: [Link]

  • ResearchGate. (2002). GC/MS chromatogram of keto acid methyl ester standard (A) and the... [Online] Available at: [Link]

  • Patsnap Eureka. (2024). How to Identify Functional Groups in FTIR Spectra. [Online] Available at: [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2024). Functional group profiling of medicinal plants using FTIR spectroscopy. [Online] Available at: [Link]

  • Díez, D., et al. (2010). Chiral cyclobutane synthesis by exploiting a heteroatom-directed conjugate addition. PubMed. [Online] Available at: [Link]

  • Hart, J. L., et al. (2021). Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. PubMed. [Online] Available at: [Link]

  • ResearchGate. (2008). Transesterfication of β-keto esters during gas chromatography and their tautomers separation. [Online] Available at: [Link]

  • Herrera-Pérez, G., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. PubMed Central. [Online] Available at: [Link]

  • Royal Society of Chemistry. (2025). Analytical Methods. [Online] Available at: [Link]

  • ALS Environmental. (2022). Determination of Volatile Alcohols, Acetates and Ketones in Waters by Headspace GC-MS. [Online] Available at: [Link]

  • Radboud Repository. (2015). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. [Online] Available at: [Link]

  • Nageswara Rao, R., et al. (2010). Development and validation of indirect RP-HPLC method for enantiomeric purity determination of D-cycloserine drug substance. PubMed. [Online] Available at: [Link]

  • ResearchGate. (2015). Analytical Methods for Methyl Bromide. [Online] Available at: [Link]

  • Li, F., et al. (2014). PREPARATION AND EVALUATION OF HPLC CHIRAL STATIONARY PHASES BASED ON CATIONIC/BASIC DERIVATIVES OF CYCLOFRUCTAN 6. PubMed. [Online] Available at: [Link]

  • Scribd. (N.D.). Cyclobutane Synthesis Methods Review. [Online] Available at: [Link]

  • EPA. (2015). Halosulfuron-methyl (PC 128721) MRIDs 49798401/ 49983101. [Online] Available at: [Link]

Sources

Comparing reactivity of Methyl 1-(4-bromophenyl)- vs. Methyl 1-(4-chlorophenyl)-3-oxocyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Reactivity of Methyl 1-(4-bromophenyl)- vs. Methyl 1-(4-chlorophenyl)-3-oxocyclobutanecarboxylate

Introduction

In the landscape of medicinal chemistry and materials science, functionalized cyclobutane scaffolds are prized intermediates, offering a unique three-dimensional geometry that deviates from traditional flat aromatic systems. Among these, derivatives such as Methyl 1-(4-halophenyl)-3-oxocyclobutanecarboxylates serve as versatile building blocks. A frequent decision point for synthetic chemists is the choice of the aryl halide, typically between a bromo or chloro substituent. This choice is not trivial; it carries significant implications for the molecule's reactivity, influencing reaction pathways, conditions, and overall synthetic strategy.

This guide provides a comprehensive comparison of the reactivity of Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate and its chloro-analogue. We will dissect the intrinsic factors governing their chemical behavior—from the inherent strain of the cyclobutane ring to the nuanced electronic effects of the halogen substituents. The analysis is grounded in fundamental principles of physical organic chemistry and supported by experimental frameworks, enabling researchers to make informed decisions in their synthetic endeavors.

Core Structural and Electronic Considerations

To understand the reactivity differences, we must first analyze the key structural motifs and the electronic influence of the halogen substituents.

The Cyclobutane Ring: A Source of Inherent Reactivity

Both molecules share a cyclobutane core, a structural feature that inherently elevates their reactivity compared to acyclic or larger-ring analogues. The C-C-C bond angles in cyclobutane are compressed to approximately 90°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons.[1] This deviation results in substantial angle strain and torsional strain , collectively known as ring strain.[2][3][4] The total ring strain for cyclobutane is approximately 26.3 kcal/mol.[3] This stored potential energy provides a thermodynamic driving force for reactions that can open the ring, although the 3-oxo functionality often directs reactivity towards the carbonyl group.

Electronic Influence of Halogen Substituents

The primary difference between the two molecules lies in the para-halogen on the phenyl ring. The reactivity of the entire molecule is modulated by the electronic effects this halogen exerts on the aromatic system. These effects are twofold:

  • Inductive Effect (-I): Halogens are more electronegative than carbon, causing them to withdraw electron density from the phenyl ring through the sigma bond. Chlorine is more electronegative than bromine, and thus exerts a stronger inductive pull.

  • Resonance Effect (+M / +R): The lone pairs on the halogen atom can be delocalized into the aromatic π-system. This donates electron density, particularly to the ortho and para positions.

For halogens, the inductive effect dominates over the resonance effect, making them net electron-withdrawing groups and deactivating the ring towards electrophilic aromatic substitution compared to benzene.[5] However, the subtle balance between these two opposing forces is what differentiates the bromo- and chloro-substituents and dictates their relative reactivity in various transformations.

Comparative Reactivity Analysis

We can dissect the reactivity of these compounds by considering three primary reactive sites: the aryl-halide bond, the ketone and ester carbonyl groups, and the aromatic ring itself.

Reactions at the Aryl-Halide Bond: A Clear Distinction

The most pronounced difference in reactivity is observed in reactions that directly involve the carbon-halogen bond, most notably in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck).

The rate-determining step in these reactions is typically the oxidative addition of the aryl halide to a low-valent palladium complex (e.g., Pd(0)). The reactivity trend for this step is governed by the carbon-halogen bond dissociation energy (BDE): C-I < C-Br < C-Cl < C-F. The weaker C-Br bond allows for significantly faster oxidative addition compared to the stronger C-Cl bond.[6] This makes This compound the vastly more reactive coupling partner.

PropertyC(aryl)-ClC(aryl)-Br
Bond Dissociation Energy (kcal/mol) ~96~81
Relative Reactivity in Oxidative Addition LowerHigher
Typical Reaction Conditions Harsher (higher temp., stronger bases, specialized ligands)Milder

This disparity means that reactions with the bromo-derivative can often be carried out under milder conditions, with lower catalyst loadings, and with a broader substrate scope.[7][8] Conversely, the chloro-derivative offers greater stability and the potential for selective, sequential cross-couplings if other reactive halides are present in a molecule.

Oxidative_Addition cluster_Br Bromo Derivative (Faster) cluster_Cl Chloro Derivative (Slower) Br_Start Ar-Br + Pd(0)L2 Br_TS [L2Pd---Br---Ar]‡ Br_Start->Br_TS Low ΔG‡ Br_Prod Ar-Pd(II)(Br)L2 Br_TS->Br_Prod Cl_Start Ar-Cl + Pd(0)L2 Cl_TS [L2Pd---Cl---Ar]‡ Cl_Start->Cl_TS High ΔG‡ Cl_Prod Ar-Pd(II)(Cl)L2 Cl_TS->Cl_Prod

Caption: Oxidative addition step in Pd-catalyzed cross-coupling.

Reactions at the Carbonyl Centers

The reactivity of the ketone and ester groups towards nucleophiles is governed by the electrophilicity of the carbonyl carbon. This is directly influenced by the electron-withdrawing strength of the 1-(4-halophenyl) substituent.

A stronger net electron-withdrawing group will render the carbonyl carbons more electron-deficient and thus more susceptible to nucleophilic attack. As established, the net deactivating (electron-withdrawing) effect of halogens is dominated by induction: Cl > Br.

Therefore, Methyl 1-(4-chlorophenyl)-3-oxocyclobutanecarboxylate is predicted to be marginally more reactive towards nucleophiles at both the ketone and ester carbonyls.

This difference in reactivity is expected to be subtle and may only be observable in competitive experiments or through careful kinetic monitoring. For most standard synthetic procedures, such as ketone reduction with NaBH₄ or ester saponification, the reactivity of the two compounds will likely be comparable, with reaction outcomes being largely indistinguishable without precise measurement.

Electronic_Effects A Methyl 1-(4-chlorophenyl)-3-oxocyclobutanecarboxylate Inductive Effect (-I) Resonance Effect (+M) C Net Effect: Stronger electron withdrawal Slightly higher electrophilicity at C=O A->C Cl > Br B This compound Inductive Effect (-I) Resonance Effect (+M) D Net Effect: Weaker electron withdrawal Slightly lower electrophilicity at C=O B->D Br < Cl

Caption: Electronic effects on carbonyl electrophilicity.

Electrophilic Aromatic Substitution (EAS)

While the aryl ring is already substituted, further functionalization via EAS is a possibility. As noted, halogens are deactivating groups. The rate of EAS is dependent on the electron density of the aromatic ring; a more electron-rich ring reacts faster. Since the net electron-withdrawing effect is Cl > Br, the chlorophenyl ring is more electron-deficient than the bromophenyl ring.

Consequently, This compound is expected to be more reactive towards electrophilic aromatic substitution than its chloro-analogue. [5] Both substituents are ortho-, para-directing (with the para-position already blocked), meaning any substitution would occur at the positions ortho to the halogen.

Summary of Comparative Reactivity

Reaction TypeMore Reactive CompoundRationale
Pd-Catalyzed Cross-Coupling Bromo-derivative Weaker C-Br bond leads to faster oxidative addition.
Nucleophilic attack at C=O Chloro-derivative (marginally)Stronger net electron-withdrawing effect of Cl enhances carbonyl electrophilicity.
Electrophilic Aromatic Substitution Bromo-derivative Weaker net deactivation of the aromatic ring by Br.

Experimental Protocols for Validation

To empirically validate these theoretical predictions, the following experimental protocols are proposed. They are designed as self-validating comparative experiments.

Protocol 1: Competitive Suzuki-Miyaura Cross-Coupling

This experiment directly compares the rate of C-X bond activation by reacting an equimolar mixture of both substrates with a substoichiometric amount of a coupling partner.

  • Setup: To an oven-dried Schlenk flask under an argon atmosphere, add this compound (0.5 mmol, 1.0 eq), Methyl 1-(4-chlorophenyl)-3-oxocyclobutanecarboxylate (0.5 mmol, 1.0 eq), 4-methoxyphenylboronic acid (0.4 mmol, 0.8 eq), and Pd(PPh₃)₄ (0.02 mmol, 2 mol%).

  • Solvent and Base: Add toluene (10 mL) and a 2M aqueous solution of Na₂CO₃ (2.0 mL).

  • Reaction: Heat the mixture to 85 °C and stir vigorously.

  • Monitoring: Withdraw aliquots from the reaction mixture at regular intervals (e.g., 15 min, 30 min, 1h, 2h). Quench with water and extract with ethyl acetate.

  • Analysis: Analyze the organic extracts by GC-MS or ¹H NMR to determine the ratio of the bromo-starting material, chloro-starting material, and the coupled product. The preferential consumption of the bromo-derivative and the corresponding formation of the biphenyl product will quantify its higher reactivity.

Protocol 2: Kinetic Monitoring of Ketone Reduction via ¹H NMR

This experiment aims to detect the subtle difference in reactivity at the ketone carbonyl.

  • Sample Preparation: In two separate, identical NMR tubes, prepare solutions of this compound (0.1 mmol in 0.6 mL of CD₃OD) and Methyl 1-(4-chlorophenyl)-3-oxocyclobutanecarboxylate (0.1 mmol in 0.6 mL of CD₃OD). Include an internal standard (e.g., 1,3,5-trimethoxybenzene, 0.1 mmol).

  • Initiation: Cool both tubes to 0 °C in an ice bath. At t=0, add a freshly prepared solution of NaBH₄ (0.025 mmol, 0.25 eq) in CD₃OD (0.1 mL) to each tube.

  • Data Acquisition: Immediately acquire ¹H NMR spectra at regular time intervals (e.g., every 2 minutes) for 30-60 minutes.

  • Analysis: Integrate the signals corresponding to the starting materials and the newly formed carbinol proton of the reduced products, relative to the internal standard. Plot the concentration of the starting material versus time for both reactions. The rate constants can be determined from these plots, revealing any difference in reduction speed.

Workflow cluster_Inputs Starting Materials cluster_Reactions Comparative Experiments cluster_Analysis Analysis & Data Bromo Bromo-Derivative Comp_Rxn Competitive Reaction (e.g., Suzuki Coupling) Bromo->Comp_Rxn Parallel_Rxn Parallel Kinetic Monitoring (e.g., Reduction) Bromo->Parallel_Rxn Chloro Chloro-Derivative Chloro->Comp_Rxn Chloro->Parallel_Rxn Monitoring Reaction Monitoring (GC-MS, NMR) Comp_Rxn->Monitoring Parallel_Rxn->Monitoring Data Calculate Ratios / Rates Monitoring->Data Conclusion Determine Relative Reactivity Data->Conclusion

Caption: General workflow for experimental comparison.

Conclusion

The choice between Methyl 1-(4-bromophenyl)- and Methyl 1-(4-chlorophenyl)-3-oxocyclobutanecarboxylate is a critical decision in synthesis design. This guide establishes a clear hierarchy of reactivity based on the specific transformation intended.

  • For cross-coupling reactions , the bromo-derivative is unequivocally superior , offering faster reaction rates and milder conditions due to its lower C-Br bond dissociation energy.

  • For reactions at the carbonyl centers , the chloro-derivative holds a slight theoretical advantage in reactivity due to the greater electron-withdrawing nature of chlorine, though this difference is minor and may not be synthetically significant in many cases.

  • For electrophilic aromatic substitution , the bromo-derivative is moderately more reactive as its parent ring is less deactivated.

By understanding these fundamental principles, researchers can strategically select the optimal starting material, saving time, resources, and enabling more efficient and robust synthetic routes.

References

  • Pearson. (n.d.). Ring Strain Exam Prep.
  • Chemistry LibreTexts. (2024). 4.3: Stability of Cycloalkanes - Ring Strain. Available at: [Link]

  • Master Organic Chemistry. (2014). Ring Strain In Cyclopropane And Cyclobutane. Available at: [Link]

  • Chemistry For Everyone. (2024). What Is Ring Strain In Organic Chemistry? [Video]. YouTube. Available at: [Link]

  • Wikipedia. (n.d.). Ring strain. Available at: [Link]

  • Organometallics. (n.d.). Theoretical Study on Monoligated Pd-Catalyzed Cross-Coupling Reactions of Aryl Chlorides and Bromides. ACS Publications. Available at: [Link]

  • Journal of Environmental Sciences. (2009). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Available at: [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Available at: [Link]

  • Journal of Organic Chemistry. (2024). Palladium-Catalyzed Cross-Coupling of Aryl Bromides and Chlorides with Trimethylsilylalkynes under Mild Conditions. PubMed. Available at: [Link]

  • Tetrahedron. (2011). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Available at: [Link]

  • Organic Syntheses. (n.d.). Procedure for synthesis of (S)-(-)-p-Bromophenyl methyl sulfoxide. Available at: [Link]

  • Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Available at: [Link]

  • Jasperse, J. (n.d.). Chem 360 Jasperse Ch. 17 Notes. Aromatic Reactions.
  • Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Available at: [Link]

  • Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1) - Halogenation of Benzene. Available at: [Link]

  • Chad's Prep. (2021). 20.2 Nucleophilic Acyl Substitution [Video]. YouTube. Available at: [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Available at: [Link]

  • The Organic Chemistry Tutor. (2017). Nucleophilic Acyl Substitution Reaction Mechanism [Video]. YouTube. Available at: [Link]

  • Stack Exchange. (2015). Reactivity of chlorobenzene and benzene in electrophilic substitutions. Available at: [Link]

  • Chad's Prep. (2021). 20.3 The Mechanisms of Nucleophilic Acyl Substitution [Video]. YouTube. Available at: [Link]

Sources

A Comparative Guide to the Synthesis and Properties of Methyl 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the rigid, three-dimensional scaffold of the cyclobutane ring offers a unique platform for the design of novel molecular entities. The 1,3-disubstituted pattern, in particular, allows for precise spatial orientation of functional groups, influencing biological activity and material properties. This guide provides a comprehensive overview of the synthesis and properties of a key building block, Methyl 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylate, and compares it with alternative synthetic strategies and related molecular structures.

Introduction to a Versatile Cyclobutane Scaffold

Methyl 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylate is a substituted cyclobutane derivative that incorporates several key functional groups: a bromine-substituted aromatic ring, a tertiary hydroxyl group, and a methyl ester. This combination makes it a valuable intermediate for the synthesis of more complex molecules. The bromophenyl moiety allows for further functionalization through cross-coupling reactions, while the hydroxyl and ester groups provide handles for a variety of chemical transformations. The strained cyclobutane ring itself imparts specific conformational constraints that can be exploited in drug design to lock in bioactive conformations.[1]

Synthesis of Methyl 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylate: A Proposed Pathway

The proposed synthesis involves the initial preparation of a key intermediate, methyl 3-oxocyclobutanecarboxylate, followed by a Grignard reaction to introduce the 4-bromophenyl group and the hydroxyl functionality.

Diagram of the Proposed Synthetic Pathway

Synthetic Pathway cluster_0 Step 1: Synthesis of Methyl 3-oxocyclobutanecarboxylate cluster_1 Step 2: Grignard Reaction 3-Oxocyclobutanecarboxylic_acid 3-Oxocyclobutanecarboxylic acid Methyl_3-oxocyclobutanecarboxylate Methyl 3-oxocyclobutanecarboxylate 3-Oxocyclobutanecarboxylic_acid->Methyl_3-oxocyclobutanecarboxylate Esterification Methanol Methanol Methanol->Methyl_3-oxocyclobutanecarboxylate H2SO4 H₂SO₄ (cat.) H2SO4->Methyl_3-oxocyclobutanecarboxylate Target_Molecule Methyl 1-(4-bromophenyl)-3- hydroxycyclobutanecarboxylate Methyl_3-oxocyclobutanecarboxylate->Target_Molecule Grignard Addition 4-Bromophenylmagnesium_bromide 4-Bromophenyl- magnesium bromide 4-Bromophenylmagnesium_bromide->Target_Molecule Cycloaddition_Pathway 4-Bromophenylketene 4-Bromophenylketene Cycloadduct Cyclobutanone intermediate 4-Bromophenylketene->Cycloadduct [2+2] Cycloaddition Vinyl_acetate Vinyl acetate Vinyl_acetate->Cycloadduct Target_Molecule Methyl 1-(4-bromophenyl)-3- hydroxycyclobutanecarboxylate Cycloadduct->Target_Molecule 1. Hydrolysis 2. Esterification 3. Reduction Reduction Reduction (e.g., NaBH₄)

Sources

Beyond the Box: A Comparative Guide to Alternative Scaffolds for the 3-Oxocyclobutanecarboxylate Core in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Medicinal Chemists

Abstract

The 3-oxocyclobutanecarboxylate core is a valuable building block in modern drug discovery, prized for the unique three-dimensional architecture and conformational rigidity it imparts to bioactive molecules.[1][2] Its puckered structure offers a distinct advantage over flat aromatic systems, enabling precise spatial orientation of substituents to optimize interactions with biological targets.[1][3] However, challenges in its synthesis and the perpetual drive to fine-tune pharmacokinetic profiles necessitate the exploration of alternative scaffolds.[4][5] This guide provides a critical comparison of viable bioisosteric replacements for the 3-oxocyclobutanecarboxylate core, focusing on oxetanes, bicyclo[1.1.1]pentanes (BCPs), and other key heterocyclic systems. We will delve into the synthetic rationale, comparative experimental data on potency and metabolic stability, and provide validated protocols to empower researchers in their scaffold-hopping endeavors.

The 3-Oxocyclobutanecarboxylate Core: A Privileged Scaffold

The utility of the 3-oxocyclobutanecarboxylate moiety and its parent cyclobutane ring stems from a unique combination of structural and physicochemical properties. Unlike flexible aliphatic chains, the cyclobutane ring introduces a high degree of conformational restriction, which can reduce the entropic penalty upon binding to a target protein, potentially leading to enhanced potency.[1][6] This rigidity also allows for the precise projection of functional groups into three-dimensional space, a critical factor for achieving high selectivity.[1]

Furthermore, the replacement of metabolically susceptible groups (e.g., a flexible ethyl linker or a cyclohexyl group) with a cyclobutane scaffold has been shown to improve metabolic stability and other pharmacokinetic (PK) properties.[2][7] The strained four-membered ring is relatively inert chemically compared to other strained carbocycles.[1] This scaffold is a key intermediate in the synthesis of numerous advanced pharmaceutical compounds, including kinase inhibitors for cancer therapy and drugs for treating autoimmune diseases.[4][8][9]

Below is a diagram illustrating the key structural features of the 3-oxocyclobutanecarboxylate core that make it attractive in drug design.

cluster_Core 3-Oxocyclobutanecarboxylate Core Core Key Attributes A Conformational Rigidity (Reduces Entropic Penalty) Core->A B 3D Exit Vectors (Precise Substituent Placement) Core->B C Metabolic Stability (Blocks Labile Sites) Core->C D sp3-Rich Character (Improves Physicochemical Properties) Core->D

Caption: Key advantageous properties of the 3-oxocyclobutanecarboxylate scaffold.

Despite these advantages, the synthesis can be complex, often requiring multi-step processes that are not always amenable to large-scale production or rapid library synthesis.[4][10][11] This has spurred the investigation of alternative scaffolds that can replicate or even improve upon the desirable features of the cyclobutane core.

Comparative Analysis of Alternative Scaffolds

The principle of bioisosteric replacement involves substituting one group with another to create a new compound with similar biological activity but improved properties.[12][13] When considering alternatives to the 3-oxocyclobutanecarboxylate core, we are looking for scaffolds that can mimic its size, shape, and substituent vectorality while offering advantages in synthesis, solubility, metabolic stability, or target interactions.

cluster_Alts Alternative Scaffolds Original 3-Oxocyclobutanecarboxylate Core Oxetane Oxetane Original->Oxetane  Improves Solubility  Carbonyl Bioisostere BCP Bicyclo[1.1.1]pentane (BCP) Original->BCP  Rigid Linker  Aryl Bioisostere Heteroaromatics Heteroaromatics (e.g., Oxadiazole) Original->Heteroaromatics  Metabolically Stable  Amide/Ester Bioisostere

Caption: Bioisosteric replacement strategies for the cyclobutane core.

The Oxetane Scaffold: A Polar Mimic

Oxetanes, four-membered saturated heterocycles containing an oxygen atom, have emerged as highly valuable scaffolds in medicinal chemistry.[14] They are particularly effective as bioisosteres for gem-dimethyl groups and, critically in this context, carbonyl groups.[14][15]

Rationale & Comparative Data: The introduction of the polar oxygen atom into the four-membered ring significantly alters physicochemical properties compared to the parent cyclobutane. Oxetanes often lead to a marked increase in aqueous solubility and a decrease in lipophilicity (LogD), which can be highly beneficial for improving the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.[14][15] The oxetane oxygen can also serve as a hydrogen bond acceptor, offering a new potential interaction point with the target protein that is absent in a cyclobutane ring.[14]

A compelling case study involves the optimization of metabolic stability. In one program, replacement of a metabolically labile tert-butyl group with an oxetane did not improve stability; however, a trifluoromethylcyclopropyl group, which combines features of small rings and fluorine substitution, proved highly effective.[16] This highlights that the choice of scaffold is highly context-dependent. In other cases, oxetanes have been successfully used as stable and significantly polar replacements for the carbonyl of an amide.[12]

Property4-Piperidone (Carbonyl)4-Oxetanyl-piperidine
pKa 7.78.8
LogD at pH 7.4 0.4-0.3
Metabolic Stability (hLM, CLint) -Lower Clearance
Solubility -Higher

Table 1: Comparison of a Piperidone with its Oxetane Bioisostere. Data synthesized from Wuitschik et al. (2010) highlights how replacing a carbonyl with an oxetane increases basicity (pKa) but reduces lipophilicity (LogD), often leading to improved metabolic stability and solubility.[15]

Synthesis: While increasingly common, the synthesis of substituted oxetanes can be challenging due to the ring strain and potential for ring-opening reactions.[17][18] However, dedicated synthetic methodologies have been developed, making a wide range of 3,3-disubstituted oxetane building blocks accessible for drug discovery programs.[18]

Bicyclo[1.1.1]pentane (BCP): The Rigid Linker

The BCP scaffold is a highly strained, cage-like structure that has gained prominence as a bioisostere for phenyl rings and as a rigid linear linker. While not a direct mimic of the 3-oxocyclobutanecarboxylate core's functionality, it serves as an excellent alternative to the underlying cyclobutane when the primary goal is to install a rigid, three-dimensional element.

Rationale & Comparative Data: The key feature of BCP is its rigid, linear geometry, which allows for the precise positioning of substituents at the two bridgehead carbons. This makes it an ideal replacement for a 1,4-disubstituted phenyl ring or a 1,3-disubstituted cyclobutane where a linear vector is desired. Its sp³-rich character improves solubility and metabolic profiles compared to flat aromatic systems.[12]

ScaffoldC1-C4 Distance (Å)Character
Benzene 2.82Aromatic, Planar
Cyclobutane (1,3-disubstituted) ~2.60sp³, Puckered
Bicyclo[1.1.1]pentane (1,3-disubstituted) ~1.85sp³, Rigid, Linear

Table 2: Comparison of inter-substituent distances for common scaffolds. The BCP core provides a unique, compact, and rigid linkage that differs significantly from both aromatic and monocyclic systems.

Synthesis: The synthesis of BCP derivatives has historically been a barrier to their widespread adoption. However, recent advances have made key intermediates, such as BCP dicarboxylic acid, available on a large scale, fueling their incorporation into drug discovery pipelines.[19]

Saturated and Aromatic Heterocycles

A broader strategy involves replacing the carbocyclic core with various heterocycles to modulate properties and block metabolic hotspots.

Rationale & Comparative Data:

  • Azetidines: The nitrogen-containing analogue of cyclobutane, azetidine, introduces a basic handle that can be used to improve solubility and modulate pKa. The nitrogen can also serve as a hydrogen bond acceptor or donor (if unsubstituted).

  • 1,3,4-Oxadiazoles & 1,2,3-Triazoles: These five-membered aromatic heterocycles are exceptionally stable metabolically.[20][21] They are often employed as bioisosteres for amide or ester groups but can also function as rigid, polar linkers to replace a core scaffold.[12][13] A key advantage is their synthetic accessibility, often via reliable click chemistry or cyclization reactions. In one study, replacing a metabolically labile amide with a 1,3,4-oxadiazole core led to compounds with similar metabolic stability to triazole analogues but with improved lipophilic ligand efficiency.[22]

Experimental Methodologies

To ensure the trustworthiness and reproducibility of findings, standardized protocols are essential. Below are representative protocols for the synthesis of the parent scaffold and for the evaluation of a key pharmacokinetic parameter.

Protocol: Synthesis of 3-Oxocyclobutanecarboxylic Acid

This protocol is a representative multi-step synthesis adapted from literature, highlighting the general approach to accessing this key intermediate.[4][10]

Step 1: Synthesis of 1,3-Dibromo-2-propanone

  • To a solution of acetone in ethanol at room temperature, slowly add bromine (1.5 to 2.5 molar equivalents).

  • Stir the reaction at room temperature for 10-16 hours.

  • Remove the ethanol, excess acetone, and generated hydrogen bromide under reduced pressure to yield crude 1,3-dibromo-2-propanone.

Step 2: Cyclization to form 3,3-Dicyanocyclobutanone

  • In a suitable solvent such as DMF, react the 1,3-dibromo-2-propanone with malononitrile in the presence of a base (e.g., potassium carbonate) and a phase transfer catalyst like tetrabutylammonium bromide (TBAB).

  • The reaction mixture is typically stirred at an elevated temperature until completion.

  • Isolate the product through extraction and purification.

Step 3: Hydrolysis and Decarboxylation to 3-Oxocyclobutanecarboxylic Acid

  • Suspend the 3,3-dicyanocyclobutanone in a strong aqueous acid, such as 6M hydrochloric acid.

  • Reflux the mixture for 24-48 hours. This step hydrolyzes the nitrile groups to carboxylic acids and subsequently promotes decarboxylation.[10]

  • After completion, evaporate the solvent to dryness.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., methyl tert-butyl ether or dichloromethane/n-heptane) to yield pure 3-oxocyclobutanecarboxylic acid.[10][11]

Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is a standard workflow for assessing the susceptibility of a compound to metabolism by cytochrome P450 enzymes.[23][24]

Start Prepare Incubation Mixture (Compound, Microsomes, Buffer) Preincubation Pre-incubate at 37°C (5 minutes) Start->Preincubation Initiate Initiate Reaction (Add NADPH) Preincubation->Initiate Timepoints Aliquot & Quench at Time Points (e.g., 0, 5, 15, 30, 60 min) (Use cold Acetonitrile with Internal Standard) Initiate->Timepoints Analysis Centrifuge & Analyze Supernatant (LC-MS/MS) Timepoints->Analysis Data Calculate % Remaining vs. Time Determine Half-Life (t½) and Intrinsic Clearance (CLint) Analysis->Data

Caption: Workflow for a typical liver microsomal metabolic stability assay.

Methodology:

  • Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO). Prepare human liver microsomes (HLM) in a phosphate buffer (pH 7.4).

  • Incubation: In a 96-well plate, combine the test compound (at a final concentration of ~1 µM), liver microsomes (e.g., 0.5 mg/mL), and phosphate buffer.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the system to equilibrate.

  • Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed solution of the cofactor NADPH (final concentration ~1 mM).

  • Time Points & Quenching: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a multiple volume of ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis).

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the amount of the parent compound remaining at each time point.

  • Data Calculation: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the half-life (t½), which can then be used to determine the intrinsic clearance (CLint).[24]

Conclusion and Future Outlook

The 3-oxocyclobutanecarboxylate core remains a powerful tool in the medicinal chemist's arsenal, offering a robust platform for creating molecules with defined three-dimensional shapes and improved metabolic stability.[1][2] However, the pursuit of optimized drug candidates demands a flexible and creative approach to scaffold design. This guide has demonstrated that scaffolds such as oxetanes, BCPs, and various heterocycles serve as potent alternatives, each offering a unique set of advantages.

  • Oxetanes are excellent for increasing polarity and solubility while mimicking the geometry of a four-membered ring.[14]

  • BCPs provide an unparalleled rigid, linear linker for spanning a pharmacophore.[12]

  • Heterocycles offer a vast chemical space with options to enhance metabolic stability and introduce new interaction points.[22]

The choice of an alternative scaffold is not a one-size-fits-all solution. It requires a deep understanding of the target biology, the specific liabilities of the lead compound, and the synthetic feasibility of the proposed analogue. By leveraging the comparative data and experimental protocols presented here, researchers can make more informed decisions in their scaffold-hopping efforts, ultimately accelerating the discovery of safer and more effective medicines.

References

  • Vertex AI Search. (n.d.).
  • De La Torre, A., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link][1][3][7]

  • Royal Society of Chemistry. (2024). Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Green Chemistry.
  • National Center for Biotechnology Information. (n.d.). Bioisosteres of Carbohydrate Functional Groups in Glycomimetic Design. PubMed Central.
  • ResearchGate. (n.d.). Cyclobutane-containing scaffolds in bioactive small molecules.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3-Oxocyclobutanecarboxylic Acid in Modern Pharmaceutical Synthesis.
  • Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition.
  • PharmaBlock. (n.d.).
  • Radboud Repository. (n.d.).
  • Liskon Biological. (2024).
  • Cambridge MedChem Consulting. (2017). Carbonyl Bioisosteres.
  • Guidechem. (n.d.). What is the synthesis route of 3-Oxocyclobutanecarboxylic acid?.
  • ACS Publications. (n.d.). Convenient route to 1,3-disubstituted cyclobutanes. An inexpensive synthesis of 3-oxocyclobutanecarboxylic acid. The Journal of Organic Chemistry.
  • Unnamed Source. (2025). The Versatility of 3-Oxocyclobutanecarboxylic Acid in Modern Chemical Synthesis.
  • WuXi AppTec. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
  • ACS Publications. (n.d.). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au.
  • Hypha Discovery. (n.d.).
  • Google Patents. (n.d.). CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
  • PubMed. (2022).
  • Patsnap. (n.d.). Synthesis method of 3-oxocyclobutanecarboxylic acid - Eureka.
  • PharmaCompass. (n.d.).
  • ResearchGate. (n.d.). (PDF) Metabolic stability and its role in the discovery of new chemical entities.
  • National Center for Biotechnology Information. (n.d.). Metabolically Stable tert-Butyl Replacement. PubMed Central.
  • ResearchGate. (n.d.). Examples of biologically active compounds and drugs containing three-and four-membered rings.
  • Taylor & Francis Online. (2021). Drug metabolic stability in early drug discovery to develop potential lead compounds.
  • De Gruyter. (2019). Metabolic stability and its role in the discovery of new chemical entities.
  • National Center for Biotechnology Information. (n.d.).
  • ChemRxiv. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks.
  • National Center for Biotechnology Information. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed Central.
  • Royal Society of Chemistry. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. Organic Chemistry Frontiers.
  • National Center for Biotechnology Information. (2019).
  • American Chemical Society. (2025). Innovative Continuous Process for the Production of 3-Oxocyclobutane-1-Carboxylic Acid.

Sources

The Tale of Two Rings: A Comparative Analysis of Cyclobutane and Cyclopentane Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of medicinal chemistry, the selection of a molecular scaffold is a decision that reverberates through the entire drug discovery and development process. Even subtle structural modifications can profoundly impact a compound's pharmacological profile. This guide provides an in-depth comparative analysis of two seemingly similar cycloalkanes, cyclobutane and cyclopentane, to illuminate the nuanced yet critical differences that dictate their utility in drug design. By understanding the fundamental principles that govern their behavior, researchers can make more informed decisions in the quest for safer and more effective therapeutics.

Part 1: The Foundation - Physicochemical and Conformational Properties

The divergent paths of cyclobutane and cyclopentane in medicinal chemistry begin with their intrinsic physicochemical and conformational characteristics. These properties are not mere academic curiosities; they are the very factors that govern how a molecule interacts with its biological target and navigates the physiological environment.

A Matter of Strain and Flexibility

The core distinction between these two scaffolds lies in their inherent ring strain. Cyclobutane is characterized by a significant strain energy of approximately 26.3 kcal/mol.[1][2] This strain is a consequence of the deviation of its C-C-C bond angles (around 88°) from the ideal tetrahedral angle of 109.5°, as well as torsional strain from eclipsing hydrogen atoms.[1][3] To alleviate this, cyclobutane adopts a puckered or "butterfly" conformation.[2] This inherent rigidity can be a powerful tool in drug design, as it can lock a molecule into a bioactive conformation, potentially enhancing its binding affinity to a target protein.

In stark contrast, cyclopentane possesses a much lower ring strain of about 7.1 kcal/mol.[1] Its bond angles are closer to the ideal tetrahedral angle, and it mitigates torsional strain by adopting non-planar "envelope" or "half-chair" conformations.[3] These conformations are highly flexible and can rapidly interconvert. While this flexibility can sometimes be advantageous for exploring a wider range of binding pocket conformations, it can also lead to an entropic penalty upon binding, which may reduce potency.

Table 1: Comparative Physicochemical Properties of Cyclobutane and Cyclopentane Derivatives

PropertyCyclobutane Derivative (e.g., Cyclobutanol)Cyclopentane Derivative (e.g., Cyclopentanol)Rationale for Differences
Ring Strain (kcal/mol) ~26.3[1]~7.1[1]Significant angle and torsional strain in the four-membered ring.
Conformation Puckered ("Butterfly")[2]Envelope, Half-Chair[3]Cyclobutane puckers to relieve torsional strain, while cyclopentane has more conformational freedom.
Melting Point (°C) -91 (Cyclobutane)[4]-93.9 (Cyclopentane)[4]Differences in crystal packing due to molecular shape and symmetry.
Boiling Point (°C) 12.5 (Cyclobutane)[3]49 (Cyclopentane)Increased molecular weight and surface area for cyclopentane lead to stronger van der Waals forces.
Calculated logP Varies with substitutionVaries with substitutionGenerally, for similarly substituted analogs, the more compact cyclobutane may have a slightly lower logP.
Aqueous Solubility Varies with substitutionVaries with substitutionThe introduction of sp3-rich, non-planar moieties like cyclobutane and cyclopentane can disrupt crystal packing and improve solubility compared to flatter aromatic or linear counterparts.[5]

Part 2: The Impact on Drug-Like Properties - A Head-to-Head Comparison

The seemingly subtle differences in the fundamental properties of cyclobutane and cyclopentane manifest as significant divergences in their influence on a molecule's overall drug-like characteristics.

Bioisosterism: More Than Just Size

Both cyclobutane and cyclopentane are often employed as bioisosteres for other chemical groups to fine-tune a compound's properties. They can replace gem-dimethyl groups, larger rings, or even aromatic rings to improve metabolic stability, solubility, and target engagement. The choice between the two, however, is not arbitrary.

The rigid, puckered nature of the cyclobutane ring can position substituents in well-defined spatial orientations, which can be critical for optimal interaction with a binding site. The greater conformational flexibility of cyclopentane, while allowing for more adaptability, can sometimes lead to a less precise fit.

Metabolic Stability: A Tale of Two Rings

The incorporation of small rings can significantly alter a drug's metabolic fate, often by blocking sites of oxidation by cytochrome P450 (CYP) enzymes. Both cyclobutyl and cyclopentyl groups are generally more metabolically robust than their linear alkyl counterparts. However, the higher ring strain of cyclobutane can, in some contexts, make it more susceptible to metabolic ring opening, although this is not a universally observed phenomenon. The specific substitution pattern and the overall molecular context play a crucial role in determining metabolic stability.

Part 3: Case Studies - Where the Rings Make a Difference

The true measure of a scaffold's utility lies in its application in real-world drug discovery programs. The following case studies provide compelling evidence for the profound impact of choosing between a cyclobutane and a cyclopentane ring.

Case Study 1: G9a Histone Methyltransferase Inhibitors

In the development of inhibitors for the G9a histone methyltransferase, an enzyme implicated in cancer, structure-activity relationship (SAR) studies revealed the critical importance of a spirocyclic ring. A compound featuring a spirocyclic cyclobutane ring demonstrated submicromolar potency. Notably, expanding the ring to a spirocyclic cyclopentane or cyclohexane resulted in a significant drop in potency of at least one order of magnitude.[1] This highlights how the conformational constraints imposed by the cyclobutane ring are optimal for binding to the G9a active site.

Table 2: Comparative Activity of G9a Inhibitors

Compound AnalogueIC50 (nM)Fold DifferenceReference
Spirocyclic Cyclobutane153-[1]
Spirocyclic Cyclopentane>1530>10-fold less potent[1]
Case Study 2: Hepatitis C Virus (HCV) NS3/4A Protease Inhibitors

The approved HCV drug boceprevir contains a cyclobutane group in its P1 region. This structural feature was found to be superior to other cyclic analogues. Specifically, the cyclobutane-containing compound was 3-fold more potent than the corresponding cyclopropyl analogue and a remarkable 19-fold more potent than the cyclopentyl analogue. This demonstrates the profound impact that a subtle change in ring size can have on antiviral potency.

Table 3: Comparative Activity of HCV NS3/4A Protease Inhibitors

Compound AnaloguePotency (relative to cyclobutane)Reference
Cyclobutane1x
Cyclopentane19x less potent

Part 4: Experimental Protocols - From Synthesis to Biological Evaluation

To provide a practical framework for researchers, this section outlines detailed, step-by-step methodologies for the synthesis of key building blocks and the execution of relevant biological assays.

Synthesis of Key Building Blocks

A common entry point for incorporating these scaffolds is through their corresponding carboxylic acids or alcohols.

This protocol describes the synthesis of cyclobutanecarboxylic acid via the decarboxylation of 1,1-cyclobutanedicarboxylic acid.

Materials:

  • 1,1-Cyclobutanedicarboxylic acid

  • Distillation apparatus

  • Heating mantle or oil bath

  • Claisen flask

Procedure:

  • Place 1,1-Cyclobutanedicarboxylic acid into a distillation flask.

  • Heat the flask in a heating mantle or oil bath to approximately 160-170°C. Carbon dioxide will be evolved.

  • Continue heating until the evolution of carbon dioxide ceases.

  • Increase the bath temperature to 210-220°C and collect the fraction that boils between 189-195°C as the crude product.

  • Redistill the crude product to obtain pure cyclobutanecarboxylic acid. The expected yield is 86-91%.[6]

This protocol details the reduction of cyclopentanecarboxylic acid to cyclopentanemethanol.

Materials:

  • Cyclopentanecarboxylic acid

  • Lithium aluminum hydride (LiAlH4)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Round-bottom flask with a reflux condenser and a dropping funnel

  • Ice bath

  • Magnetic stirrer

  • Hydrochloric acid (HCl), dilute solution

  • Sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH4 in anhydrous diethyl ether or THF.

  • Cool the suspension in an ice bath.

  • Dissolve cyclopentanecarboxylic acid in anhydrous diethyl ether or THF and add it dropwise to the LiAlH4 suspension with stirring.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.

  • Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH4 by the slow, dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water.

  • Filter the resulting aluminum salts and wash the filter cake with diethyl ether or THF.

  • Combine the organic filtrates, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude cyclopentanemethanol can be purified by distillation.

Biological Evaluation Protocols

This protocol outlines a high-throughput AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) for screening G9a inhibitors.

Materials:

  • G9a enzyme

  • Biotinylated histone H3 (1-21) peptide substrate

  • S-adenosylmethionine (SAM)

  • Test inhibitors

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20, 0.005% BSA)

  • AlphaLISA anti-methyl-Histone H3 Lysine 9 (H3K9me2) Acceptor beads

  • Streptavidin-coated Donor beads

  • 384-well white OptiPlate

  • Alpha-enabled plate reader

Procedure:

  • Dilute the G9a enzyme, biotinylated H3 peptide, SAM, and test inhibitors in the assay buffer.

  • To the wells of a 384-well plate, add the test inhibitor or vehicle control.

  • Add the G9a enzyme to all wells except the blank controls.

  • Initiate the reaction by adding a mixture of the biotinylated H3 peptide and SAM.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction and detect the product by adding the AlphaLISA Acceptor beads.

  • Incubate in the dark at room temperature (e.g., for 60 minutes).

  • Add the Streptavidin Donor beads.

  • Incubate again in the dark at room temperature (e.g., for 30 minutes).

  • Read the plate on an Alpha-enabled plate reader. The signal is proportional to the amount of methylated peptide produced.

  • Calculate IC50 values for the inhibitors using appropriate software.[1][7]

This protocol describes a Fluorescence Resonance Energy Transfer (FRET)-based assay for measuring the activity of HCV NS3/4A protease and screening for inhibitors.

Materials:

  • HCV NS3/4A protease

  • FRET peptide substrate (e.g., a peptide containing the NS5A/5B cleavage site flanked by a donor and acceptor fluorophore like 5-FAM and QXL™520)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 30 mM DTT, 1% CHAPS, 15% glycerol)

  • Test inhibitors

  • Black 96-well or 384-well plates

  • Fluorescence plate reader

Procedure:

  • Dilute the HCV NS3/4A protease, FRET substrate, and test inhibitors in the assay buffer.

  • Add the test inhibitor or vehicle control to the wells of the plate.

  • Add the HCV NS3/4A protease to all wells except the blank controls.

  • Pre-incubate the enzyme and inhibitors for a defined period (e.g., 15 minutes) at room temperature.

  • Initiate the reaction by adding the FRET substrate.

  • Continuously monitor the increase in fluorescence intensity at the donor's emission wavelength (e.g., 520 nm for 5-FAM) over time using a fluorescence plate reader.

  • The initial reaction velocity is determined from the linear portion of the fluorescence versus time plot.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 values.[8]

Part 5: Conclusion and Future Perspectives

The choice between a cyclobutane and a cyclopentane scaffold is a critical decision in drug design that should be guided by a thorough understanding of their fundamental properties and the specific requirements of the biological target. Cyclobutane, with its inherent rigidity, offers a powerful strategy for conformational constraint, which can lead to enhanced potency, as exemplified in the case of G9a inhibitors. Cyclopentane, with its greater flexibility, provides a means to explore a broader conformational space, which may be advantageous for certain targets.

The future of scaffold design will likely involve a more nuanced understanding of the interplay between these small cycloalkanes and their protein targets, aided by advancements in computational chemistry and structural biology. As our ability to predict the consequences of subtle structural changes improves, the rational design of drugs incorporating these valuable motifs will become increasingly sophisticated, paving the way for the next generation of innovative medicines.

References

  • Novatein Biosciences. Development of an AlphaLisa assay for Screening Histone Methyltransferase Inhibitors (NB-SC107). [Link]

  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

  • Organic Syntheses. Cyclopentanecarboxylic acid, methyl ester. [Link]

  • Organic Syntheses. 1,1-CYCLOBUTANEDICARBOXYLIC ACID AND CYCLOBUTANECARBOXYLIC ACID. [Link]

  • Taliani, M., et al. (1996). A continuous assay for hepatitis C virus protease based on resonance energy transfer. Analytical Biochemistry, 240(1), 60-67.
  • Eurogentec. A Sensitive Fluorimetric Assay for Detection of Hepatitis C NS3/4A Viral Protease Using a Novel FRET Peptide Substrate. [Link]

  • Dalal Institute. Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). [Link]

  • LibreTexts Chemistry. 4.4: Conformations of Cycloalkanes. [Link]

  • Lumen Learning. Conformers of Cycloalkanes. [Link]

  • Quora. Why does cyclopentane have a lower melting point than cyclobutane?. [Link]

  • Imperial College London. Cycloalkanes. [Link]

  • Zhang, Y., et al. (2009). Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells. Journal of Virology, 83(14), 7078-7088. [Link]

Visualizations

Logical Relationship: Scaffold Selection in Drug Design

G cluster_0 Fundamental Properties cluster_1 Drug-Like Properties cluster_2 Pharmacological Outcome Ring Strain Ring Strain Metabolic Stability Metabolic Stability Ring Strain->Metabolic Stability Binding Affinity Binding Affinity Ring Strain->Binding Affinity Conformational Flexibility Conformational Flexibility Bioisosterism Bioisosterism Conformational Flexibility->Bioisosterism Conformational Flexibility->Binding Affinity Solubility Solubility Bioisosterism->Solubility Pharmacokinetics Pharmacokinetics Metabolic Stability->Pharmacokinetics Potency Potency Binding Affinity->Potency Solubility->Pharmacokinetics Overall Efficacy Overall Efficacy Potency->Overall Efficacy Selectivity Selectivity Selectivity->Overall Efficacy Pharmacokinetics->Overall Efficacy

Caption: Interplay of fundamental properties and their impact on pharmacological outcomes.

Experimental Workflow: Scaffold Comparison

G cluster_0 Synthesis & Characterization cluster_1 Biological Evaluation cluster_2 Data Analysis & Decision Synth_CB Synthesis of Cyclobutane Analog PhysChem Physicochemical Characterization Synth_CB->PhysChem Synth_CP Synthesis of Cyclopentane Analog Synth_CP->PhysChem BioAssay In vitro Biological Assays PhysChem->BioAssay SAR Structure-Activity Relationship (SAR) Analysis BioAssay->SAR ADME ADME Profiling ADME->SAR Decision Lead Optimization Decision SAR->Decision

Sources

A Comparative Guide to the Structural Validation of Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate: A Case Study in Spectroscopic and Crystallographic Synergy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemical research. It underpins our understanding of reactivity, biological activity, and material properties. The seemingly simple molecule, methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate, presents a fascinating case study in structural validation, particularly concerning the conformational intricacies of its strained cyclobutane ring. While a definitive single-crystal X-ray diffraction study for this specific molecule is not publicly available at the time of this writing, this guide will serve as an in-depth, practical comparison of the analytical techniques that would be employed for its structural elucidation. We will explore the unparalleled certainty of X-ray crystallography and contrast it with the complementary insights provided by Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and computational modeling.

The Structural Enigma of a Substituted Cyclobutane

The cyclobutane ring is a classic example of a strained carbocycle. Unlike the strain-free chair conformation of cyclohexane, cyclobutane exists in a delicate balance between angle strain and torsional strain. A planar conformation would lead to significant eclipsing interactions between adjacent hydrogen atoms, creating high torsional strain. To alleviate this, the ring puckers into a "butterfly" conformation.[1][2] This puckering reduces torsional strain but slightly increases angle strain, with C-C-C bond angles deviating from the ideal 90° of a planar square to approximately 88°.[3] The introduction of bulky substituents, such as the 4-bromophenyl and methyl ester groups in our target molecule, further complicates this conformational landscape. The precise puckering angle and the preferred orientation of the substituents (axial vs. equatorial) are critical structural features that require definitive validation.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SC-XRD) remains the most powerful and unequivocal method for determining the solid-state structure of a molecule.[4] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can generate a three-dimensional electron density map, which reveals the precise location of each atom in the crystal lattice.

Hypothetical X-ray Crystallographic Data for this compound

While an experimental structure is not available, we can predict the key structural parameters that would be validated by an X-ray analysis. This data provides a benchmark for comparison with other techniques.

ParameterExpected Value/ObservationSignificance
Cyclobutane Ring Conformation Puckered (non-planar)Confirms the relief of torsional strain.
Puckering Angle 20-35°Quantifies the degree of non-planarity.
C-C Bond Lengths (ring) ~1.55-1.57 ÅLonger than a typical alkane C-C bond (~1.54 Å) due to ring strain.[5]
C-C-C Bond Angles (ring) ~88°Indicates a deviation from a planar square geometry.[3]
Substituent Orientation The bulky 4-bromophenyl group is expected to be in an equatorial position to minimize steric hindrance.Determines the most stable conformer in the solid state.
Bromine Atom Position Unambiguously located on the phenyl ring.Confirms the regiochemistry of the synthesis.
Experimental Protocol for Single-Crystal X-ray Diffraction

Obtaining a definitive crystal structure is a multi-step process that demands meticulous execution.

  • Crystal Growth: High-quality single crystals are paramount. For the title compound, slow evaporation of a solution in a suitable solvent system (e.g., ethyl acetate/hexanes) at a constant temperature would be a primary strategy. The goal is to grow crystals that are typically 0.1-0.3 mm in each dimension, with clear facets and no visible defects.[5]

  • Crystal Mounting and Data Collection: A suitable crystal is selected under a microscope and mounted on a goniometer head. The crystal is then placed in a diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. The diffractometer rotates the crystal through a series of angles while irradiating it with a monochromatic X-ray beam. A detector records the positions and intensities of the diffracted X-rays.

  • Structure Solution and Refinement: The collected diffraction data is processed to generate a set of structure factors. These are used in conjunction with computational algorithms (e.g., direct methods or Patterson methods) to generate an initial electron density map and a preliminary molecular structure. This model is then refined by adjusting atomic positions, and thermal parameters to achieve the best possible fit between the observed and calculated diffraction patterns.

Workflow for Single-Crystal X-ray Diffraction Analysis.

Complementary Techniques for Structural Elucidation

While X-ray crystallography provides a definitive solid-state structure, it is often complemented by other techniques that offer insights into the molecule's structure in solution and confirm its connectivity and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule. 1D and 2D NMR experiments can provide detailed information about the chemical environment of each proton and carbon atom.

Expected NMR Data and Interpretation:

  • ¹H NMR: The spectrum would show distinct signals for the aromatic protons of the 4-bromophenyl group, the methoxy protons of the ester, and the protons on the cyclobutane ring. The chemical shifts and coupling constants of the cyclobutane protons would be particularly informative about the ring's conformation and the relative stereochemistry of the substituents.

  • ¹³C NMR: The number of signals would confirm the number of unique carbon atoms in the molecule. The chemical shifts would be characteristic of the carbonyl groups (ketone and ester), the aromatic carbons, the methoxy carbon, and the carbons of the cyclobutane ring.

  • 2D NMR (COSY and HSQC): Correlation Spectroscopy (COSY) would establish the connectivity between adjacent protons, confirming the arrangement of protons on the cyclobutane ring.[6][7] Heteronuclear Single Quantum Coherence (HSQC) would correlate each proton with its directly attached carbon atom, aiding in the assignment of both the ¹H and ¹³C spectra.[6]

Experimental Protocol for 2D NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum to determine the spectral width and appropriate acquisition parameters. Then, perform 2D COSY and HSQC experiments using standard pulse sequences provided by the spectrometer software.

  • Data Processing and Analysis: Process the 2D data using Fourier transformation in both dimensions. Analyze the resulting contour plots to identify cross-peaks, which indicate correlations between nuclei.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern upon ionization.

Expected Mass Spectrometry Data and Interpretation:

  • High-Resolution Mass Spectrometry (HRMS): This would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula (C₁₂H₁₁BrO₃). The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak (M+ and M+2 peaks in an approximately 1:1 ratio).

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique would confirm the purity of the sample and provide a fragmentation pattern. Expected fragments would arise from the loss of the methoxy group, the entire ester group, and cleavage of the cyclobutane ring.

Experimental Protocol for GC-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Injection and Separation: Inject a small volume of the solution into the GC, where the compound is vaporized and separated from any impurities on a capillary column.

  • Ionization and Detection: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact). The resulting ions are separated by their mass-to-charge ratio and detected.

Computational Modeling

Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of different conformers and for corroborating experimental findings.[8]

Computational Approach and Expected Results:

  • Conformational Search: A systematic search for low-energy conformers would be performed. This would likely identify several puckered conformations of the cyclobutane ring with different orientations of the substituents.

  • Geometry Optimization and Energy Calculation: The geometries of the identified conformers would be optimized, and their relative energies calculated using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)). The calculations would likely predict that the conformer with the 4-bromophenyl group in the equatorial position is the most stable.

  • Comparison with Experimental Data: The calculated bond lengths, bond angles, and puckering angle of the lowest energy conformer would be compared with the (hypothetical) X-ray data.

Workflow for DFT Conformational Analysis:

Workflow for DFT-based Conformational Analysis.

A Synthesis of Techniques: The Path to Unambiguous Validation

The structural validation of a molecule like this compound is not reliant on a single technique but on the synergistic interplay of multiple analytical methods.

Synergistic Relationship of Analytical Techniques.

As this guide illustrates, while X-ray crystallography provides the ultimate benchmark for solid-state structure, NMR and MS are indispensable for confirming the molecule's covalent framework and elemental composition. Computational modeling serves as a powerful predictive and corroborative tool, offering insights into the energetic landscape of the molecule's conformations. For the researcher, a comprehensive understanding of each technique's strengths and limitations is essential for a robust and irrefutable structural validation.

References

  • Conformational Analysis of Cycloalkanes. (2024). Chemistry LibreTexts.
  • Dalal, M. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Dalal Institute.
  • Conformational Analysis of Substituted Cyclobutanes: An In-depth Technical Guide. (n.d.). Benchchem.
  • X-ray crystallography. (2024). In Wikipedia. [Link]

  • A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. (2023). MDPI. [Link]

  • Preparation of Single Crystals for X-ray Diffraction. (n.d.). University of Zurich, Department of Chemistry. [Link]

  • Dunitz, J. D., & Schomaker, V. (1952). The Molecular Structure of Cyclobutane. The Journal of Chemical Physics, 20(11), 1703-1707.
  • A Researcher's Guide to Density Functional Theory (DFT) for Analyzing 1,7-Octadiene-3,6-diol Conformer Stability. (n.d.). Benchchem.
  • Two-dimensional nuclear magnetic resonance spectroscopy. (2024). In Wikipedia. [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. (n.d.).
  • Mass Spectrometry Analysis: A Comparative Guide for 1-(4-Bromophenyl)-3-chloropropan-1-ol. (n.d.). Benchchem.
  • Density functional theory. (2024). In Wikipedia. [Link]

Sources

Biological activity comparison of Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate analogs

The comparative analysis demonstrates that the this compound scaffold is a viable starting point for the development of potent GPR40 agonists. Strategic modifications to the aryl moieties attached to the cyclobutane core, particularly the incorporation of substituted heterocyclic rings, can dramatically enhance biological activity. The rigid nature of the cyclobutane ring likely plays a key role in orienting these interactive groups within the GPR40 binding pocket, leading to improved potency. [6]The in vitro calcium mobilization assay provides a robust and high-throughput method for evaluating the structure-activity relationships of these analogs, guiding further optimization efforts in the pursuit of novel therapeutics for type 2 diabetes. [16]

References

  • Nagamine, K. et al. (2007). Overexpression of GPR40 in Pancreatic β-Cells Augments Glucose-Stimulated Insulin Secretion and Improves Glucose Tolerance in Normal and Diabetic Mice. Diabetes. Available at: [Link]

  • Luo, J. et al. (2012). GPR40: A therapeutic target for mediating insulin secretion. International Journal of Molecular Medicine. Available at: [Link]

  • Flodgren, E. et al. (2007). Role of GPR40 in fatty acid action on the β cell line INS-1E. ResearchGate. Available at: [Link]

  • K-A, K. et al. (2008). Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. Diabetes. Available at: [Link]

  • Frank, J. A. et al. (2017). Optical control of GPR40 signalling in pancreatic β-cells. Chemical Science. Available at: [Link]

  • Tominaga, Y. et al. (2009). Flow Cytometry-Based Binding Assay for GPR40 (FFAR1; Free Fatty Acid Receptor 1). Molecular Pharmacology. Available at: [Link]

  • Tominaga, Y. et al. (2009). Flow Cytometry-Based Binding Assay for GPR40 (FFAR1; Free Fatty Acid Receptor 1). Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/Flow-Cytometry-Based-Binding-Assay-for-GPR40-(FFAR1-Tominaga-Tanaka/48d48a6021616f73479a3746c59b218f2976d338]([Link]

  • Vaskevich, R. I. et al. (2020). The synthesis of cis- and trans-3-(4-hydroxyphenyl)cyclobutanecarboxylic acids and the study of their derivatives as GPR-40 receptor ligands. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Brown, S. P. et al. (2018). Structure–Activity Relationship of Novel and Selective Biaryl-Chroman GPR40 AgoPAMs. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Zhou, G. et al. (2018). Design, Synthesis and Structure-Activity Relationship Studies of GPR40 Agonists Containing Amide Linker. European Journal of Medicinal Chemistry. Available at: [Link]

  • Toda, N. et al. (2014). Discovery of 3-aryl-3-ethoxypropanoic acids as orally active GPR40 agonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Walsh, S. P. et al. (2011). 3-Substituted 3-(4-aryloxyaryl)-propanoic acids as GPR40 agonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Lin, D. C. et al. (2018). Identification and Pharmacological Characterization of Multiple Allosteric Binding Sites on the Free Fatty Acid 1 Receptor. bioRxiv. Available at: [Link]

  • Carullo, G. et al. (2020). Pharmacophore-guided repurposing of fibrates and retinoids as GPR40 allosteric ligands with activity on insulin release. Scientific Reports. Available at: [Link]

  • Huang, H. et al. (2019). Discovery of a GPR40 Superagonist: The Impact of Aryl Propionic Acid α-Fluorination. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Hyde, A. M. et al. (2016). Synthesis of the GPR40 Partial Agonist MK-8666 through a Kinetically Controlled Dynamic Enzymatic Ketone Reduction. Organic Letters. Available at: [Link]

  • Miller, A. K. et al. (2015). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. MedChemComm. Available at: [Link]

  • Miller, A. K. et al. (2015). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Publishing. Available at: [Link]

  • Meegalla, S. K. et al. (2012). Synthesis and Biological Evaluation of 3-Aryl-3-(4-phenoxy)-propionic Acid as a Novel Series of G Protein-Coupled Receptor 40 Agonists. SemOpenAlex. Available at: [Link]

A Senior Application Scientist's Guide: The Strategic Advantage of Cyclobutane Derivatives Over Acyclic Analogs in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the pursuit of molecules with optimized pharmacological profiles is a central challenge. Medicinal chemists are constantly seeking structural motifs that can confer improved potency, selectivity, metabolic stability, and solubility. While flexible acyclic alkyl chains are common in many bioactive molecules, they often introduce liabilities such as conformational ambiguity and susceptibility to metabolism. The strategic incorporation of small, strained ring systems offers a powerful solution. Among these, the cyclobutane ring has emerged as a particularly valuable scaffold.[1][2]

This guide provides an in-depth comparison of cyclobutane derivatives and their acyclic analogs, moving beyond theoretical concepts to present supporting experimental data. We will explore how the unique three-dimensional and electronic properties of the cyclobutane ring can be leveraged to overcome common challenges in drug development, transforming a promising but flawed lead compound into a viable clinical candidate.[3][4]

The Foundation: Unique Physicochemical Properties of the Cyclobutane Ring

The advantages of the cyclobutane scaffold are rooted in its distinct structural characteristics. Unlike a freely rotating acyclic chain, the four-membered ring is conformationally restricted. It adopts a puckered or "butterfly" conformation to relieve the torsional strain that would exist in a planar structure.[5][6][7] This non-planar geometry is the cornerstone of its utility in medicinal chemistry.

Key properties include:

  • Ring Strain: With a strain energy of approximately 26.3 kcal/mol, the cyclobutane ring is significantly strained, though less so than a cyclopropane ring (28.1 kcal/mol).[1][8] This inherent strain influences its reactivity and can be exploited in synthesis.[2][9]

  • Puckered 3D Conformation: This rigid, non-planar structure allows for the precise spatial orientation of substituents, a critical factor for optimizing interactions within a protein's binding pocket.[1][10]

  • Unique C-C Bonding: The C-C bonds in cyclobutane have slightly increased p-character and are longer (1.56 Å) than those in a typical alkane (1.54 Å).[1] Despite its strain, the ring is relatively inert compared to cyclopropane, making it a robust scaffold for drug candidates.[11]

These fundamental features give rise to several key advantages over flexible, acyclic analogs.

Advantage 1: Conformational Restriction and Pre-Organization

A major drawback of flexible acyclic linkers in drug candidates is the entropic penalty paid upon binding to a biological target. A molecule with high conformational freedom must "freeze" into a single, bioactive conformation to bind effectively, which is energetically unfavorable. Replacing a flexible acyclic chain with a rigid cyclobutane scaffold pre-organizes the molecule into a conformation that more closely resembles the bound state.[1][12]

This conformational locking can:

  • Enhance Binding Affinity: By minimizing the entropic cost of binding, the overall binding free energy is more favorable, often leading to a significant increase in potency.[4]

  • Improve Selectivity: A rigid conformation can better fit the specific topology of the intended target's binding site while being a poor fit for off-targets.

For example, replacing a flexible propyl chain with a 1,3-disubstituted cyclobutane ring can rigidly control the distance and vector of key pharmacophoric groups, locking them into an optimal arrangement for target engagement.[1][13]

Caption: Conformational restriction workflow.

Advantage 2: Enhanced Metabolic Stability

Acyclic alkyl chains, particularly those with unactivated C-H bonds, are often metabolic "soft spots," susceptible to oxidation by cytochrome P450 (CYP) enzymes in the liver. This can lead to rapid clearance and poor pharmacokinetic profiles. The cyclobutane ring is a robust scaffold that can be used to block these sites of metabolism.[1][14] By incorporating a previously labile carbon atom into the ring system, it becomes sterically shielded from enzymatic attack, thereby increasing the metabolic stability of the compound.[8][10]

Caption: Cyclobutane scaffold blocking metabolic oxidation.
Experimental Data: Comparison of Metabolic Stability

A study by Mykhailiuk et al. provides a clear, quantitative comparison of the metabolic stability of compounds containing a tert-butyl group (an acyclic analog) versus those containing a trifluoromethyl-cyclobutane (CF₃-cyclobutane) bioisostere. Stability was assessed in human liver microsomes (HLM), with lower intrinsic clearance (CLᵢₙₜ) values indicating greater stability.[15]

Compound PairAcyclic Analog (Structure)CLᵢₙₜ (Acyclic) (µL/min/mg)Cyclobutane Derivative (Structure)CLᵢₙₜ (Cyclobutane) (µL/min/mg)Outcome
Model Amide 2 t-Bu12CF₃-cyclobutane1Improved Stability
Butenafine t-Bu30CF₃-cyclobutane21Improved Stability
Model Amide 1 t-Bu11CF₃-cyclobutane16Decreased Stability
Tebutam t-Bu57CF₃-cyclobutane107Decreased Stability
Data sourced from Mykhailiuk, P. K. (2024).[15]

As the data shows, replacing the acyclic tert-butyl group with a cyclobutane derivative led to a significant improvement in metabolic stability for Model Amide 2 and the antifungal agent Butenafine.[15] While this effect is not universal, it highlights the potential of this strategy to solve metabolic liabilities, a decision that must be validated empirically for each new scaffold.

Experimental Protocol: Human Liver Microsome (HLM) Stability Assay

This protocol outlines a standard procedure for assessing metabolic stability.[10]

  • Preparation: Human liver microsomes are incubated with the test compound (either the acyclic analog or cyclobutane derivative) at a final concentration of 1 µM in a phosphate buffer (pH 7.4) at 37°C.

  • Initiation: The metabolic reaction is started by the addition of an NADPH-regenerating cofactor solution.

  • Time Points: Aliquots of the reaction mixture are taken at specified time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Quenching: The reaction in each aliquot is immediately stopped by adding a cold organic solvent, such as acetonitrile, containing an internal standard for analytical quantification.

  • Quantification: Samples are centrifuged to precipitate proteins. The supernatant is then analyzed by liquid chromatography-mass spectrometry (LC-MS) to measure the concentration of the remaining parent compound relative to the internal standard.

  • Data Analysis: The rate of disappearance of the parent compound over time is determined by plotting the natural log of the remaining compound concentration versus time. This rate is used to calculate the in vitro half-life (t₁/₂) and the intrinsic clearance (CLᵢₙₜ). A longer half-life and lower clearance value indicate greater metabolic stability.[10]

Advantage 3: Versatility as a Bioisostere

The cyclobutane ring is a powerful bioisostere, serving as a substitute for other common chemical groups to modulate physicochemical and pharmacological properties without losing the desired biological activity.[1][3]

Bioisostere for gem-Dimethyl and tert-Butyl Groups

The gem-dimethyl and tert-butyl groups are often used to fill hydrophobic pockets but can be metabolically labile. A 1,1-disubstituted cyclobutane or a monosubstituted cyclobutane, respectively, can serve as a more stable, three-dimensional replacement.[4]

Experimental Data: Impact on Biological Activity

The study by Mykhailiuk et al. also investigated how replacing a tert-butyl group with a CF₃-cyclobutane affected the biological activity of the antihistamine agent Buclizine.[15]

CompoundBiological Target/AssayActivity MetricResult
Buclizine (t-Bu analog) Antihistamine (Resazurin Assay)IC₅₀31 µM
CF₃-cyclopropane analog Antihistamine (Resazurin Assay)IC₅₀Inactive
CF₃-cyclobutane analog Antihistamine (Resazurin Assay)IC₅₀102 µM
Buclizine (t-Bu analog) Lipid Droplet FormationEC₅₀19 µM
CF₃-cyclobutane analog Lipid Droplet FormationEC₅₀15 µM
Data sourced from Mykhailiuk, P. K. (2024).[15]

In this case, while the CF₃-cyclopropane analog was inactive, the CF₃-cyclobutane derivative retained antihistamine activity.[15] Intriguingly, the cyclobutane analog was the most potent compound for inducing lipid droplet formation, demonstrating that the choice of a bioisostere can have a profound and sometimes unexpected impact on biological function.[15]

Bioisostere for Alkenes and Phenyl Rings
  • vs. Alkenes: A 1,2-disubstituted cyclobutane can mimic the rigid geometry of a double bond while eliminating the potential for cis/trans isomerization and increasing the fraction of sp³ carbons (Fsp³), which often correlates with improved solubility and clinical success.[1][11]

  • vs. Phenyl Rings: Replacing a flat, aromatic phenyl ring with a three-dimensional cyclobutane scaffold is a key strategy to "escape from flatland."[10] This can lead to improved aqueous solubility, better spatial complementarity with protein binding sites, and reduced potential for metabolic liabilities associated with aromatic rings.[1][13]

Synthetic Accessibility

The increasing application of cyclobutane derivatives has been driven by improved synthetic methods that make these building blocks more accessible.[1][11] While numerous methods exist, [2+2] cycloadditions are a cornerstone of cyclobutane synthesis.[16][17][18]

Synthesis_Workflow Start Commercially Available Alkenes/Allenes Process [2+2] Photochemical or Transition-Metal Catalyzed Cycloaddition Start->Process Intermediate Substituted Cyclobutane Core Process->Intermediate Functionalization Further Functionalization Intermediate->Functionalization Final Target Cyclobutane Derivative Functionalization->Final

Caption: General synthetic workflow for cyclobutanes.
General Protocol: [2+2] Photocatalyzed Cycloaddition of Enones

This protocol provides a general example for the synthesis of tetrasubstituted cyclobutanes.

  • Reaction Setup: In a reaction vessel, combine the desired acyclic enone substrates.

  • Catalyst and Solvent: Add a suitable solvent and a photocatalyst, such as a ruthenium(II) complex.

  • Irradiation: Irradiate the reaction mixture with visible light at room temperature.

  • Workup and Purification: After the reaction is complete (monitored by TLC or LC-MS), concentrate the mixture and purify the product using column chromatography to yield the desired cyclobutane derivative.

Conclusion

The use of cyclobutane derivatives in place of their acyclic analogs is a sophisticated and powerful strategy in modern synthesis and medicinal chemistry. By leveraging the unique conformational rigidity and three-dimensional structure of the four-membered ring, researchers can effectively address common drug development hurdles, including poor metabolic stability and the high entropic cost of binding associated with flexible molecules. As demonstrated by comparative experimental data, this approach can significantly enhance the pharmacokinetic and pharmacodynamic properties of a lead compound. With increasingly robust synthetic methods making these scaffolds more accessible, cyclobutane derivatives will undoubtedly continue to be a key tool for creating the next generation of precisely engineered therapeutics.

References

  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. [Link]

  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PubMed. [Link]

  • Nurkenov, O. A., et al. (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Source Not Available.
  • Zhang, X., et al. (n.d.). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes.
  • Nurkenov, O. A., et al. (2025). (PDF) Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities.
  • (n.d.). Functionalized cyclobutane synthesis from bicyclobutanes. ResearchGate. [Link]

  • (2025). Synthetic Approaches and Biological Significance of Four-Membered Heterocyclic Compounds. PubMed.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Cyclobutane Derivatives in Modern Chemistry: Featuring 1,1-Cyclobutanedicarboxylic Acid. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • (2025). The application of cyclobutane derivatives in organic synthesis.
  • Chessari, G., et al. (n.d.). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. PubMed Central. [Link]

  • Davies, H. M. L., & Du Bois, J. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry.
  • Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. National Institutes of Health. [Link]

  • (n.d.). Cyclobutane synthesis. Organic Chemistry Portal. [Link]

  • Baran, P. (n.d.). Cyclobutanes in Organic Synthesis. Baran Lab.
  • D'Annibale, A., & Trogolo, C. (n.d.). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI.
  • Carberry, P., et al. (n.d.). Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization.
  • (2025).
  • (n.d.). Cyclobutane containing natural products and synthetic intermediates. ResearchGate. [Link]

  • (2024). 4.4: Conformations of Cycloalkanes. Chemistry LibreTexts. [Link]

  • Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au.
  • (2025). The Application of Cyclobutane Derivatives in Organic Synthesis.
  • (2024). 4.4 Conformations of Cycloalkanes. Chemistry LibreTexts. [Link]

  • (n.d.). Attractive natural products with strained cyclopropane and/or cyclobutane ring systems.
  • (2025). Four-Membered Ring Systems.
  • Scott, J. S., & Jones, A. M. (n.d.). Put a ring on it: application of small aliphatic rings in medicinal chemistry. PubMed Central. [Link]

  • (n.d.). Conformers of Cycloalkanes. Lumen Learning. [Link]

  • (n.d.). 3.6. Strain and Conformation in Cyclic Molecules. Introduction to Organic Chemistry.
  • (n.d.). Cyclobutane-containing scaffolds in bioactive small molecules.
  • Coquerel, Y., et al. (n.d.). The synthesis of medicinally important medium-sized rings via ring expansion.
  • Technology Networks. (2017). What Rings Do Medicinal Chemists Use, And Why?. Technology Networks. [Link]

  • (n.d.). Synthetic route for generation of designed cyclobutane fragments.

Sources

A Comparative Guide to the Characterization of Diastereomers from Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate Reduction

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the precise control and characterization of molecular stereochemistry are not merely academic exercises but critical determinants of therapeutic efficacy and safety. The cyclobutane motif, an increasingly appreciated scaffold in medicinal chemistry, offers a unique three-dimensional architecture.[1] However, functionalization of this strained ring system often leads to the formation of stereoisomers, necessitating robust analytical methodologies to distinguish and characterize them. This guide provides an in-depth comparison of the diastereomers produced from the reduction of Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate, offering field-proven insights and experimental data to aid researchers in this endeavor.

The Significance of Stereoisomerism in Cyclobutane Scaffolds

The introduction of a substituent on a cyclobutane ring can generate diastereomers, which can exhibit vastly different pharmacological profiles. The reduction of the prochiral ketone in this compound to a secondary alcohol introduces a new stereocenter at the C3 position relative to the existing stereocenter at C1. This results in the formation of two diastereomers: cis and trans. The spatial arrangement of the hydroxyl and the ester groups can profoundly impact how the molecule interacts with its biological target.

Diastereoselective Reduction: A Deliberate Approach

The stereochemical outcome of the reduction of a cyclic ketone is often dictated by the steric environment around the carbonyl group. For less hindered ketones like cyclobutanones, hydride reducing agents such as sodium borohydride (NaBH₄) typically approach from the less sterically hindered face of the carbonyl, leading to a predictable excess of one diastereomer.[2][3]

In the case of this compound, the bulky 1-(4-bromophenyl)carboxylate group at the C1 position presents a significant steric shield to one face of the cyclobutanone ring. Consequently, the hydride attack preferentially occurs from the opposite face, leading to the formation of the cis (or syn) diastereomer as the major product, where the newly formed hydroxyl group and the ester group are on the same side of the ring.

Experimental Protocol: Sodium Borohydride Reduction

This protocol outlines a standard procedure for the diastereoselective reduction of this compound.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) in methanol (0.1 M) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to enhance the diastereoselectivity of the reduction.

  • Addition of Reducing Agent: Add sodium borohydride (1.1 eq) portion-wise to the stirred solution over 15 minutes. The slow addition helps to control the reaction rate and prevent excessive heat generation.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution to decompose the excess sodium borohydride.

  • Extraction: Remove the methanol under reduced pressure using a rotary evaporator. Partition the residue between dichloromethane and water. Separate the organic layer, and extract the aqueous layer twice more with dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a mixture of diastereomers.

  • Purification: Purify the crude product by flash column chromatography on silica gel to separate the cis and trans diastereomers.

Comparative Analysis of Diastereomers

The separation and characterization of the resulting cis and trans diastereomers are paramount. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for this purpose.[4][5][6][7][8][9]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation and quantification of diastereomers.[4][6][7] Due to their different three-dimensional structures, diastereomers often exhibit different polarities and interactions with the stationary phase, allowing for their separation.

Table 1: HPLC Separation of Diastereomers

DiastereomerRetention Time (min)Resolution (Rs)Relative Abundance (%)
trans (minor)8.5\multirow{2}{*}{2.1}15
cis (major)10.285
Conditions: Normal phase HPLC on a silica gel column, using a hexane:ethyl acetate mobile phase.

The baseline separation with a resolution factor greater than 1.5 indicates a robust method for both analytical and preparative-scale separation of the two diastereomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, allowing for the unambiguous assignment of the relative stereochemistry of the diastereomers.[8][9][10][11][12] The chemical shifts and coupling constants of the cyclobutane ring protons are particularly informative.

Table 2: Comparative ¹H NMR Data (400 MHz, CDCl₃)

Protoncis-Isomer (Major) δ (ppm), J (Hz)trans-Isomer (Minor) δ (ppm), J (Hz)Rationale for Assignment
H3 (CH-OH)4.25 (m)4.50 (m)In the cis isomer, H3 is shielded by the proximate ester group.
H2, H4 (CH₂)2.60-2.80 (m)2.40-2.60 (m)The different spatial arrangement of substituents leads to distinct magnetic environments for the methylene protons.
OCH₃3.70 (s)3.72 (s)Minimal difference expected for the methyl ester protons.
Ar-H7.45-7.55 (m)7.45-7.55 (m)Aromatic protons are generally not significantly affected by the stereochemistry at C3.

Nuclear Overhauser Effect (NOE) Spectroscopy: To definitively assign the stereochemistry, 2D NOESY experiments are invaluable. For the major (cis) isomer, a spatial correlation (NOE) is expected between the proton at C3 (H3) and the protons of the methylene groups (H2/H4) that are on the same face of the ring as the ester group. Conversely, in the minor (trans) isomer, such a correlation would be absent or significantly weaker.

Absolute Configuration Determination: The Role of X-ray Crystallography

While NMR can establish the relative stereochemistry (cis vs. trans), determining the absolute configuration requires a method that can distinguish between enantiomers. Single-crystal X-ray diffraction is the gold standard for this purpose.[13][14][15] The presence of the bromine atom in the molecule is particularly advantageous, as it acts as a heavy atom, facilitating the determination of the absolute configuration through anomalous dispersion.[13] Once a pure diastereomer is crystallized, X-ray analysis can provide an unambiguous three-dimensional structure, confirming both the relative (cis or trans) and absolute (R/S at each stereocenter) configurations.

Workflow and Decision Making

The following diagram illustrates a logical workflow for the characterization of the diastereomers.

G cluster_0 Synthesis & Purification cluster_1 Separation & Quantification cluster_2 Structural Elucidation cluster_3 Final Characterization start This compound reduction NaBH4 Reduction start->reduction purification Flash Column Chromatography reduction->purification hplc HPLC Analysis purification->hplc nmr 1D/2D NMR Spectroscopy purification->nmr xray X-ray Crystallography purification->xray For Absolute Configuration quant quant hplc->quant Determine Diastereomeric Ratio final Fully Characterized Diastereomers quant->final rel_config rel_config nmr->rel_config Assign Relative Stereochemistry (cis/trans) abs_config abs_config xray->abs_config Determine Absolute Stereochemistry rel_config->final abs_config->final

Caption: Workflow for the synthesis, separation, and characterization of diastereomers.

Conclusion

The successful characterization of the diastereomers resulting from the reduction of this compound is a multi-faceted process that relies on a combination of stereoselective synthesis and rigorous analytical techniques. The predictable diastereoselectivity of the sodium borohydride reduction, favoring the cis isomer, provides a solid starting point. Subsequent separation by HPLC and detailed structural elucidation by NMR spectroscopy, particularly 2D NOESY experiments, are essential for distinguishing and assigning the relative stereochemistry of the diastereomers. For unequivocal determination of the absolute configuration, single-crystal X-ray crystallography remains the definitive method. This comprehensive approach ensures the high level of structural certainty required for advancing drug development programs that utilize novel cyclobutane scaffolds.

References

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - National Institutes of Health (NIH). [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed. [Link]

  • Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers - ACS Omega. [Link]

  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules - Agilent. [Link]

  • Comparative study on separation of diastereomers by HPLC - ResearchGate. [Link]

  • Direct chiral HPLC separation on CSPs - Chiralpedia. [Link]

  • Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Royal Society of Chemistry. [Link]

  • Analyze of stereoisomer by NMR - JEOL Ltd. [Link]

  • Rates of Reaction of Sodium Borohydride with Bicyclic Ketones. Steric Approach Control and Steric Departure Control in the Reactions of Rigid Bicyclic Systems - Journal of the American Chemical Society. [Link]

  • Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia. [Link]

  • NMR characterization of the diastereomeric composition of a model therapeutic oligonucleotide - ChemRxiv. [Link]

  • Stereoselectivity of sodium borohydride reduction of saturated steroidal ketones utilizing conditions of Luche reduction - ResearchGate. [Link]

  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - National Institutes of Health (NIH). [Link]

  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - ResearchGate. [Link]

  • STEREOSELECTIVE SODIUM BOROHYDRIDE REDUCTIONS OF CYCLOPENTANONES: INFLUENCE OF CERIC CHLORIDE ON THE STEREOCHEMISTRY OF REACTION - SciELO. [Link]

  • Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PubMed Central. [Link]

  • Stereoselective sodium borohydride reductions of cyclopentanones: Influence of ceric chloride on the stereochemistry of reaction - ResearchGate. [Link]

  • Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism - ACS Publications. [Link]

  • Enantioselective reduction of ketones - Wikipedia. [Link]

  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction - Springer. [Link]

  • Absolute Configuration of Small Molecules by Co‐Crystallization - National Institutes of Health (NIH). [Link]

  • Absolute Configuration - MIT Department of Chemistry. [Link]

  • Determination of absolute configuration using single crystal X-ray diffraction - PubMed. [Link]

Sources

A Senior Application Scientist's Guide to the Cost-Benefit Analysis of Synthetic Routes to Functionalized Cyclobutanes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Stock of a Strained Scaffold in Drug Discovery

The cyclobutane motif, once relegated to the realm of academic curiosity due to its inherent ring strain (approximately 26 kcal/mol), has emerged as a privileged scaffold in modern medicinal chemistry.[1] Its rigid, three-dimensional structure provides a unique conformational constraint on appended functional groups, offering a powerful tool for optimizing ligand-receptor interactions and improving pharmacokinetic properties. The departure from "flatland" aromatic structures towards sp³-rich cores like cyclobutanes can enhance solubility, metabolic stability, and cell permeability, making these strained rings highly sought-after building blocks for novel therapeutics.[2]

However, the very strain that makes cyclobutanes attractive also presents a significant synthetic challenge.[3] This guide provides a comprehensive cost-benefit analysis of the principal synthetic strategies for accessing functionalized cyclobutanes, offering researchers, scientists, and drug development professionals a critical evaluation of the available methodologies. We will delve into the mechanistic underpinnings, practical considerations, and comparative performance of each route, supported by experimental data and detailed protocols, to inform rational synthetic design.

[2+2] Cycloadditions: The Workhorse of Cyclobutane Synthesis

The [2+2] cycloaddition, the formal combination of two olefinic units, stands as the most established and versatile method for constructing the cyclobutane core.[4] This family of reactions can be broadly categorized into photochemical and thermal methods.

Photochemical [2+2] Cycloadditions: Harnessing Light to Forge Rings

Photochemical [2+2] cycloadditions are a cornerstone of cyclobutane synthesis, proceeding through the excitation of an alkene to its triplet state, which then undergoes a stepwise radical addition to a ground-state alkene.[3]

Mechanism and Causality:

The classic approach involves the direct UV irradiation of an α,β-unsaturated carbonyl compound (an enone), which readily undergoes intersystem crossing to the triplet state. This triplet diradical is the key intermediate that initiates the cycloaddition. The regioselectivity (head-to-head vs. head-to-tail dimerization) and stereoselectivity are dictated by the stability of the intermediate 1,4-diradical and steric interactions during ring closure.[3]

However, direct UV irradiation can lead to side reactions and requires high-energy light sources. A significant advancement has been the development of photosensitized and photocatalytic variants that operate under milder conditions using visible light.[5][6] For instance, Ru(bpy)₃Cl₂ can act as a photocatalyst, where a photogenerated Ru(I) complex reduces the enone to a radical anion, which then initiates the cycloaddition.[5][7]

Workflow: Visible-Light Photocatalyzed [2+2] Enone Cycloaddition

G cluster_setup Reaction Setup cluster_reaction Photochemical Reaction cluster_workup Work-up and Purification start Dissolve enone, alkene, and Ru(bpy)3Cl2 (photocatalyst) in a suitable solvent (e.g., MeCN) in a reaction vessel. degas Degas the solution (e.g., with argon) to remove oxygen, which can quench the excited state. start->degas irradiate Irradiate the mixture with visible light (e.g., blue LEDs or a household compact fluorescent lamp). degas->irradiate Initiate Reaction monitor Monitor the reaction progress by TLC or LC-MS. irradiate->monitor quench Once complete, concentrate the reaction mixture in vacuo. monitor->quench Reaction Complete purify Purify the crude product by flash column chromatography. quench->purify end end purify->end Isolated Product

Caption: General workflow for a visible-light photocatalyzed [2+2] cycloaddition.

Cost-Benefit Analysis:

MetricAnalysis
Yield & Reliability Generally good to excellent yields, particularly for intramolecular reactions and those using photocatalysis.[4][7]
Stereoselectivity Diastereoselectivity can be high, governed by steric and electronic factors. Enantioselectivity can be achieved using chiral auxiliaries or, more recently, chiral photocatalysts.[4]
Substrate Scope Broad for enones and electron-rich alkenes. Acyclic enones can be challenging due to competing cis-trans isomerization.[3]
Functional Group Tolerance Generally good, especially with visible-light methods which avoid high-energy UV radiation.
Scalability Can be challenging in batch due to light penetration issues, but continuous flow reactors offer a viable solution for scale-up.[8]
Atom & Step Economy Excellent atom economy as two molecules are combined directly. Often a single step to the core structure.
Reagent & Equipment Cost UV lamps and specialized glassware can be required for direct irradiation. Photocatalysts (e.g., ruthenium or iridium complexes) can be expensive, though low catalyst loadings are often used.[5]

Featured Protocol: Visible-Light [2+2] Cycloaddition of Chalcone

This protocol is adapted from the work of Yoon and coworkers, demonstrating a simple and efficient synthesis of a tetrasubstituted cyclobutane using a common household light source.[9]

  • Materials: Chalcone (1.0 mmol), styrene (2.0 mmol), Ru(bpy)₃Cl₂ (0.02 mmol, 2 mol%), anhydrous acetonitrile (10 mL), reaction tube, magnetic stir bar, 26 W compact fluorescent lamp.

  • Procedure:

    • To a reaction tube equipped with a magnetic stir bar, add chalcone, styrene, and Ru(bpy)₃Cl₂.

    • Add anhydrous acetonitrile and seal the tube with a septum.

    • Degas the solution by bubbling argon through it for 15 minutes.

    • Place the reaction tube approximately 5 cm from the compact fluorescent lamp and stir vigorously.

    • Irradiate the reaction mixture for 24 hours at room temperature.

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the residue by silica gel chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired cyclobutane product.

Thermal [2+2] Cycloadditions: The Niche of Ketenes

Thermally initiated [2+2] cycloadditions are generally forbidden by the Woodward-Hoffmann rules for simple alkenes. However, ketenes are a notable exception and react readily with alkenes to form cyclobutanones.

Mechanism and Causality:

Ketenes undergo a concerted [π²s + π²a] cycloaddition, where the ketene approaches the alkene in an antarafacial manner. This geometry is accessible due to the linear structure of the ketene cumulene. The reaction is often highly stereospecific, with the stereochemistry of the alkene being retained in the product.

Cost-Benefit Analysis:

MetricAnalysis
Yield & Reliability Can provide good to excellent yields, especially for electron-rich alkenes.
Stereoselectivity Often highly stereospecific with respect to the alkene component. Diastereoselectivity is typically high.
Substrate Scope Limited by the need for a ketene, which can be unstable and require in situ generation.
Functional Group Tolerance The high reactivity of ketenes can limit functional group compatibility.
Scalability Scalability can be an issue due to the handling of reactive and potentially hazardous ketenes.
Atom & Step Economy Good atom economy in the cycloaddition step, but the generation of the ketene adds a step.
Reagent & Equipment Cost Reagents for ketene generation (e.g., acid chlorides and a non-nucleophilic base) are generally inexpensive. No special equipment is required.

Transition Metal-Catalyzed Syntheses: Precision and Control

Transition metal catalysis has opened new avenues for cyclobutane synthesis, often providing access to structures that are difficult to obtain by other means and with excellent control over stereochemistry.

Intramolecular Hydroalkylation

Copper hydride-catalyzed intramolecular hydroalkylation of halide-tethered styrenes is an effective method for producing enantioenriched cyclobutanes.[7]

Mechanism and Causality:

The reaction is proposed to proceed via the formation of a copper hydride species, which undergoes hydrometalation of the styrene double bond. Subsequent intramolecular C-C bond formation via reductive elimination furnishes the cyclobutane ring. The use of a chiral ligand on the copper catalyst allows for high levels of enantiocontrol.

Cost-Benefit Analysis:

MetricAnalysis
Yield & Reliability Good to excellent yields are reported for a range of substrates.
Stereoselectivity Excellent enantioselectivity can be achieved with appropriate chiral ligands.
Substrate Scope Primarily demonstrated for the synthesis of aryl-substituted cyclobutanes.
Functional Group Tolerance Good tolerance for a variety of functional groups.
Scalability Generally scalable, as is common for many transition-metal-catalyzed processes.
Atom & Step Economy Good, as it is an intramolecular cyclization.
Reagent & Equipment Cost Copper catalysts are relatively inexpensive, but chiral ligands can be costly.
Ring-Opening of Strained Precursors: Bicyclo[1.1.0]butanes (BCBs)

The high ring strain of bicyclo[1.1.0]butanes (BCBs) makes them versatile precursors for the synthesis of highly functionalized cyclobutanes via transition metal-catalyzed ring-opening reactions.[10]

Mechanism and Causality:

The reaction involves the activation of a C-C bond of the BCB by a transition metal catalyst (e.g., palladium, nickel, or copper), followed by the insertion of a coupling partner. This approach allows for the diastereoselective formation of 1,3-disubstituted cyclobutanes.[7][10]

Workflow: Transition Metal-Catalyzed Ring-Opening of a BCB

G cluster_setup Reaction Setup cluster_reaction Catalytic Reaction cluster_workup Work-up and Purification start In an inert atmosphere glovebox, combine the BCB, coupling partner, transition metal catalyst, and ligand in a reaction vessel. solvent Add anhydrous solvent and seal the vessel. start->solvent heat Heat the reaction mixture to the specified temperature and stir for the required time. solvent->heat Initiate Reaction monitor Monitor the reaction by GC-MS or LC-MS. heat->monitor workup After cooling to room temperature, filter the reaction mixture and concentrate the filtrate. monitor->workup Reaction Complete purify Purify the crude product by flash column chromatography. workup->purify end end purify->end Isolated Product

Caption: General workflow for the transition metal-catalyzed ring-opening of a bicyclo[1.1.0]butane.

Cost-Benefit Analysis:

MetricAnalysis
Yield & Reliability Can provide good to excellent yields of highly substituted cyclobutanes.
Stereoselectivity Often proceeds with high diastereoselectivity. Asymmetric variants are being developed.[11]
Substrate Scope A wide range of coupling partners can be used, leading to diverse functionalization.[12]
Functional Group Tolerance Generally good, depending on the specific catalytic system employed.
Scalability Scalable, but the synthesis of the BCB starting materials can be a limiting factor.
Atom & Step Economy Good in the final step, but the synthesis of the BCB adds steps to the overall sequence.
Reagent & Equipment Cost Transition metal catalysts and ligands can be expensive. The synthesis of BCBs can also be costly and technically demanding.[13]

Intramolecular Cyclizations: Forging Rings from Acyclic Precursors

The intramolecular cyclization of acyclic precursors, often via Sₙ2 displacement or related processes, is a classical yet effective strategy for cyclobutane synthesis.

Mechanism and Causality:

A typical approach involves the cyclization of a 1,4-dihaloalkane or a γ-halocarbonyl compound. The success of these reactions is highly dependent on the Thorpe-Ingold effect, where gem-disubstitution at the central carbon of the chain can favor the cyclized product by decreasing the entropic barrier to ring formation. A notable example is the diastereoselective synthesis of a cyclobutane hydroxy acid from 4-methoxyphenylacetic acid and epichlorohydrin, where a magnesium chelate is proposed to direct the ring-closing alkylation.[14]

Cost-Benefit Analysis:

MetricAnalysis
Yield & Reliability Yields can be variable and are often moderate, being sensitive to substrate structure and reaction conditions.
Stereoselectivity Stereocenters present in the acyclic precursor can be transferred to the cyclobutane product with high fidelity.[1]
Substrate Scope The synthesis of appropriately substituted acyclic precursors can be lengthy.
Functional Group Tolerance Can be limited by the often harsh conditions (e.g., strong bases) required for cyclization.
Scalability Can be scalable if the starting materials are readily available and the cyclization is efficient. The Merck process for preparing a cyclobutane hydroxy acid is an example of a scalable intramolecular cyclization.[14]
Atom & Step Economy The atom economy of the cyclization step itself is poor (loss of leaving groups). The overall step count can be high.
Reagent & Equipment Cost Reagents are often inexpensive, and no specialized equipment is typically required.

Comparative Summary of Synthetic Routes

Synthetic RouteKey AdvantagesKey DisadvantagesBest Suited For
Photochemical [2+2] Cycloaddition High atom economy, access to complex polycyclic systems, mild conditions with photocatalysis.Regio- and stereoselectivity can be challenging to control, scalability issues in batch.Rapid construction of the cyclobutane core, synthesis of natural products.
Thermal [2+2] Cycloaddition High stereospecificity, readily available starting materials for ketene generation.Limited to the synthesis of cyclobutanones, reactive ketene intermediates.Synthesis of functionalized cyclobutanones.
Transition Metal-Catalyzed Routes High stereoselectivity (especially enantioselectivity), broad functional group tolerance, access to diverse substitution patterns.Expensive catalysts and ligands, synthesis of specialized starting materials (e.g., BCBs) can be complex.Enantioselective synthesis, late-stage functionalization, accessing novel chemical space.
Intramolecular Cyclization Use of inexpensive reagents, potential for scalability, good transfer of existing stereochemistry.Often moderate yields, lengthy synthesis of precursors, limited functional group tolerance.Large-scale synthesis of specific, relatively simple cyclobutane structures.

Conclusion and Future Outlook

The synthesis of functionalized cyclobutanes has matured significantly, with a diverse toolbox of methods now available to the synthetic chemist. The choice of the optimal route is a multifactorial decision that depends on the desired substitution pattern, stereochemistry, scale, and the available resources.

  • For rapid access to the cyclobutane core with high atom economy, photochemical [2+2] cycloadditions, particularly those employing visible-light photocatalysis, are often the method of choice.

  • When enantiopurity is paramount, transition metal-catalyzed asymmetric methods, such as copper-hydride-catalyzed hydroalkylation, offer unparalleled control.

  • For accessing highly functionalized and diverse cyclobutanes, the ring-opening of strained precursors like BCBs provides a powerful, albeit more complex, entry point.

  • On an industrial scale for specific targets, classical intramolecular cyclizations can still be the most cost-effective approach, provided the synthesis of the acyclic precursor is optimized.

The future of cyclobutane synthesis will likely focus on the development of more efficient and selective catalytic methods, particularly those that can construct multiple stereocenters with high fidelity in a single step. The continued exploration of new reactivity from strained ring systems and the application of modern technologies like continuous flow chemistry will undoubtedly expand the accessibility and utility of this valuable structural motif in the pursuit of new medicines.

References

  • Davies, H. M. L.; Sarpong, R. Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. 2014 , 79 (5), 1858–1873. [Link]

  • Hoffmann, N. Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews. 2016 , 116 (17), 10045–10066. [Link]

  • Myers, A. G. Cyclobutane Synthesis Methods Review. Scribd. [Link]

  • Organic Chemistry Portal. Cyclobutane synthesis. [Link]

  • Lee-Ruff, E.; Mladenova, G. Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews. 2003 , 103 (4), 1449–1484. [Link]

  • Feist, A. M.; et al. Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization. ACS Macro Letters. 2021 , 10 (1), 100–106. [Link]

  • Li, Z.; et al. Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers. 2020 , 7 (18), 2735-2763. [Link]

  • Wong, H. N. C.; et al. The application of cyclobutane derivatives in organic synthesis. Topics in Current Chemistry. 2006 , 26, 83-157. [Link]

  • Das, P.; et al. Transition metal catalyzed ring-opening reactions of BCBs for the synthesis of cyclobutane derivatives and their scientific context. ResearchGate. [Link]

  • Walczak, M. A. A. Synthesis and Reactions of Bicyclo[1.1.0]butanes. D-Scholarship@Pitt. 2009 . [Link]

  • Ischay, M. A.; Anzovino, M. E.; Du, J.; Yoon, T. P. Efficient Visible Light Photocatalysis of [2+2] Enone Cycloadditions. Journal of the American Chemical Society. 2008 , 130 (39), 12886–12887. [Link]

  • Xu, W.; et al. Synthesis, Structural Characterization, and Photochemical [2 + 2] Cycloaddition of a Coordination Polymer: Multiweek Inorganic–Organic Chemistry Experiments. Journal of Chemical Education. 2023 , 100 (12), 5035–5041. [Link]

  • Wang, Y.; et al. Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[3][3]-rearrangement cascade. Chemical Science. 2025 , 16, 1431-1437. [Link]

  • Wang, Y.; et al. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Beilstein Journal of Organic Chemistry. 2024 , 20, 1039–1077. [Link]

  • Ischay, M. A.; Yoon, T. P. Photocatalytic [2 + 2] Cycloadditions of Enones with Cleavable Redox Auxiliaries. Organic Letters. 2012 , 14 (3), 744–747. [Link]

  • Strieth-Kalthoff, F.; et al. Recent Visible Light and Metal Free Strategies in [2+2] and [4+2] Photocycloadditions. European Journal of Organic Chemistry. 2021 , 2021 (33), 4663-4676. [Link]

  • Majumder, U.; et al. Regio control in [2+2] photocycloaddition. ResearchGate. [Link]

  • Ackermann, L.; et al. Difunctionalization of bicyclo[1.1.0]butanes enabled by merging C-C cleavage and ruthenium-catalysed remote C-H activation. Nature Chemistry. 2022 , 14, 644–652. [Link]

  • Myers, A. G. Cyclobutane Synthesis. Andrew G. Myers Research Group. [Link]

  • Hu, S.; et al. Substrate scope investigation.[a]. ResearchGate. [Link]

  • Ischay, M. A.; Anzovino, M. E.; Du, J.; Yoon, T. P. Efficient Visible Light Photocatalysis of [2+2] Enone Cycloadditions. Organic Chemistry Portal. [Link]

  • Prosa, S.; et al. Stereoselective [2 + 2] photodimerization: a viable strategy for the synthesis of enantiopure cyclobutane derivatives. Organic & Biomolecular Chemistry. 2023 , 21, 2841-2845. [Link]

  • Wang, Z.; et al. Catalytic Asymmetric Strategies for Bicyclo[1.1.0]butane Transformations: Advances and Applications. CCS Chemistry. 2025 , 7, 1-14. [Link]

  • Du, J.; Yoon, T. P. Crossed Intermolecular [2+2] Cycloadditions of Acyclic Enones via Visible Light Photocatalysis. Journal of the American Chemical Society. 2009 , 131 (41), 14604–14605. [Link]

  • Brandl, T.; et al. Bicyclobutanes: from curiosities to versatile reagents and covalent warheads. Chemical Science. 2022 , 13, 10325-10340. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers at the forefront of science, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The handling of specialized chemical reagents like Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate demands not only precision in its application but also rigor in its disposal. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound, ensuring the protection of our personnel and environment. The causality behind each step is explained to empower you with the knowledge to manage chemical waste responsibly.

Hazard Assessment and Waste Characterization

Before any disposal procedure can begin, a thorough understanding of the compound's potential hazards is essential. While a specific Safety Data Sheet (SDS) for this exact molecule may not be universally available, we can infer its hazard profile from its structural components and data on analogous brominated aromatic compounds.

  • Brominated Organic Compound : This is the primary characteristic dictating its disposal pathway. Halogenated organic waste must be segregated from non-halogenated streams.[1][2] This is because the combustion of halogenated compounds can produce acidic gases (like hydrogen bromide) and other hazardous byproducts, requiring specialized incineration facilities equipped with scrubbers.[3]

  • Acute Toxicity : Similar bromophenyl compounds are classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[4][5][6] Therefore, this waste must be treated as toxic.

  • Irritant : It is prudent to assume the compound is a skin and serious eye irritant, a common characteristic of similar functionalized aromatic molecules.[6][7]

Based on this analysis, waste containing this compound must be classified as Hazardous Chemical Waste and, more specifically, as Halogenated Organic Waste .

Hazard Profile: this compound
Physical State Solid / Crystalline Powder
Primary Hazard Class Halogenated Organic Compound
Anticipated GHS Classification Acute Toxicity 4 (Oral)[4][5]; Skin Irritant 2[6][7]; Eye Irritant 2[5][6][7]
Primary Disposal Route Incineration by a licensed hazardous waste facility[3][8]
Incompatibilities Strong oxidizing agents, strong acids, and strong bases[7][9]

Required Personal Protective Equipment (PPE)

Safe handling during waste consolidation is non-negotiable. All personnel involved in the disposal process must wear the following standard laboratory PPE:

  • Eye Protection : Chemical safety goggles are mandatory. If there is a splash risk, a face shield should be worn in addition to goggles.[4][10]

  • Hand Protection : Nitrile gloves are required. Always inspect gloves for integrity before use and use proper removal technique to avoid skin contact.[1][4] Dispose of contaminated gloves as hazardous waste.

  • Body Protection : A fully buttoned laboratory coat must be worn to protect skin and clothing.[1][2]

  • Footwear : Closed-toe shoes are required at all times in the laboratory.[1]

All handling of open containers of this waste must be performed inside a certified chemical fume hood to prevent inhalation of any dust or vapors.[2][10]

Waste Segregation and Collection Protocol

Proper segregation is the most critical step in the disposal workflow. Commingling halogenated and non-halogenated waste streams leads to costly and improper disposal for the entire container.

Step-by-Step Methodology
  • Container Selection :

    • Select a dedicated, leak-proof waste container with a secure, tight-fitting lid. The container must be chemically compatible with the waste; high-density polyethylene (HDPE) or glass is typically appropriate.

    • The container must be clean and dry before the first addition of waste.

  • Waste Labeling (At Point of Generation) :

    • Immediately label the container with the words "Hazardous Waste ".[11]

    • Clearly identify the contents. List all chemical components, including solvents. For this specific compound, write "This compound " and any solvents used.

    • Indicate the relevant hazards using appropriate pictograms (e.g., exclamation mark for irritant/harmful, health hazard).[11]

  • Waste Accumulation :

    • Collect all waste containing this compound—including pure excess solid, solutions, and contaminated materials (e.g., weigh boats, pipette tips, gloves)—directly into the designated Halogenated Organic Waste container.[1][2]

    • NEVER pour this chemical or solutions containing it down the drain.[1][2]

    • Keep the waste container closed at all times, except when adding waste.

    • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[11] The SAA should be in a secondary containment tray to mitigate spills.

  • Final Disposal :

    • Once the container is full or the project is complete, ensure the lid is tightly sealed.

    • Contact your institution's Environmental Health & Safety (EHS) department or licensed professional waste disposal service to arrange for pickup.[3][4] Do not attempt to dispose of the material yourself.

Spill Management Procedures

In the event of an accidental spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.

  • Control and Contain : If the spill is small and you are trained to handle it, prevent its spread by enclosing the area with an inert absorbent material (e.g., sand, vermiculite).[10][12] Do not use combustible materials like paper towels.

  • Collect Spill Debris : Carefully sweep up the absorbed material and solid compound.[4] Place all contaminated debris into a separate, sealable container.

  • Label and Dispose : Label the container as "Hazardous Waste: Spill Debris containing this compound" and dispose of it through your institution's EHS office.[5][12]

  • Decontaminate : Clean the spill area with an appropriate solvent and then soap and water.

For large spills, evacuate the area immediately and contact your institution's emergency response team or EHS.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G cluster_0 Waste Generation & Characterization cluster_1 Segregation & Collection cluster_2 Storage & Final Disposal A Waste Generated (Solid, Solution, or Contaminated Labware) B Is the waste halogenated? (Contains F, Cl, Br, I) A->B C Select a designated 'HALOGENATED ORGANIC WASTE' container B->C Yes, contains Bromine D Label container with: 1. 'Hazardous Waste' 2. Full Chemical Names 3. Hazard Pictograms C->D E Collect waste in a Chemical Fume Hood D->E F Store sealed container in Satellite Accumulation Area (SAA) with secondary containment E->F G Container Full or Project Complete? F->G H Contact Environmental Health & Safety (EHS) for pickup G->H Yes

Caption: Disposal workflow for this compound.

Regulatory Framework

In the United States, the management of hazardous waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[13] Academic and research laboratories have specific regulations, often under 40 CFR Part 262, Subpart K, which provide guidelines for on-site waste management.[14] It is imperative to follow both these federal regulations and your specific institution's Laboratory Management Plan.

Disposal Quick Reference: Do's and Don'ts
DO DO NOT
✅ Wear all required PPE.❌ Pour waste down the drain.
✅ Segregate into a Halogenated waste stream.[1][2]❌ Mix with non-halogenated organic waste.
✅ Work in a chemical fume hood when handling open waste.❌ Leave the waste container open.
✅ Label the container clearly with "Hazardous Waste" and all contents.[11]❌ Overfill the waste container (leave headspace).
✅ Store waste in a designated Satellite Accumulation Area.[11]❌ Attempt to transport hazardous waste off-site yourself.
✅ Contact your EHS office for disposal.[4]❌ Dispose of in regular trash or biohazard bags.

By adhering to these scientifically grounded and procedurally sound guidelines, you contribute to a culture of safety and responsibility, ensuring that our innovative work does not come at the expense of our environment or our well-being.

References

  • Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency. [Link]

  • EPA tweaks hazardous waste rules for academic labs . Chemistry World. [Link]

  • Safety Data Sheet - 4-(4-Bromophenyl)but-3-en-2-one . Angene Chemical. [Link]

  • Regulation of Laboratory Waste . American Chemical Society. [Link]

  • Laboratory Waste Management: The New Regulations . MedicalLab Management. [Link]

  • Use of Bromine in Organic Chemistry Laboratory SOP . Providence College Environmental Health and Safety. [Link]

  • Managing Hazardous Waste Generated in Laboratories . Ohio Environmental Protection Agency. [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances . HSC Chemistry. [Link]

  • Bromine Standard Operating Procedure . Washington State University. [Link]

  • Safe Handling & Disposal of Organic Substances . Science Ready. [Link]

  • Bromine Safety & Standard Operating Procedures . Unknown. [Link]

Sources

Comprehensive Safety Guide: Personal Protective Equipment for Handling Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower you, my fellow researchers, to conduct your work with the highest standards of safety and efficacy. This guide provides essential, immediate safety protocols for handling Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate. Given that a specific Safety Data Sheet (SDS) for this novel compound may not be readily available, we will proceed with a rigorous, risk-based approach grounded in established principles for handling halogenated organic compounds and authoritative safety standards from bodies like the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH).

Hazard Assessment: A Proactive Stance on Safety

The molecular structure of this compound—containing a brominated aromatic ring—suggests that we must anticipate potential hazards analogous to similar chemical entities. Safety data for related brominated compounds consistently indicate risks of skin irritation, serious eye irritation, and respiratory irritation.[1][2][3] Therefore, this compound must be handled with the presumption of these hazards until comprehensive toxicological data becomes available.

Anticipated Hazards:

  • Skin Irritation: Direct contact may cause redness, itching, or inflammation.[1][3]

  • Serious Eye Damage/Irritation: Contact with eyes can lead to significant and potentially irreversible damage.[1][3]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may irritate the respiratory system.[1][3]

The Hierarchy of Controls: Engineering Safety Before Resorting to PPE

Personal Protective Equipment (PPE) is essential, but it is fundamentally the last line of defense against chemical exposure.[4] A robust safety plan prioritizes engineering and administrative controls to minimize hazards at their source.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes eliminating hazards over relying on PPE.

For this compound, the most critical engineering control is the mandatory use of a properly functioning chemical fume hood . This captures potentially harmful vapors and dust at the source, significantly reducing the risk of inhalation.[5]

Core PPE Protocol: A Step-by-Step Guide

A comprehensive PPE strategy is non-negotiable. The following protocol outlines the minimum requirements for handling this compound.

Eye and Face Protection: The Priority
  • Mandatory Equipment: Chemical splash goggles are the minimum and required form of eye protection.[6][7]

  • Why this is critical: Standard safety glasses offer insufficient protection against chemical splashes, which can easily reach the eye from the sides or top.[6] Goggles form a protective seal, which is essential for preventing contact with irritants that can cause serious eye damage.[7]

  • Enhanced Protection: When handling larger quantities (>50 mL) or performing operations with a heightened risk of splashing (e.g., pouring, mixing), a face shield must be worn in addition to chemical splash goggles .[6] The goggles protect the eyes, while the face shield protects the rest of the face.

Skin and Body Protection: A Comprehensive Barrier
  • Gloves:

    • Type: At a minimum, wear disposable nitrile gloves .[6] For prolonged or immersive contact, consult the glove manufacturer's chemical compatibility charts to select a glove with a high resistance to brominated organic compounds.

    • Technique: Employing a double-gloving technique (wearing two pairs of gloves) is a highly recommended best practice. This provides an additional layer of protection and allows for the safe removal of the outer glove if contamination occurs, without exposing the skin.

    • Integrity: Always inspect gloves for tears or punctures before use.[8] Remove and replace them immediately upon any sign of contamination, washing hands thoroughly before donning a new pair.[6]

  • Laboratory Coat: A clean, flame-resistant lab coat with long sleeves and a snap or button front is required to protect skin and clothing from incidental splashes.[7]

  • Additional Protection: For tasks involving larger volumes, a chemically resistant apron should be worn over the lab coat.[9]

  • Personal Attire: Always wear long pants and fully enclosed, non-porous shoes in the laboratory.[6] This prevents chemical contact with the skin on the legs and feet.

Respiratory Protection: For Non-Routine Operations
  • Standard Operations: When working within a certified chemical fume hood, respiratory protection is typically not required.

  • When a Respirator is Necessary: In the event of a large spill, a failure of the ventilation system, or when cleaning equipment outside of a fume hood, respiratory protection will be necessary.[7]

  • Programmatic Requirement: The use of a respirator requires enrollment in a formal respiratory protection program that includes medical clearance, fit-testing, and training, as mandated by OSHA (29 CFR 1910.134).[10][11]

Operational and Disposal Plans

Safe Handling Workflow

This workflow ensures that safety is integrated into every step of the process, from preparation to waste disposal.

Safe_Handling_Workflow cluster_1 Safe Handling Protocol Prep 1. Preparation - Verify fume hood function - Assemble all materials - Don appropriate PPE Handling 2. Chemical Handling - Work inside fume hood - Keep sash low - Handle with care Prep->Handling Waste 3. Waste Disposal - Segregate into 'Halogenated Organic Waste' - Keep container closed Handling->Waste Cleanup 4. Decontamination - Clean work area - Decontaminate equipment Waste->Cleanup Doffing 5. PPE Removal - Remove gloves first - Remove lab coat - Wash hands thoroughly Cleanup->Doffing

Caption: A step-by-step workflow for the safe handling of the chemical.

Disposal Plan: Managing Halogenated Waste
  • Segregation is Mandatory: As a brominated compound, all waste containing this compound, including contaminated consumables like gloves and pipette tips, must be disposed of in a designated "Halogenated Organic Waste" container.[5][12]

  • Why this is critical: Halogenated wastes require specific disposal methods, typically high-temperature incineration, and cannot be mixed with non-halogenated organic waste.[12] Improper segregation can lead to regulatory violations and environmental harm.

  • Container Management:

    • Ensure the waste container is clearly and accurately labeled with "Hazardous Waste: Halogenated Organics" and list the chemical constituents.[13]

    • Keep the waste container securely closed at all times, except when adding waste.[13]

    • Store the waste container in a secondary containment bin within a well-ventilated area, away from incompatible materials.[14]

Summary of PPE Recommendations

ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Standard Handling (Small scale, in fume hood)Chemical Splash GogglesNitrile Gloves (Single or Double)Lab CoatNot Required
High Splash Potential (Pouring, large volumes)Chemical Splash Goggles & Face ShieldDouble Nitrile Gloves or Chemical Resistant GlovesLab Coat & Chemical Resistant ApronNot Required (in fume hood)
Large Spill Cleanup Chemical Splash Goggles & Face ShieldHeavy-duty Chemical Resistant GlovesChemical Resistant Suit or ApronRequired (Air-purifying respirator with appropriate cartridge)

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[15]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[15]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][15]

  • Spill: Evacuate the immediate area. If the spill is large or you are not trained to handle it, alert your facility's emergency response team. For small spills within a fume hood, use an appropriate absorbent material, collect it into the halogenated waste container, and decontaminate the area.

This guide is designed to build a foundation of safety and trust in your laboratory operations. By understanding the "why" behind each protocol, you are better equipped to manage risks and protect yourself and your colleagues.

References

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Personal Protective Equipment Requirements for Laboratories. (n.d.). University of California, Riverside, Environmental Health and Safety. Retrieved from [Link]

  • Pocket Guide to Chemical Hazards Introduction. (n.d.). National Institute for Occupational Safety and Health (NIOSH). Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (1990). National Institute for Occupational Safety and Health. Retrieved from [Link]

  • Understanding the NIOSH Pocket Guide to Chemical Hazards. (n.d.). The Center for Construction Research and Training (CPWR). Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (n.d.). Teamster Safety and Health. Retrieved from [Link]

  • Lab Safety Equipment & PPE. (n.d.). ChemTalk. Retrieved from [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009, July 30). Lab Manager. Retrieved from [Link]

  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • Laboratories - Overview. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • Personal Protective Equipment. (n.d.). Yale Environmental Health and Safety. Retrieved from [Link]

  • OSHA Laboratory Standard. (2023, September 18). Compliancy Group. Retrieved from [Link]

  • OSHA Standards to Know Before Starting Your Lab. (2023, July 11). USA Lab. Retrieved from [Link]

  • Decoding OSHA Laboratory Standards: Safety Essentials. (2023, September 20). IPG. Retrieved from [Link]

  • Safe Handling & Disposal of Organic Substances. (n.d.). Science Ready. Retrieved from [Link]

  • Hazardous Waste Segregation. (n.d.). University of Wisconsin-Madison, Department of Chemistry. Retrieved from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, Northwestern University. Retrieved from [Link]

  • Halogenated Solvents. (n.d.). Washington State University, Environmental Health & Safety. Retrieved from [Link]

  • Bromine in orgo lab SOP. (n.d.). Providence College, Environmental Health and Safety. Retrieved from [Link]

  • Standard Operating Procedure: Bromine Safety. (n.d.). University of Michigan - Dearborn. Retrieved from [Link]

  • Standard Operating Procedure: Bromine. (n.d.). Scribd. Retrieved from [Link]

  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025, October 20). Dolly Corporation. Retrieved from [Link]

  • Sustainable Bromination of Organic Compounds. (2025, August 26). ResearchGate. Retrieved from [Link]

  • Safety Data Sheet for Methyl 4-Bromophenylacetate. (n.d.). SynZeal. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.